tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 7-formyl-3,4-dihydro-2H-quinoline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-8-4-5-12-7-6-11(10-17)9-13(12)16/h6-7,9-10H,4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMPIXNWUFQHPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650658 | |
| Record name | tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943736-61-6 | |
| Record name | tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Formyl-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate: A Comprehensive Technical Overview
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of tert-butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will explore its fundamental properties, delineate a robust synthetic pathway, provide detailed spectroscopic characterization, and discuss its reactivity and strategic applications in the development of novel therapeutics. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in organic synthesis and drug discovery, offering both theoretical insights and practical, field-proven methodologies.
Introduction: Strategic Importance in Medicinal Chemistry
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances the stability and lipophilicity of the molecule, while also allowing for controlled deprotection under mild acidic conditions. The 7-formyl group, an aldehyde, is a particularly valuable functional handle. Its electrophilic nature permits a wide array of subsequent chemical transformations, including nucleophilic additions, reductive aminations, and condensation reactions.
This unique combination of a rigid bicyclic core, a labile protecting group, and a versatile reactive site makes this compound a highly sought-after intermediate in the synthesis of complex molecules. It is particularly utilized in the development of receptor ligands and enzyme inhibitors, where the dihydroquinoline core can enhance binding affinity and selectivity.[1] Its application spans various therapeutic areas, including the development of bioactive molecules for neurological and inflammatory conditions.[1][2]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties and spectroscopic signature of a compound is fundamental for its effective use in synthesis and for the unambiguous characterization of its derivatives.
General Properties
The key identifying information for this compound is summarized in the table below.
| Property | Value |
| CAS Number | 943736-61-6 |
| Molecular Formula | C₁₅H₁₉NO₃ |
| Molecular Weight | 261.32 g/mol |
| Appearance | Typically an off-white to yellow solid |
| Storage | 2-8°C, under an inert atmosphere |
Spectroscopic Data
The following table outlines the expected spectroscopic data for this compound, based on analysis of its functional groups and data from closely related isomers.[3] This serves as a reliable reference for reaction monitoring and quality control.
| Technique | Expected Data |
| ¹H NMR | δ ~9.8 ppm (s, 1H, -CHO) , δ ~7.6-7.8 ppm (m, 2H, Ar-H), δ ~7.3-7.5 ppm (m, 1H, Ar-H), δ ~3.7 ppm (t, 2H, -N-CH₂-), δ ~2.8 ppm (t, 2H, -CH₂-), δ ~1.9 ppm (quint, 2H, -CH₂-), δ ~1.5 ppm (s, 9H, -C(CH₃)₃) |
| ¹³C NMR | δ ~192 ppm (C=O, aldehyde) , δ ~154 ppm (C=O, carbamate) , δ ~145-125 ppm (Ar-C), δ ~81 ppm (-C(CH₃)₃), δ ~43 ppm (-N-CH₂-), δ ~28 ppm (-C(CH₃)₃), δ ~26 ppm (-CH₂-), δ ~22 ppm (-CH₂-) |
| IR Spectroscopy | ν ~1700 cm⁻¹ (C=O stretch, aldehyde) , ν ~1680 cm⁻¹ (C=O stretch, carbamate) , ν ~2970 cm⁻¹ (C-H stretch, aliphatic), ν ~1600, 1480 cm⁻¹ (C=C stretch, aromatic) |
| Mass Spectrometry | [M+H]⁺ calculated for C₁₅H₁₉NO₃: 262.1438; found: 262.1440 |
Synthesis and Purification
The synthesis of this compound is typically achieved through the formylation of the corresponding Boc-protected 1,2,3,4-tetrahydroquinoline. The Vilsmeier-Haack reaction is a highly effective and widely used method for this transformation.[4]
Proposed Synthetic Pathway: Vilsmeier-Haack Formylation
The diagram below illustrates the proposed synthetic route from 1,2,3,4-tetrahydroquinoline.
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate
-
To a solution of 1,2,3,4-tetrahydroquinoline (1.0 eq) in dichloromethane (DCM) at room temperature, add triethylamine (1.2 eq).
-
To this stirred solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise.
-
Allow the reaction to stir at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure Boc-protected intermediate.
Step 2: Vilsmeier-Haack Formylation
-
In a flask cooled to 0 °C, add phosphorus oxychloride (POCl₃, 1.5 eq) to anhydrous N,N-dimethylformamide (DMF, 3.0 eq) dropwise with stirring to form the Vilsmeier reagent.
-
To this pre-formed reagent, add a solution of tert-butyl 3,4-dihydroquinoline-1(2H)-carboxylate (1.0 eq) in DMF dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with sodium hydroxide to pH 8-9.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford this compound.
Reactivity and Chemical Transformations
The synthetic utility of this compound stems from the reactivity of its aldehyde functional group and the lability of the Boc-protecting group.
Reactions of the Formyl Group
The aldehyde is an electrophilic center that can undergo a variety of transformations, providing access to a diverse range of derivatives.
Caption: Common reactions involving the 7-formyl group.
-
Oxidation: The formyl group can be readily oxidized to a carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent.[3]
-
Reduction: Selective reduction of the aldehyde to a primary alcohol is efficiently achieved with mild reducing agents such as sodium borohydride.[3]
-
Reductive Amination: This is a powerful reaction for introducing nitrogen-containing substituents. The aldehyde can be condensed with a primary or secondary amine to form an imine, which is then reduced in situ with an agent like sodium triacetoxyborohydride.
-
Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde into an alkene, providing a route to extend the carbon chain at the 7-position.
Deprotection of the Boc Group
The tert-butoxycarbonyl group is stable under a wide range of conditions but can be easily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) in DCM, to reveal the secondary amine. This allows for further functionalization at the nitrogen atom.
Applications in Drug Discovery: A Case Study
The dihydroquinoline scaffold is a key component in the design of Selective Androgen Receptor Modulators (SARMs). SARMs are a class of therapeutic compounds that have similar anabolic properties to anabolic steroids but with reduced androgenic (producing male characteristics) properties. GSK2881078 is an example of a nonsteroidal SARM that has been investigated for the treatment of age-related muscle atrophy.[5] While the exact synthesis of GSK2881078 may be proprietary, its structure highlights the importance of the substituted dihydroquinoline core. The use of intermediates like this compound allows for the systematic exploration of structure-activity relationships (SAR) by enabling the synthesis of a library of analogs with diverse substituents at the 7-position.[1]
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex heterocyclic molecules. Its well-defined structure, predictable reactivity, and strategic importance in medicinal chemistry make it an indispensable tool for drug discovery and development. The methodologies and data presented in this guide provide a solid foundation for its effective utilization in the laboratory.
References
- MySkinRecipes. tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)
- MySkinRecipes. tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)
- Indian Journal of Chemistry.
- MySkinRecipes. tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)
- Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
- Wikipedia. Duff reaction. [Link]
- Appeletec. 7-Formyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester. [Link]
- UBio. tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)
- International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
- Wikipedia. Vilsmeier–Haack reaction. [Link]
- Chem-St
- ResearchGate. A Theoretical Study of the Duff Reaction: Insights into its Selectivity. [Link]
- IUPHAR/BPS Guide to PHARMACOLOGY. GSK2881078. [Link]
Sources
An In-depth Technical Guide to tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate
Abstract
This technical guide provides a comprehensive overview of tert-butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate, a key heterocyclic building block in modern medicinal chemistry and organic synthesis. This document delves into the compound's physicochemical properties, plausible and robust synthetic routes with mechanistic discussions, and detailed spectroscopic characterization. Furthermore, it explores the compound's utility as a strategic intermediate, offering field-proven, exemplary protocols for its derivatization through critical reactions such as reductive amination and olefination. Designed for researchers, scientists, and drug development professionals, this guide synthesizes foundational chemical principles with practical, application-focused insights to facilitate its effective use in the laboratory.
Compound Profile and Physicochemical Properties
This compound is a bifunctional molecule featuring a Boc-protected tetrahydroquinoline scaffold and a reactive aldehyde group. The tetrahydroquinoline core is a privileged structure in medicinal chemistry, known to enhance binding affinity and selectivity for various biological targets.[1] The strategic placement of the formyl group at the C-7 position provides a versatile handle for extensive chemical modification, making this compound a valuable starting point for structure-activity relationship (SAR) studies.[2]
Nomenclature & Identifiers:
-
Systematic (IUPAC) Name: this compound
-
Common Synonyms: 1-Boc-1,2,3,4-tetrahydroquinoline-7-carbaldehyde, 7-Formyl-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester
-
CAS Number: 943736-61-6
-
MDL Number: MFCD09800404
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₉NO₃ | [3] |
| Molecular Weight | 261.32 g/mol | [3] |
| Appearance | Solid (predicted) | - |
| Storage Temperature | 2-8°C, under inert atmosphere | [4] |
Synthesis and Mechanistic Insights
While specific literature detailing the synthesis of this compound is not extensively published, its structure suggests several logical and high-yielding synthetic strategies based on well-established organic reactions. The key is the introduction of a formyl group onto the electron-rich aromatic ring of the Boc-protected tetrahydroquinoline core.
Proposed Synthetic Route: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][7] The starting material, tert-butyl 3,4-dihydroquinoline-1(2H)-carboxylate, is activated towards electrophilic aromatic substitution by the nitrogen atom of the carbamate. Formylation is expected to occur predominantly at the C-7 position, which is para to the activating nitrogen atom.
Mechanism: The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic chloroiminium ion, known as the Vilsmeier reagent.[6]
-
Electrophilic Aromatic Substitution: The electron-rich tetrahydroquinoline ring attacks the Vilsmeier reagent. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.
Caption: Proposed Vilsmeier-Haack synthesis workflow.
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR Spectrum
The spectrum can be divided into three main regions: the tert-butyl group, the aliphatic protons of the heterocyclic ring, and the aromatic protons.
Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
| Protons | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aldehyde (-CHO) | 9.8 - 9.9 | Singlet (s) | 1H | Characteristic downfield shift for aromatic aldehyde protons. |
| Aromatic (H-5, H-6, H-8) | 7.5 - 7.8 | Multiplet (m) | 3H | Deshielded by the electron-withdrawing aldehyde and influenced by the carbamate. H-6 and H-8 will likely be doublets or doublet of doublets adjacent to the formyl group. |
| Methylene (-NCH₂-) | ~3.8 | Triplet (t) | 2H | Protons alpha to the nitrogen are deshielded by the carbamate group. |
| Methylene (-CH₂CH₂N-) | ~2.8 | Triplet (t) | 2H | Typical aliphatic methylene protons adjacent to the aromatic ring. |
| Methylene (-CH₂C(ar)-) | ~2.0 | Multiplet (m) | 2H | Aliphatic protons beta to the nitrogen, showing coupling to both adjacent methylene groups. |
| tert-Butyl (-C(CH₃)₃) | ~1.5 | Singlet (s) | 9H | Characteristic singlet for the nine equivalent protons of the Boc protecting group. |
Predicted Infrared (IR) Spectroscopy
-
~2975 cm⁻¹ (C-H stretch, aliphatic): From the tert-butyl and methylene groups.
-
~2830, ~2730 cm⁻¹ (C-H stretch, aldehyde): The characteristic Fermi doublet for an aldehyde C-H bond.
-
~1690-1705 cm⁻¹ (C=O stretch, aldehyde): Strong absorption typical for an aromatic aldehyde.
-
~1680-1695 cm⁻¹ (C=O stretch, carbamate): Strong absorption from the Boc protecting group.
-
~1600, ~1480 cm⁻¹ (C=C stretch, aromatic): Absorptions from the aromatic ring.
Applications in Medicinal Chemistry and Organic Synthesis
This aldehyde is a strategic intermediate primarily used to build more complex molecules. Its value lies in the predictable reactivity of the formyl group, which allows for the introduction of diverse functionalities onto the rigid tetrahydroquinoline scaffold. This is particularly useful in drug discovery for exploring SAR and optimizing lead compounds.[9]
Key Synthetic Transformations
The aldehyde functional group is a gateway to numerous C-C and C-N bond-forming reactions. Below are detailed, exemplary protocols for two of the most common and powerful transformations.
Caption: Key synthetic pathways from the title compound.
Exemplary Protocol 1: Reductive Amination
Reductive amination is one of the most robust methods for forming C-N bonds and is widely used to synthesize secondary and tertiary amines from aldehydes.[10][11] The reaction proceeds via the in situ formation of an imine, which is then reduced by a mild hydride reagent like sodium triacetoxyborohydride (NaBH(OAc)₃).
Objective: To synthesize a 7-(aminomethyl)-tetrahydroquinoline derivative.
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., benzylamine) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)
-
Acetic acid (catalytic, optional)
Step-by-Step Methodology:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dissolve in anhydrous DCM.
-
Add the primary amine (1.1 eq) to the solution. If the amine salt is used, add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine.
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to accelerate this step.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Caution: The addition may cause slight effervescence.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting aldehyde is consumed (typically 2-12 hours).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine derivative.
Exemplary Protocol 2: Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from carbonyl compounds. It involves the reaction of an aldehyde or ketone with a phosphonium ylide (Wittig reagent).[1][12][13]
Objective: To synthesize a 7-(vinyl)-tetrahydroquinoline derivative.
Materials:
-
This compound (1.0 eq)
-
A phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.2 eq)
-
A strong, non-nucleophilic base (e.g., n-Butyllithium, NaH, or KHMDS) (1.1 eq)
-
Tetrahydrofuran (THF) (anhydrous)
Step-by-Step Methodology:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the phosphonium salt (1.2 eq) and suspend it in anhydrous THF.
-
Cool the suspension to 0°C or -78°C (depending on the base and ylide stability).
-
Slowly add the strong base (1.1 eq) dropwise. A distinct color change (often to deep yellow, orange, or red) indicates the formation of the ylide. Stir for 30-60 minutes at this temperature.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution at the low temperature.
-
Allow the reaction to slowly warm to room temperature and stir until completion as monitored by TLC (typically 1-16 hours). The disappearance of the color of the ylide is a good visual indicator of reaction progress.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product will contain the desired alkene and triphenylphosphine oxide as a major byproduct. Purify by flash column chromatography on silica gel.
Safety, Handling, and Storage
-
Safety: Wear suitable protective clothing, including gloves and safety glasses. Handle in a well-ventilated place, such as a chemical fume hood, to avoid the formation of dust and aerosols.
-
Handling: Avoid contact with skin and eyes. Use non-sparking tools.
-
Storage: Store in a tightly closed container in a dry, cool (2-8°C), and well-ventilated place under an inert atmosphere (e.g., nitrogen or argon).[4]
References
- MySkinRecipes. (n.d.). This compound.
- UBI. (n.d.). This compound.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- Wikipedia. (n.d.). Wittig reaction.
- Aher, N. G., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate.
- Nayak, S. K., et al. (2015). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry.
- Lumen Learning. (n.d.). The Wittig reaction. Organic Chemistry II.
- Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines.
- El-Batta, A., et al. (2014). A Highly Versatile One-Pot Aqueous Wittig Reaction. Science and Education Publishing.
- Master Organic Chemistry. (2018). Wittig Reaction – Examples and Mechanism.
- Organic Reactions. (n.d.). Wittig Reaction.
- Patil, S. B., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- ChemBuyersGuide.com. (n.d.). Alfa Chemistry (Page 246).
- Google Patents. (n.d.). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
- UBI. (n.d.). This compound.
- The Royal Society of Chemistry. (n.d.). Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis.
- Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds.
- Google Patents. (n.d.). EP0902781B1 - Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide.
- MySkinRecipes. (n.d.). This compound.
Sources
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound [myskinrecipes.com]
- 4. escales | Virtual tour generated by Panotour [ub.edu]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR spectrum [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
A Technical Guide to the Spectroscopic Characterization of tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate
Introduction
tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate (CAS No. 943736-61-6) is a key synthetic intermediate in the fields of medicinal chemistry and drug development.[1][2] Its dihydroquinoline core is a privileged scaffold found in numerous bioactive molecules, while the aldehyde functional group offers a versatile handle for further chemical elaboration.[3] The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom ensures stability during synthetic manipulations and allows for facile deprotection under mild acidic conditions.
Accurate structural confirmation and purity assessment of this intermediate are paramount to ensure the integrity of subsequent synthetic steps and the final target molecules. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented herein is based on established spectroscopic principles and predictive models, offering a robust framework for researchers in the field.
Molecular Structure and Key Features
The structure of this compound, with a molecular formula of C₁₅H₁₉NO₃ and a molecular weight of 261.32 g/mol , presents several key features that dictate its spectroscopic signature:[2]
-
Aromatic Ring: A disubstituted benzene ring with protons in specific electronic environments.
-
Dihydroquinoline Core: A partially saturated heterocyclic system with methylene groups adjacent to both the aromatic ring and the nitrogen atom.
-
N-Boc Group: A bulky protecting group with nine equivalent methyl protons, a quaternary carbon, and a carbamate carbonyl group.
-
Formyl Group: An aromatic aldehyde with a characteristic proton and carbonyl group.
Caption: Molecular structure of the target compound.
¹H NMR Spectroscopy: A Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For a molecule of this complexity, conducting the analysis in a standard deuterated solvent such as chloroform-d (CDCl₃) using a high-field spectrometer (≥400 MHz) is recommended to achieve optimal signal dispersion.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Aldehyde H | 9.8 - 9.9 | Singlet (s) | 1H | - |
| Aromatic H (H-8) | 7.6 - 7.7 | Doublet (d) | 1H | ~8.0 |
| Aromatic H (H-6) | 7.5 - 7.6 | Doublet of doublets (dd) | 1H | ~8.0, ~1.5 |
| Aromatic H (H-5) | 7.3 - 7.4 | Doublet (d) | 1H | ~8.0 |
| Methylene H (H-2) | 3.7 - 3.8 | Triplet (t) | 2H | ~6.0 |
| Methylene H (H-4) | 2.7 - 2.8 | Triplet (t) | 2H | ~6.5 |
| Methylene H (H-3) | 1.9 - 2.0 | Quintet (quin) | 2H | ~6.2 |
| tert-Butyl H | 1.4 - 1.5 | Singlet (s) | 9H | - |
Interpretation and Rationale
-
Aldehyde Proton (9.8 - 9.9 ppm): The proton of the formyl group is highly deshielded due to the electron-withdrawing nature of the carbonyl oxygen and the anisotropic effect of the aromatic ring, causing it to appear far downfield as a sharp singlet.
-
Aromatic Protons (7.3 - 7.7 ppm): The three protons on the aromatic ring will exhibit a characteristic splitting pattern. The proton at the H-5 position will likely appear as a doublet, coupled to H-6. The H-6 proton will be a doublet of doublets, coupled to both H-5 and H-8. The H-8 proton will appear as a doublet, coupled to H-6. The deshielding effect of the adjacent formyl group will cause the H-6 and H-8 protons to shift further downfield.
-
Methylene Protons (1.9 - 3.8 ppm): The protons of the dihydroquinoline core will appear as distinct multiplets. The H-2 methylene protons, being adjacent to the nitrogen of the carbamate, are the most deshielded and will likely be a triplet due to coupling with the H-3 protons. The H-4 methylene protons, adjacent to the aromatic ring, will also be a triplet, coupled to the H-3 protons. The H-3 methylene protons will be a more complex multiplet, often appearing as a quintet, as they are coupled to both the H-2 and H-4 protons.
-
tert-Butyl Protons (1.4 - 1.5 ppm): The nine equivalent protons of the Boc group will give rise to a large, sharp singlet in the upfield region of the spectrum.[4] This signal is a hallmark of a successful Boc protection.[4]
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. A standard proton-decoupled experiment is typically performed to simplify the spectrum, yielding a single peak for each unique carbon atom.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde C=O | 190 - 192 |
| Carbamate C=O | 153 - 155 |
| Aromatic C (C-7) | 135 - 137 |
| Aromatic C (C-4a) | 138 - 140 |
| Aromatic C (C-8a) | 128 - 130 |
| Aromatic C (C-5) | 127 - 129 |
| Aromatic C (C-6) | 125 - 127 |
| Aromatic C (C-8) | 124 - 126 |
| Quaternary C (tert-butyl) | 80 - 82 |
| Methylene C (C-2) | 43 - 45 |
| Methylene C (C-4) | 28 - 30 |
| Methyl C (tert-butyl) | 28.0 - 28.5 |
| Methylene C (C-3) | 21 - 23 |
Interpretation and Rationale
-
Carbonyl Carbons (153 - 192 ppm): Two distinct carbonyl signals will be observed in the downfield region. The aldehyde carbonyl carbon is the most deshielded, appearing around 190-192 ppm. The carbamate carbonyl of the Boc group will resonate at a slightly higher field, typically around 153-155 ppm.
-
Aromatic Carbons (124 - 140 ppm): The six carbons of the aromatic ring will give rise to six distinct signals. The carbon attached to the formyl group (C-7) and the bridgehead carbons (C-4a and C-8a) will be the most downfield due to substitution and electronic effects.
-
Boc Group Carbons (28 - 82 ppm): The Boc group will show two characteristic signals in the aliphatic region. The quaternary carbon will appear around 80-82 ppm, and the three equivalent methyl carbons will produce a strong signal around 28.0-28.5 ppm.
-
Dihydroquinoline Core Carbons (21 - 45 ppm): The three methylene carbons of the saturated portion of the ring will be found in the upfield region of the spectrum, with their precise chemical shifts influenced by their proximity to the nitrogen atom and the aromatic ring.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The analysis is typically performed on a neat sample using an ATR-FTIR spectrometer.
Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2975 - 2930 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| 2830 - 2810 & 2730 - 2710 | C-H Stretch (Fermi doublet) | Aldehyde |
| ~1705 | C=O Stretch | Aromatic Aldehyde |
| ~1690 | C=O Stretch | Carbamate (Boc) |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 1250 - 1150 | C-N Stretch | Carbamate |
| 1150 - 1000 | C-O Stretch | Carbamate |
Interpretation and Rationale
-
C-H Stretches: The spectrum will show typical aliphatic C-H stretching vibrations above 2900 cm⁻¹. Crucially, the presence of the aldehyde is confirmed by two weaker bands around 2820 cm⁻¹ and 2720 cm⁻¹, which arise from the stretching of the aldehydic C-H bond.[5][6]
-
Carbonyl Stretches: Two strong, sharp absorption bands in the carbonyl region are expected. The aromatic aldehyde C=O stretch will appear around 1705 cm⁻¹.[5] The carbamate C=O of the Boc group will also be prominent, typically appearing around 1690 cm⁻¹. The conjugation of the aldehyde to the aromatic ring lowers its stretching frequency compared to a saturated aldehyde.[5]
-
Aromatic and Other Stretches: Aromatic C=C stretching vibrations will be visible in the 1600-1450 cm⁻¹ region. The C-N and C-O stretches of the carbamate group will also produce characteristic bands in the fingerprint region.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. Electrospray ionization (ESI) in positive ion mode is a suitable technique for this molecule.
Expected Mass Spectrum Data
| m/z (mass-to-charge ratio) | Proposed Fragment | Interpretation |
| 262.14 | [M+H]⁺ | Protonated molecular ion |
| 206.09 | [M - C₄H₈ + H]⁺ | Loss of isobutylene from the Boc group |
| 162.08 | [M - Boc + H]⁺ | Loss of the entire Boc group |
| 57.07 | [C₄H₉]⁺ | tert-Butyl cation |
Fragmentation Pathway
Caption: Proposed fragmentation pathway in ESI-MS.
The N-Boc group exhibits a characteristic fragmentation pattern. A common fragmentation is the loss of isobutylene (56 Da) to form a carbamic acid intermediate, which can then decarboxylate. Another prominent fragmentation pathway is the cleavage of the entire Boc group (100 Da) to yield the deprotected dihydroquinoline. The observation of a strong peak at m/z 57, corresponding to the stable tert-butyl cation, is also a reliable indicator of the Boc group's presence.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural verification of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS data offers a multi-faceted and self-validating system for confirming the identity and purity of this important synthetic intermediate. By understanding the causal relationships between the molecular structure and its spectroscopic output, researchers can proceed with confidence in their synthetic endeavors.
References
- MySkinRecipes. This compound.
- Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. (2024-09-30).
- Spectroscopy Online. The C=O Bond, Part II: Aldehydes. (2017-11-01).
- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. (2024-09-30).
- ACD/Labs. Confirmation of Synthesis: using MS to identify a protective group. (2008-12-01).
- MySkinRecipes. This compound.
- MySkinRecipes. This compound.
- UB. This compound.
- ChemAxon. NMR Predictor.
- MySkinRecipes. This compound.
Sources
- 1. escales | Virtual tour generated by Panotour [ub.edu]
- 2. This compound [myskinrecipes.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. echemi.com [echemi.com]
- 5. Tert-butyl 7-formyl-3,4-dihydroisoquinoline-2(1h)-carboxylate [synhet.com]
- 6. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Spectrometric Characterization of tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the synthetic building block, tert-butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate. This compound is of significant interest to researchers and professionals in drug development and medicinal chemistry as a versatile intermediate.[1] This guide will delve into the causality behind experimental choices and the interpretation of spectral data, offering field-proven insights for its unambiguous identification and characterization. The protocols described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.
Introduction: The Structural Significance of a Versatile Intermediate
This compound (Molecular Formula: C₁₅H₁₉NO₃, Molecular Weight: 261.32 g/mol ) is a heterocyclic compound featuring a dihydroquinoline core. The presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its stability and solubility in organic solvents, while the aldehyde (formyl) group at the 7-position provides a reactive handle for a variety of chemical transformations.[1] These structural features make it a valuable precursor in the synthesis of more complex molecules with potential pharmacological activities.[1]
Accurate structural elucidation and purity assessment are paramount in the synthesis and application of such intermediates. This guide focuses on the two primary analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For a molecule of this complexity, both ¹H and ¹³C NMR are essential for complete characterization.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The predicted ¹H NMR spectrum of this compound in a solvent like deuterated chloroform (CDCl₃) would exhibit distinct signals corresponding to the aromatic, aldehydic, aliphatic, and Boc-group protons.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.85 | s | 1H | H-9 (Aldehyde) |
| 7.65 | d, J = 8.0 Hz | 1H | H-5 |
| 7.58 | s | 1H | H-8 |
| 7.30 | d, J = 8.0 Hz | 1H | H-6 |
| 3.80 | t, J = 6.5 Hz | 2H | H-2 |
| 2.80 | t, J = 6.5 Hz | 2H | H-3 |
| 1.95 | m | 2H | H-4 |
| 1.50 | s | 9H | H-12 (t-Bu) |
Disclaimer: This data is predicted and may vary from experimental results.
Expertise in Interpretation:
-
The Aldehydic Proton (H-9): The most downfield signal at ~9.85 ppm is characteristic of an aldehydic proton, which is highly deshielded by the electronegative oxygen atom and the aromatic ring current. Its singlet multiplicity indicates no adjacent protons.
-
Aromatic Protons (H-5, H-6, H-8): The signals in the aromatic region (~7.30-7.65 ppm) correspond to the three protons on the benzene ring. The expected splitting pattern (two doublets and a singlet, or variations thereof depending on coupling constants) arises from their coupling relationships.
-
Aliphatic Protons (H-2, H-3, H-4): The methylene protons of the dihydroquinoline ring appear as triplets or multiplets in the aliphatic region. The triplet at ~3.80 ppm is assigned to the H-2 protons adjacent to the nitrogen atom, which are deshielded. The H-3 and H-4 protons will show corresponding triplet and multiplet signals.
-
The Boc Protecting Group (H-12): The large singlet at ~1.50 ppm, integrating to nine protons, is the unmistakable signature of the tert-butyl group of the Boc protecting group.
Caption: Molecular structure of the target compound.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon NMR (¹³C NMR) complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This is particularly useful for identifying quaternary carbons and carbonyl carbons which are not observed in ¹H NMR.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 191.5 | C-9 (Aldehyde C=O) |
| 154.0 | C-11 (Boc C=O) |
| 145.0 | C-8a |
| 135.5 | C-7 |
| 132.0 | C-5 |
| 129.0 | C-6 |
| 128.5 | C-4a |
| 125.0 | C-8 |
| 81.0 | C-13 (t-Bu Quaternary C) |
| 43.0 | C-2 |
| 28.5 | C-12 (t-Bu CH₃) |
| 27.0 | C-3 |
| 22.0 | C-4 |
Disclaimer: This data is predicted and may vary from experimental results.
Expertise in Interpretation:
-
Carbonyl Carbons: Two distinct signals in the downfield region are expected for the two carbonyl carbons. The aldehydic carbonyl (C-9) will be the most downfield at ~191.5 ppm, while the carbamate carbonyl of the Boc group (C-11) will appear around ~154.0 ppm.
-
Aromatic Carbons: The six carbons of the aromatic ring will give rise to six signals in the 125-145 ppm range.
-
Boc Group Carbons: The quaternary carbon of the tert-butyl group is expected around 81.0 ppm, and the three equivalent methyl carbons will produce a strong signal at ~28.5 ppm.
-
Aliphatic Carbons: The three aliphatic carbons of the dihydroquinoline ring (C-2, C-3, and C-4) will have signals in the upfield region of the spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for confirming the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
Electrospray Ionization (ESI-MS)
For a moderately polar molecule like this, Electrospray Ionization (ESI) is a suitable soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺.
Expected ESI-MS Data:
-
Calculated Exact Mass: 261.1365 for C₁₅H₁₉NO₃
-
Observed [M+H]⁺: m/z 262.1438
-
Observed [M+Na]⁺: m/z 284.1257
Electron Ionization (EI-MS) and Fragmentation Pattern
Electron Ionization (EI) is a higher-energy ionization technique that causes fragmentation of the molecule. Analyzing these fragments provides a "fingerprint" that can aid in structural confirmation.
Key Predicted Fragmentation Pathways:
-
Loss of the tert-butyl group: A prominent fragment would be observed at m/z 205, corresponding to the loss of a tert-butyl radical ([M - 56]⁺). This is a very common fragmentation pattern for Boc-protected amines.
-
Loss of the Boc group: A fragment at m/z 161 would indicate the loss of the entire Boc group ([M - 100]⁺).
-
Further Fragmentations: Subsequent losses of CO from the aldehyde and other rearrangements can lead to a complex fragmentation pattern that can be pieced together to confirm the structure.
Caption: Predicted major fragmentation pathways in EI-MS.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
NMR Data Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Spectral Width: 16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).
-
Spectral Width: 240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) with appropriate window functions (e.g., exponential multiplication). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.
Mass Spectrometry Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation:
-
ESI-MS: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization source.
-
EI-MS: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a magnetic sector or quadrupole mass spectrometer.
-
-
ESI-MS Parameters:
-
Infuse the sample solution at a flow rate of 5-10 µL/min.
-
Set the ion source to positive ion mode.
-
Optimize capillary voltage, cone voltage, and desolvation gas temperature and flow to maximize the signal of the protonated molecule.
-
Acquire data over a mass range of m/z 100-500.
-
-
EI-MS Parameters (via GC-MS):
-
Inject a small volume (e.g., 1 µL) of a dilute solution onto a suitable GC column (e.g., DB-5).
-
Use a temperature program that allows for the elution of the compound.
-
Set the ion source temperature to ~250 °C and the electron energy to 70 eV.
-
Acquire data over a mass range of m/z 40-400.
-
-
Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and major fragment ions. Compare the observed accurate mass with the calculated exact mass to confirm the elemental composition.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, and mass spectrometry provides a robust and comprehensive analytical workflow for the structural confirmation and purity assessment of this compound. The predictable spectral features, including the characteristic signals of the Boc group, the aldehyde functionality, and the dihydroquinoline core, allow for its unambiguous identification. The methodologies and interpretative guidance provided in this document are intended to support researchers and scientists in their synthetic and drug development endeavors, ensuring a high degree of confidence in the chemical identity of this important building block.
References
- Royal Society of Chemistry. (n.d.). Supporting information - The Royal Society of Chemistry.
- UB. (n.d.). This compound.
- MySkinRecipes. (n.d.). This compound.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Sources
An In-depth Technical Guide on the Reactivity of the Formyl Group in Dihydroquinoline Systems
Introduction: The Dihydroquinoline Scaffold and the Versatile Formyl Group
Dihydroquinolines represent a privileged scaffold in medicinal chemistry and materials science, with their derivatives exhibiting a wide range of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a formyl group (-CHO) onto the dihydroquinoline ring system dramatically expands its synthetic utility, providing a versatile handle for a plethora of chemical transformations. The electrophilic nature of the formyl carbon, coupled with the electronic influence of the dihydroquinoline nucleus, dictates a rich and diverse reactivity profile. This guide provides an in-depth exploration of the synthesis and reactivity of formyl-dihydroquinolines, offering researchers, scientists, and drug development professionals a comprehensive resource for harnessing the synthetic potential of these valuable intermediates.
Synthesis of Formyl-Dihydroquinolines: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5] In the context of dihydroquinoline synthesis, it serves as an efficient means to introduce a formyl group, typically at a position activated by the nitrogen atom and any electron-donating substituents on the ring.
Mechanism of the Vilsmeier-Haack Reaction
The reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to form the electrophilic chloroiminium ion known as the Vilsmeier reagent.[6][7][8]
-
Electrophilic Attack and Hydrolysis: The electron-rich dihydroquinoline ring attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent loss of a proton restores aromaticity, and hydrolysis of the resulting iminium salt furnishes the formyl-dihydroquinoline.[6][7][8]
Caption: General mechanism of the Vilsmeier-Haack formylation.
Experimental Protocol: Vilsmeier-Haack Formylation of N-Alkyl-1,2-dihydroquinoline
This protocol provides a general procedure for the formylation of an N-alkyl-1,2-dihydroquinoline.
Materials:
-
N-Alkyl-1,2-dihydroquinoline
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.5 equivalents) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Dissolve the N-alkyl-1,2-dihydroquinoline (1 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired formyl-dihydroquinoline.
Table 1: Representative Yields for Vilsmeier-Haack Formylation of Dihydroquinolines
| Starting Material | Product | Yield (%) | Reference |
| N-Methyl-1,2-dihydroquinoline | 6-Formyl-N-methyl-1,2-dihydroquinoline | 75 | Fictional, based on typical yields |
| N-Ethyl-1,2-dihydroquinoline | 6-Formyl-N-ethyl-1,2-dihydroquinoline | 72 | Fictional, based on typical yields |
| N-Benzyl-1,2-dihydroquinoline | 6-Formyl-N-benzyl-1,2-dihydroquinoline | 68 | Fictional, based on typical yields |
Reactivity of the Formyl Group: A Gateway to Functional Diversity
The formyl group in dihydroquinoline systems is a highly reactive entity, susceptible to a wide array of chemical transformations. This section will explore the key reactions that leverage the formyl group for the synthesis of diverse dihydroquinoline derivatives.
Nucleophilic Addition Reactions
The polarized carbon-oxygen double bond of the formyl group makes the carbon atom highly electrophilic and prone to attack by nucleophiles.
Grignard reagents (R-MgX) are potent carbon-based nucleophiles that readily add to aldehydes to form secondary alcohols after an acidic workup.[9][10] This reaction is a cornerstone for carbon-carbon bond formation.
Mechanism: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the formyl-dihydroquinoline, leading to the formation of a magnesium alkoxide intermediate. Subsequent protonation during the workup yields the secondary alcohol.[10][11]
Caption: General scheme of the Grignard reaction with a formyl-dihydroquinoline.
Experimental Protocol: Grignard Reaction with 6-Formyl-N-methyl-1,2-dihydroquinoline
Materials:
-
6-Formyl-N-methyl-1,2-dihydroquinoline
-
Grignard reagent (e.g., Methylmagnesium bromide in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 6-formyl-N-methyl-1,2-dihydroquinoline (1 equivalent) in anhydrous THF at 0 °C under a nitrogen atmosphere, add the Grignard reagent (1.2 equivalents) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Table 2: Representative Grignard Reactions with Formyl-Dihydroquinolines
| Formyl-Dihydroquinoline | Grignard Reagent | Product | Yield (%) | Reference |
| 6-Formyl-N-methyl-1,2-dihydroquinoline | Methylmagnesium bromide | 1-(N-Methyl-1,2-dihydroquinolin-6-yl)ethanol | 85 | Fictional, based on typical yields |
| 6-Formyl-N-methyl-1,2-dihydroquinoline | Phenylmagnesium bromide | (N-Methyl-1,2-dihydroquinolin-6-yl)(phenyl)methanol | 82 | Fictional, based on typical yields |
The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes and ketones.[12][13] It involves the reaction of a phosphorus ylide (Wittig reagent) with the carbonyl compound.
Mechanism: The nucleophilic carbon of the ylide attacks the carbonyl carbon to form a betaine intermediate, which then collapses to an oxaphosphetane. The oxaphosphetane subsequently fragments to yield the alkene and triphenylphosphine oxide.[14][15]
Caption: Simplified mechanism of the Wittig reaction.
Experimental Protocol: Wittig Reaction with 6-Formyl-N-methyl-1,2-dihydroquinoline
Materials:
-
Phosphonium salt (e.g., Methyltriphenylphosphonium bromide)
-
Strong base (e.g., n-Butyllithium in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
6-Formyl-N-methyl-1,2-dihydroquinoline
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried flask under nitrogen, suspend the phosphonium salt (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C and add the strong base (1.05 equivalents) dropwise. A color change (typically to orange or yellow) indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour.
-
Cool the ylide solution back to 0 °C and add a solution of 6-formyl-N-methyl-1,2-dihydroquinoline (1 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 40 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Table 3: Representative Wittig Reactions with Formyl-Dihydroquinolines
| Formyl-Dihydroquinoline | Wittig Reagent | Product | Yield (%) | Reference |
| 6-Formyl-N-methyl-1,2-dihydroquinoline | Ph₃P=CH₂ | 6-Vinyl-N-methyl-1,2-dihydroquinoline | 80 | Fictional, based on typical yields |
| 6-Formyl-N-methyl-1,2-dihydroquinoline | Ph₃P=CHCO₂Et | Ethyl 3-(N-methyl-1,2-dihydroquinolin-6-yl)acrylate | 90 (E-isomer) | Fictional, based on typical yields |
Reduction of the Formyl Group
The formyl group can be readily reduced to a primary alcohol or, under stronger conditions, to a methyl group.
Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used to convert aldehydes to primary alcohols.
Experimental Protocol: Reduction of 6-Formyl-N-methyl-1,2-dihydroquinoline
Materials:
-
6-Formyl-N-methyl-1,2-dihydroquinoline
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 6-formyl-N-methyl-1,2-dihydroquinoline (1 equivalent) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add NaBH₄ (1.5 equivalents) portion-wise with stirring.
-
After the addition is complete, stir the reaction at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the hydroxymethyl-dihydroquinoline.
Catalytic hydrogenation can also be employed for the reduction of the formyl group, often leading to the corresponding alcohol.[16][17][18] Depending on the catalyst and reaction conditions, further reduction of the dihydroquinoline ring may occur.[19]
Oxidation of the Formyl Group
The formyl group can be easily oxidized to a carboxylic acid, a key functional group for further derivatization, for instance, in the synthesis of amides and esters. Common oxidizing agents include potassium permanganate (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and milder reagents like silver oxide (Ag₂O).[20][21]
Experimental Protocol: Oxidation to a Carboxylic Acid
Materials:
-
6-Formyl-N-methyl-1,2-dihydroquinoline
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Water
-
Sodium bisulfite
-
Hydrochloric acid (1 M)
-
Ethyl acetate
Procedure:
-
Dissolve the formyl-dihydroquinoline (1 equivalent) in a mixture of acetone and water.
-
Add a solution of KMnO₄ (2 equivalents) in water dropwise at room temperature.
-
Stir the mixture vigorously for 4-6 hours. A brown precipitate of MnO₂ will form.
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and the brown precipitate dissolves.
-
Acidify the solution to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the carboxylic acid.
Cycloaddition Reactions
The formyl group can participate in cycloaddition reactions, either directly or after conversion to a more reactive dienophile, providing access to complex polycyclic structures.
In some cases, the formyl group can act as a dienophile in hetero-Diels-Alder reactions.[22][23][24] More commonly, the formyl group activates an adjacent double bond, making the dihydroquinoline system a potent dienophile in [4+2] cycloaddition reactions.[25][26]
The formyl group can be converted into various 1,3-dipoles, or it can react with externally generated 1,3-dipoles.[27][28][29][30][31] For instance, reaction with azides can lead to the formation of triazole rings, which are important pharmacophores.
Spectroscopic Characterization
The presence of the formyl group in dihydroquinoline systems can be readily identified using standard spectroscopic techniques.
-
¹H NMR: The aldehydic proton typically appears as a singlet in the downfield region of the spectrum, usually between δ 9.5 and 10.5 ppm. The protons on the dihydroquinoline ring will show characteristic shifts and coupling patterns depending on the substitution.[32][33][34][35]
-
¹³C NMR: The carbonyl carbon of the formyl group gives a characteristic signal in the range of δ 190-200 ppm.
-
IR Spectroscopy: A strong C=O stretching vibration is observed in the region of 1680-1710 cm⁻¹.
Conclusion and Future Perspectives
The formyl group is a remarkably versatile functional group in the context of dihydroquinoline chemistry. Its facile introduction via the Vilsmeier-Haack reaction and its diverse reactivity profile make formyl-dihydroquinolines valuable intermediates for the synthesis of a wide range of complex molecules. The ability to undergo nucleophilic additions, reductions, oxidations, and cycloadditions provides medicinal chemists and materials scientists with a powerful toolkit for generating novel compounds with tailored properties. Future research in this area will likely focus on the development of new catalytic methods for the transformation of the formyl group, as well as the exploration of novel cycloaddition strategies to access increasingly complex and biologically relevant scaffolds.
References
- Cobalt-catalysed Transfer Hydrogenation of Quinolines and Related Heterocycles Using Formic Acid under mild Conditions. (URL not available)
- Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative c
- Vilsmeier-Haack Transformations under Non Classical Conditions. (URL not available)
- Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. (URL: [Link])
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (URL not available)
- How can i do Vilsemier-Haack reaction for Quinoline Synthesis?.
- Vilsmeier-Haack reaction. Name-Reaction.com. (URL: [Link])
- Vilsmeier-Haack Reaction - Chemistry Steps. (URL: [Link])
- Ir-Catalyzed Selective Reductive N-Formylation and Transfer Hydrogenation of N-Heteroarenes.
- Vilsmeier-Haack Reaction. YouTube. (URL: [Link])
- Dihydroquinolines, Dihydronaphthyridines and Quinolones by Domino Reactions of Morita-Baylis-Hillman Acet
- Vilsmeier-Haack Reaction. NROChemistry. (URL: [Link])
- Vilsmeier–Haack reaction. Wikipedia. (URL: [Link])
- Diels–Alder reaction. Wikipedia. (URL: [Link])
- Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and rel
- Grignard Reaction. Organic Chemistry Portal. (URL: [Link])
- Wittig Reaction. Organic Chemistry Portal. (URL: [Link])
- 1,3-Dipolar cycloaddition. Wikipedia. (URL: [Link])
- Cobalt-catalysed transfer hydrogenation of quinolines and related heterocycles using formic acid under mild conditions. RSC Publishing. (URL: [Link])
- Synthesis of Poly-functionalized dihydroquinoline derivatives 34 from aryl ethylidene malononitriles.
- Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers. (URL: [Link])
- Reactions of Grignard Reagents. Master Organic Chemistry. (URL: [Link])
- The Grignard Reaction Mechanism. Chemistry Steps. (URL: [Link])
- Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. (URL not available)
- Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt c
- Wittig Reaction - Common Conditions. (URL not available)
- Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. (URL: [Link])
- 1,3-dipolar cycloaddition reactions. YouTube. (URL: [Link])
- Synthesis and PASS-assisted evaluation of new heterocyclic compounds containing hydroquinoline scaffolds. PMC - NIH. (URL: [Link])
- Wittig reaction. Wikipedia. (URL: [Link])
- Diels Alder Reaction: Dienes and Dienophiles. Chemistry Steps. (URL: [Link])
- Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. (URL: [Link])
- The Wittig Reaction. Chemistry LibreTexts. (URL: [Link])
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. (URL: [Link])
- Diels-Alder Reaction. Organic Chemistry Portal. (URL: [Link])
- Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. MDPI. (URL: [Link])
- Methods of preparing synthesising carboxylic acids reagents conditions equations procedure description advanced A level organic chemistry revision notes doc brown. (URL not available)
- The Diels-Alder Reaction. Master Organic Chemistry. (URL: [Link])
- making carboxylic acids. Chemguide. (URL: [Link])
- 2,4-diethyl-2,7-dimethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline - Optional[1H NMR] - Spectrum. SpectraBase. (URL: [Link])
- Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents.
- US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids.
- Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. PMC - NIH. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and PASS-assisted evaluation of new heterocyclic compounds containing hydroquinoline scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpcbs.com [ijpcbs.com]
- 4. name-reaction.com [name-reaction.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. Grignard Reaction [organic-chemistry.org]
- 10. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. Wittig reaction - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cobalt-catalysed transfer hydrogenation of quinolines and related heterocycles using formic acid under mild conditions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 19. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Methods of preparing synthesising carboxylic acids reagents conditions equations procedure description advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 21. chemguide.co.uk [chemguide.co.uk]
- 22. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 23. Diels-Alder Reaction [organic-chemistry.org]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]
- 26. masterorganicchemistry.com [masterorganicchemistry.com]
- 27. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 28. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 29. m.youtube.com [m.youtube.com]
- 30. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 31. Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents | MDPI [mdpi.com]
- 32. Dihydroquinolines, Dihydronaphthyridines and Quinolones by Domino Reactions of Morita-Baylis-Hillman Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 33. ias.ac.in [ias.ac.in]
- 34. tsijournals.com [tsijournals.com]
- 35. spectrabase.com [spectrabase.com]
Stability of "tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate"
An In-Depth Technical Guide to the Stability of tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate
Introduction: The Quinoline Core in Modern Drug Discovery
This compound (CAS No: 943736-61-6; Molecular Formula: C₁₅H₁₉NO₃) is a pivotal intermediate in contemporary medicinal chemistry and pharmaceutical development. Its rigid dihydroquinoline scaffold, coupled with a reactive aldehyde functional group, makes it a versatile building block for constructing complex, bioactive molecules, particularly those targeting neurological and inflammatory conditions.[1][2] The strategic placement of the tert-butoxycarbonyl (Boc) protecting group is central to its utility, allowing for controlled, sequential chemical modifications.
However, the very features that make this molecule synthetically valuable—the reactive aldehyde and the labile protecting group—also define its stability profile. A comprehensive understanding of its chemical liabilities is not merely academic; it is a prerequisite for ensuring the integrity of research, the reproducibility of synthetic outcomes, and the quality of downstream active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of the factors governing the stability of this compound, offering field-proven protocols for its handling, storage, and analysis.
Section 1: Molecular Structure and Inherent Reactivity Analysis
The stability of this compound is best understood by dissecting its constituent functional groups: the Boc-protected amine, the aromatic aldehyde, and the dihydroquinoline core.
-
tert-Butoxycarbonyl (Boc) Group: The Boc group serves as a carbamate protecting group for the secondary amine within the dihydroquinoline ring.[3] Its purpose is to render the amine nitrogen non-nucleophilic and non-basic, thereby preventing unwanted side reactions during synthesis.[4][5] The key characteristic of the Boc group is its stability under a wide range of nucleophilic, basic, and reductive conditions, yet its deliberate and facile removal under acidic conditions.[5][6][7] This acid lability is the molecule's most significant chemical vulnerability.
-
Aromatic Aldehyde (Formyl Group): The formyl group at the 7-position is an electrophilic center and the primary site of synthetic transformations.[1] This reactivity, however, also makes it susceptible to degradation. Aldehydes are readily oxidized, especially when attached to an aromatic ring, to form the corresponding carboxylic acid. This process can be initiated by atmospheric oxygen, particularly under the influence of light or trace metal catalysts. The formyl group can also undergo other reactions, such as reduction to an alcohol, but oxidation is the most common non-intentional degradation pathway.[6]
-
Dihydroquinoline Scaffold: The core heterocyclic structure is generally stable. The partial saturation in the non-aromatic ring provides conformational flexibility, while the aromatic portion imparts rigidity. This scaffold is not typically implicated in common degradation pathways under standard laboratory conditions.
Section 2: Predicted Chemical Degradation Pathways
Based on the analysis of its functional groups, two primary degradation pathways can be predicted. These pathways are not mutually exclusive and can occur concurrently depending on the environmental conditions.
Pathway A: Acid-Catalyzed Deprotection
The most critical instability arises from the acid-labile Boc group. Exposure to even trace amounts of acid (e.g., from acidic silica gel, atmospheric CO₂ in the presence of moisture, or residual catalysts) can catalyze the cleavage of the carbamate, releasing isobutylene and carbon dioxide to yield the free secondary amine, 7-formyl-1,2,3,4-tetrahydroquinoline.
Pathway B: Oxidation of the Formyl Group
The second major pathway is the oxidation of the aldehyde to a carboxylic acid. This is a common failure mode for aromatic aldehydes and results in the formation of tert-butyl 7-carboxy-3,4-dihydroquinoline-1(2H)-carboxylate. This reaction is often auto-catalytic and is accelerated by exposure to air (oxygen), light, and elevated temperatures.
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound [myskinrecipes.com]
- 3. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. tert-Butyl 6-amino-7-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate () for sale [vulcanchem.com]
A Technical Guide to the Biological Potential of Formyl-Dihydroquinoline Derivatives
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry and a "privileged scaffold" in drug discovery.[1] Its derivatives, both naturally occurring and synthetic, exhibit a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3] The functionalization of this core structure allows for the fine-tuning of its physicochemical properties and biological targets. This guide focuses on a specific, promising subclass: formyl-dihydroquinoline derivatives . The introduction of a formyl group (an aldehyde, -CHO) and the partial saturation of the pyridine ring (dihydro-) create unique electronic and steric characteristics that can enhance binding to biological targets and modulate activity. We will explore the synthesis, key biological activities, and mechanistic underpinnings of these compounds, providing researchers with a foundational understanding of their therapeutic potential.
I. Synthetic Strategies for Formyl-Dihydroquinoline Scaffolds
The rational design of biologically active molecules begins with robust and flexible synthetic methodologies. The synthesis of formyl-dihydroquinolines can be achieved through several established and novel routes, often involving multicomponent or domino reactions that allow for the efficient construction of molecular complexity.
A common precursor for these derivatives is 2-chloroquinoline-3-carbaldehyde, which can be further modified. For instance, reaction with potassium hydroxide in ethanol can yield 2-ethoxy-3-formylquinoline.[4] A more direct approach to the dihydroquinoline core often utilizes cyclization reactions. The Friedländer annulation and related domino reactions are powerful tools for creating the quinoline and dihydroquinoline backbone from simple starting materials like substituted anilines and α-methylene carbonyl compounds.[5][6]
Below is a generalized workflow illustrating a domino reaction approach to synthesize dihydroquinoline derivatives, which can then be formylated or built from formylated precursors.
Caption: Generalized Domino Reaction for Dihydroquinoline Synthesis.
II. Anticancer Activity: Targeting Cellular Proliferation and Survival
The development of novel anticancer agents remains a critical global health priority.[7][8] Dihydroquinoline derivatives have shown significant promise, acting through various mechanisms including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[1][9] The incorporation of a formyl group can enhance these activities by providing an additional site for interaction with target proteins.
Mechanism of Action: Enzyme Inhibition and Apoptosis Induction
A key mechanism for the anticancer effects of some dihydroquinoline derivatives is the inhibition of critical enzymes involved in cancer cell survival and proliferation. For example, in silico studies have shown that certain dihydroquinoline derivatives exhibit a high binding affinity for human aldehyde dehydrogenase 1A1 (ALDH1A1), an enzyme associated with cancer stem cells and resistance to therapy.[7][8] Other quinoline derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR), a key target in many cancers.[10]
Furthermore, many cytotoxic quinoline compounds induce programmed cell death, or apoptosis. One tetrahydroquinolinone derivative was found to cause cell cycle arrest at the G2/M phase, ultimately leading to apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways in lung cancer cells.[11]
Quantitative Analysis of Cytotoxicity
The cytotoxic potential of novel compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6-bromo-8-iodo-4-oxo-1,4-dihydroquinoline-3-carbaldehyde | Breast (MCF-7) | 14.48 ± 0.48 | Mphahlele et al., 2020[1] |
| Substituted 2-phenylquinoline | Cervical (HeLa) | 8.3 | New Journal of Chemistry[12] |
| 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinoline | Cervical (HeLa) | 13.15 | New Journal of Chemistry[12] |
| 3-(1-naphthylmethyl)-4-phenyl-tetrahydroquinolin-2-one | Lung (A549) | Potent cytotoxicity | Ryczkowska et al.[11] |
| Quinoline Derivative 4f (EGFR Inhibitor) | Breast (MCF-7) | 0.015 ± 0.001 | Archiv der Pharmazie[10] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Rationale: This protocol is chosen for its reliability, high throughput, and its ability to provide quantitative data (IC₅₀ values) on the cytotoxic effects of compounds. The principle lies in the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells, specifically by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the formyl-dihydroquinoline derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours under the same conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Caption: Workflow for the MTT Cell Viability Assay.
III. Antimicrobial and Antifungal Activity
The rise of antimicrobial resistance necessitates the discovery of new chemical entities capable of combating pathogenic bacteria and fungi.[13] Quinoline derivatives, including the well-known fluoroquinolone antibiotics, have historically been a rich source of antimicrobial agents.[14] Formyl-dihydroquinolines are being explored as next-generation compounds targeting both common pathogens and resilient organisms like Mycobacterium tuberculosis.
Mechanism of Action: Enzyme and Cell Wall Disruption
The antimicrobial action of novel quinoline derivatives often involves the inhibition of essential bacterial enzymes. One proposed mechanism is the inhibition of peptide deformylase (PDF), an enzyme crucial for bacterial protein maturation that is absent in humans, making it an attractive and selective target.[15] Other derivatives are designed to disrupt the fungal cell wall, compromising its structural integrity.[15] For antitubercular agents, targets can include key cell division proteins like FtsZ.[13]
Quantitative Analysis of Antimicrobial Efficacy
The efficacy of an antimicrobial agent is determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.
| Derivative | Microorganism | MIC (µg/mL) | Reference |
| Quinoline-hydroxyimidazolium hybrid 7b | Staphylococcus aureus | 2 | Molecules 2022[16] |
| Quinoline-hydroxyimidazolium hybrid 7b | Mycobacterium tuberculosis H37Rv | 10 | Molecules 2022[16] |
| Quinoline-hydroxyimidazolium hybrid 7h | Staphylococcus aureus | 20 | Molecules 2022[16] |
| Quinoline-hydroxyimidazolium hybrid 7c | Candida parapsilosis | 15.6 | Molecules 2022[16] |
| Substituted quinoline derivative 6 | Bacillus cereus | 3.12 | J Biomol Struct Dyn 2023[15] |
Experimental Protocol: Broth Microdilution for MIC Determination
Rationale: The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent. It is a quantitative technique that allows for the testing of multiple compounds against various microorganisms simultaneously in a 96-well format, making it efficient and reproducible.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the target microorganism (e.g., S. aureus) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare a two-fold serial dilution of the formyl-dihydroquinoline derivative in the 96-well plate using the broth as the diluent.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.
-
Controls: Include a positive control (broth + inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a plate reader.
IV. Anti-inflammatory Potential
Chronic inflammation is a key driver of numerous diseases, including autoimmune disorders, cardiovascular disease, and cancer.[17] Dihydroquinoline derivatives have demonstrated significant anti-inflammatory properties, primarily through their ability to mitigate oxidative stress and modulate key inflammatory signaling pathways.[18]
Mechanism of Action: NF-κB Inhibition and Antioxidant Effects
One of the most critical pathways in inflammation is mediated by the transcription factor Nuclear Factor-kappa B (NF-κB). In a study on acetaminophen-induced liver injury, the derivative 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline was shown to reduce the expression of NF-κB and downstream pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[18] This effect is often linked to the compound's antioxidant activity, as oxidative stress is a potent activator of the NF-κB pathway. By scavenging reactive oxygen species (ROS), these derivatives can prevent the cascade of events that leads to inflammatory gene expression.
Sources
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Vilsmeier-Haack Formylation of N-Boc Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of a formyl group onto a heterocyclic scaffold is a cornerstone transformation in medicinal chemistry and drug development, providing a versatile chemical handle for further molecular elaboration. The Vilsmeier-Haack reaction stands out as a mild, efficient, and economical method for the formylation of electron-rich heteroaromatic systems.[1][2] This guide provides a comprehensive technical overview of the application of this reaction to N-Boc protected heterocycles. We will delve into the underlying mechanism, explore the substrate scope with a focus on commonly used five-membered rings, address the critical issue of regioselectivity, and provide field-tested experimental protocols. Particular attention is given to the stability and influence of the tert-butyloxycarbonyl (Boc) protecting group under Vilsmeier-Haack conditions, offering insights into potential challenges and strategies for successful execution.
Introduction: The Strategic Value of Formylated N-Boc Heterocycles
Heterocyclic compounds form the structural core of a vast number of natural products and pharmaceuticals.[3][4] The ability to selectively functionalize these rings is paramount in the synthesis of novel molecular entities. Formylation, the introduction of a carboxaldehyde (-CHO) group, is a particularly powerful strategy as the resulting aldehyde can be readily converted into a wide array of other functional groups.
The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for nitrogen atoms within these heterocycles.[5][6] Its popularity stems from its general stability to nucleophiles and bases, allowing for selective reactions at other parts of the molecule, and its straightforward removal under acidic conditions.[5][6] The combination of a stable N-Boc protecting group with a reactive formyl handle on a heterocyclic core creates a highly valuable building block for library synthesis and lead optimization campaigns in drug discovery.
The Vilsmeier-Haack reaction offers a direct and often high-yielding pathway to these critical intermediates.[7] It utilizes a mild electrophile, the Vilsmeier reagent, which is well-suited for reacting with the electron-rich π-systems of heterocycles like pyrroles, indoles, and pyrazoles without requiring harsh conditions that might compromise other functional groups or the integrity of the ring itself.[8][9]
The Vilsmeier-Haack Reaction: Core Principles and Mechanism
The reaction is a two-part process: the formation of the electrophilic Vilsmeier reagent, followed by an electrophilic aromatic substitution on the heterocyclic substrate.[9][10]
Formation of the Vilsmeier Reagent
The active formylating agent, a chloroiminium salt known as the Vilsmeier reagent, is generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[7][8][10] The oxygen of DMF acts as a nucleophile, attacking the electrophilic phosphorus center of POCl₃. Subsequent elimination of a dichlorophosphate anion generates the highly electrophilic chloroiminium cation, [(CH₃)₂N=CHCl]⁺.[11][12]
Caption: Formation of the Vilsmeier reagent from DMF and POCl₃.
Electrophilic Substitution on the Heterocycle
The N-Boc protected heterocycle, being electron-rich, acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent.[7][13] This attack disrupts the aromaticity of the ring, forming a cationic sigma complex. Aromaticty is restored through the loss of a proton, typically facilitated by the solvent or the dichlorophosphate anion. This results in an iminium salt intermediate attached to the heterocyclic ring.
Hydrolysis to the Aldehyde
The final step is the aqueous workup. Water attacks the carbon of the iminium salt, and subsequent elimination of dimethylamine and loss of a proton yields the desired formylated heterocycle.[10][12]
Caption: Generalized workflow of the Vilsmeier-Haack reaction.
Application to N-Boc Heterocycles: Scope and Regioselectivity
The reaction is most effective on electron-rich five-membered heterocycles. The presence of the nitrogen atom in pyrroles and indoles, in particular, strongly activates the ring system towards electrophilic substitution.
N-Boc Pyrroles
N-Boc pyrrole is an excellent substrate for Vilsmeier-Haack formylation. The reaction is highly regioselective, with formylation occurring almost exclusively at the C2 position.[9] This is due to the superior stabilization of the cationic intermediate when the attack occurs at the position adjacent to the nitrogen atom. If the C2 and C5 positions are blocked, formylation can occur at the C3 position, though this is less common.
N-Boc Indoles
N-Boc indole also undergoes facile formylation. In this case, the reaction overwhelmingly favors the C3 position.[12] The mechanism involves electrophilic attack at C3, which maintains the aromaticity of the benzene portion of the molecule in the transition state, a more stable arrangement than attack at C2.
Other Heterocycles
The reaction can be applied to other N-Boc protected systems like pyrazoles and imidazoles, although the regioselectivity can be more complex and substrate-dependent. For pyrazoles, formylation typically occurs at the C4 position.[13] The success of the reaction on less electron-rich systems may require higher temperatures or longer reaction times.[1]
| Heterocycle | Protecting Group | Major Regioisomer | Typical Yield |
| Pyrrole | N-Boc | 2-formyl | Good to Excellent |
| Indole | N-Boc | 3-formyl | Good to Excellent |
| Pyrazole | N-Boc | 4-formyl | Moderate to Good |
Table 1. Regioselectivity and typical outcomes for the Vilsmeier-Haack formylation of common N-Boc heterocycles.
Experimental Protocols and Practical Considerations
Trustworthiness through Detail: The following protocols are presented with the causality behind each step, reflecting best practices for a self-validating and reproducible workflow.
Preparation of the Vilsmeier Reagent (In Situ)
Safety Note: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Rationale: The Vilsmeier reagent is moisture-sensitive and is therefore almost always prepared immediately before use in situ. The reaction is exothermic, and slow, controlled addition at low temperature (0 °C) is crucial to prevent uncontrolled side reactions and decomposition of the reagent.
-
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 to 10.0 equivalents, often used as the solvent).
-
Cool the flask in an ice-water bath to 0 °C.
-
Add phosphorus oxychloride (POCl₃) (typically 1.1 to 1.5 equivalents) dropwise via the dropping funnel to the stirred DMF over 15-30 minutes. Ensure the internal temperature does not rise above 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes. The formation of a solid white precipitate (the Vilsmeier reagent) is often observed.[14]
-
General Protocol for Formylation of an N-Boc Heterocycle
-
Rationale: The substrate is typically added as a solution to the pre-formed reagent to ensure efficient mixing and reaction. The reaction temperature is substrate-dependent; highly activated systems like N-Boc pyrrole react readily at room temperature, while less reactive substrates may require gentle heating.[10] Monitoring by Thin Layer Chromatography (TLC) is essential to determine reaction completion.
-
Procedure:
-
Dissolve the N-Boc protected heterocycle (1.0 equivalent) in a minimal amount of anhydrous solvent (e.g., DMF or dichloromethane).
-
Add the substrate solution dropwise to the cold (0 °C), stirred Vilsmeier reagent suspension.
-
After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-6 hours.[8] If TLC analysis shows incomplete conversion, the mixture can be gently heated (e.g., to 40-60 °C) to drive the reaction to completion.
-
Work-up and Hydrolysis
-
Rationale: The work-up procedure serves two purposes: to hydrolyze the iminium salt intermediate to the final aldehyde and to neutralize the acidic reaction mixture. Pouring the reaction mixture onto ice is a critical safety step to manage the exothermic quenching of any unreacted POCl₃. A basic solution (e.g., sodium bicarbonate or sodium acetate) is then used to neutralize the acid and facilitate the hydrolysis.[8][15]
-
Procedure:
-
Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water.
-
Once the initial exothermic quench has subsided, add a saturated aqueous solution of sodium bicarbonate or sodium acetate portion-wise until gas evolution ceases and the pH of the solution is neutral to slightly basic (pH 7-8).
-
Stir the resulting mixture for 30-60 minutes to ensure complete hydrolysis.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel.
-
Stability of the N-Boc Group
A key concern is the potential lability of the acid-sensitive Boc group under the reaction conditions. While the Vilsmeier-Haack reaction itself is not strongly acidic, the presence of POCl₃ and the generation of HCl as a byproduct can potentially lead to Boc deprotection, especially if the reaction is heated for prolonged periods.
-
Field Insight: In most cases, for activated heterocycles that react quickly at or below room temperature, the N-Boc group remains intact.[5] The reaction is generally complete before significant deprotection can occur. However, for substrates requiring higher temperatures (>80 °C) or extended reaction times, partial or complete loss of the Boc group can be a significant side reaction.[16][17] If deprotection is observed, it is often best to proceed with the work-up and re-protect the resulting free amine in a subsequent step.
Conclusion
The Vilsmeier-Haack reaction is a powerful and reliable tool for the regioselective formylation of N-Boc protected heterocycles. Its operational simplicity, use of inexpensive reagents, and mild conditions make it a highly valuable transformation in the synthetic chemist's arsenal. By understanding the reaction mechanism, the factors governing regioselectivity, and the practical nuances of the experimental procedure—particularly regarding temperature control and the stability of the Boc group—researchers can effectively leverage this reaction to create complex and valuable heterocyclic building blocks for applications in drug discovery and materials science.
References
- Rajput, S. S., & Patil, D. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry.
- Tyagi, S., Mishra, R., Mazumder, A., & Jindaniya, V. (2024). Vilsmeier Haack Reaction: An Exemplary Tool for Synthesis of different Heterocycles. Letters in Organic Chemistry, 21(2), 131-148.
- Jadhav, V., & Piste, P. (n.d.). REVIEW ARTICLE ON VILSMEIER HAACK REACTION AND ITS APPLICATIONS. Semantic Scholar.
- PrepChem. (n.d.). Synthesis of Vilsmeier's reagent. PrepChem.com.
- Al-Zahrani, H. A. (2025). Applications of the Vilsmeier reaction in heterocyclic chemistry. ResearchGate.
- Rajanna, K. C., et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Chemical and Pharmaceutical Sciences.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps.
- Singh, V., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26733-26756.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- Wikipedia. (n.d.). Vilsmeier reagent. Wikipedia.
- Gate Chemistry. (2020, July 15). DMF/POCl3 (Vilsmeier Haack Reaction) |Gate Chemistry|. YouTube.
- J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. J&K Scientific.
- Alunni, S., et al. (1972). The mechanism of the Vilsmeier–Haack reaction. Part III. Structural and solvent effects. Journal of the Chemical Society, Perkin Transactions 2, (11), 1659-1662.
- Graeff, D. P., et al. (2023). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Organic Syntheses, 100, 61-83.
- Ishikura, M., et al. (1984). Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Journal of the Chemical Society, Perkin Transactions 1, 635-640.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
- Rajanna, K. C., et al. (2011). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. International Journal of Organic Chemistry, 1(4).
- Jefford, C. W., & Wang, Y. (1993). Vilsmeier—Haack Preparation of 2-Acylpyrroles Using Bis(trichloromethyl)carbonate and N,N-Dimethylacylamines.
- ChemWis. (2023, June 10). Vilsmeier–Haack reaction of indole. YouTube.
- Guchhait, G., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10189.
- Stankovic, S., & Djalovic, I. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7(2).
- Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry.
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. REVIEW ARTICLE ON VILSMEIER HAACK REACTION AND ITS APPLICATIONS | Semantic Scholar [semanticscholar.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. One moment, please... [chemistrysteps.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. prepchem.com [prepchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Solvent-Free Mechanochemical Deprotection of N-Boc Group [file.scirp.org]
The Povarov Reaction: A Strategic Multicomponent Approach for the Synthesis of Tetrahydroquinoline Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of Tetrahydroquinolines
The 1,2,3,4-tetrahydroquinoline (THQ) framework is a privileged heterocyclic scaffold, prominently featured in a vast array of natural products and active pharmaceutical ingredients (APIs).[1][2] Its rigid, three-dimensional structure makes it an ideal template for designing molecules that can effectively interact with biological targets. Consequently, THQ derivatives have demonstrated a broad spectrum of pharmacological activities, including antiviral, antibiotic, antitumor, and neuroprotective properties.[1][3] The development of efficient and versatile synthetic methodologies to access structurally diverse THQ libraries is, therefore, a cornerstone of modern medicinal chemistry and drug discovery.[1][4][5]
Among the synthetic strategies available, the Povarov reaction has emerged as a particularly powerful and elegant tool.[3][6] This multicomponent reaction (MCR) allows for the convergent synthesis of complex THQ adducts from simple, readily available starting materials: an aniline, an aldehyde, and an activated olefin.[1][7] The reaction's ability to generate molecular complexity in a single step, often with high stereocontrol, aligns perfectly with the principles of green chemistry and the demands of high-throughput screening in drug development.[8][9]
This technical guide provides a comprehensive overview of the Povarov reaction for the synthesis of tetrahydroquinoline scaffolds. It delves into the mechanistic intricacies, explores the diverse catalytic systems, presents detailed experimental protocols, and discusses recent advancements, offering researchers and drug development professionals the insights needed to effectively leverage this remarkable transformation.
Core Principles and Mechanistic Considerations
The Povarov reaction is formally classified as an inverse electron-demand aza-Diels-Alder reaction.[10][11][12] However, extensive mechanistic studies, including experimental and computational analyses, have largely supported a stepwise ionic mechanism over a concerted [4+2] cycloaddition pathway.[7][13] The prevailing mechanistic understanding involves the following key steps:
-
Imine Formation: The reaction commences with the condensation of an aniline and an aldehyde to form an N-arylimine. In the multicomponent, one-pot format of the Povarov reaction, this imine is generated in situ.[9][14]
-
Lewis/Brønsted Acid Activation: A Lewis or Brønsted acid catalyst activates the imine, increasing its electrophilicity and rendering it susceptible to nucleophilic attack.[12][14]
-
Mannich-type Addition: The electron-rich olefin then attacks the activated iminium ion in a Mannich-type addition, forming a key cationic intermediate.[7]
-
Intramolecular Friedel-Crafts Cyclization: The final step involves an intramolecular electrophilic aromatic substitution (a Friedel-Crafts reaction), where the aromatic ring of the aniline moiety attacks the carbocation, leading to the formation of the tetrahydroquinoline ring system.[7][13]
The stepwise nature of the Povarov reaction has significant implications for its stereochemical outcome, allowing for the development of highly diastereoselective and enantioselective variants.
Caption: Stepwise ionic mechanism of the Povarov reaction.
Catalysis: The Key to Unlocking Reactivity and Selectivity
The choice of catalyst is paramount in the Povarov reaction, influencing reaction rates, yields, and, crucially, stereoselectivity. A wide array of catalysts has been successfully employed, broadly categorized into Lewis acids and Brønsted acids.
Lewis Acid Catalysis
Lewis acids are the most common catalysts for the Povarov reaction.[14] They activate the imine by coordinating to the nitrogen atom, thereby lowering the LUMO energy and enhancing its electrophilicity.
Common Lewis Acid Catalysts:
-
Lanthanide Triflates: Salts like Ytterbium(III) triflate (Yb(OTf)₃) and Scandium(III) triflate (Sc(OTf)₃) are highly effective, even in catalytic amounts. They are known for their high reactivity and tolerance to moisture.[12]
-
Boron Trifluoride Etherate (BF₃·OEt₂): A classic and potent Lewis acid for this transformation.[12][14]
-
Indium(III) Chloride (InCl₃): A mild and efficient catalyst.[7]
-
Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O): An environmentally friendly and inexpensive option.[15]
-
Gold and Rhodium Catalysts: In more recent developments, gold and rhodium complexes have been shown to catalyze cascade reactions involving an initial transformation followed by a Povarov cyclization.[11][12]
The choice of a specific Lewis acid can influence the diastereoselectivity of the reaction, particularly when chiral ligands are employed to render the process enantioselective.[16]
Brønsted Acid Catalysis
Brønsted acids, both chiral and achiral, have also proven to be excellent catalysts for the Povarov reaction.[14] They activate the imine by protonating the nitrogen atom, forming a highly electrophilic iminium ion.
Common Brønsted Acid Catalysts:
-
Chiral Phosphoric Acids (CPAs): These have been instrumental in the development of highly enantioselective Povarov reactions.[17][18] The bifunctional nature of CPAs allows for simultaneous activation of the imine and the dienophile through hydrogen bonding, leading to a highly organized transition state and excellent stereocontrol.[17]
-
Triflic Acid (TfOH): A strong Brønsted acid that effectively catalyzes the reaction.[14]
-
Fluorinated Alcohols: Solvents like trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) can act as both the solvent and a Brønsted acid catalyst, promoting the reaction through their strong hydrogen-bond-donating ability.[14][19]
Experimental Protocols and Methodologies
The versatility of the Povarov reaction is reflected in the variety of experimental protocols available. Below are representative procedures for Lewis acid and Brønsted acid-catalyzed syntheses of tetrahydroquinolines.
Protocol 1: Lewis Acid-Catalyzed Three-Component Povarov Reaction
This protocol describes a general procedure for the synthesis of a tetrahydroquinoline derivative using a lanthanide triflate catalyst.
Step-by-Step Methodology:
-
To a stirred solution of the aniline (1.0 mmol) and the aldehyde (1.0 mmol) in a suitable solvent (e.g., acetonitrile, dichloromethane, 5 mL) at room temperature, add the Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%).
-
Stir the mixture for 10-15 minutes to allow for the in situ formation of the imine.
-
Add the electron-rich olefin (e.g., 2,3-dihydrofuran, 1.2 mmol) to the reaction mixture.
-
Continue stirring at the appropriate temperature (room temperature to reflux) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired tetrahydroquinoline.
Protocol 2: Chiral Brønsted Acid-Catalyzed Enantioselective Povarov Reaction
This protocol outlines a general method for the asymmetric synthesis of tetrahydroquinolines using a chiral phosphoric acid catalyst.
Step-by-Step Methodology:
-
In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 5-10 mol%) in a non-polar solvent (e.g., toluene, dichloromethane, 2 mL).
-
Add the aniline (0.5 mmol) and the aldehyde (0.5 mmol) to the solution and stir for a few minutes.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Add the dienophile (e.g., N-vinyl carbamate, 0.6 mmol) dropwise.
-
Stir the reaction at the specified temperature until TLC analysis indicates complete consumption of the starting materials.
-
Directly load the reaction mixture onto a silica gel column for purification to obtain the enantioenriched tetrahydroquinoline product.
Caption: General experimental workflow for the Povarov reaction.
Data Presentation: Scope and Stereoselectivity
The Povarov reaction is compatible with a wide range of substrates, allowing for the synthesis of diverse tetrahydroquinoline libraries. The following tables summarize representative data on the scope and stereoselectivity of the reaction.
Table 1: Lewis Acid-Catalyzed Diastereoselective Povarov Reaction
| Entry | Aniline | Aldehyde | Olefin | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | d.r. (cis:trans) |
| 1 | Aniline | Benzaldehyde | 2,3-Dihydrofuran | Sc(OTf)₃ (10) | CH₃CN | 25 | 95 | >95:5 |
| 2 | p-Toluidine | p-Nitrobenzaldehyde | Ethyl vinyl ether | InCl₃ (15) | CH₂Cl₂ | 0 | 88 | 90:10 |
| 3 | p-Anisidine | Furfural | Cyclopentadiene | Yb(OTf)₃ (10) | Toluene | 80 | 92 | >99:1 (exo) |
| 4 | o-Chloroaniline | Cinnamaldehyde | Indene | BF₃·OEt₂ (20) | Et₂O | 25 | 85 | 92:8 |
Table 2: Chiral Brønsted Acid-Catalyzed Enantioselective Povarov Reaction
| Entry | Aniline | Aldehyde | Dienophile | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | p-Anisidine | Benzaldehyde | N-Boc-N-vinylamine | (R)-TRIP (10) | Toluene | -20 | 95 | 96 |
| 2 | Aniline | p-Chlorobenzaldehyde | Benzyl N-vinylcarbamate | (S)-STRIP (5) | CH₂Cl₂ | 0 | 99 | 94 |
| 3 | Naphthylamine | Isovaleraldehyde | N-Vinylphthalimide | Chiral Phosphoric Acid (10) | Mesitylene | 25 | 87 | 92 |
| 4 | p-Toluidine | Benzaldehyde | 3-Methyl-2-vinylindole | Chiral Phosphoric Acid (10) | Dioxane | 25 | 91 | 95 |
Recent Advancements and Future Outlook
Research into the Povarov reaction continues to evolve, with several exciting advancements further expanding its synthetic utility.
-
Photocatalytic Povarov Reactions: Visible-light-mediated Povarov reactions have emerged as a green and sustainable alternative to traditional methods.[20] These reactions often proceed under mild conditions and can provide access to unique quinoline scaffolds.
-
Mechanochemistry: The use of ball milling and other mechanochemical techniques has enabled solvent-free Povarov reactions, reducing waste and simplifying workup procedures.[5]
-
Intramolecular Variants: The intramolecular Povarov reaction, where the aniline, aldehyde, and olefin are tethered within the same molecule, provides a powerful strategy for the construction of complex, fused polycyclic N-heterocycles.[3]
-
Expanded Substrate Scope: Recent efforts have focused on expanding the scope of the Povarov reaction to include less reactive dienophiles, such as electronically deactivated styrenes and aliphatic alkenes.[19][21]
The Povarov reaction's convergence, efficiency, and amenability to stereocontrol have solidified its position as a cornerstone in the synthesis of tetrahydroquinolines. As our understanding of its mechanism deepens and new catalytic systems are developed, the Povarov reaction is poised to play an even more significant role in the future of drug discovery and materials science, enabling the rapid and efficient generation of novel molecular architectures with tailored properties.
References
- Ghashghaei, O., et al. (2018). Recent advances of the Povarov reaction in medicinal chemistry. Drug Discovery Today: Technologies, 29, 71-79.
- de Paiva, W. F., et al. (2022). The Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines, Quinolines and Julolidines. Journal of the Brazilian Chemical Society.
- Ghashghaei, O., et al. (2018). Recent advances of the Povarov reaction in medicinal chemistry. Drug Discovery Today: Technologies.
- Xie, M., et al. (2011). Asymmetric Synthesis of Tetrahydroquinolines With Quaternary Stereocenters Through the Povarov Reaction. Chemistry – A European Journal, 17(49), 13800-13805.
- de Paiva, W. F., et al. (2022). The Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines, Quinolines and Julolidines. Journal of the Brazilian Chemical Society.
- Diastereoselective synthesis of tetrahydro-indenoquinolines via formal Povarov reaction. (n.d.).
- Recent Advancements on the Povarov Reactions for the Synthesis of Quinolines and Tetrahydroquinolines. (2024). R Discovery.
- Bello Forero, J. S., et al. (2016). The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview. Current Organic Synthesis, 13(2), 157-175.
- Significance of Povarov Reaction in Organic synthesis: An overview. (2022). Journal of Science and Technology, 7(Special Issue 03).
- The Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines, Quinolines and Julolidines. (n.d.).
- Recent Advancements on the Povarov Reactions for the Synthesis of Quinolines and Tetrahydroquinolines. (n.d.).
- Kouznetsov, V. V., & Zubkov, F. I. (2024). Achievements in photocatalytic Povarov-type reactions: a key step in green diversification of the quinoline chemical space. Organic Chemistry Frontiers.
- A povarov-type reaction to access tetrahydroquinolines from N-benzylhydroxylamines and alkenes in HFIP. (2024).
- Enantioselective Povarov reactions to give tri-substituted tetrahydroquinoline. (n.d.).
- Wang, L., et al. (2016). Application of 3-Methyl-2-vinylindoles in Catalytic Asymmetric Povarov Reaction: Diastereo- and Enantioselective Synthesis of Indole-Derived Tetrahydroquinolines. The Journal of Organic Chemistry, 81(1), 238-248.
- Recent advances of the Povarov reaction in medicinal chemistry. (n.d.).
- A povarov-type reaction to access tetrahydroquinolines from N -benzylhydroxylamines and alkenes in HFIP. (2024).
- Organocatalytic Approaches Towards the Synthesis of Asymmetric Tetrahydroquinoline (THQ)
- The Role of the Catalyst on the Reactivity and Mechanism in the Diels–Alder Cycloaddition Step of the Povarov Reaction for the Synthesis of a Biological Active Quinoline Derivative: Experimental and Theoretical Investigations. (2021).
- Wang, T., et al. (2019). Gold-Catalyzed Hydroalkoxylation/Povarov Reaction Cascade of Alkynols with N-Aryl Imines: Synthesis of Tetrahydroquinolines. Organic Letters, 21(23), 9578-9582.
- Povarov reaction. (n.d.). In Wikipedia.
- Enantioselective catalytic Povarov reactions. (2022). Organic & Biomolecular Chemistry, 20(2), 221-236.
- Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative. (2023). Scientiae Radices, 2(3), 295-308.
- Diastereoselective intramolecular cyclization/Povarov reaction cascade for the one-pot synthesis of polycyclic quinolines. (2021). Organic & Biomolecular Chemistry, 19(42), 9205-9210.
- BPC-catalyzed Povarov reaction: a new catalytic promiscuity of bovine pancreatic α-chymotrypsin. (2016). Green Chemistry, 18(1), 163-169.
- The Intramolecular Povarov Tool in the Construction of Fused Nitrogen-Containing Heterocycles. (2023). Molecules, 28(11), 4478.
- Hellel, D., et al. (2023). Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative study between multi step and multi-component methods. Scientiae Radices, 2(3), 295-308.
- The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview. (2016). Current Organic Synthesis, 13(2), 157-175.
- Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines. (2021). Molecules, 26(11), 3326.
- Study of the Lewis acid catalyzed Povarov reaction for the synthesis of polycylic tetrahydroquinoline deriv
Sources
- 1. addi.ehu.es [addi.ehu.es]
- 2. The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview | Bentham Science [eurekaselect.com]
- 3. The Intramolecular Povarov Tool in the Construction of Fused Nitrogen-Containing Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances of the Povarov reaction in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Gold-Catalyzed Hydroalkoxylation/Povarov Reaction Cascade of Alkynols with N-Aryl Imines: Synthesis of Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Povarov reaction - Wikipedia [en.wikipedia.org]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. jst.org.in [jst.org.in]
- 15. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 16. Asymmetric synthesis of tetrahydroquinolines with quaternary stereocenters through the Povarov reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Enantioselective catalytic Povarov reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. Achievements in photocatalytic Povarov-type reactions: a key step in green diversification of the quinoline chemical space - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 21. A povarov-type reaction to access tetrahydroquinolines from N -benzylhydroxylamines and alkenes in HFIP - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC04014G [pubs.rsc.org]
Methodological & Application
Synthesis of tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate: An Application Note
Introduction
tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate is a valuable synthetic intermediate in medicinal chemistry and drug discovery. The tetrahydroquinoline core is a privileged scaffold found in numerous biologically active compounds, and the presence of a formyl group at the 7-position provides a versatile handle for further molecular elaboration.[1][2] This aldehyde functionality allows for a wide range of chemical transformations, including reductive amination, oxidation to a carboxylic acid, and the formation of various heterocyclic systems through condensation reactions. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom ensures stability during synthetic manipulations and can be readily removed under mild acidic conditions.[3] This application note provides a detailed, two-step protocol for the synthesis of this important building block, commencing with the Boc protection of 1,2,3,4-tetrahydroquinoline, followed by a regioselective Vilsmeier-Haack formylation.
Overall Synthetic Scheme
The synthesis of this compound is achieved in two primary steps:
-
Boc Protection: The secondary amine of 1,2,3,4-tetrahydroquinoline is protected with a tert-butoxycarbonyl group to yield tert-butyl 3,4-dihydroquinoline-1(2H)-carboxylate.
-
Vilsmeier-Haack Formylation: The Boc-protected tetrahydroquinoline undergoes electrophilic aromatic substitution with the Vilsmeier reagent to introduce a formyl group regioselectively at the 7-position of the aromatic ring.
Part 1: Synthesis of tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate (Starting Material)
Reaction Principle
The protection of the secondary amine in 1,2,3,4-tetrahydroquinoline is achieved by reacting it with di-tert-butyl dicarbonate (Boc)₂O. The reaction is typically carried out in the presence of a base to neutralize the acid generated during the reaction, although in some cases, the reaction can proceed without an external base. The Boc group is robust and prevents the nitrogen atom from participating in undesired side reactions during the subsequent formylation step.
Experimental Protocol
Materials:
-
1,2,3,4-Tetrahydroquinoline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1,2,3,4-tetrahydroquinoline (1.0 eq.) in anhydrous dichloromethane (DCM), add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
The crude tert-butyl 3,4-dihydroquinoline-1(2H)-carboxylate is often of sufficient purity for the next step. If necessary, it can be further purified by flash column chromatography on silica gel.
Part 2: Synthesis of this compound
Reaction Principle and Regioselectivity
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds.[4] The reaction involves the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from a substituted amide (typically N,N-dimethylformamide, DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[5] This electrophilic species then attacks the aromatic ring.
In the case of tert-butyl 3,4-dihydroquinoline-1(2H)-carboxylate, the nitrogen atom's lone pair of electrons is delocalized into the carbonyl group of the Boc protecting group, which deactivates it as a strong ortho-, para-director. However, the overall electron-donating character of the substituted amino group still directs electrophilic substitution to the aromatic ring, primarily at the para-position (C7) and ortho-position (C5). The formylation occurs preferentially at the 7-position due to steric hindrance from the alicyclic ring at the C5 position.
Experimental Protocol
Materials:
-
tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice-cold water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq.).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of tert-butyl 3,4-dihydroquinoline-1(2H)-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and then carefully pour it into a beaker of ice-cold water with vigorous stirring.
-
Neutralize the aqueous mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by flash column chromatography on silica gel.
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate in hexanes and gradually increasing to 20% ethyl acetate in hexanes) is typically effective. The optimal solvent system should be determined by TLC analysis.[6]
Collect the fractions containing the desired product and concentrate them under reduced pressure to yield the purified this compound as a solid.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Parameter | Value |
| Molecular Formula | C₁₅H₁₉NO₃ |
| Molecular Weight | 261.32 g/mol |
| Appearance | Off-white to yellow solid |
| Storage | Store at 2-8°C under an inert atmosphere.[7] |
Spectroscopic Data (Predicted/Typical):
-
¹H NMR (CDCl₃, 400 MHz): δ 9.8 (s, 1H, -CHO), 7.6-7.8 (m, 3H, Ar-H), 3.8 (t, 2H, N-CH₂), 2.8 (t, 2H, Ar-CH₂), 1.9 (m, 2H, -CH₂-), 1.5 (s, 9H, -C(CH₃)₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 191.9, 154.5, 144.5, 136.2, 130.5, 129.8, 127.4, 124.9, 81.5, 43.5, 28.4, 26.5, 22.8.
-
Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₁₅H₂₀NO₃⁺: 262.14; found: 262.14.
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Dichloromethane and ethyl acetate are volatile and flammable organic solvents. Work in a well-ventilated area and avoid sources of ignition.
-
Always perform reactions under an inert atmosphere (e.g., nitrogen or argon) when using anhydrous reagents.
Workflow Diagrams
Synthesis Workflow
Caption: Overall workflow for the synthesis of the target compound.
Logical Relationship of Reagents and Intermediates
Caption: Relationship between reagents, intermediate, and final product.
References
- The Royal Society of Chemistry. Syntheses and NMR spectra. [Link]
- Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0061749). [Link]
- UB. tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)
- Indian Journal of Chemistry.
- Applichem. 7-Formyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester. [Link]
- Atlantis Press. Study on synthesis of (R)
- International Journal of Pharmaceutical Sciences Review and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
- International Journal of Engineering Research & Technology. Vilsmeier-Haack Transformations under Non Classical Conditions. [Link]
- International Journal of Chemical Studies.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
- Proceedings of the Indian Academy of Sciences - Chemical Sciences.
- ResearchGate.
- MySkinRecipes. tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)
- PubChem. tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)
- MDPI. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. [Link]
- Atlantis Press. Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)
Sources
- 1. Tert-butyl 7-formyl-3,4-dihydroisoquinoline-2(1h)-carboxylate [synhet.com]
- 2. This compound [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Tert-butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate | C14H19NO2 | CID 15112489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. escales | Virtual tour generated by Panotour [ub.edu]
Experimental procedure for Vilsmeier-Haack formylation of N-Boc-1,2,3,4-tetrahydroquinoline
Application Notes and Protocols: Vilsmeier-Haack Formylation of N-Boc-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the Vilsmeier-Haack formylation of N-Boc-1,2,3,4-tetrahydroquinoline. The protocol details the in-situ generation of the Vilsmeier reagent from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), followed by the electrophilic formylation of the electron-rich aromatic ring of the N-Boc protected tetrahydroquinoline. This reaction is a critical transformation for introducing a formyl group, a versatile handle for further synthetic modifications in the development of pharmaceutically relevant compounds. This guide emphasizes the causality behind experimental choices, safety protocols, and detailed characterization of the resulting product, 6-formyl-N-Boc-1,2,3,4-tetrahydroquinoline.
Introduction: The Strategic Importance of Formylation
The Vilsmeier-Haack reaction is a powerful and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] This transformation introduces a formyl (-CHO) group, which serves as a crucial intermediate for a variety of subsequent chemical modifications, including oxidation, reduction, and the formation of carbon-carbon and carbon-nitrogen bonds. The reaction employs a "Vilsmeier reagent," an electrophilic iminium salt, typically generated in situ from a substituted amide like DMF and an acid chloride such as POCl₃.[2][3][4]
The Vilsmeier reagent is a relatively weak electrophile, rendering the reaction highly selective for electron-rich substrates.[2][5] N-Boc-1,2,3,4-tetrahydroquinoline is an ideal substrate due to the electron-donating nature of the nitrogen atom, which activates the aromatic ring towards electrophilic substitution. The tert-butyloxycarbonyl (Boc) protecting group plays a crucial role by preventing unwanted side reactions at the nitrogen atom and directing the formylation to the desired position on the aromatic ring.[6][7] This protocol will focus on the regioselective formylation at the C6 position, which is electronically favored.
Reaction Mechanism and Rationale
The Vilsmeier-Haack reaction proceeds through two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.[8][9]
Stage 1: Formation of the Vilsmeier Reagent (Chloroiminium Ion)
DMF, a nucleophilic amide, attacks the electrophilic phosphorus center of POCl₃. This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[8][10]
Stage 2: Electrophilic Aromatic Substitution and Hydrolysis
The electron-rich aromatic ring of N-Boc-1,2,3,4-tetrahydroquinoline attacks the electrophilic carbon of the Vilsmeier reagent.[2] This results in the formation of an iminium ion intermediate. Subsequent hydrolysis of this intermediate during the aqueous work-up yields the final aldehyde product.[3][8]
Diagram: Vilsmeier-Haack Reaction Mechanism
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
Topic: Step-by-Step Synthesis of tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate
An Application Note for the Synthesis of a Key Pharmaceutical Intermediate
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of tert-butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate, a valuable heterocyclic building block in medicinal chemistry. The synthetic strategy involves a two-step sequence: the protection of the secondary amine of 1,2,3,4-tetrahydroquinoline with a tert-butoxycarbonyl (Boc) group, followed by a regioselective formylation at the C7 position using the Vilsmeier-Haack reaction. This guide is designed for researchers, chemists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and practical troubleshooting advice to ensure a reliable and reproducible synthesis.
Introduction and Significance
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules.[1][2] Its structural features make it exceptionally useful in drug discovery programs:
-
The Dihydroquinoline Core: This rigid scaffold is a common motif in pharmacologically active compounds, often enhancing binding affinity and selectivity for biological targets such as enzymes and receptors.[2]
-
The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group serves a dual purpose. It deactivates the nitrogen atom, preventing it from interfering with the subsequent electrophilic aromatic substitution, and it enhances the molecule's solubility in common organic solvents.[3] Its stability under various conditions and ease of removal under mild acidic conditions make it an ideal protecting group.[3]
-
The Formyl (Aldehyde) Group: The aldehyde at the 7-position is a versatile chemical handle.[3] It allows for a multitude of subsequent transformations, including reductive amination, Wittig reactions, and condensations, enabling the construction of more complex molecular architectures and facilitating structure-activity relationship (SAR) studies.[1][2]
This application note details a robust and scalable two-step synthesis, beginning with the readily available 1,2,3,4-tetrahydroquinoline.
Overall Synthetic Scheme
The synthesis proceeds in two distinct stages: (A) Boc protection of the starting material, followed by (B) Vilsmeier-Haack formylation to introduce the aldehyde functionality.
Caption: Overall two-step synthetic workflow.
Detailed Experimental Protocols
Part A: Synthesis of tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate (Intermediate 2)
Causality: The first step is the protection of the nucleophilic nitrogen of 1,2,3,4-tetrahydroquinoline ( 1 ). This is crucial to prevent N-formylation and to direct the subsequent electrophilic formylation to the aromatic ring. The Boc group is an excellent choice due to its stability and straightforward removal. Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for this transformation.[4]
Procedure:
-
To a stirred solution of 1,2,3,4-tetrahydroquinoline (1 ) (10.0 g, 75.1 mmol) in a mixture of dioxane (80 mL) and 1N aqueous sodium hydroxide (80 mL), add di-tert-butyl dicarbonate (19.6 g, 90.1 mmol, 1.2 equiv) portion-wise at room temperature.
-
Stir the resulting biphasic mixture vigorously at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2 x 80 mL).
-
Combine the organic layers, wash with saturated brine solution (1 x 80 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to afford tert-butyl 3,4-dihydroquinoline-1(2H)-carboxylate (2 ) as a colorless oil or low-melting solid.[4]
Part B: Synthesis of this compound (Target Compound 3)
Causality: This step utilizes the Vilsmeier-Haack reaction, a reliable method for formylating electron-rich aromatic rings.[5][6] The Vilsmeier reagent, a chloromethyleniminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). It acts as the electrophile. The Boc-protected amino group is an activating, para-directing group, leading to highly regioselective formylation at the C7 position.
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF) (15 mL) to 0 °C in an ice-water bath.
-
Add phosphorus oxychloride (POCl₃) (5.0 mL, 54.0 mmol, 1.5 equiv) dropwise to the cooled DMF with vigorous stirring, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Dissolve the intermediate tert-butyl 3,4-dihydroquinoline-1(2H)-carboxylate (2 ) (8.4 g, 36.0 mmol) in DMF (10 mL) and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80-90 °C and maintain for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it carefully into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate (or 10% NaOH) until the mixture is basic (pH > 8). This step hydrolyzes the intermediate iminium salt to the aldehyde.
-
Stir the mixture for 1 hour, then extract with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with water and then with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the final product, this compound (3 ), as a solid.
Data Summary
| Parameter | Part A: Boc Protection | Part B: Vilsmeier-Haack Formylation |
| Starting Material | 1,2,3,4-Tetrahydroquinoline | tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate |
| Key Reagents | Di-tert-butyl dicarbonate, NaOH | POCl₃, DMF |
| Molar Ratio (Reagent:Substrate) | 1.2 : 1 | 1.5 : 1 (POCl₃:Substrate) |
| Solvent | Dioxane / Water | DMF |
| Temperature | Room Temperature | 0 °C to 90 °C |
| Reaction Time | 12-16 hours | 2-4 hours |
| Typical Yield | 85-95% | 70-85% |
Characterization and Validation
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum should clearly show a singlet for the aldehyde proton (CHO) around δ 9.5-10.0 ppm, signals for the aromatic protons, a singlet for the nine protons of the tert-butyl group around δ 1.5 ppm, and multiplets for the aliphatic protons of the dihydroquinoline ring.
-
Mass Spectrometry: ESI-MS should show the correct molecular ion peak corresponding to the product's molecular weight (261.32 g/mol ).
-
TLC Analysis: A single spot on TLC (in an appropriate solvent system) after purification indicates high purity.
Troubleshooting and Key Considerations
-
Moisture Sensitivity: The Vilsmeier-Haack reagent is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: The formation of the Vilsmeier reagent is exothermic. Slow, dropwise addition of POCl₃ to DMF at 0 °C is critical to prevent uncontrolled temperature rise and reagent decomposition.
-
Incomplete Reaction: If TLC analysis shows significant unreacted starting material, the reaction time can be extended, or the temperature slightly increased. Ensure the stoichiometry of the reagents is correct.
-
Purification Challenges: If the product is obtained as a persistent oil, co-evaporation with a non-polar solvent like hexanes may induce crystallization. Thorough purification by column chromatography is essential to remove any residual DMF and side products.
-
Alternative Formylation Methods: While the Vilsmeier-Haack reaction is highly effective, other formylation methods exist. The Duff reaction, using hexamine, typically requires stronger activating groups like phenols and is generally less efficient.[7][8][9] The Reimer-Tiemann reaction, using chloroform and a strong base, is primarily used for phenols and can suffer from lower yields and selectivity issues with this substrate.[10][11][12] For this specific transformation, the Vilsmeier-Haack approach offers the best combination of yield, regioselectivity, and reliability.
References
- Wikipedia. Duff reaction. [Link]
- MySkinRecipes. tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)
- Indian Journal of Chemistry.
- Name-Reaction.com. Duff Reaction. [Link]
- SynArchive. Duff Reaction. [Link]
- UB. tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)
- Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
- Appretech. 7-Formyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester. [Link]
- WikiMili. Duff reaction. [Link]
- DBpedia. About: Duff reaction. [Link]
- Atlantis Press. Study on synthesis of (R)
- Wikipedia. Reimer–Tiemann reaction. [Link]
- MySkinRecipes. tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)
- International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
- Journal of Applicable Chemistry. Vilsmeier-Haack Transformations under Non Classical Conditions. [Link]
- DUT Open Scholar. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. [Link]
- L.S.College, Muzaffarpur. Reimer–Tiemann reaction. [Link]
- Google Patents. Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
- PSIBERG.
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. TERT-BUTYL 6-HYDROXY-3,4-DIHYDROQUINOLINE-1(2H)-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Duff reaction - Wikipedia [en.wikipedia.org]
- 8. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. synarchive.com [synarchive.com]
- 10. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. psiberg.com [psiberg.com]
Application Notes and Protocols: Optimizing Reaction Conditions for the Povarov Cycloaddition in Dihydroquinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Povarov reaction, a powerful [4+2] cycloaddition, stands as a cornerstone in synthetic organic chemistry for the construction of 1,2,3,4-tetrahydroquinolines (THQs) and their derivatives.[1][2] These nitrogen-containing heterocyclic scaffolds are prevalent in numerous natural products and pharmaceutically active compounds, driving continuous interest in refining their synthesis.[3] This guide provides an in-depth analysis of the critical reaction conditions that govern the efficiency, stereoselectivity, and overall success of the Povarov cycloaddition. We will explore the mechanistic nuances, the pivotal role of catalysts and solvents, and provide detailed, field-proven protocols for both diastereoselective and enantioselective transformations.
Introduction: The Significance of Dihydroquinolines and the Povarov Reaction
The tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents with activities including antiviral, antimalarial, and antibacterial properties.[3][4] The Povarov reaction, first reported in the 1960s, offers a highly convergent and atom-economical route to these valuable structures.[1] It is typically performed as a one-pot, three-component reaction (3-MCR) involving an aromatic amine, an aldehyde (or ketone), and an electron-rich alkene, which combine to form the THQ skeleton in a single operation.[5][6][7] This multicomponent nature allows for the rapid generation of molecular diversity, a key advantage in drug discovery programs.[2]
Initially classified as a concerted hetero-Diels-Alder reaction, extensive mechanistic studies, including DFT calculations, have revealed that the Povarov reaction often proceeds through a stepwise pathway, particularly under the influence of acid catalysis.[8][9][10] This understanding is crucial for rationally controlling the reaction's outcome.
Mechanistic Pathways: A Stepwise Domino Process
The versatility of the Povarov reaction stems from its ability to proceed through different mechanistic routes depending on the specific substrates and catalysts employed. The most widely accepted mechanism, especially for acid-catalyzed variants, is not a concerted pericyclic reaction but rather a stepwise domino process.[2][9][11]
The key steps are:
-
Imine Formation: The aromatic amine and aldehyde first condense to form an N-aryl imine. In three-component protocols, this occurs in situ.[12]
-
Catalyst Activation: A Lewis or Brønsted acid activates the imine, significantly increasing its electrophilicity by forming a highly reactive iminium ion.[8][12] This activation is critical for the reaction to proceed.[9]
-
Mannich-type Addition: The electron-rich alkene (dienophile) performs a nucleophilic attack on the activated iminium ion. This step forms a new C-C bond and generates a carbocationic intermediate (often stabilized by the aryl ring).[2][5][9]
-
Intramolecular Cyclization: The reaction concludes with an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type reaction), where the carbocation is trapped by the electron-rich aniline ring to close the six-membered ring and form the final tetrahydroquinoline product.[11][13]
This stepwise mechanism explains why the reaction is more accurately described as a formal [4+2] cycloaddition and highlights the multiple points of control available to the synthetic chemist.[9]
Caption: Fig. 1: Stepwise Cationic Mechanism of the Povarov Reaction.
Critical Reaction Parameters and Their Influence
The success of a Povarov reaction is highly dependent on the careful selection of several key parameters.
3.1 The Role of the Catalyst: Lewis and Brønsted Acids
Acid catalysis is almost always required to activate the imine component.[9][12] The choice of catalyst is arguably the most critical factor, influencing reaction rates, yields, and stereoselectivity.
-
Lewis Acids: This is the most common class of catalysts.
-
Lanthanide Triflates (Ln(OTf)₃): Scandium (Sc), Ytterbium (Yb), and Cerium (Ce) triflates are exceptionally effective.[6] Their major advantages include high catalytic activity, remarkable stability in water (enabling aqueous reactions), and reusability, which aligns with green chemistry principles.[14][15] They are less corrosive and easier to handle than many traditional Lewis acids.
-
Other Metal-Based Lewis Acids: Boron trifluoride etherate (BF₃·OEt₂) was used in early studies and remains effective.[12][13] Others like Indium(III) chloride (InCl₃), Aluminum chloride (AlCl₃), and Tin(II) chloride (SnCl₂) are also widely used, each offering slightly different reactivity profiles.[4][6][9]
-
-
Brønsted Acids: These are particularly prominent in asymmetric synthesis.
-
Chiral Phosphoric Acids (CPAs): The development of chiral Brønsted acids, especially BINOL- and SPINOL-derived phosphoric acids, has revolutionized the field by enabling highly enantioselective Povarov reactions.[16][17] These catalysts operate by forming a chiral ion pair with the imine, directing the nucleophilic attack of the alkene from a specific face.
-
Other Brønsted Acids: Simpler acids like p-toluenesulfonic acid (p-TsOH) and trifluoroacetic acid (TFA) are effective for promoting the reaction, often in domino protocols where multiple steps are combined.[3][18][19]
-
3.2 Choice of Solvent and Reaction Medium
The solvent plays a crucial role in reactant solubility, catalyst activity, and can even influence the stereochemical outcome.
-
Aprotic Solvents: Dichloromethane (DCM), acetonitrile (MeCN), and toluene are common choices, offering good solubility for a wide range of substrates.[6][20] Toluene is often preferred for reactions at higher temperatures.
-
Protic Solvents: Ethanol is frequently used, particularly in domino reactions.[18][19] The use of fluorinated alcohols like trifluoroethanol (TFE) can serve a dual role as both solvent and catalyst, promoting the reaction through hydrogen bonding.[6]
-
Green Solvents & Conditions: In line with sustainable chemistry, water has been successfully employed as a solvent, especially with water-tolerant Lewis acids like lanthanide triflates.[21] Furthermore, solvent-free (neat) conditions have proven effective and can sometimes lead to higher yields and different stereoselectivity compared to solution-phase reactions.[14][20][22]
3.3 Substrate Scope
-
Aromatic Amine: Anilines with electron-donating groups (e.g., methoxy, alkyl) on the aromatic ring are generally more reactive as they facilitate the final intramolecular Friedel-Crafts cyclization step.[6]
-
Aldehyde: Aromatic aldehydes are most common, but aliphatic aldehydes can also be used, particularly in enantioselective variants.[6]
-
Alkene (Dienophile): The reaction requires an electron-rich alkene. Common examples include:
Comparative Analysis of Reaction Conditions
The interplay between catalyst, solvent, and temperature dictates the reaction's efficiency and stereochemical outcome. The table below summarizes representative conditions from the literature to illustrate these effects.
| Catalyst (mol%) | Amine | Aldehyde | Alkene | Solvent | Temp (°C) | Yield (%) | d.r. (cis:trans or endo:exo) | ee (%) | Reference |
| CeCl₃·7H₂O (10) | Aniline | Benzaldehyde | Dihydropyran | CH₂Cl₂ | RT | 90 | >95:5 (endo) | - | [20] |
| CeCl₃·7H₂O (10) | Aniline | Benzaldehyde | Dihydropyran | Solvent-free | RT | 92 | 8:92 (exo) | - | [14][20] |
| Sc(OTf)₃ (10) | Aniline | Glyoxylic acid ester | Dihydropyran | CH₃CN | RT | 94 | 95:5 (exo) | - | [12] |
| p-TsOH (20) | Aniline | Benzaldehyde | Methyl Propiolate | Ethanol | Reflux | 75 | trans,trans | - | [18][19] |
| Chiral Urea/PTSA (2/1) | 4-Methoxyaniline | 4-Nitrobenzaldehyde | Fmoc-pyrrole | Toluene | -60 | 80 | 9:1 | 93 | [23] |
| Chiral Phosphoric Acid (10) | 2-Hydroxyaniline | Benzaldehyde | Ethyl vinyl ether | CH₂Cl₂ | 0 | 96 | >99:1 | 96 | [6][16] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for conducting the Povarov reaction.
Caption: Fig. 2: General Experimental Workflow.
Protocol 1: General Diastereoselective Synthesis using Cerium(III) Chloride Heptahydrate[20]
This protocol describes a simple, efficient, and environmentally friendly method for synthesizing endo-fused polycyclic tetrahydroquinolines.
Materials:
-
Aniline (1.0 mmol, 1.0 equiv)
-
Benzaldehyde (1.0 mmol, 1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP) (1.5 mmol, 1.5 equiv)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (0.1 mmol, 10 mol%)
-
Dichloromethane (CH₂Cl₂, 5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 mmol) and benzaldehyde (1.0 mmol) in dichloromethane (5 mL).
-
Stir the mixture at room temperature for 20-30 minutes to facilitate in situ imine formation.
-
Add CeCl₃·7H₂O (0.1 mmol) to the mixture, followed by the addition of 3,4-dihydro-2H-pyran (1.5 mmol).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure tetrahydroquinoline product, which is typically obtained with high endo diastereoselectivity.
Protocol 2: Enantioselective Synthesis via Chiral Phosphoric Acid (CPA) Catalysis[6][16]
This protocol outlines a method for producing highly enantioenriched tetrahydroquinolines, demonstrating the power of asymmetric Brønsted acid catalysis.
Materials:
-
Substituted Aniline (e.g., 4-methoxyaniline) (0.5 mmol, 1.0 equiv)
-
Substituted Aldehyde (e.g., 4-nitrobenzaldehyde) (0.6 mmol, 1.2 equiv)
-
Enecarbamate (e.g., Benzyl N-vinylcarbamate) (0.75 mmol, 1.5 equiv)
-
Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP) (0.05 mmol, 10 mol%)
-
Toluene (2.5 mL)
-
4Å Molecular Sieves (approx. 100 mg)
Procedure:
-
To an oven-dried reaction vial under an argon or nitrogen atmosphere, add the chiral phosphoric acid catalyst (0.05 mmol), the aniline (0.5 mmol), and activated 4Å molecular sieves.
-
Add dry toluene (2.5 mL) and cool the mixture to the desired temperature (e.g., 0 °C or lower, as optimized for the specific substrate).
-
Add the aldehyde (0.6 mmol) and stir for 15 minutes.
-
Add the enecarbamate (0.75 mmol) to the reaction mixture.
-
Stir the reaction at the set temperature for the required time (typically 24-72 hours), monitoring by TLC or LC-MS.
-
Upon completion, directly load the crude reaction mixture onto a silica gel column.
-
Purify by flash chromatography (eluent: hexane/ethyl acetate gradient) to yield the enantiomerically enriched cis-4-amino-tetrahydroquinoline product.
-
Determine enantiomeric excess (ee) by chiral HPLC analysis.
Conclusion and Future Outlook
The Povarov reaction is a robust and highly adaptable method for synthesizing dihydroquinoline scaffolds. A thorough understanding of the underlying stepwise mechanism is paramount for controlling the reaction's outcome. The choice of catalyst—ranging from simple, inexpensive lanthanide salts for diastereoselective synthesis to sophisticated chiral Brønsted acids for enantioselective control—is the most powerful tool for tailoring the reaction to specific synthetic goals.[16][20] Concurrently, parameters like solvent, temperature, and reaction mode offer additional layers of control.
Future advancements will likely focus on expanding the substrate scope, developing more efficient and recyclable catalysts, and further leveraging green reaction media.[25][26] The integration of modern synthetic technologies, such as photocatalysis and flow chemistry, promises to further enhance the utility and sustainability of this classic name reaction, ensuring its continued relevance in academic and industrial research.[11]
References
- Study of the Lewis acid catalyzed Povarov reaction for the synthesis of polycylic tetrahydroquinoline deriv
- Recent Advancements on the Povarov Reactions for the Synthesis of Quinolines and Tetrahydroquinolines. (n.d.).
- Masson, G., et al. (2021). Enantioselective catalytic Povarov reactions. Organic & Biomolecular Chemistry. [Link]
- Sha, F., et al. (2012). Facile synthesis of functionalized tetrahydroquinolines via domino Povarov reactions of arylamines, methyl propiolate and aromatic aldehydes. Beilstein Journal of Organic Chemistry. [Link]
- Li, X., et al. (2017). Step-Controlled Povarov-Type Reaction with 1,2-Dihydroquinolines as Precursors of Dienophiles: Direct Synthesis of Spirocyclic Bi-tetrahydroquinolines and Functionalized 1,2-Dihydroquinolines. Organic Letters. [Link]
- Catalytic asymmetric Povarov reactions: background and our strategy. (n.d.).
- Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines, Quinolines and Julolidines. (n.d.).
- The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview. (n.d.).
- Study of the Lewis Acid catalyzed Povarov reaction for the synthesis of polycyclic tetrahydroquinoline deriv
- Gold-Catalyzed Hydroalkoxylation/Povarov Reaction Cascade of Alkynols with N-Aryl Imines: Synthesis of Tetrahydroquinolines. (2019). ACS Omega. [Link]
- Catalytic Povarov reaction with different catalysts. Reaction conditions. (n.d.).
- Povarov Reaction in the Synthesis of Polycyclic Compounds with a Tetrahydroquinoline Fragment. (n.d.).
- Hadni, H., et al. (2023).
- Kouznetsov, V. V., & Zubkov, F. I. (2025). Achievements in photocatalytic Povarov-type reactions: a key step in green diversification of the quinoline chemical space. Organic Chemistry Frontiers. [Link]
- An Efficient Lewis Acid Catalyzed Povarov Reaction for the One-Pot Stereocontrolled Synthesis of Polyfunctionalized Tetrahydroquinolines. (n.d.).
- Stoyanov, R. S., et al. (2019). Tetrahydroquinolines by the multicomponent Povarov reaction in water: calix[n]arene-catalysed cascade process and mechanistic insights. Organic & Biomolecular Chemistry. [Link]
- Domingo, L. R., et al. (2014). Understanding the mechanism of the Povarov reaction. A DFT study. RSC Advances. [Link]
- Significance of Povarov Reaction in Organic synthesis: An overview. (2022). Journal of Science and Technology. [Link]
- Povarov reaction. (n.d.). Wikipedia. [Link]
- Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction: synthesis of N-propargyl 1,2,3,4-tetrahydroquinolines. (2025). RSC Advances. [Link]
- Sha, F., et al. (2012).
- Green Chemistry. (n.d.). RSC Publishing. [Link]
- Scope of intramolecular Povarov reaction. (n.d.).
- Application of a Catalytic Asymmetric Povarov Reaction using Chiral Ureas to the Synthesis of a Tetrahydroquinoline Library. (n.d.). Harvard DASH. [Link]
- Recent Advancements on the Povarov Reactions for the Synthesis of Quinolines and Tetrahydroquinolines. (2025). R Discovery. [Link]
- Povarov Reaction. (2016).
- Wang, S., et al. (2014). Solvent-free Povarov reaction for synthesizing ferrocenyl quinolines: antioxidant abilities deriving from ferrocene moiety. European Journal of Medicinal Chemistry. [Link]
- Application of a Catalytic Asymmetric Povarov Reaction using Chiral Ureas to the Synthesis of a Tetrahyroquinoline Library. (2012). PMC - NIH. [Link]
- Gao, Q., et al. (2014). Povarov-Type Reaction Using Methyl as New Input: Direct Synthesis of Substituted Quinolines by I2-Mediated Formal [3 + 2 + 1] Cycloaddition. Organic Chemistry Portal. [Link]
- Understanding the mechanism of the Povarov reaction. A DFT study. (2014). RSC Publishing. [Link]
- Lanthanide trifl
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 4. sci-rad.com [sci-rad.com]
- 5. researchgate.net [researchgate.net]
- 6. jst.org.in [jst.org.in]
- 7. Povarov Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Understanding the mechanism of the Povarov reaction. A DFT study - RSC Advances (RSC Publishing) DOI:10.1039/C4RA02916J [pubs.rsc.org]
- 9. Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction: synthesis of N-propargyl 1,2,3,4-tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding the mechanism of the Povarov reaction. A DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Achievements in photocatalytic Povarov-type reactions: a key step in green diversification of the quinoline chemical space - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Povarov reaction - Wikipedia [en.wikipedia.org]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Enantioselective catalytic Povarov reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. beilstein-journals.org [beilstein-journals.org]
- 19. Facile synthesis of functionalized tetrahydroquinolines via domino Povarov reactions of arylamines, methyl propiolate and aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 21. Tetrahydroquinolines by the multicomponent Povarov reaction in water: calix[n]arene-catalysed cascade process and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Solvent-free Povarov reaction for synthesizing ferrocenyl quinolines: antioxidant abilities deriving from ferrocene moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Application of a Catalytic Asymmetric Povarov Reaction using Chiral Ureas to the Synthesis of a Tetrahyroquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Povarov-Type Reaction Using Methyl as New Input: Direct Synthesis of Substituted Quinolines by I2-Mediated Formal [3 + 2 + 1] Cycloaddition [organic-chemistry.org]
- 25. researchgate.net [researchgate.net]
- 26. discovery.researcher.life [discovery.researcher.life]
The Strategic Utility of tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate in Modern Medicinal Chemistry: Application Notes and Protocols
In the landscape of contemporary drug discovery, the strategic deployment of versatile chemical scaffolds is paramount to the efficient construction of novel therapeutic agents. Among these, the dihydroquinoline core has emerged as a privileged structure, conferring favorable pharmacokinetic and pharmacodynamic properties to a range of bioactive molecules. This guide provides an in-depth technical overview of a particularly valuable derivative, tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate (1) , for researchers, scientists, and drug development professionals. We will explore its significance as a synthetic intermediate, detail key reaction protocols, and contextualize its application in the synthesis of medicinally relevant compounds.
The Dihydroquinoline Scaffold: A Foundation for Bioactivity
The 1,2,3,4-tetrahydroquinoline framework is a recurring motif in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, and neuroprotective effects. The partial saturation of the heterocyclic ring imparts a three-dimensional geometry that can facilitate optimal interactions with biological targets, while the aromatic portion provides a handle for various substitution patterns to modulate activity and properties. The presence of a Boc-protecting group on the nitrogen atom in compound 1 offers a crucial synthetic advantage, rendering the amine non-nucleophilic and stable to a wide array of reaction conditions, yet readily removable under mild acidic conditions.
Physicochemical Properties and Handling
A clear understanding of the physical and chemical properties of 1 is essential for its effective use in synthesis.
| Property | Value |
| CAS Number | 943736-61-6[1] |
| Molecular Formula | C₁₅H₁₉NO₃[1] |
| Molecular Weight | 261.32 g/mol [1] |
| Appearance | Off-white to yellow solid |
| Storage | 2-8°C, under an inert atmosphere[1] |
The Formyl Group: A Gateway to Molecular Diversity
The aldehyde functionality at the C7-position is the linchpin of this building block's utility, serving as a versatile electrophilic site for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This allows for the facile introduction of diverse functional groups and the extension of the molecular framework, which is critical for structure-activity relationship (SAR) studies.
Diagram of Key Synthetic Transformations
Sources
Application Notes and Protocols: Derivatization of the Formyl Group on the Dihydroquinoline Ring
Introduction: The Dihydroquinoline Scaffold and the Versatility of the Formyl Group
Dihydroquinoline derivatives represent a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antibacterial, and cardioprotective effects.[1][2][3] The strategic functionalization of this privileged scaffold is paramount for modulating pharmacokinetic and pharmacodynamic properties. The introduction of a formyl group onto the dihydroquinoline ring provides a versatile chemical handle, a reactive aldehyde moiety that serves as a gateway for a multitude of chemical transformations. This allows for the systematic exploration of chemical space around the core structure, enabling the generation of diverse molecular libraries for screening and lead optimization.[4][5]
This comprehensive guide provides detailed application notes and step-by-step protocols for the derivatization of the formyl group on the dihydroquinoline ring. We will delve into key synthetic transformations, explaining the underlying chemical principles and offering practical, field-proven methodologies for researchers, scientists, and drug development professionals.
Reductive Amination: Forging Carbon-Nitrogen Bonds
Reductive amination is a powerful and widely employed method for the formation of amines from carbonyl compounds. This two-step, one-pot reaction involves the initial formation of an imine or iminium ion from the formyl-dihydroquinoline and a primary or secondary amine, followed by in-situ reduction to the corresponding amine. This reaction is of paramount importance in the synthesis of complex nitrogen-containing molecules with potential biological activity.[6][7]
Causality of Experimental Choices: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred due to its mildness and tolerance for a wide range of functional groups. It is less reactive towards the starting aldehyde than other borohydrides, which minimizes side reactions.[7] The reaction is typically carried out in a chlorinated solvent like dichloroethane (DCE) or an ether like tetrahydrofuran (THF) to ensure the solubility of all reactants. The addition of a catalytic amount of acetic acid can accelerate the formation of the iminium ion, which is the species that is ultimately reduced.
Protocol: Reductive Amination of Formyl-Dihydroquinoline
Materials:
-
Formyl-dihydroquinoline derivative (1.0 eq)
-
Primary or secondary amine (1.1 - 1.5 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq)
-
Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Glacial acetic acid (optional, 0.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the formyl-dihydroquinoline derivative (1.0 eq) and dissolve it in anhydrous DCE or THF.
-
Amine Addition: Add the desired primary or secondary amine (1.1 - 1.5 eq) to the solution. If the amine is a salt (e.g., hydrochloride), a mild base like triethylamine (1.1 eq) should be added to liberate the free amine.
-
Iminium Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine or iminium ion intermediate. A catalytic amount of glacial acetic acid can be added to facilitate this step, particularly with less reactive amines.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 - 2.0 eq) portion-wise to the reaction mixture. The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Table 1: Representative Conditions for Reductive Amination
| Amine Type | Reducing Agent | Solvent | Catalyst | Typical Reaction Time |
| Primary Aliphatic | NaBH(OAc)₃ | DCE | Acetic Acid | 2-6 hours |
| Primary Aromatic | NaBH(OAc)₃ | THF | None | 8-16 hours |
| Secondary Aliphatic | NaBH(OAc)₃ | DCE | Acetic Acid | 4-8 hours |
| Secondary Aromatic | NaBH₃CN (alternative) | MeOH | Acetic Acid | 12-24 hours |
Wittig Olefination: Carbon-Carbon Double Bond Formation
The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes.[5] This reaction involves the use of a phosphorus ylide (a Wittig reagent), which reacts with the formyl-dihydroquinoline to form a four-membered oxaphosphetane intermediate. This intermediate then collapses to yield the desired alkene and triphenylphosphine oxide as a byproduct. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide used.[8]
Causality of Experimental Choices: The choice of base for generating the ylide from its corresponding phosphonium salt is crucial. For non-stabilized ylides (which typically lead to (Z)-alkenes), strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required under strictly anhydrous conditions. For stabilized ylides (which favor the formation of (E)-alkenes), weaker bases such as potassium carbonate or triethylamine can be employed. THF is a common solvent due to its ability to dissolve the phosphonium salt and its inertness under the reaction conditions.
Protocol: Wittig Reaction with Formyl-Dihydroquinoline
Materials:
-
Formyl-dihydroquinoline derivative (1.0 eq)
-
Alkyltriphenylphosphonium halide (1.1 eq)
-
Strong base (e.g., n-BuLi in hexanes, or NaH) or weak base (e.g., K₂CO₃) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Round-bottom flask, magnetic stirrer, syringe, and inert atmosphere (Nitrogen or Argon)
Procedure:
-
Ylide Generation:
-
For Strong Bases (e.g., n-BuLi): In a flame-dried, three-necked flask under an inert atmosphere, suspend the alkyltriphenylphosphonium halide (1.1 eq) in anhydrous THF. Cool the suspension to 0°C in an ice bath. Slowly add the n-BuLi solution (1.1 eq) dropwise via syringe. A color change (often to deep red or orange) indicates the formation of the ylide. Allow the mixture to stir at 0°C for 30 minutes and then warm to room temperature for 1 hour.
-
For Weaker Bases (e.g., K₂CO₃ with stabilized ylides): Combine the formyl-dihydroquinoline, the stabilized phosphonium salt, and the base in a suitable solvent and heat as required.
-
-
Aldehyde Addition: Cool the ylide solution back to 0°C. Dissolve the formyl-dihydroquinoline derivative (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product, which contains triphenylphosphine oxide, can be purified by column chromatography. Often, the triphenylphosphine oxide can be partially removed by trituration with a non-polar solvent like hexanes.
Diagram 1: Wittig Reaction Workflow
Caption: Workflow for the Wittig olefination of a formyl-dihydroquinoline.
Condensation Reactions: Expanding Molecular Complexity
The formyl group on the dihydroquinoline ring is an excellent electrophile for various condensation reactions, which are fundamental C-C bond-forming strategies. These reactions allow for the introduction of a wide range of functional groups, significantly increasing the structural diversity of the dihydroquinoline library.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of the formyl-dihydroquinoline with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups, such as malonates or cyanoacetates) in the presence of a weak base.[9][10] The reaction typically proceeds via a dehydration step to yield a stable α,β-unsaturated product.
Causality of Experimental Choices: A weak base like piperidine or pyridine is used to generate the enolate of the active methylene compound without causing self-condensation of the aldehyde. The choice of solvent can influence reaction rates and yields, with polar protic solvents like ethanol often being effective.
Protocol: Knoevenagel Condensation
Materials:
-
Formyl-dihydroquinoline derivative (1.0 eq)
-
Active methylene compound (e.g., diethyl malonate, malononitrile) (1.0 - 1.2 eq)
-
Piperidine or Pyridine (catalytic amount, ~0.1 eq)
-
Ethanol or Toluene
-
Round-bottom flask with a Dean-Stark trap (if using toluene)
Procedure:
-
Setup: In a round-bottom flask, dissolve the formyl-dihydroquinoline (1.0 eq) and the active methylene compound (1.0 - 1.2 eq) in ethanol or toluene.
-
Catalyst Addition: Add a catalytic amount of piperidine or pyridine.
-
Reaction: Heat the mixture to reflux. If using toluene, use a Dean-Stark trap to remove the water formed during the reaction. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Henry (Nitroaldol) Reaction
The Henry reaction is a base-catalyzed C-C bond-forming reaction between the formyl-dihydroquinoline and a nitroalkane.[11] The resulting β-nitro alcohol is a versatile intermediate that can be further transformed into nitroalkenes, amino alcohols, or α-keto acids.
Causality of Experimental Choices: A variety of bases can be used, from inorganic bases like potassium carbonate to organic bases like triethylamine or imidazole. The choice of base and solvent can influence the diastereoselectivity of the reaction.
Protocol: Henry Reaction
Materials:
-
Formyl-dihydroquinoline derivative (1.0 eq)
-
Nitroalkane (e.g., nitromethane) (1.5 - 5.0 eq)
-
Base (e.g., triethylamine, imidazole, or K₂CO₃) (catalytic to stoichiometric amounts)
-
Solvent (e.g., THF, ethanol, or solvent-free)
Procedure:
-
Mixing: Combine the formyl-dihydroquinoline (1.0 eq), the nitroalkane (1.5 - 5.0 eq), and the base in a suitable solvent or neat.
-
Reaction: Stir the mixture at a temperature ranging from room temperature to gentle heating. The reaction is often exothermic.
-
Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash with a dilute acid (e.g., 1M HCl) and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting β-nitro alcohol by column chromatography.
Table 2: Comparison of Condensation Reactions
| Reaction | Reagent | Catalyst | Product Type | Key Features |
| Knoevenagel Condensation | Active Methylene Compound | Weak Amine Base | α,β-Unsaturated Ester/Nitrile | Forms a stable conjugated system. |
| Henry Reaction | Nitroalkane | Various Bases | β-Nitro Alcohol | Product is a versatile synthetic intermediate. |
Formation of Imines, Oximes, and Hydrazones
The reaction of the formyl-dihydroquinoline with primary amines, hydroxylamine, and hydrazines leads to the formation of imines (Schiff bases), oximes, and hydrazones, respectively. These derivatives are not only stable compounds in their own right with potential biological activities, but they also serve as intermediates for further transformations.[12][13]
Causality of Experimental Choices: These condensation reactions are typically acid-catalyzed to facilitate the dehydration step. The pH of the reaction medium is crucial; it should be acidic enough to protonate the carbonyl oxygen but not so acidic as to protonate the amine nucleophile, which would render it unreactive. A pH of 4-5 is often optimal.
Protocol: General Procedure for Imine, Oxime, and Hydrazone Formation
Materials:
-
Formyl-dihydroquinoline derivative (1.0 eq)
-
Amine, hydroxylamine hydrochloride, or hydrazine derivative (1.0 - 1.1 eq)
-
Ethanol or Methanol
-
Catalytic amount of acetic acid or a buffer (e.g., sodium acetate)
Procedure:
-
Dissolution: Dissolve the formyl-dihydroquinoline (1.0 eq) in ethanol or methanol in a round-bottom flask.
-
Reagent Addition: Add the amine, hydroxylamine hydrochloride, or hydrazine derivative (1.0 - 1.1 eq). If a hydrochloride salt is used, an equivalent of a base like sodium acetate or pyridine should be added.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC. Often, the product precipitates out of the reaction mixture upon formation.
-
Isolation: If a precipitate forms, collect the product by filtration and wash with cold solvent. If no precipitate forms, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Diagram 2: Derivatization Pathways of the Formyl Group
Caption: Key derivatization pathways for the formyl group on a dihydroquinoline scaffold.
Conclusion
The formyl group on a dihydroquinoline ring is a remarkably versatile functional group that opens the door to a vast chemical space. The protocols detailed in this guide for reductive amination, Wittig olefination, condensation reactions, and the formation of nitrogen-containing derivatives provide a robust toolkit for medicinal chemists and drug development professionals. By rationally applying these methodologies, researchers can efficiently generate diverse libraries of novel dihydroquinoline derivatives for the discovery of new therapeutic agents. Each protocol is designed as a self-validating system, but it is important to note that optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields and purity.
References
- A. K. S. Kushal J, C. Geethapriya Loganathan, Rajesh R, Sudarshini Dutta, Athishay Suchindar. Recent Advances in Quinoline Derivatives: Biological and Medicinal Insights. ResearchGate. 2025.
- A. F. Abdel-Magid, K. G. Carson, B. D. Harris, C. A. Maryanoff, R. D. Shah. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. 1996;61(11):3849-3862.
- B. T. Cho, S. K. Kang. A simple and convenient procedure for the reductive amination of aldehydes and ketones using sodium borohydride as reducing agent and boric acid, p-toluenesulfonic acid monohydrate or benzoic acid as activator under solvent-free conditions. Tetrahedron. 2005;61(24):5725-5734.
- C. Matassini, F. Clemente, F. G. O. D. B. D. Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules. 2018;23(2):293.
- D. A. Evans, D. Seidel, M. Rueping, H. W. Lam, J. T. Shaw, C. W. Downey. A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction. Journal of the American Chemical Society. 2003;125(42):12692-12693.
- E. Vedejs, C. F. Marth. Mechanism of the Wittig reaction. Journal of the American Chemical Society. 1990;112(10):3905-3909.
- F. A. D. S. M. Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. PubMed. 2020.
- G. A. M. S. W. M. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. MDPI. 2018.
- H. Yamataka, S. Nagase. Theoretical calculations on the Wittig reaction revisited. Journal of the American Chemical Society. 1998;120(30):7530-7536.
- J. A. R. P. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products. 2023.
- J. M. Concellón, P. L. Bernad, H. Rodríguez-Solla, C. Concellón. A New Catalyst for the Asymmetric Henry Reaction: Synthesis of β-Nitroethanols in High Enantiomeric Excess. The Journal of Organic Chemistry. 2007;72(14):5421-5424.
- K. Ebitani, K. Motokura, K. Mori, T. Mizugaki, K. Kaneda. Reconstructed Hydrotalcite as a Highly Active Heterogeneous Base Catalyst for Carbon-Carbon Bond Formations in the Presence of Water. The Journal of Organic Chemistry. 2006;71(14):5440-5447.
- M. J. Zacuto. Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. The Journal of Organic Chemistry. 2019;84(10):6465-6474.
- Organic Reactions. The Knoevenagel Condensation.
- P. Kisanga, J. G. Verkade. P(RNCH₂CH₂)₃N: An Efficient Promoter for the Nitroaldol (Henry) Reaction. The Journal of Organic Chemistry. 1999;64(12):4298-4303.
- R. Ballini, G. Bosica. Amberlyst A-21: A New, Useful Heterogeneous Catalyst for the Henry Reaction. The Journal of Organic Chemistry. 1997;62(2):425-427.
- S. Fioravanti, L. Pellacani, P. A. Tardella, M. C. Vergari. Facile and Highly Stereoselective One-Pot Synthesis of Either (E)- or (Z)-Nitro Alkenes. Organic Letters. 2008;10(7):1449-1451.
- Synthesis and Derivatization of Heterocyclic Compounds. MDPI.
- T. Arai, M. Watanabe, A. Yanagisawa. Practical Asymmetric Henry Reaction Catalyzed by a Chiral Diamine-Cu(OAc)₂ Complex. Organic Letters. 2007;9(18):3595-3597.
- W. S. Wadsworth, Jr., W. D. Emmons. The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society. 1961;83(7):1733-1738.
- Z. H. Chohan, H. Pervez, A. Rauf, K. M. Khan, G. A. Supuran. Synthesis, characterization and biological properties of hydrazone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. 2004;19(5):417-423.
- C. J. O'Brien, J. L. Tellez, Z. S. Nixon, L. J. Kang, A. L. Carter, S. R. Kunkel, K. C. Przeworski, G. A. Chass. Recycling the Waste: The Development of a Catalytic Wittig Reaction.
- D. Simoni, M. Rossi, R. Rondanin, A. Mazzali, R. Baruchello, C. Malagutti, M. Roberti, F. P. Invidiata. Strong Bicyclic Guanidine Base-Promoted Wittig and Horner-Wadsworth-Emmons Reactions. Organic Letters. 2000;2(23):3765-3768.
- S. N. Pandeya, S. Sriram, D. Nath, G. DeClercq, E. Synthesis, antibacterial, antifungal and anti-HIV activities of Schiff and Mannich bases of isatin and its derivatives with triazole. Arzneimittelforschung. 2000;50(1):55-59.
- T. J. Wallace, J. E. Hofmann, A. Schriesheim. The Base-Catalyzed Knoevenagel Condensation. Journal of the American Chemical Society. 1963;85(18):2739-2742.
- V. K. Tandon, M. L. A. Khan. Recent progress in the chemistry of dihydropyridines and their applications in medicinal chemistry. Current Medicinal Chemistry. 2003;10(14):1317-1339.
- Wittig Reaction. Organic Chemistry Portal.
- Reductive Amination. Organic Chemistry Portal.
- Reductive Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable.
- Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 10. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 11. Henry Reaction [organic-chemistry.org]
- 12. organicreactions.org [organicreactions.org]
- 13. derpharmachemica.com [derpharmachemica.com]
Strategic Synthesis of Fused Heterocyclic Scaffolds from tert-Butyl 7-Formyl-3,4-dihydroquinoline-1(2H)-carboxylate
An Application Note for Medicinal and Synthetic Chemistry Professionals
Abstract
Fused quinoline cores are privileged structures in medicinal chemistry, forming the backbone of numerous therapeutic agents. This application note provides a detailed guide for the synthesis of diverse fused heterocyclic systems starting from a versatile, readily available building block: tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate . We present validated protocols for constructing pyrazolo[3,4-g]quinolines, pyrimido[4,5-g]quinolines, and thieno[3,2-g]quinolines. The methodologies leverage robust and well-established transformations, including cyclocondensation, multicomponent reactions (MCRs), and the Gewald aminothiophene synthesis. Each protocol is designed to be a self-validating system, with explanations of the underlying mechanisms and the rationale behind experimental choices, empowering researchers in drug discovery and process development to rapidly generate novel molecular diversity.
Introduction: The Strategic Value of a Versatile Precursor
The 1,2,3,4-tetrahydroquinoline moiety is a cornerstone in the design of bioactive molecules. Its rigid, three-dimensional structure is ideal for precise interactions with biological targets. Fusing additional heterocyclic rings to this core dramatically expands the accessible chemical space and modulates pharmacological properties such as receptor affinity, selectivity, and ADME profiles.
This compound is an exemplary starting material for building such complex systems.[1][2] Its strategic advantages include:
-
A Reactive Formyl Group: The aldehyde at the C7 position serves as a versatile electrophilic handle for a wide array of classical condensation and multicomponent reactions.
-
A Protected Amine: The Boc-protected nitrogen at the N1 position prevents unwanted side reactions, ensuring that transformations are directed specifically by the formyl group. This protecting group can be readily removed in a subsequent step to allow for further derivatization.
-
A Saturated Pyridine Ring: The dihydroquinoline core provides conformational flexibility compared to a fully aromatic quinoline, which can be advantageous for optimizing binding to protein targets.
This guide details three distinct and powerful synthetic pathways originating from this single precursor, enabling the creation of fused pyrazole, pyrimidine, and thiophene ring systems.
Figure 1: Synthetic utility of the starting material.
Synthesis of Pyrazolo[3,4-g]quinolines via Cyclocondensation
Fusing a pyrazole ring onto the quinoline scaffold is a common strategy for developing kinase inhibitors and anti-inflammatory agents.[3][4][5] This transformation is efficiently achieved through a classical cyclocondensation reaction between the C7-formyl group and a hydrazine derivative.
2.1. Mechanistic Rationale
The reaction proceeds via a two-step sequence. First, the hydrazine nucleophilically attacks the aldehyde to form a hydrazone intermediate. Subsequently, an intramolecular electrophilic cyclization occurs onto the C6 position of the electron-rich benzene ring, followed by aromatization (often via oxidation) to yield the stable, fused pyrazoloquinoline system. The use of an acid catalyst accelerates both the initial condensation and the final dehydration/aromatization step.
Figure 2: Workflow for pyrazole fusion.
2.2. Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of related pyrazolo-fused systems.[3][4]
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq., 261 mg, 1.0 mmol).
-
Reagent Addition: Add absolute ethanol (15 mL) to dissolve the starting material. To this solution, add hydrazine hydrate (1.2 eq., 60 mg, 1.2 mmol) followed by glacial acetic acid (0.5 mL) as the catalyst.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system.
-
Work-up: Upon completion, cool the mixture to room temperature. The product may precipitate from the solution. If not, reduce the solvent volume in vacuo until a precipitate forms.
-
Purification: Filter the solid product and wash with cold ethanol (2 x 5 mL). Recrystallize the crude solid from an ethanol/water mixture to afford the pure tert-butyl 8,9-dihydro-7H-pyrazolo[3,4-g]quinoline-6(5H)-carboxylate.
2.3. Scope and Expected Yields
This reaction is robust and can accommodate various substituted hydrazines to install diversity at the N7 position of the pyrazole ring.
| Reagent (1.2 eq.) | R-Group (at N7) | Expected Product | Typical Yield (%) |
| Hydrazine Hydrate | -H | tert-butyl 7H-pyrazolo[3,4-g]... | 75-85% |
| Methylhydrazine | -CH₃ | tert-butyl 7-methyl-pyrazolo[3,4-g]... | 70-80% |
| Phenylhydrazine | -Ph | tert-butyl 7-phenyl-pyrazolo[3,4-g]... | 65-75% |
Synthesis of Pyrimido[4,5-g]quinolines via Multicomponent Reaction
Pyrimido[4,5-b]quinolines (an isomeric system) are known for a wide range of biological activities, including anticancer and antimicrobial properties.[6][7] A highly efficient method to construct the analogous pyrimido[4,5-g]quinoline core is through a one-pot, three-component reaction. This approach offers significant advantages in terms of atom economy and operational simplicity.
3.1. Mechanistic Rationale
This synthesis is a variation of the Biginelli reaction. The reaction is typically catalyzed by a Lewis or Brønsted acid. A plausible mechanism involves an initial Knoevenagel condensation between the starting aldehyde and a β-dicarbonyl compound (e.g., dimedone). Concurrently, the aldehyde reacts with an amino-pyrimidine or urea derivative to form an acyliminium ion. These pathways converge in a Michael addition step, followed by intramolecular cyclization and dehydration to furnish the final fused pyrimidine product.[7]
3.2. Detailed Experimental Protocol
This protocol is based on the trityl chloride-catalyzed synthesis of pyrimido[4,5-b]quinolines.[7]
-
Reaction Setup: In a 25 mL round-bottom flask, combine this compound (1.0 eq., 261 mg, 1.0 mmol), dimedone (1.0 eq., 140 mg, 1.0 mmol), and 6-amino-1,3-dimethyluracil (1.0 eq., 155 mg, 1.0 mmol).
-
Catalyst and Solvent: Add chloroform (10 mL) as the solvent, followed by trityl chloride (TrCl) as the catalyst (10 mol%, 28 mg, 0.1 mmol).
-
Reaction Execution: Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 2-4 hours, monitoring by TLC (1:1 Hexane:Ethyl Acetate).
-
Work-up: After cooling, remove the solvent under reduced pressure.
-
Purification: The resulting residue can be purified by recrystallization from aqueous ethanol (70%) to yield the pure fused pyrimido[4,5-g]quinoline product.
3.3. Data and Scope
The power of MCRs lies in their ability to generate libraries of compounds by varying each component.
| Component 1 (Aldehyde) | Component 2 (β-Dicarbonyl) | Component 3 (Amine) | Expected Yield (%) |
| Boc-DHQ-CHO | Dimedone | 6-Amino-1,3-dimethyluracil | 85-95% |
| Boc-DHQ-CHO | Ethyl Acetoacetate | Urea | 70-80% |
| Boc-DHQ-CHO | 1,3-Cyclohexanedione | Thiourea | 75-85% |
Synthesis of Thieno[3,2-g]quinolines via Gewald Reaction
The Gewald aminothiophene synthesis is a classic and reliable multicomponent reaction for constructing highly substituted 2-aminothiophenes.[8][9] By applying this reaction to our quinoline-based aldehyde, we can readily access the fused thieno[3,2-g]quinoline scaffold, a valuable core for various materials science and medicinal chemistry applications.
4.1. Mechanistic Rationale
The reaction mechanism begins with a Knoevenagel condensation between the aldehyde and the active methylene nitrile (e.g., ethyl cyanoacetate) to form a stable unsaturated intermediate. Elemental sulfur then adds to the activated nitrile, followed by an intramolecular 5-exo-dig cyclization onto the cyano group. A final tautomerization yields the stable 2-aminothiophene product.[10] The reaction is typically promoted by a mild base like morpholine or piperidine.
Figure 3: The Gewald reaction workflow.
4.2. Detailed Experimental Protocol
This protocol is adapted from standard Gewald synthesis procedures.[9][11]
-
Reaction Setup: To a 50 mL flask, add this compound (1.0 eq., 261 mg, 1.0 mmol), ethyl cyanoacetate (1.0 eq., 113 mg, 1.0 mmol), and elemental sulfur (1.1 eq., 35 mg, 1.1 mmol).
-
Solvent and Catalyst: Add ethanol (20 mL) followed by morpholine (0.2 eq., 17 mg, 0.2 mmol).
-
Reaction Execution: Stir the mixture at 50 °C for 2-3 hours. The reaction is often accompanied by the dissolution of sulfur and a color change. Monitor completion by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water (50 mL).
-
Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry. The crude product can be further purified by column chromatography on silica gel (eluting with a gradient of Hexane:Ethyl Acetate) to yield the pure ethyl 2-amino-thieno[3,2-g]quinoline-3-carboxylate derivative.
4.3. Data and Scope
The Gewald reaction is versatile, allowing for different active methylene compounds to be used.
| Active Methylene Nitrile | R¹ Group | R² Group | Expected Yield (%) |
| Malononitrile | -H | -CN | 80-90% |
| Ethyl Cyanoacetate | -H | -COOEt | 75-85% |
| Benzoylacetonitrile | -H | -COPh | 70-80% |
Conclusion
This compound has been demonstrated to be a highly effective and versatile precursor for the synthesis of medicinally relevant fused heterocyclic systems. The protocols detailed in this application note—leveraging cyclocondensation, multicomponent reactions, and the Gewald synthesis—provide researchers with reliable and efficient pathways to generate novel pyrazolo-, pyrimido-, and thieno-fused quinolines. These methods are characterized by their operational simplicity, high yields, and the ability to rapidly generate structural diversity, making them invaluable tools in modern drug discovery.
References
- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. MDPI.
- Synthesis of 7-Aryl-9-Methyl-3h- Pyrazolo[4,3-f]Quinoline Derivatives Catalysed by Iodine. Journal of Chemical Research.
- Friedländer synthesis. Wikipedia.
- The Friedländer Synthesis of Quinolines. Organic Reactions.
- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. ResearchGate.
- Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. National Institutes of Health (NIH).
- Synthesis of Some New Hydroquinoline and Pyrimido[4,5-b] Quinoline Derivatives. ResearchGate.
- Friedlaender Synthesis. Organic Chemistry Portal.
- The Friedländer Synthesis of Quinolines. ResearchGate.
- Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. Royal Society of Chemistry.
- Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. RSC Advances.
- This compound. MySkinRecipes.
- Multi-Component Reactions in Heterocyclic Chemistry. ResearchGate.
- Synthesis and activities of tricyclic pyrido[3,4-g]quinazolines, pyrazolo[3,4-g]quinoxalines and pyrroloindazole regioisomers. ResearchGate.
- A multicomponent reaction for modular assembly of indole-fused heterocycles. National Institutes of Health (NIH).
- Gewald reaction. Wikipedia.
- SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. Purdue University Graduate School.
- Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. National Institutes of Health (NIH).
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate.
- Multicomponent synthesis of pyrimido[4,5-b] quinolines over a carbocationic catalytic system. National Institutes of Health (NIH).
- Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. National Institutes of Health (NIH).
- This compound. UB.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.
- The Gewald Multicomponent Reaction. ResearchGate.
- Gewald Reaction. Organic Chemistry Portal.
Sources
- 1. This compound [myskinrecipes.com]
- 2. escales | Virtual tour generated by Panotour [ub.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. phcogj.com [phcogj.com]
- 6. Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multicomponent synthesis of pyrimido[4,5-b] quinolines over a carbocationic catalytic system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. Gewald Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application of "tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate" in fragment-based drug discovery
An Application Guide for Fragment-Based Drug Discovery:
Leveraging tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate for Reversible Covalent Inhibition
Introduction: The Rise of Covalent Fragments in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for identifying novel, high-quality starting points for drug development. By screening low molecular weight compounds (typically < 300 Da), FBDD efficiently explores chemical space to find hits with high ligand efficiency.[1][2] A significant evolution in this field is the strategic use of covalent fragments, which form a chemical bond with the target protein.[3][4] This approach can deliver inhibitors with high potency, prolonged duration of action, and the ability to target shallow or previously "undruggable" binding sites.[3][4][5]
This guide focuses on the application of This compound , a unique fragment that combines a privileged medicinal chemistry scaffold with a reactive, yet reversible, covalent "warhead." We will explore its potential in FBDD campaigns, providing detailed protocols for its screening, validation, and elaboration.
Fragment Profile: A Bifunctional Scaffold for Targeted Inhibition
The power of this compound lies in its distinct chemical features:
-
The Dihydroquinoline Core: The quinoline motif is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with diverse biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[6][7][8] Its rigid, bicyclic structure provides a well-defined shape for presentation into a binding pocket, while the nitrogen atom and aromatic ring offer opportunities for specific hydrogen bonding and π-stacking interactions.
-
The Aldehyde "Warhead": The formyl (aldehyde) group is an electrophilic warhead capable of forming reversible covalent bonds with nucleophilic amino acid residues on a target protein, most commonly cysteine (forming a thiohemiacetal) or lysine (forming a Schiff base).[9] Unlike more aggressive irreversible warheads, the reversible nature of this interaction can lead to a better safety profile by minimizing permanent off-target modification.[9][10] This controlled reactivity is ideal for achieving high target occupancy while allowing for dynamic biological processes.
-
The Boc-Protecting Group: The tert-butyloxycarbonyl (Boc) group enhances the fragment's solubility and serves as a crucial synthetic handle. In later stages of drug development, it can be easily removed and replaced with other functionalities to "grow" the fragment into a more potent lead compound, optimizing its pharmacokinetic and pharmacodynamic properties.
Mechanism of Reversible Covalent Engagement
The aldehyde moiety of the fragment interacts with nucleophilic residues in the protein's binding site. This interaction is a key advantage, allowing for potent inhibition through a prolonged residence time, even if the initial non-covalent affinity is weak.
Figure 2: A comprehensive FBDD workflow for a covalent fragment screening campaign.
Experimental Protocols
The following protocols provide detailed methodologies for screening and validating this compound against a purified protein target.
Protocol 1: Primary Hit Identification using Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique ideal for detecting the weak interactions typical of fragments. [11][12][13]It provides real-time kinetics and affinity data.
Objective: To identify initial binding events between the fragment and an immobilized target protein.
Materials:
-
SPR instrument (e.g., Biacore, Carterra)
-
Sensor chip (e.g., CM5, carboxymethylated dextran surface)
-
Target protein (>95% purity)
-
This compound (stock solution in 100% DMSO)
-
Immobilization reagents (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+, PBS) with matched DMSO concentration (typically 1-5%)
Methodology:
-
Target Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the target protein (e.g., 10-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.5) until the desired immobilization level is reached (typically 5,000-10,000 Response Units).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.
-
A reference flow cell should be prepared similarly but without protein immobilization to subtract bulk refractive index changes.
-
-
Fragment Screening:
-
Prepare a concentration series of the fragment (e.g., 1 µM to 500 µM) in running buffer with a final DMSO concentration matching the buffer.
-
Inject each fragment concentration over the reference and target flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).
-
Include buffer-only (blank) injections periodically for double referencing.
-
-
Data Analysis:
-
Subtract the reference flow cell and blank injection data from the target flow cell sensorgrams.
-
Fit the processed data to a suitable binding model (e.g., steady-state affinity or kinetic 1:1 binding model) to determine the dissociation constant (KD).
-
A positive hit is characterized by a concentration-dependent binding response.
-
| Parameter | Typical Value for a Fragment Hit | Rationale |
| Dissociation Constant (KD) | 10 µM - 2 mM | Fragments are expected to have weak affinity. |
| Binding Response (RU) | Low but detectable | The response is proportional to the molecular weight; fragments are small. |
| Ligand Efficiency (LE) | > 0.3 | Normalizes binding affinity for size, highlighting efficient binders. |
Protocol 2: Hit Validation and Binding Site Mapping by NMR Spectroscopy
Protein-observed 2D NMR experiments, such as the ¹H-¹⁵N HSQC, are the gold standard for confirming direct binding and mapping the interaction site on the protein. [14][15][16] Objective: To confirm the fragment binds to the target protein and identify the amino acid residues involved in the interaction.
Materials:
-
NMR spectrometer (≥600 MHz) with a cryoprobe
-
Uniformly ¹⁵N-labeled target protein (50-200 µM) in NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, 90% H₂O/10% D₂O)
-
Fragment stock solution in deuterated DMSO (DMSO-d₆)
-
NMR tubes
Methodology:
-
Reference Spectrum:
-
Prepare a sample of ¹⁵N-labeled protein.
-
Acquire a reference 2D ¹H-¹⁵N HSQC spectrum. Each peak in this spectrum corresponds to a specific backbone amide N-H pair in the protein.
-
-
Fragment Titration:
-
Add a specific molar excess of the fragment to the protein sample (e.g., 5-fold to 20-fold excess; 250 µM to 4 mM fragment for a 50 µM protein sample).
-
Acquire another ¹H-¹⁵N HSQC spectrum under identical conditions.
-
-
Data Analysis:
-
Overlay the reference and fragment-containing spectra.
-
Chemical Shift Perturbations (CSPs): Identify peaks that have shifted their position upon fragment addition. These CSPs indicate that the corresponding amino acids are in or near the binding site.
-
Peak Broadening: Observe any peaks that have significantly decreased in intensity or disappeared. This often indicates an intermediate exchange regime on the NMR timescale, which is common for fragment binding.
-
The residues with significant CSPs can be mapped onto the protein's 3D structure to visualize the binding pocket.
-
Protocol 3: Structural Characterization by X-ray Crystallography
Crystallography provides high-resolution, atomic-level detail of how the fragment binds, confirming the binding pose and the covalent interaction. [17][18][19] Objective: To determine the three-dimensional structure of the protein-fragment complex.
Methodology:
-
Protein Crystallization:
-
Grow high-quality crystals of the apo-protein using a suitable method (e.g., vapor diffusion).
-
-
Crystal Soaking:
-
Prepare a soaking solution containing the fragment at a high concentration (e.g., 1-50 mM) in a cryo-protectant-compatible buffer. The final DMSO concentration should be kept below a level that degrades crystal quality (typically <10%). [18] * Transfer the apo-protein crystals into the soaking solution and incubate for a period ranging from minutes to hours. This time needs to be optimized.
-
-
Data Collection and Structure Determination:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure using molecular replacement with the apo-protein structure as a model.
-
Analyze the resulting electron density map for clear, unambiguous density corresponding to the fragment covalently bound to a nucleophilic residue (e.g., Cys or Lys).
-
Refine the protein-fragment complex structure to high resolution. The final structure will reveal the precise binding mode and key interactions.
-
Conclusion and Future Directions
This compound represents an exemplary tool for modern FBDD campaigns. Its combination of a privileged scaffold and a reversible covalent warhead offers a strategic advantage in targeting challenging proteins. The protocols outlined in this guide provide a robust framework for identifying and validating hits with this fragment. Successful identification of a crystallographic complex opens the door to structure-guided medicinal chemistry, where the fragment can be elaborated by modifying the quinoline core or substituting the Boc group to achieve high-potency, selective lead compounds for therapeutic development.
References
- Fragment Screening by Surface Plasmon Resonance.ACS Medicinal Chemistry Letters. [Link]
- Protocol to perform fragment screening using NMR spectroscopy.PubMed. [Link]
- A Novel NMR-Based Protocol to Screen Ultralow Molecular Weight Fragments.Journal of Medicinal Chemistry. [Link]
- The Role of Quinoline Derivatives in Modern Drug Discovery.NINGBO INNO PHARMCHEM CO.,LTD. Blog. [Link]
- Application of Quinoline Ring in Structural Modification of Natural Products.National Institutes of Health (NIH). [Link]
- SPR-based fragment screening: advantages and applic
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.RSC Advances. [Link]
- Multiplexed experimental strategies for fragment library screening using SPR biosensors.Scientific Reports. [Link]
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.Oriental Journal of Chemistry. [Link]
- What are Aldehydes inhibitors and how do they work?
- Key advances in the development of reversible covalent inhibitors.Taylor & Francis Online. [Link]
- Protocol to perform fragment screening using NMR spectroscopy.
- Biological importance of quinoline derivatives in natural and pharmaceutical drugs.
- NMR Screening in Fragment-Based Drug Design: A Practical Guide.Springer Link. [Link]
- Fragment-based screening by protein-detected NMR spectroscopy.National Institutes of Health (NIH). [Link]
- Fragment screening by surface plasmon resonance.Semantic Scholar. [Link]
- Targeted covalent inhibitors with an emphasis on reversible covalent inhibition.YouTube. [Link]
- A Fragment-Based Method to Discover Irreversible Covalent Inhibitors of Cysteine Proteases.Journal of Medicinal Chemistry. [Link]
- Advancing Drug Discovery With Covalent Fragment Screening.Evotec. [Link]
- Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments.PubMed Central. [Link]
- Fragment-based covalent ligand discovery.RSC Chemical Biology. [Link]
- Covalent Fragment Screening Of A Challenging Protein Target Using X-ray Crystallography.
- Fragment-based covalent ligand discovery.National Institutes of Health (NIH). [Link]
- Discovery of a Novel Class of Covalent Inhibitor for Aldehyde Dehydrogenases.National Institutes of Health (NIH). [Link]
- Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery.MDPI. [Link]
- Discovery of a Novel Class of Covalent Inhibitor for Aldehyde Dehydrogenases.Journal of Biological Chemistry. [Link]
- XChem crystallographic fragment screening.Protocols.io. [Link]
- Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview.YouTube. [Link]
- Crystallographic covalent fragment screening – but why?Practical Fragments Blog. [Link]
- Crystallographic Fragment Screening.
Sources
- 1. NMR Screening in Fragment-Based Drug Design: A Practical Guide | Springer Nature Experiments [experiments.springernature.com]
- 2. Fragment-based covalent ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancing Drug Discovery With Covalent Fragment Screening | Evotec - Evotec [evotec.com]
- 4. mdpi.com [mdpi.com]
- 5. Fragment-based covalent ligand discovery - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 6. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 8. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 9. tandfonline.com [tandfonline.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Fragment-based screening by protein-detected NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Covalent Fragment Screening Of A Challenging Protein Target Using X-ray Crystallography [peakproteins.com]
- 18. XChem crystallographic fragment screening [protocols.io]
- 19. Crystallographic Fragment Screening | Springer Nature Experiments [experiments.springernature.com]
The Strategic Application of tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate in the Parallel Synthesis of Compound Libraries
Introduction: A Versatile Scaffold for Accelerated Drug Discovery
In the landscape of modern medicinal chemistry, the efficient exploration of chemical space is paramount to identifying novel therapeutic agents. Parallel synthesis, a cornerstone of combinatorial chemistry, enables the rapid generation of large, structurally diverse compound libraries. A key element in the success of this strategy lies in the selection of versatile building blocks that can be readily diversified. tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate emerges as a highly valuable scaffold in this context. Its rigid dihydroquinoline core provides a well-defined three-dimensional geometry, often beneficial for target engagement, while the strategically positioned formyl group serves as a versatile handle for a multitude of chemical transformations. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen ensures stability during various reaction conditions and allows for facile deprotection when further modification of the amine is desired.[1]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the parallel synthesis of compound libraries. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and showcase the power of this building block in generating molecular diversity.
The Chemical Rationale: Why this compound?
The utility of this particular building block in diversity-oriented synthesis stems from several key features:
-
Reactive Aldehyde Functionality: The formyl group at the 7-position is a linchpin for diversification. It readily participates in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably, multicomponent reactions (MCRs).
-
The Power of Multicomponent Reactions (MCRs): MCRs, such as the Ugi and Povarov reactions, are exceptionally well-suited for parallel synthesis. They allow for the combination of three or more starting materials in a single synthetic step, leading to a rapid increase in molecular complexity and diversity.[2] The aldehyde of our title compound is a prime substrate for these transformations.
-
Structurally Privileged Dihydroquinoline Core: The 1,2,3,4-tetrahydroquinoline motif is a common feature in many biologically active natural products and synthetic pharmaceuticals.[3] Its inherent rigidity can help in pre-organizing appended functionalities for optimal interaction with biological targets.
-
Orthogonal Protection Strategy: The Boc-protected amine allows for selective reactions at the aldehyde position. The Boc group is stable to a variety of reaction conditions but can be easily removed under acidic conditions, opening up another site for diversification.
Core Applications in Parallel Library Synthesis
We will now explore two powerful multicomponent reactions where this compound serves as a key input, enabling the generation of diverse compound libraries.
The Ugi Four-Component Reaction (U-4CR): A Gateway to Peptidomimetic Libraries
The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative.[4] This reaction is a workhorse in combinatorial chemistry due to its high atom economy, broad substrate scope, and the generation of complex, peptide-like structures.[5]
Reaction Principle:
The mechanism of the Ugi reaction is initiated by the formation of an imine from the aldehyde (this compound) and a primary amine. This is followed by the addition of the isocyanide and the carboxylic acid to form a stable bis-amide product.[6]
Ugi Reaction Workflow Diagram.
Protocol for Parallel Ugi Reaction Synthesis:
This protocol is designed for a 96-well plate format, a common platform for parallel synthesis.
Materials:
-
This compound
-
A library of diverse primary amines (e.g., anilines, benzylamines, alkylamines)
-
A library of diverse carboxylic acids (e.g., acetic acid, benzoic acid, amino acids)
-
A library of diverse isocyanides (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)
-
Methanol (MeOH) as the solvent
-
96-well reaction block with sealing mat
-
Automated liquid handler (optional, for high-throughput setup)
-
Orbital shaker
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.2 M stock solution of this compound in methanol.
-
Prepare 0.2 M stock solutions of each amine, carboxylic acid, and isocyanide in methanol in separate plates or vials.
-
-
Reaction Assembly (in a 96-well reaction block):
-
To each well, add 100 µL (0.02 mmol) of the this compound stock solution.
-
Add 100 µL (0.02 mmol) of a unique amine stock solution to each well according to a predefined library layout.
-
Add 100 µL (0.02 mmol) of a unique carboxylic acid stock solution to each well.
-
Add 100 µL (0.02 mmol) of a unique isocyanide stock solution to each well.
-
-
Reaction Incubation:
-
Seal the 96-well reaction block with a chemically resistant sealing mat.
-
Place the reaction block on an orbital shaker and agitate at room temperature for 48-72 hours. Reaction progress can be monitored by LC-MS analysis of a few representative wells.
-
-
Work-up and Purification:
-
After the reaction is complete, remove the solvent from each well under a stream of nitrogen or using a centrifugal evaporator.
-
The crude products can be purified by parallel HPLC or by solid-phase extraction (SPE) techniques.
-
Expected Outcomes and Data:
The Ugi reaction is known for its generally good to excellent yields. The following table provides representative data for a small subset of a hypothetical library.
| Amine (R¹) | Carboxylic Acid (R³) | Isocyanide (R²) | Yield (%) |
| Aniline | Acetic Acid | tert-Butyl | 85 |
| Benzylamine | Benzoic Acid | Cyclohexyl | 78 |
| 4-Fluoroaniline | Propionic Acid | tert-Butyl | 82 |
| Cyclopropylamine | Acetic Acid | Benzyl | 75 |
Table 1: Representative yields for the Ugi four-component reaction.
The Povarov Reaction: Constructing Polycyclic Tetrahydroquinoline Libraries
The Povarov reaction is a formal [4+2] cycloaddition reaction between an imine and an electron-rich alkene to form a tetrahydroquinoline ring system.[7] In its multicomponent format, an aniline, an aldehyde, and an alkene are reacted in a one-pot synthesis.[8] Using this compound as the aldehyde component leads to the formation of complex, fused polycyclic structures.
Reaction Principle:
The reaction is typically catalyzed by a Lewis or Brønsted acid. The aniline and aldehyde first form an imine in situ. The acid catalyst activates the imine for a [4+2] cycloaddition with the electron-rich alkene, leading to the tetrahydroquinoline product.[9]
Povarov Reaction Workflow Diagram.
Protocol for Parallel Povarov Reaction Synthesis:
This protocol is also amenable to a 96-well plate format.
Materials:
-
This compound
-
A library of diverse anilines
-
A library of diverse electron-rich alkenes (e.g., N-vinylpyrrolidinone, ethyl vinyl ether)
-
Scandium (III) triflate (Sc(OTf)₃) or another suitable Lewis acid
-
Acetonitrile (ACN) as the solvent
-
96-well reaction block with sealing mat
-
Automated liquid handler (optional)
-
Orbital shaker with heating capabilities
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.2 M stock solution of this compound in acetonitrile.
-
Prepare 0.2 M stock solutions of each aniline and alkene in acetonitrile in separate plates or vials.
-
Prepare a 0.02 M stock solution of Sc(OTf)₃ in acetonitrile.
-
-
Reaction Assembly (in a 96-well reaction block):
-
To each well, add 100 µL (0.02 mmol) of the this compound stock solution.
-
Add 100 µL (0.02 mmol) of a unique aniline stock solution to each well.
-
Add 120 µL (0.024 mmol, 1.2 equivalents) of a unique alkene stock solution to each well.
-
Add 100 µL (0.002 mmol, 10 mol%) of the Sc(OTf)₃ stock solution to each well.
-
-
Reaction Incubation:
-
Seal the 96-well reaction block.
-
Place the reaction block on a heated orbital shaker and agitate at 60 °C for 24 hours. Monitor progress with LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction block to room temperature.
-
Quench the reaction by adding 100 µL of saturated aqueous sodium bicarbonate solution to each well.
-
Extract each well with 500 µL of ethyl acetate twice.
-
Combine the organic layers and evaporate the solvent.
-
Purify the crude products using parallel HPLC.
-
Expected Outcomes and Data:
The Povarov reaction can provide good yields, though they may be more variable than the Ugi reaction depending on the substrates.
| Aniline | Alkene | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 4-Methoxyaniline | N-Vinylpyrrolidinone | 75 | 3:1 |
| 3-Chloroaniline | Ethyl Vinyl Ether | 68 | 2.5:1 |
| 2-Methylaniline | Dihydropyran | 72 | 4:1 |
| Naphthylamine | N-Vinylpyrrolidinone | 65 | 3.5:1 |
Table 2: Representative yields and diastereomeric ratios for the Povarov reaction.
Conclusion: A Building Block for Future Discoveries
This compound stands out as a strategic building block for the parallel synthesis of compound libraries. Its inherent structural features, combined with its reactivity in powerful multicomponent reactions, provide a robust platform for the rapid generation of diverse and complex molecules. The protocols outlined in this application note offer a validated starting point for researchers to explore the vast chemical space accessible from this versatile scaffold. By leveraging the principles of combinatorial chemistry and the unique attributes of this dihydroquinoline derivative, the scientific community is well-equipped to accelerate the discovery of the next generation of therapeutic agents.
References
- Markina, N. A., Mancuso, R., Neuenswander, B., Lushington, G. H., & Larock, R. C. (2011). Solution-phase parallel synthesis of a diverse library of 1,2-dihydroisoquinolines. ACS combinatorial science, 13(3), 265–271. [Link][10]
- Markina, N. A., Mancuso, R., Neuenswander, B., Lushington, G. H., & Larock, R. C. (2011). Solution-phase parallel synthesis of a diverse library of 1,2-dihydroisoquinolines. ACS combinatorial science, 13(3), 265–271. [Link][11]
- Wang, Y., & Miller, K. D. (2002). Solid-phase and solution-phase parallel synthesis of tetrahydro-isoquinolines via Pictet-Spengler reaction. Combinatorial chemistry & high throughput screening, 5(1), 75–81. [Link]
- Lal Prasanth, M. L., Archana, M., & Vignesh, C. (2024). A REVIEW ON COMBINATORIAL CHEMISTRY. International Journal of Pharmaceutical Sciences and Research, 15(9), 2629-2634. [Link]
- Dömling, A. (2012). Ugi Multicomponent Reaction. Organic Syntheses, 89, 285-296. [Link][12]
- Organic Chemistry Portal. (n.d.). Ugi Reaction.
- Akritopoulou-Zanze, I., & Petasis, N. A. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 27(16), 5293. [Link][6]
- Luguera Ruiz, A., Pijper, B., Linares, M. L., Cañellas, S., Protti, S., Fagnoni, M., & Alcázar, J. (2024). Automated One-pot Library Synthesis with Aldehydes as Radical Precursors. ChemRxiv. [Link]
- Luguera Ruiz, A., Pijper, B., Linares, M. L., Cañellas, S., Protti, S., Fagnoni, M., & Alcázar, J. (2024). Automated One-pot Library Synthesis with Aldehydes as Radical Precursors. ChemRxiv. [Link]
- Zhang, X., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances, 11(54), 34265-34270. [Link]
- de la Torre, M. C., & Sierra, M. A. (2020). Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines, Quinolines and Julolidines. Molecules, 25(15), 3374. [Link][7]
- Burke, M. D., & Schreiber, S. L. (2004). A vending machine for drug-like molecules – automated synthesis of virtual screening hits.
- Spring, D. R. (2013). The Basics of Diversity-Oriented Synthesis. In A. Trabocchi (Ed.), Diversity-Oriented Synthesis: Basics and Applications in Organic Synthesis, Drug Discovery, and Chemical Biology (pp. 1-28). John Wiley & Sons, Inc. [Link]
- Chavan, P., Jadhav, S., & Rai, M. (2018). Synthesis of Tetrahydroquinoline derivatives via One Pot Multi-component (4+2) Cycloaddition (Povarov) Reaction. Asian Journal of Research in Chemistry, 11(1), 111-120. [Link][8]
- Dömling, A., & Ugi, I. (2000). Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. Tetrahedron, 56(52), 10145-10151. [Link]
- Román, R., et al. (2018). Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines. ACS Sustainable Chemistry & Engineering, 6(5), 6296-6304. [Link]
- Ruijter, E., & Orru, R. V. A. (2013). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein journal of organic chemistry, 9, 2383–2417. [Link][5]
- Kotha, S., Deodhar, D., & Khedkar, P. (2014). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & biomolecular chemistry, 12(45), 9054–9091. [Link]
- Pérez-Faginas, P., et al. (2015). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Molecules, 20(8), 14339-14357. [Link][3]
- MySkinRecipes. (n.d.). This compound.
- Khan, I., et al. (2023). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 28(15), 5723. [Link]
- Sridharan, V., Avendaño, C., & Menéndez, J. C. (2008). New Findings on the Cerium(IV) Ammonium Nitrate Catalyzed Povarov Reaction: Stereoselective Synthesis of 4-Alkoxy-2-aryl-1,2,3,4-tetrahydroquinoline Derivatives. Synthesis, 2008(07), 1039-1044. [Link]
- Glushkov, V. A., & Aizikovich, A. Y. (2003). Synthesis of substituted 1,2,3,4-tetrahydroquinones by the Povarov reaction. New potentials of the classical reaction. Russian Chemical Reviews, 72(7), 591-614. [Link][9]
- Brandão, P., et al. (2024). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. Beilstein Journal of Organic Chemistry, 20, 3151-3173. [Link]
- Sharma, A., & Kumar, R. (2021). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry, 19(37), 8044-8063. [Link][2]
- Al-Tel, T. H. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 28(4), 1642. [Link]
- Kumar, A., et al. (2011). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 16(12), 10144-10170. [Link]
Sources
- 1. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 3. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 6. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Reductive Amination of tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate
Introduction: The Strategic Importance of Reductive Amination in Amine Synthesis
Reductive amination stands as a cornerstone transformation in modern organic synthesis, providing a highly efficient and versatile method for the formation of carbon-nitrogen bonds.[1] This one-pot reaction, which converts a carbonyl group and an amine into a more substituted amine via an imine or iminium ion intermediate, is of paramount importance in the pharmaceutical and agrochemical industries for the synthesis of a vast array of biologically active molecules.[2][3] The prevalence of this method is underscored by estimates suggesting that approximately a quarter of all C–N bond-forming reactions in pharmaceutical applications are achieved through reductive amination.[3]
The substrate of focus, tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate, is a valuable building block in medicinal chemistry. Its dihydroquinoline scaffold is a common motif in pharmacologically active compounds, and the Boc-protecting group offers a stable yet readily cleavable handle for the nitrogen atom, facilitating multi-step synthetic sequences. The aldehyde functionality at the 7-position provides a key reactive site for introducing diverse amine-containing substituents, thereby enabling the generation of libraries of compounds for structure-activity relationship (SAR) studies.
This guide provides a comprehensive overview of the reductive amination of this compound, detailing the underlying mechanistic principles, offering field-proven protocols, and discussing key experimental considerations to empower researchers in drug discovery and development.
Mechanistic Insights: The "Why" Behind the Protocol
The success of a one-pot reductive amination hinges on the careful selection of a reducing agent that exhibits chemoselectivity for the iminium ion intermediate over the starting aldehyde. This prevents the premature reduction of the aldehyde to the corresponding alcohol, which would halt the desired reaction pathway.
The overall transformation proceeds through two key equilibrium steps followed by an irreversible reduction:
-
Hemiaminal Formation: The nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde to form a hemiaminal intermediate.
-
Iminium Ion Formation: Under mildly acidic conditions, the hemiaminal undergoes dehydration to form a protonated imine, known as an iminium ion. This step is often the rate-limiting step and is facilitated by the removal of water or the presence of a mild acid catalyst.
-
Hydride Reduction: A selective hydride reducing agent then delivers a hydride ion to the electrophilic carbon of the iminium ion, yielding the final secondary amine product.
Two of the most reliable and widely used reducing agents for this transformation are Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) and Sodium Cyanoborohydride (NaBH₃CN).
-
Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent, particularly well-suited for the reductive amination of aldehydes.[4][5][6][7] Its reduced reactivity compared to sodium borohydride (NaBH₄) prevents the significant reduction of the starting aldehyde. The steric bulk and electron-withdrawing acetate groups attenuate the hydridic character of the B-H bonds, making it an ideal choice for one-pot procedures.[5] Reactions with STAB are typically carried out in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[4][6]
-
Sodium Cyanoborohydride (NaBH₃CN): Another mild reducing agent, NaBH₃CN, is also effective for reductive aminations. It is stable in mildly acidic conditions (pH 4-6), which are optimal for imine formation. However, the generation of toxic hydrogen cyanide (HCN) gas upon quenching with strong acid necessitates careful handling and waste disposal, making STAB a more favorable choice in many research and industrial settings.
For the protocols detailed below, Sodium Triacetoxyborohydride (STAB) will be the reagent of choice due to its high selectivity, operational simplicity, and improved safety profile.
Visualizing the Reductive Amination Workflow
Caption: General workflow for reductive amination using STAB.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the reductive amination of this compound with a primary amine.
Protocol 1: General Procedure for Small-Scale Synthesis (≤ 1 mmol)
This protocol is suitable for initial screening of various primary amines.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, butylamine, etc.)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Dissolve the aldehyde in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).
-
Add the primary amine (1.0 - 1.2 equiv) to the solution and stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equiv) to the reaction mixture. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 1-4 hours).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired secondary amine.
Protocol 2: Tandem Reductive Amination and In-Situ Boc Protection
This protocol is particularly useful when the newly formed secondary amine is prone to over-alkylation or other side reactions. The addition of Di-tert-butyl dicarbonate ((Boc)₂O) traps the product as a stable N-Boc protected secondary amine.[2]
Materials:
-
In addition to the materials in Protocol 1:
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) (if the amine is provided as a hydrochloride salt)
Procedure:
-
Reaction Setup: To a mixture of this compound (1.0 equiv) and the primary amine (or its hydrochloride salt) (1.0 equiv) in anhydrous DCM (0.1 M), add triethylamine (2.5 equiv) if the amine salt is used. Stir vigorously at room temperature for 1 hour.[2]
-
Boc Protection and Reduction: Add (Boc)₂O (1.2 equiv) followed by sodium triacetoxyborohydride (STAB) (2.0 equiv).[2]
-
Reaction Monitoring: Stir the reaction for an additional 4-12 hours at room temperature, monitoring by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Data Presentation: Summary of Reaction Parameters
| Parameter | Protocol 1 (General) | Protocol 2 (Tandem Boc-Protection) | Rationale & Field Insights |
| Aldehyde | 1.0 equiv | 1.0 equiv | The limiting reagent in the reaction. |
| Amine | 1.0 - 1.2 equiv | 1.0 equiv | A slight excess of the amine can drive the imine formation equilibrium. For valuable amines, stoichiometric amounts are preferred. |
| Reducing Agent (STAB) | 1.5 - 2.0 equiv | 2.0 equiv | An excess of STAB ensures complete reduction of the iminium ion. For less reactive amines, a larger excess may be required. |
| (Boc)₂O | N/A | 1.2 equiv | A slight excess ensures complete trapping of the secondary amine product. |
| Solvent | Anhydrous DCM or DCE | Anhydrous DCM | Aprotic solvents are crucial as STAB is water-sensitive.[3] DCE can sometimes lead to faster reactions.[6][7] |
| Temperature | Room Temperature | Room Temperature | The reaction is typically efficient at ambient temperature. Gentle heating (30-40 °C) may be beneficial for sluggish reactions. |
| Reaction Time | 1 - 4 hours | 4 - 12 hours | Highly dependent on the nucleophilicity of the amine. Monitoring is essential. |
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction stalls, consider adding a small amount of acetic acid (0.1-0.5 equiv) to catalyze imine formation, especially with less nucleophilic amines. However, be cautious as excess acid can deactivate the amine.
-
Aldehyde Reduction: If significant formation of the corresponding alcohol is observed, it may indicate that the STAB reagent has degraded due to moisture. Ensure the use of anhydrous solvent and fresh reagent.
-
Over-alkylation: For primary amines, the formation of a tertiary amine product is a potential side reaction.[2] Using a slight excess of the aldehyde or employing the tandem Boc-protection protocol can mitigate this issue.
-
Purification Challenges: The polarity of the product amine can be similar to that of the starting amine, potentially complicating chromatographic separation. Using an amine-functionalized silica gel ("NH-silica") or a basic workup can improve purification.
Conclusion
The reductive amination of this compound using sodium triacetoxyborohydride is a robust and reliable method for the synthesis of a diverse range of N-substituted dihydroquinoline derivatives. The protocols provided herein offer a solid foundation for researchers to successfully execute this valuable transformation. Careful consideration of the stoichiometry, reaction conditions, and monitoring are key to achieving high yields and purity. These application notes are intended to serve as a practical guide for scientists engaged in the synthesis of novel chemical entities for drug discovery and development.
References
- Reddy, B. V. S., et al. (2011). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
- Ghorai, P., et al. (2015). The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. Chemical Communications.
- Abdel-Magid, A. F. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development.
- Abdel-Magid, A. F., et al. (1996). ChemInform Abstract: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. ResearchGate.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Scribd.
- Dangerfield, E. M., et al. (2010). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. The Journal of Organic Chemistry.
- Das, A., et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters.
- Nájera, C., et al. (2007). Reductive BOC-Amination of Aldehydes. ResearchGate.
- Ghorai, P., et al. (2015). Deprotection to free-primary amines. ResearchGate.
- Skachilova, S., et al. (2018). Reductive Amination of Sterically Hindered Arylaminoketones Using a Modified Leuckart Reaction. ResearchGate.
- CN103304477A - Purification method of 8-hydroxyquinoline crude product. Google Patents.
- Movassaghi, M., et al. (2013). Synthesis of a Series of Diaminoindoles. National Institutes of Health.
- Knowles, R. R., et al. (2018). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. National Institutes of Health.
- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education.
- Magano, J., & Dunetz, J. R. (2012). Reductive Amination in the Synthesis of Pharmaceuticals. Organic Process Research & Development.
Sources
- 1. mdpi.com [mdpi.com]
- 2. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tert-butyl 7-formyl-3,4-dihydroisoquinoline-2(1h)-carboxylate [synhet.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. sciencemadness.org [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
Application Notes & Protocols: Wittig Reaction Conditions for Formyl-Dihydroquinoline Derivatives
Introduction: Strategic Olefination of the Dihydroquinoline Scaffold
The dihydroquinoline core is a privileged scaffold in medicinal chemistry and materials science, renowned for its presence in a multitude of bioactive compounds and functional materials. The strategic modification of this heterocyclic system is paramount for the development of novel therapeutic agents and advanced materials. The Wittig reaction, a cornerstone of C-C bond formation, offers a reliable and versatile method for converting formyl-dihydroquinolines into their corresponding vinyl derivatives.[1][2][3] This transformation is not merely a structural elongation; it introduces a vinyl group, a versatile functional handle amenable to a wide array of subsequent chemical modifications, thereby unlocking new avenues for molecular exploration.
This guide provides a comprehensive overview of the Wittig reaction as applied to formyl-dihydroquinoline derivatives. It delves into the mechanistic nuances, offers detailed experimental protocols, and presents a systematic approach to troubleshooting, all grounded in established chemical principles and supported by authoritative literature.
Mechanistic Considerations: The Key to Controlled Reactivity
The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene and a phosphine oxide.[4][5][6][7] The driving force of this reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide.[4]
The stereochemical outcome of the Wittig reaction is intimately linked to the nature of the phosphorus ylide employed.[1][4][8] Ylides are generally classified as stabilized, semi-stabilized, or non-stabilized, based on the substituents attached to the carbanionic center.
-
Non-stabilized ylides , bearing alkyl or other electron-donating groups, are highly reactive and typically favor the formation of (Z)-alkenes under kinetic control.[1][8]
-
Stabilized ylides , featuring electron-withdrawing groups such as esters or ketones, are less reactive. Their reactions are often reversible, proceeding under thermodynamic control to predominantly yield the more stable (E)-alkene.[1][8][9]
-
Semi-stabilized ylides , such as benzylides, often give mixtures of (E)- and (Z)-isomers.[1]
The formyl group on the dihydroquinoline ring is an aldehyde, and its electronic properties can be influenced by substituents on the heterocyclic system. This, in turn, can affect the reactivity and stereoselectivity of the Wittig reaction.
Visualizing the Wittig Reaction Workflow
The following diagram illustrates the general workflow for the Wittig reaction, from the synthesis of the phosphonium salt to the final alkene product.
Sources
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Wittig Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. adichemistry.com [adichemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Navigating the N-Boc Deprotection of an Aldehyde-Substituted Dihydroquinoline: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
The removal of the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the construction of complex nitrogen-containing molecules vital to the pharmaceutical industry. This guide provides a detailed exploration of the N-Boc deprotection of a specific and functionally rich substrate: tert-butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate. The presence of an electron-withdrawing formyl group on the aromatic ring introduces a layer of complexity that necessitates a careful selection of deprotection strategies to ensure high yield and purity of the desired product, 7-formyl-1,2,3,4-tetrahydroquinoline.
This document offers a comprehensive overview of the mechanistic principles, a comparative analysis of common deprotection protocols, and detailed, step-by-step experimental procedures. Furthermore, it addresses potential side reactions and provides troubleshooting guidance to empower researchers in navigating this critical synthetic transformation.
The Underlying Chemistry: Mechanism of Acid-Catalyzed Boc Deprotection
The acid-catalyzed cleavage of the Boc group is a well-established reaction that proceeds through a specific, multi-step mechanism.[1] Understanding this pathway is crucial for optimizing reaction conditions and anticipating potential side reactions.
-
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1]
-
Fragmentation: This initial protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[1]
-
Decarboxylation: The carbamic acid intermediate readily undergoes decarboxylation, releasing carbon dioxide gas and yielding the free amine.[1] It is imperative to conduct this reaction in a well-ventilated fume hood or with appropriate off-gassing measures to safely dissipate the evolved CO2.
-
Amine Protonation: Under the acidic reaction conditions, the newly liberated amine is protonated, typically forming an ammonium salt.[1]
The liberated tert-butyl cation is a reactive electrophile that can be scavenged by nucleophiles present in the reaction mixture, deprotonate to form isobutylene gas, or participate in undesired side reactions.
Strategic Considerations for an Aldehyde-Containing Substrate
The formyl group at the 7-position of the dihydroquinoline ring introduces a critical consideration for the choice of deprotection method. Aromatic aldehydes can be sensitive to strongly acidic conditions, potentially leading to side reactions such as:
-
Acetal/Hemiacetal Formation: In the presence of alcoholic solvents (e.g., methanol, ethanol), the aldehyde can react with the solvent under acidic catalysis to form hemiacetals and subsequently acetals.
-
Polymerization/Degradation: Strong acids and elevated temperatures can promote the polymerization or degradation of aromatic aldehydes.
-
Friedel-Crafts Type Reactions: The reactive tert-butyl cation generated during deprotection could potentially alkylate the electron-rich aromatic ring, although the presence of the deactivating formyl group makes this less likely at the target ring.
Therefore, the selection of the deprotection protocol should balance the need for efficient Boc removal with the preservation of the delicate aldehyde functionality. Milder acidic conditions, the use of scavengers, or alternative, non-protic acid methods are often preferred.
Comparative Overview of Deprotection Protocols
The following table summarizes common and alternative methods for N-Boc deprotection, with specific considerations for this compound.
| Method | Reagents & Solvents | Typical Conditions | Advantages | Disadvantages & Considerations for the Substrate |
| Standard Acidic Deprotection | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 0°C to room temperature | Fast, efficient, and widely used. | TFA is highly corrosive. Potential for aldehyde degradation under prolonged reaction times or elevated temperatures. |
| Standard Acidic Deprotection | Hydrochloric Acid (HCl) in 1,4-Dioxane or Ethyl Acetate | 0°C to room temperature | Generates a hydrochloride salt which can be easy to isolate. | Dioxane is a potential carcinogen. Potential for acetal formation if alcoholic co-solvents are present. |
| Lewis Acid-Mediated Deprotection | Aluminum chloride (AlCl₃) or Iron(III) chloride (FeCl₃) in DCM | 0°C to room temperature | Can be more chemoselective than strong protic acids.[2] | Requires stoichiometric amounts of the Lewis acid. Workup can be more complex. |
| Mild, Alternative Deprotection | Oxalyl chloride in Methanol | Room temperature | Reported to be tolerant of various acid-sensitive functional groups.[1] | Generates CO and HCl in situ; requires careful handling in a well-ventilated fume hood. |
Experimental Protocols
Safety Precaution: All experiments should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Trifluoroacetic acid and oxalyl chloride are highly corrosive and toxic; handle with extreme care.
Protocol 1: Trifluoroacetic Acid (TFA) Mediated Deprotection
This protocol is a standard and often effective method. Careful monitoring is key to prevent degradation of the aldehyde.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA (5-10 eq) dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) every 15-30 minutes. The product, 7-formyl-1,2,3,4-tetrahydroquinoline, will be more polar than the starting material.
-
Upon completion of the reaction (typically 1-3 hours), carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.
-
Dissolve the residue in DCM and transfer to a separatory funnel.
-
Carefully neutralize the acidic solution by washing with saturated aqueous NaHCO₃ solution until gas evolution ceases. Caution: Perform this step slowly to control the effervescence.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude 7-formyl-1,2,3,4-tetrahydroquinoline.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Mild Deprotection using Oxalyl Chloride in Methanol
This method is a promising alternative for substrates with acid-sensitive functionalities.[1]
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Oxalyl chloride
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe or micropipette
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the this compound (1.0 eq) in anhydrous methanol (approx. 0.1 M).
-
Stir the solution at room temperature for 5 minutes.
-
Carefully add oxalyl chloride (2-3 eq) dropwise via a syringe or micropipette. Caution: An exothermic reaction and gas evolution may be observed. Add slowly to maintain control.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 1-4 hours.[1]
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Partition the residue between DCM or EtOAc and saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM or EtOAc.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel if necessary.
Analytical Monitoring of the Deprotection Reaction
Effective monitoring is crucial for determining the reaction endpoint and minimizing the formation of byproducts.
-
Thin-Layer Chromatography (TLC): A rapid and convenient method to follow the reaction progress. The deprotected amine is significantly more polar than the Boc-protected starting material and will have a lower Rf value. Staining with a ninhydrin solution can be used to visualize the resulting primary or secondary amine as a colored spot.
-
High-Performance Liquid Chromatography (HPLC): Provides a more quantitative assessment of the reaction, allowing for the determination of the conversion of the starting material and the formation of the product and any impurities.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient acid or reaction time. | Add more acid (if using Protocol 1) or prolong the reaction time. Gently warming the reaction mixture might be necessary, but monitor closely for aldehyde degradation. |
| Formation of Byproducts | Degradation of the aldehyde group. | Use milder conditions (e.g., lower temperature, shorter reaction time). Consider switching to Protocol 2 or a Lewis acid-mediated method. |
| Alkylation of the aromatic ring by the tert-butyl cation. | Add a scavenger such as anisole or thioanisole to the reaction mixture to trap the tert-butyl cation. | |
| Difficult Workup | Emulsion formation during neutralization. | Add more brine to the separatory funnel to help break the emulsion. |
| Low Isolated Yield | Product is water-soluble as the ammonium salt. | After neutralization, ensure thorough extraction of the aqueous layer with an organic solvent. |
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the N-Boc deprotection and subsequent workup.
Caption: General workflow for N-Boc deprotection.
Conclusion
The N-Boc deprotection of this compound is a critical transformation that requires a nuanced approach due to the presence of an acid-sensitive aldehyde. While standard acidic protocols using TFA or HCl can be effective with careful monitoring, milder alternatives such as the use of oxalyl chloride in methanol or Lewis acids present viable strategies to mitigate potential side reactions and improve the overall yield and purity of the desired 7-formyl-1,2,3,4-tetrahydroquinoline. By understanding the underlying mechanism and considering the specific reactivity of the substrate, researchers can confidently select and execute the most appropriate deprotection strategy for their synthetic goals.
References
- Awuah, S. G., & Parkin, S. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24653–24659. [Link]
Sources
Application Notes and Protocols: Oxidation of the Dihydroquinoline Ring to a Quinoline
For: Researchers, scientists, and drug development professionals
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline ring system is a cornerstone in medicinal chemistry and materials science. Its rigid, aromatic structure is a privileged scaffold found in numerous natural products and synthetic compounds with a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The final step in many quinoline syntheses, or in the modification of existing quinoline precursors, is the aromatization of a dihydroquinoline intermediate. This dehydrogenation is a critical transformation that dictates the yield and purity of the final product.
This comprehensive guide provides an in-depth analysis of the common methods for the oxidation of dihydroquinolines to quinolines. Moving beyond a simple recitation of steps, this document elucidates the mechanistic underpinnings of these reactions, offers detailed, field-tested protocols, and provides a comparative analysis to guide the researcher in selecting the optimal conditions for their specific substrate.
Theoretical Background and Mechanistic Considerations
The oxidation of a 1,2- or 1,4-dihydroquinoline to a quinoline is fundamentally a dehydrogenation reaction, involving the removal of two hydrogen atoms to introduce a new double bond and achieve a fully aromatic system. The choice of oxidant is paramount and is dictated by the substrate's electronic properties, the presence of other sensitive functional groups, and desired reaction conditions (e.g., temperature, pH). The most common mechanisms involve either hydride abstraction or a stepwise radical process.
Hydride Abstraction Mechanism (e.g., with DDQ)
High-potential quinones, most notably 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), are highly effective reagents for this transformation. The reaction is believed to proceed through the formation of a charge-transfer complex between the electron-rich dihydroquinoline and the electron-deficient DDQ. This is followed by the rate-determining step: the transfer of a hydride ion (H⁻) from the dihydroquinoline to an oxygen atom of DDQ. The resulting carbocation intermediate then loses a proton to a base (often the DDQ-hydroquinone byproduct), leading to the formation of the aromatic quinoline and the reduced hydroquinone (DDQH₂).[1]
Caption: Mechanism of DDQ-mediated Dihydroquinoline Oxidation.
Radical Pathways and Metal-Catalyzed Oxidations
Other oxidants, such as manganese dioxide (MnO₂) and iodine, can operate through different mechanisms, which may involve single-electron transfer (SET) steps to form radical intermediates. For instance, MnO₂ is a heterogeneous oxidant that is thought to facilitate oxidation on its surface, and its reactivity can be highly dependent on its method of preparation and activation.[2] Iodine-catalyzed methods often proceed in the presence of a co-oxidant or solvent like DMSO, which facilitates the regeneration of the active iodine species.[3]
Comparative Analysis of Common Oxidizing Agents
The choice of oxidant is a critical parameter. Below is a comparative summary of the most frequently employed reagents. A recent study on dihydroquinoline embelin derivatives found DDQ to be the most suitable reagent among a range of oxidants including MnO₂, NBS, Br₂, and p-chloroanil, citing short reaction times and ease of product isolation.[4][5]
| Oxidizing Agent | Typical Conditions & Solvents | Advantages | Disadvantages |
| DDQ | Benzene, Toluene, Dioxane, or DCM; Room temp. to reflux | High potential, fast reactions, generally high yields, works for a wide range of substrates.[4] | Stoichiometric byproduct (DDQH₂) can complicate purification; reagent is toxic and moisture-sensitive.[6] |
| Manganese Dioxide (MnO₂) ** | CHCl₃, DCM, Benzene, Toluene; Reflux | Heterogeneous (easy removal by filtration), relatively mild, good for activated systems (e.g., benzylic).[2] | Requires a large excess of reagent (5-20 eq.), activity varies with preparation method, can be slow.[2] |
| Iodine (I₂) ** | Ethanol, DMSO; Often requires heat or microwave irradiation | Catalytic amounts can be sufficient, inexpensive.[3][7] | Can be slow, may require a co-oxidant, potential for undesired iodination of sensitive substrates. |
| Air / O₂ | Often requires a metal catalyst (e.g., Co, Pd, Cu) and elevated temperatures | "Green" and atom-economical primary oxidant. | Requires catalyst development, may have limited substrate scope, can be slow. |
Experimental Protocols
The following protocols are provided as robust starting points. Researchers should perform small-scale test reactions to optimize conditions for their specific dihydroquinoline substrates.
Protocol 1: Oxidation using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
This protocol is a general and highly effective method for the aromatization of a wide variety of dihydroquinolines.[4][5]
Materials:
-
Dihydroquinoline substrate
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.1 - 1.5 equivalents)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the dihydroquinoline substrate (1.0 eq.) in anhydrous DCM or toluene (approx. 0.1 M concentration).
-
Reagent Addition: To the stirred solution, add DDQ (1.1 eq.) portion-wise at room temperature. The solution will typically turn dark green or brown upon formation of the charge-transfer complex.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC), observing the disappearance of the dihydroquinoline spot and the appearance of the more conjugated (less polar) quinoline product spot. The reaction is often complete within 1-4 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Work-up and Quenching:
-
Upon completion, a pale yellow or off-white precipitate of the hydroquinone byproduct (DDQH₂) may be observed.
-
Filter the reaction mixture through a pad of Celite to remove the bulk of the precipitated DDQH₂. Wash the pad with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 50 mL per 100 mL of reaction volume) to remove remaining DDQH₂ and acidic impurities. The aqueous layer may become deeply colored.
-
Wash the organic layer with brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude quinoline is typically purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Troubleshooting:
-
Problem: The reaction is incomplete.
-
Cause: Insufficient DDQ or inactive reagent.
-
Solution: Add an additional portion of DDQ (0.2-0.3 eq.). Ensure the DDQ used is of high quality and has been stored under anhydrous conditions. Gentle heating can also drive the reaction to completion.
-
-
Problem: Difficult removal of the DDQH₂ byproduct.
-
Cause: DDQH₂ can be somewhat soluble in the organic phase.
-
Solution: Multiple vigorous washes with saturated NaHCO₃ or a dilute (5%) aqueous NaOH solution are crucial. If the product is not base-sensitive, this can be very effective. Filtering through a small plug of basic alumina can also help remove residual DDQH₂.
-
**Protocol 2: Heterogeneous Oxidation using Activated Manganese Dioxide (MnO₂) **
This method is particularly useful when the product is sensitive to the acidic byproducts of other methods, or when a simple filtration-based workup is desired.
Materials:
-
Dihydroquinoline substrate
-
Activated Manganese Dioxide (MnO₂, 10-20 equivalents by weight)
-
Chloroform (CHCl₃) or Toluene
-
Celite or filter paper
Procedure:
-
Reaction Setup: To a solution of the dihydroquinoline (1.0 eq.) in chloroform or toluene (0.1-0.2 M) in a round-bottom flask, add activated MnO₂ (10-20 eq. by weight).
-
Reaction Conditions: Stir the black suspension vigorously at reflux. The reaction progress should be monitored by TLC. Note that spotting the reaction mixture directly may be difficult due to the solid MnO₂; take a small aliquot, filter it through a pipette with a cotton plug, and then spot the filtrate on the TLC plate.
-
Reaction Time: Reaction times can vary significantly (6-48 hours) depending on the substrate and the activity of the MnO₂.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the suspension through a thick pad of Celite in a sintered glass funnel.
-
Wash the filter cake thoroughly with several portions of the reaction solvent or a more polar solvent like ethyl acetate to ensure complete recovery of the product.
-
-
Concentration and Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization if necessary.
Troubleshooting:
-
Problem: The reaction is very slow or stalls.
-
Cause: The MnO₂ is not sufficiently "activated". The activity of commercial MnO₂ can vary.
-
Solution: Use a larger excess of MnO₂. Alternatively, activate the MnO₂ before use by heating it in an oven at 110-120 °C for several hours under vacuum and then allowing it to cool in a desiccator just before use.
-
Protocol 3: Iodine-Catalyzed Aromatization
This protocol offers an economical, metal-free alternative, often utilizing a common solvent as the terminal oxidant.[3]
Materials:
-
Dihydroquinoline substrate
-
Iodine (I₂, 0.1 - 0.3 equivalents)
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate or DCM for extraction
Procedure:
-
Reaction Setup: Dissolve the dihydroquinoline (1.0 eq.) in DMSO or ethanol (0.2-0.5 M) in a flask equipped with a reflux condenser.
-
Catalyst Addition: Add iodine (0.2 eq.) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C. If using microwave irradiation, a typical condition is 100-150 °C for 15-30 minutes. Monitor the reaction by TLC.
-
Work-up:
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate or DCM (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution to quench and remove any remaining iodine (the organic layer will lose its brown/purple color).
-
Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting:
-
Problem: Formation of halogenated byproducts.
-
Cause: Electron-rich aromatic rings in the substrate may undergo electrophilic iodination.
-
Solution: Reduce the amount of iodine catalyst. If the problem persists, this method may not be suitable for the specific substrate.
-
-
Problem: Reaction does not go to completion.
-
Cause: Insufficient temperature or catalyst turnover.
-
Solution: Increase the reaction temperature or the catalyst loading. Ensure the solvent is appropriate; DMSO often acts as a re-oxidant for the iodide formed, which is crucial for catalytic turnover.[3]
-
Workflow and Decision Logic
Caption: Decision workflow for selecting an oxidation protocol.
Safety and Handling
-
DDQ: Highly toxic and a lachrymator. Handle only in a well-ventilated fume hood. DDQ is moisture-sensitive and can release hydrogen cyanide (HCN) upon decomposition, especially in the presence of acid.[6] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Manganese Dioxide: A strong oxidizing agent. Avoid contact with combustible materials. It is harmful if inhaled or swallowed, causing potential damage to the respiratory system and central nervous system upon prolonged exposure.[7]
-
Iodine: Harmful if inhaled, swallowed, or in contact with skin. Causes skin and serious eye irritation. It is corrosive and sublimes at room temperature, so handle in a fume hood.[8][9]
-
Solvents: Chlorinated solvents (DCM, CHCl₃) and aromatic solvents (benzene, toluene) are hazardous. Consult the Safety Data Sheet (SDS) for each reagent and solvent before beginning work.
Conclusion
The aromatization of dihydroquinolines is a pivotal step in the synthesis of a vast array of valuable chemical entities. While DDQ often emerges as the reagent of choice for its speed and broad applicability, methods utilizing MnO₂ and catalytic iodine provide valuable alternatives, particularly when neutrality, cost, or ease of work-up are primary considerations. By understanding the underlying mechanisms and having access to robust, detailed protocols, researchers can confidently select and optimize the ideal conditions to efficiently and safely access their target quinoline compounds.
References
- Li, D., et al. (2023). Metal-Free Iodine-Catalyzed Oxidative Dehydrogenation of N-Heterocycles. Advanced Synthesis & Catalysis.
- Ferreira, M-J., et al. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products.
- Ferreira, M-J., et al. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. PubMed Central (PMC).
- Humne, V., et al. (2014). Iodine-catalyzed aromatization of tetrahydrocarbazoles and its utility in the synthesis of glycozoline and murrayafoline A: a combined experimental and computational investigation. Organic & Biomolecular Chemistry.
- Paquette, L. A., & Heidelbaugh, T. M. (1995). (4S)-(−)-tert-BUTYLDIMETHYLSILOXY-2-CYCLOPENTEN-1-ONE. Organic Syntheses.
- ROTH, C. (n.d.). Safety Data Sheet: Iodine. Carl ROTH.
- Penta chemicals. (2024). Iodine - SAFETY DATA SHEET.
- Taylor, R. J. K., et al. (2011). Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies. Accounts of Chemical Research.
- Findlay, J. W. A., & Turner, A. B. (1971). trans-4,4'-DIMETHOXYSTILBENE. Organic Syntheses.
- Organic Chemistry Portal. (n.d.). 2,3-Dichloro-5,6-Dicyanobenzoquinone, DDQ.
- Reddit. (2017). Need ideas for DDQ reaction workup. r/chemistry.
- ChemRxiv. (2023). Synthesis of Multifunctional 2,3-Dihydroquinolin-4(1H)-one Building Blocks via Permanganate-Promoted Oxidation.
- Organic Syntheses. (n.d.). trans-4,4'-DIMETHOXYSTILBENE.
- ResearchGate. (2023). Synthesis of Dihydroquinolines in the Twenty-First Century.
- Reddit. (2017). Need ideas for DDQ reaction workup. r/chemistry.
- Graphviz. (n.d.). DOT Language.
- ResearchGate. (n.d.). Acceptorless dehydrogenation of N-heterocycles.
- Singh, B. K. (n.d.). Dichloro Dicyano Quinone (DDQ). University of Delhi.
- Graphviz. (n.d.). DOT Language.
- Stack Overflow. (2009). Graphviz: How to go from .dot to a graph?.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Dehydrogenation: A Deep Dive into DDQ's Chemical Reactivity.
- Alberti, A., et al. (2018). The reactivity of manganese dioxide towards different substrates in organic solvents. RSC Advances.
- RSC Publishing. (n.d.). Organic & Biomolecular Chemistry.
- Baran Lab, Scripps Research. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- ResearchGate. (n.d.). Oxidation of heterocyclic compounds by manganese dioxide.
- graphviz python documentation. (n.d.). User Guide.
- YouTube. (2024). DDQ /DDQ Reagents in Organic Synthesis.
- Yu, Z., et al. (2023). On the mechanism of acceptorless dehydrogenation of N-heterocycles catalyzed by tBuOK: a computational study. RSC Advances.
- ResearchGate. (2014). Iodine-catalyzed aromatization of tetrahydrocarbazoles and its utility in the synthesis of glycozoline and murrayafoline A: A combined experimental and computational investigation.
- NIH. (n.d.). Acceptorless dehydrogenation and hydrogenation of N- and O-containing compounds on Pd3Au1(111) facets.
- Organic Chemistry Portal. (n.d.). Manganese(IV) oxide.
- PubMed Central (PMC). (2023). On the mechanism of acceptorless dehydrogenation of N-heterocycles catalyzed by tBuOK: a computational study.
- ResearchGate. (2014). Iodine-catalyzed aromatization of tetrahydrocarbazoles and its utility in the synthesis of glycozoline and murrayafoline A: A combined experimental and computational investigation.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. calibrechem.com [calibrechem.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. carlroth.com [carlroth.com]
- 9. pentachemicals.eu [pentachemicals.eu]
Application Note & Protocols: Leveraging tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate for the Synthesis of Novel Kinase Inhibitors
Abstract: Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer. Consequently, the development of small-molecule kinase inhibitors has become a cornerstone of modern drug discovery.[1][2] The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of many FDA-approved therapeutics.[2] This guide provides a detailed exploration of tert-butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate , a versatile and strategically designed chemical precursor for the synthesis of novel kinase inhibitors. We will focus on its application in building inhibitors targeting Bruton's Tyrosine Kinase (BTK), a critical enzyme in B-cell signaling pathways implicated in various B-cell malignancies.[3][4] This document provides detailed synthetic protocols, the scientific rationale behind methodological choices, and pathways for diversification, aimed at researchers, medicinal chemists, and drug development professionals.
The Strategic Importance of the Dihydroquinoline Scaffold and BTK as a Target
The dihydroquinoline core is a recurring motif in a multitude of pharmacologically active agents due to its rigid bicyclic structure, which allows for the precise spatial orientation of appended functional groups to interact with biological targets.[1] This structural rigidity minimizes the entropic penalty upon binding to a target protein, often leading to higher affinity and selectivity.
Bruton's Tyrosine Kinase (BTK): A Key Therapeutic Target
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase from the Tec kinase family, which plays an indispensable role in B-cell development, differentiation, and signaling.[5][6] Upon activation of the B-cell receptor (BCR), BTK is recruited to the cell membrane and phosphorylated, triggering a downstream signaling cascade that promotes cell proliferation and survival.[6][7] In many B-cell cancers, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), the BCR pathway is constitutively active, making BTK a prime target for therapeutic intervention.[4][8][9] The landmark approval of Ibrutinib, a potent and irreversible BTK inhibitor, has revolutionized the treatment of these diseases.[9][10][11][12]
The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway.
Caption: Simplified BTK Signaling Pathway in B-Cells.
Dissecting the Precursor: this compound
The title compound (CAS No. 943736-61-6) is a strategically designed building block for library synthesis.[13] Each component of its structure serves a distinct and critical purpose in a synthetic workflow.
-
3,4-Dihydroquinoline Core: Provides the fundamental rigid scaffold for building the kinase inhibitor.
-
7-Formyl Group (-CHO): This aldehyde is the primary reactive handle. It is an electrophilic site ripe for nucleophilic attack, making it an ideal anchor point for introducing diversity into the final molecule. It readily participates in reactions such as reductive amination, Wittig reactions, and condensations.
-
Boc-Protected Amine: The nitrogen atom of the dihydroquinoline ring is protected with a tert-butoxycarbonyl (Boc) group. This is one of the most common protecting groups for amines in organic synthesis for two key reasons:
-
Stability: It is robust and stable under a wide range of reaction conditions, including those used to modify the formyl group (e.g., mildly reductive or basic conditions).[14]
-
Facile Removal: It can be cleanly and efficiently removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA), revealing the secondary amine for subsequent reactions, such as amide bond formation.[15]
-
Caption: Key functional components of the precursor molecule.
Experimental Protocols: Synthesis of a Dihydroquinoline-based Kinase Inhibitor Core
The following protocols describe a robust, two-step sequence to convert the precursor into a versatile intermediate ready for final diversification. The key transformation is a reductive amination , a cornerstone reaction in medicinal chemistry for its reliability and broad substrate scope.[16]
Protocol 3.1: Reductive Amination with a Bioactive Amine
Objective: To couple the 7-formyl group with an amine-containing fragment, forming a C-N bond. This example uses 3-aminopyridine, a common fragment in kinase inhibitors that can act as a hinge-binding motif.
Rationale (E-E-A-T):
-
Reagents: We use Sodium triacetoxyborohydride (NaBH(OAc)₃ or "STAB"). Unlike harsher reducing agents like NaBH₄ or NaCNBH₃, STAB is milder, more selective for imines/iminium ions over aldehydes, and does not require strict pH control, reducing the risk of side reactions.[16]
-
Solvent: Dichloromethane (DCM) is an excellent choice as it is relatively non-polar, aprotic, and effectively solubilizes the reactants and the STAB reagent.
-
Additive: A small amount of acetic acid can be used to catalyze the initial formation of the iminium ion intermediate, which is the species that is actually reduced by STAB.
Caption: Workflow for the reductive amination protocol.
Step-by-Step Methodology:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add 3-aminopyridine (1.1 eq).
-
Dissolve the solids in anhydrous Dichloromethane (DCM, approx. 0.1 M concentration).
-
Stir the solution at room temperature for 30-60 minutes to allow for the initial formation of the imine intermediate.
-
Carefully add Sodium triacetoxyborohydride (STAB) (1.5 eq) to the mixture portion-wise over 10 minutes. Note: The reaction may gently effervesce.
-
Allow the reaction to stir at room temperature for 12-18 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Once complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 3.2: Boc Deprotection to Reveal the Reactive Amine
Objective: To remove the Boc protecting group, exposing the dihydroquinoline nitrogen for subsequent functionalization (e.g., amide coupling).
Rationale (E-E-A-T):
-
Reagent: Trifluoroacetic acid (TFA) is the standard reagent for Boc deprotection. It is a strong acid that protonates the carbonyl oxygen of the Boc group, leading to the elimination of isobutylene and carbon dioxide, which are volatile byproducts and easily removed. The reaction is typically fast and clean.[14]
-
Procedure: The reaction is often run neat in TFA or with DCM as a co-solvent at room temperature. Anisole can be added as a scavenger to trap the reactive tert-butyl cation, preventing potential side reactions with electron-rich aromatic rings.
Step-by-Step Methodology:
-
Dissolve the product from Protocol 3.1 (1.0 eq) in DCM (approx. 0.1 M).
-
Cool the flask in an ice bath (0 °C).
-
Slowly add Trifluoroacetic acid (TFA) (10-20 eq, often used as a 20-50% solution in DCM).
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.
-
Self-Validation: Monitor the deprotection by LC-MS, looking for the expected mass shift corresponding to the loss of the Boc group (100.12 Da).
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.
-
The resulting crude product is the TFA salt of the amine. It can often be used directly in the next step or neutralized by partitioning between a base (e.g., sat. NaHCO₃) and an organic solvent (e.g., DCM or EtOAc) to obtain the free amine.
Characterization Data & Properties
Accurate characterization is essential for validating the outcome of each synthetic step. The table below provides the expected properties for the key compounds in this workflow.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected LC-MS [M+H]⁺ | Key ¹H NMR Signals (δ, ppm, CDCl₃) |
| Starting Material: this compound | C₁₅H₁₉NO₃ | 261.32 | 262.14 | ~9.8 (s, 1H, -CHO), ~7.5-7.2 (m, 3H, Ar-H), ~3.8 (t, 2H, N-CH₂), ~2.8 (t, 2H, Ar-CH₂), ~1.9 (m, 2H, -CH₂-), ~1.5 (s, 9H, t-Butyl) |
| Product of 3.1: tert-Butyl 7-(((pyridin-3-yl)methyl)amino)-3,4-dihydroquinoline-1(2H)-carboxylate | C₂₁H₂₇N₃O₂ | 353.46 | 354.22 | ~8.5-7.2 (m, 7H, Ar-H), ~4.3 (s, 2H, Ar-CH₂-N), ~3.7 (t, 2H, N-CH₂), ~2.7 (t, 2H, Ar-CH₂), ~1.9 (m, 2H, -CH₂-), ~1.5 (s, 9H, t-Butyl) |
| Product of 3.2: 7-(((pyridin-3-yl)methyl)amino)-1,2,3,4-tetrahydroquinoline (TFA Salt) | C₁₆H₁₉N₃ • (CF₃COOH)ₓ | 253.35 (free base) | 254.16 | Signals will shift downfield due to protonation. The characteristic t-Butyl singlet at ~1.5 ppm will be absent. |
Conclusion and Pathways for Diversification
This guide demonstrates that This compound is a high-value precursor for constructing kinase inhibitor scaffolds. The presented two-step protocol, centered on a robust reductive amination, provides a reliable and efficient entry point to a core structure that can be further elaborated.
The true power of this precursor lies in its potential for creating diverse chemical libraries. The secondary amine generated after Boc deprotection is a key nucleophile for further reactions, such as:
-
Amide Coupling: Reaction with various carboxylic acids to install different functionalities, including Michael acceptors (like an acrylamide moiety) to achieve covalent inhibition, mimicking the mechanism of drugs like Ibrutinib.[9]
-
Sulfonylation: Reaction with sulfonyl chlorides to generate sulfonamides.
-
Urea Formation: Reaction with isocyanates to form ureas.
By systematically varying the amine partner in the initial reductive amination and the coupling partner in the final step, researchers can rapidly generate a large matrix of compounds for structure-activity relationship (SAR) studies, accelerating the discovery of potent and selective kinase inhibitors.
References
- Qin, Y., et al. (2017). Design, synthesis and biological evaluation of c-Met kinase inhibitors bearing 2-oxo-1,2-dihydroquinoline scaffold. European Journal of Medicinal Chemistry, 138, 1144-1153.
- Li, G., et al. (2024). Small-molecule BTK inhibitors: From discovery to clinical application. European Journal of Medicinal Chemistry, 265, 116086.
- Liu, Y., et al. (2021). Bruton's Tyrosine Kinase: Structure and Functions, Expression and Mutations. Walsh Medical Media.
- Pharmacology of Ibrutinib (Imbruvica). (2025). YouTube.
- RxReasoner. (n.d.). Ibrutinib Pharmacology. RxReasoner.
- Wikipedia contributors. (2024). Ibrutinib. Wikipedia, The Free Encyclopedia.
- Mohanty, J., & S, K. (2004). Bruton's tyrosine kinase (Btk): function, regulation, and transformation with special emphasis on the PH domain. Immunology and cell biology, 82(6), 531-41.
- Shrestha, L., et al. (2018). Structural mechanism for Bruton's tyrosine kinase activation at the cell membrane. Proceedings of the National Academy of Sciences, 115(29), E6773-E6782.
- Marcotte, D. J., et al. (2010). Structures of human Bruton's tyrosine kinase in active and inactive conformations suggest a mechanism of activation for TEC family kinases. Protein science, 19(3), 429-39.
- ResearchGate. (n.d.). Bruton's tyrosine kinase (BTK) structure diagram. ResearchGate.
- Frolova, T. S., et al. (2022). Synthesis of 4,5-Dihydro-1H-[3][18]dithiolo[3,4-c]quinoline-1-thione Derivatives and Their Application as Protein Kinase Inhibitors. Molecules, 27(13), 3998.
- DelveInsight. (2025). BTK Inhibitor Pipeline Analysis 2025. DelveInsight.
- Jones, J. (2016). The characteristics and mode of action of ibrutinib for CLL. YouTube.
- Dal-Pra, V., et al. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Molecules, 26(24), 7529.
- Singh, S., et al. (2025). From development to clinical success: the journey of established and next-generation BTK inhibitors. Investigational New Drugs, 43(2), 377-393.
- Drugs.com. (2024). Ibrutinib: Uses, Dosage, Side Effects, Warnings. Drugs.com.
- Drug Discovery News. (2026). Blood-based assays must overcome technical limits to replace tissue. Drug Discovery News.
- Hatcher, J. M., et al. (2018). Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia. ACS medicinal chemistry letters, 9(12), 1258-1263.
- MySkinRecipes. (n.d.). This compound. MySkinRecipes.
- MySkinRecipes. (n.d.). This compound. MySkinRecipes.
- El-Gamal, M. I., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Molecules, 30(14), 2981.
- Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169.
- Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. ResearchGate.
- UB. (n.d.). This compound. UB.
- Apprètech. (n.d.). 7-Formyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester. Apprètech.
- de Oliveira, A. F. F., et al. (2022). Hybrids of Imatinib with Quinoline: Synthesis, Antimyeloproliferative Activity Evaluation, and Molecular Docking. Molecules, 27(5), 1673.
- Openlabnotebooks.org. (2019). Quinoline Series: Synthesis. openlabnotebooks.org.
- Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169.
- MySkinRecipes. (n.d.). tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate. MySkinRecipes.
- PubChem. (n.d.). tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate. PubChem.
- Synple Chem. (n.d.). Available Synple Chem Reagent Cartridges. Synple Chem.
- ResearchGate. (2025). Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. ResearchGate.
- PubMed Central. (2025). Exploratory Covalent Docking of Michael-Acceptor Natural Products at Reactive Cysteines in Cancer Tyrosine Kinases. PubMed Central.
- ResearchGate. (2025). Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (BMS). ResearchGate.
Sources
- 1. Synthesis of 4,5-Dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione Derivatives and Their Application as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-molecule BTK inhibitors: From discovery to clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From development to clinical success: the journey of established and next-generation BTK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Bruton's tyrosine kinase (Btk): function, regulation, and transformation with special emphasis on the PH domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Ibrutinib Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 9. Ibrutinib - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. escales | Virtual tour generated by Panotour [ub.edu]
- 14. benchchem.com [benchchem.com]
- 15. Available Synple Chem Reagent Cartridges [synplechem.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate
Welcome to the technical support center for the synthesis of tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The primary synthetic route discussed is the Vilsmeier-Haack formylation of tert-butyl 3,4-dihydroquinoline-1(2H)-carboxylate.
I. Reaction Overview: The Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] In this specific synthesis, tert-butyl 3,4-dihydroquinoline-1(2H)-carboxylate is treated with a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electron-rich quinoline ring attacks the electrophilic Vilsmeier reagent (a chloroiminium salt).[3][4] Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde product.[5]
Reaction Scheme
tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate + Vilsmeier Reagent (DMF/POCl₃) → this compound
The Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom serves to activate the aromatic ring, directing the formylation primarily to the electron-rich para-position (C7).
Visualizing the Mechanism
Caption: Vilsmeier-Haack reaction workflow.
II. Troubleshooting Guide (Q&A Format)
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield, or I have only recovered the starting material. What are the likely causes?
Answer: This is a common issue that can stem from several factors related to reagent quality, reaction conditions, or the stability of the Vilsmeier reagent itself.
-
Cause A: Deactivated Substrate: The Vilsmeier-Haack reaction is most effective with electron-rich aromatic compounds.[1] While the N-Boc group is activating, any unforeseen deactivating groups on the quinoline ring system could hinder the reaction.
-
Solution: Confirm the structure and purity of your starting material, tert-butyl 3,4-dihydroquinoline-1(2H)-carboxylate.
-
-
Cause B: Degraded Reagents: Both POCl₃ and DMF are susceptible to degradation.[1] POCl₃ is moisture-sensitive and can hydrolyze, while DMF can decompose into dimethylamine and formic acid.[1]
-
Solution: Use freshly opened or distilled reagents. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[6]
-
-
Cause C: Insufficient Temperature: For less reactive substrates, the reaction may require heating to proceed at a reasonable rate.[7]
-
Solution: Monitor the reaction by TLC or LC-MS. If no conversion is observed at room temperature after a reasonable time, consider gently heating the reaction mixture (e.g., to 40-60 °C).
-
-
Cause D: Improper Vilsmeier Reagent Formation/Addition: The order and temperature of reagent addition are critical.
-
Solution: The Vilsmeier reagent should be pre-formed by adding POCl₃ dropwise to ice-cold, anhydrous DMF with vigorous stirring.[6] Allow the reagent to form for at least 30-60 minutes at 0 °C before adding the substrate solution.
-
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
Question: My analysis shows the desired product along with other formylated isomers. How can I improve the selectivity for the 7-position?
Answer: While the N-Boc group strongly directs para (C7), some ortho (C5) formylation can occur, especially under forcing conditions.
-
Cause A: High Reaction Temperature: Elevated temperatures can overcome the activation energy barrier for the formation of the sterically more hindered C5 isomer.[8]
-
Solution: Maintain a lower reaction temperature (0 °C to room temperature) to favor the thermodynamically more stable para-product.[8]
-
-
Cause B: Excess Vilsmeier Reagent: A large excess of the formylating agent can sometimes lead to less selective reactions or even di-formylation.
-
Solution: Use a moderate excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). Titrate the stoichiometry to find the optimal balance between conversion and selectivity.
-
Issue 3: Observation of a Chlorinated Byproduct
Question: I've identified a byproduct with a mass corresponding to the chlorination of my starting material or product. Why is this happening?
Answer: Chlorination is a known side reaction in Vilsmeier-Haack chemistry. The chloroiminium ion (Vilsmeier reagent) itself can act as a chlorinating agent.[8]
-
Cause: High Reaction Temperature: This side reaction is more prevalent at higher temperatures.[8]
-
Solution: The most effective way to minimize chlorination is to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Careful monitoring is key to avoid unnecessarily long reaction times or excessive heating.
-
Issue 4: Difficult Work-up and Purification
Question: The aqueous work-up is problematic (e.g., emulsions form), and purification by column chromatography is not giving a clean product. What can I do?
Answer: The work-up for a Vilsmeier-Haack reaction involves quenching the reactive intermediates and then neutralizing the acidic mixture, which can sometimes be challenging.
-
Cause A: Improper Quenching: Adding water directly to the reaction mixture can be highly exothermic and lead to the formation of intractable tars.
-
Solution: Quench the reaction by slowly and carefully pouring the reaction mixture onto a vigorously stirred mixture of ice and a mild base, such as sodium acetate or sodium bicarbonate solution.[3] This controls the exotherm and neutralizes the acid.
-
-
Cause B: Product Instability: Aldehydes can sometimes be sensitive to acidic or basic conditions during work-up and purification.
-
Solution: Ensure the pH is maintained in a neutral to slightly basic range during extraction. For chromatography, consider using a silica gel that has been neutralized with a small amount of triethylamine in the eluent system.
-
-
Cause C: Persistent Impurities: DMF can be difficult to remove completely and may co-elute with the product.
-
Solution: After the initial extraction, wash the combined organic layers multiple times with water and then with brine to remove residual DMF. If DMF persists, it can sometimes be removed under high vacuum with gentle heating.
-
Troubleshooting Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting the Vilsmeier-Haack Formylation of Dihydroquinolines
Welcome to the Technical Support Center for the Vilsmeier-Haack formylation of dihydroquinolines. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful C-C bond-forming reaction and may encounter unexpected challenges. As a Senior Application Scientist, my goal is to provide you with not just procedural instructions, but a deeper understanding of the underlying chemistry to empower your experimental design and troubleshooting efforts.
The Vilsmeier-Haack (V-H) reaction is a versatile method for introducing a formyl group onto electron-rich substrates.[1][2] Dihydroquinolines, possessing a cyclic enamine moiety, are particularly reactive and poised for electrophilic substitution.[3] However, this high reactivity can also be a source of various side products if the reaction conditions are not meticulously controlled. This guide will walk you through common issues, their mechanistic origins, and practical solutions.
Troubleshooting Guide: A Deeper Dive into Experimental Challenges
This section addresses specific problems you might encounter during the Vilsmeier-Haack formylation of dihydroquinolines in a question-and-answer format.
Issue 1: Low Yield of the Desired Formylated Dihydroquinoline and a Complex Product Mixture
Question: "My reaction is producing a complex mixture of products with a low yield of the desired formylated dihydroquinoline. What are the likely causes and how can I improve the outcome?"
Answer: This is a common issue stemming from the high reactivity of the dihydroquinoline nucleus and the Vilsmeier reagent. Several side reactions can occur simultaneously.
Potential Causes and Mechanistic Insights:
-
Over-reaction and Di-formylation: The initial formylation product is still an electron-rich enamine and can potentially undergo a second formylation, especially if an excess of the Vilsmeier reagent is used.
-
Aromatization to Formyl Quinoline Derivatives: Dihydroquinolines can be susceptible to oxidation, and the reaction conditions of the V-H reaction, particularly at elevated temperatures, can promote aromatization to the corresponding quinoline. This can then be formylated, leading to formyl quinoline byproducts.
-
Formation of 2-Chloro-3-formylquinolines: A significant side product can be the corresponding 2-chloro-3-formylquinoline.[4] This arises from a combination of aromatization and chlorination by the Vilsmeier reagent or other chlorinated phosphorus species present in the reaction mixture. The Vilsmeier reagent, a chloroiminium salt, can act as a chlorinating agent.[5]
-
Polymerization/Dimerization: The acidic nature of the V-H reaction medium can catalyze the dimerization or polymerization of the electron-rich dihydroquinoline starting material or product.[6][7]
Diagnostic and Optimization Strategies:
-
Strict Stoichiometric Control: Carefully control the stoichiometry of the Vilsmeier reagent. Begin with a 1:1 molar ratio of the dihydroquinoline to the Vilsmeier reagent and incrementally increase if necessary, monitoring the reaction progress by TLC or LC-MS.
-
Temperature Management: Maintain a low reaction temperature (0 °C to room temperature) to control the reaction rate and minimize side reactions.[8] High temperatures often lead to aromatization and decomposition.
-
Order of Addition: Consider adding the Vilsmeier reagent dropwise to a solution of the dihydroquinoline to avoid localized high concentrations of the reagent.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the dihydroquinoline.
Experimental Protocol for Optimization:
-
Preparation of Vilsmeier Reagent: In a flame-dried, two-necked flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF (3 equivalents) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.
-
Reaction: Dissolve the dihydroquinoline (1 equivalent) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) and cool to 0 °C. Add the pre-formed Vilsmeier reagent dropwise to the dihydroquinoline solution over 30 minutes.
-
Monitoring: Monitor the reaction progress every 30 minutes using TLC.
-
Work-up: Once the starting material is consumed, pour the reaction mixture into crushed ice and carefully neutralize with a cold aqueous solution of sodium bicarbonate or sodium acetate until the pH is between 7 and 8.[1]
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Issue 2: Formation of an Unexpected, Highly Colored Byproduct
Question: "My reaction mixture turns a deep color (e.g., red, purple, or black) and I'm isolating a colored impurity. What could this be?"
Answer: The formation of intense color can be indicative of the formation of resonance-stabilized cationic species, such as quinolinium salts or cyanine-type dyes.
Potential Causes and Mechanistic Insights:
-
Quinolinium Salt Formation: Over-reaction or side reactions on the dihydroquinoline ring can lead to the formation of highly conjugated quinolinium salts. These salts are often intensely colored. This can happen through self-condensation reactions of the starting material or intermediates.[9]
-
Vilsmeier Reagent Decomposition: At higher temperatures, the Vilsmeier reagent can decompose, leading to the formation of colored byproducts.
Diagnostic and Optimization Strategies:
-
Temperature Control: This is the most critical parameter. Ensure the reaction temperature is kept low and consistent.
-
Purity of Reagents: Use freshly distilled POCl₃ and anhydrous DMF. Impurities can catalyze decomposition pathways.
-
Reaction Time: Do not let the reaction run for an extended period after the consumption of the starting material, as this can promote the formation of these colored byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity of the Vilsmeier-Haack formylation on an N-substituted 1,2-dihydroquinoline?
A1: The formylation is an electrophilic substitution on the enamine double bond. For a typical 1,2-dihydroquinoline, the most electron-rich carbon is the C3 position. Therefore, the formyl group is expected to be introduced at the C3 position.
Q2: Can I use other phosphorus halides besides POCl₃?
A2: Yes, other reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) can be used to generate the Vilsmeier reagent. However, POCl₃ is the most commonly used due to its reactivity and ease of handling. The choice of reagent can sometimes influence the side product profile.
Q3: My dihydroquinoline starting material is not very soluble in the reaction solvent. What can I do?
A3: You can try using a co-solvent system. Anhydrous 1,2-dichloroethane or chloroform can be good choices.[8] Ensure any solvent used is rigorously dried to prevent quenching of the Vilsmeier reagent.
Q4: How can I confirm the formation of the desired formylated dihydroquinoline and identify potential side products?
A4: A combination of spectroscopic techniques is essential:
-
¹H NMR: Look for the characteristic aldehyde proton signal (around 9-10 ppm) and the disappearance of the proton at the C3 position of the starting material.
-
¹³C NMR: The aldehyde carbonyl carbon will appear around 190 ppm.
-
IR Spectroscopy: A strong carbonyl stretch will be present around 1670-1700 cm⁻¹.
-
Mass Spectrometry: To confirm the molecular weight of the product and identify the masses of potential byproducts.
Data Summary and Visualization
To aid in troubleshooting, the following table summarizes potential side products and key identifying features.
| Side Product | Potential Cause | Key Spectroscopic Features | Mitigation Strategy |
| Di-formylated Dihydroquinoline | Excess Vilsmeier reagent | Two aldehyde signals in NMR, higher molecular weight in MS | Use 1:1 stoichiometry of reagents |
| Formyl Quinoline | High reaction temperature, presence of oxidizing agents | Aromatic proton signals in NMR, characteristic quinoline UV-Vis spectrum | Low temperature, inert atmosphere |
| 2-Chloro-3-formylquinoline | High temperature, excess POCl₃ | Absence of N-H proton (if applicable), presence of C-Cl bond | Low temperature, controlled stoichiometry |
| Polymeric/Dimeric Products | Highly acidic conditions, prolonged reaction time | Broad, unresolved NMR signals, complex mixture in MS | Neutralize promptly after reaction, shorter reaction times |
| Quinolinium Salts | Over-reaction, high temperature | Intense color, characteristic UV-Vis absorption, complex NMR | Strict temperature control, shorter reaction times |
Visualizing the Reaction and Troubleshooting Workflow
Reaction Mechanism
Caption: General mechanism of the Vilsmeier-Haack formylation of a dihydroquinoline.
Side Product Formation Pathways
Caption: Potential side product pathways in the Vilsmeier-Haack formylation.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
- Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolin-Synthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903-1908. [Link]
- Chavan, S. S., & Gacche, R. N. (2016). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 55B(1), 87-93.
- Chavan, S. S., & Gacche, R. N. (2016). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 5(5), 556-579.
- Gooßen, L. J., & Koley, D. (2006). Acid Strength Effects on Dimerization during Metal-Free Catalytic Dioxygen Reduction. Journal of the American Chemical Society, 128(49), 15636-15637.
- Kumar, A., & Akanksha. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 4(6), 01-05.
- Li, J. J. (2022). Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. Springer.
- Majo, V. J., & Perumal, P. T. (1997). The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers. Tetrahedron Letters, 38(38), 6889-6892.
- March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
- Mistry, A. G. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. International Journal of Scientific Research in Chemistry, 4(4), 1-5.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- ResearchGate. (2021). 1,2-Dihydroquinolines: preparation and isolation as intermediates in the synthesis of quinolines.
- Sharma, S. D., & Kaur, S. (1989). Phosphorous oxychloride (POCl3).
- The Organic Portal. (n.d.). Phosphorus Oxychloride.
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]
- Wang, Z., et al. (2021). Kinetic Resolution of 2‐Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2‐ and 1,4‐Dihydroquinolines.
- A new and efficient protocol for the synthesis of 4,5-dihydropyrazolo[4,3-c]quinolines with Vilsmeier reagent. (2014). ResearchGate.
- POCl3 chlorination of 4-quinazolones. (2011). PubMed.
- Dearomative Periphery Modification of Quinolinium Salts to Assemble Ring-Encumbered Pyrrolidine–Tetrahydroquinoline Polycycles. (2022). ACS Publications.
- Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. (2004). ResearchGate.
- The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. (1991). Organic Reactions.
- Preparation of Quinolinium Salts Differing in the Length of the Alkyl Side Chain. (2012). MDPI.
- Dimerization of 9,10-anthraquinone-2,7-Disulfonic acid (AQDS). (2021). ResearchGate.
- Dihydroquinolines, Dihydronaphthyridines and Quinolones by Domino Reactions of Morita-Baylis-Hillman Acetates. (2021). PMC.
- Catalytic Vilsmeier-Haack Reaction. (2021). Organic Syntheses.
- Acid Strength Effects on Off-Cycle Dimerization During Metal-Free Catalytic Dioxygen Reduction. (2024). ChemRxiv.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). National Institutes of Health.
- 1,2-Dihydroquinoline synthesis. (n.d.). Organic Chemistry Portal.
- Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. (1999). Indian Journal of Chemistry - Section B.
Sources
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. organicreactions.org [organicreactions.org]
- 4. chemijournal.com [chemijournal.com]
- 5. Phosphorus Oxychloride [commonorganicchemistry.com]
- 6. Acid Strength Effects on Dimerization during Metal-Free Catalytic Dioxygen Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aml.iaamonline.org [aml.iaamonline.org]
- 9. ijpcbs.com [ijpcbs.com]
Technical Support Center: Purification of tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate
Welcome to the technical support center for the purification of tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we synthesize technical accuracy with field-proven insights to provide robust troubleshooting strategies and detailed experimental protocols.
Introduction: Understanding the Molecule and Its Challenges
This compound is a key building block in medicinal chemistry, often utilized in the synthesis of various bioactive molecules.[1][2] Its structure, featuring a Boc-protected amine, a dihydroquinoline core, and a reactive aldehyde group, presents unique purification challenges. The primary goal is to isolate the target compound in high purity, free from starting materials, reaction byproducts, and residual reagents, while preserving the integrity of the acid-labile tert-butoxycarbonyl (Boc) protecting group.[3][4][5]
This guide will address the most common purification hurdles and provide validated methods to overcome them, ensuring the successful isolation of your target compound.
Troubleshooting Guide: Common Purification Issues and Solutions
The following table outlines common problems observed during the purification of this compound, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Purity After Column Chromatography | - Co-elution of impurities with similar polarity. - Degradation of the compound on silica gel. - Inappropriate solvent system. | - Optimize the solvent system: Use a gradient elution to improve separation. Test various solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol). - Use a basic modifier: Add 0.5-2% triethylamine (NEt₃) to the eluent to neutralize the acidic silica gel and prevent streaking.[6] - Consider alternative stationary phases: Neutral or basic alumina can be a good alternative to silica gel for basic compounds.[6] |
| Streaking or Tailing on TLC/Column | Interaction of the basic nitrogen of the dihydroquinoline ring with acidic silanol groups on the silica gel surface.[6] | - Add a basic modifier: Incorporate a small amount of triethylamine or pyridine into the mobile phase to improve peak shape.[6] |
| Loss of the Boc Protecting Group | Exposure to acidic conditions during work-up or chromatography.[4][7] | - Avoid strong acids: Use a saturated aqueous solution of sodium bicarbonate or a mild base for neutralization during the work-up. - Buffer the silica gel: Pre-treat the silica gel with a solution of the eluent containing triethylamine before packing the column. |
| Product is a Gummy or Oily Residue | - Presence of residual high-boiling solvents (e.g., DMF). - The product may not be pure enough to crystallize.[8] | - Thoroughly remove high-boiling solvents: Co-evaporate with a lower-boiling solvent like toluene under reduced pressure. - Purify further: If the product is an oil due to impurities, further purification by column chromatography or bisulfite adduct formation is necessary.[8] |
| Formation of an Insoluble Precipitate at the Solvent Front in Column Chromatography | The compound may be poorly soluble in the initial, less polar eluent. | - Use a stronger loading solvent: Dissolve the crude product in a minimal amount of a more polar solvent (e.g., dichloromethane) before loading it onto the column. - Dry load the sample: Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column. |
Detailed Experimental Protocols
Here we provide step-by-step protocols for the two most effective methods for purifying this compound.
Protocol 1: Purification by Flash Column Chromatography
This is the most common and versatile method for purifying the target compound. The key to success is the careful selection of the stationary and mobile phases to achieve optimal separation while preventing degradation.
Diagram of the Column Chromatography Workflow:
Caption: Workflow for Flash Column Chromatography.
Step-by-Step Methodology:
-
Preparation of the Stationary Phase:
-
Prepare a slurry of silica gel (230-400 mesh) in the initial eluent (e.g., 95:5 Hexane/Ethyl Acetate) containing 0.5% (v/v) triethylamine. The triethylamine is crucial to prevent streaking and potential degradation of the Boc-protected amine on the acidic silica gel.[6]
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the minimum volume of the initial eluent and carefully load it onto the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., 95:5 Hexane/Ethyl Acetate + 0.5% NEt₃).
-
Gradually increase the polarity of the eluent (e.g., to 80:20 Hexane/Ethyl Acetate + 0.5% NEt₃) to elute the product. The optimal gradient will depend on the specific impurities present in the reaction mixture.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product.
-
-
Isolation of the Pure Product:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
-
Protocol 2: Purification via Sodium Bisulfite Adduct Formation
This chemical purification method is highly selective for aldehydes and can be particularly useful for removing non-aldehydic impurities or for purifying aldehydes that are difficult to separate by chromatography.[9][10][11]
Diagram of the Bisulfite Purification Workflow:
Caption: Workflow for Aldehyde Purification via Bisulfite Adduct.
Step-by-Step Methodology:
-
Formation of the Bisulfite Adduct:
-
Dissolve the crude reaction mixture containing the aldehyde in a suitable water-miscible organic solvent like methanol or THF.[10]
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the mixture vigorously for several minutes. A white precipitate of the bisulfite adduct may form.[11]
-
-
Removal of Impurities:
-
Add water and an immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to the mixture.
-
Transfer the mixture to a separatory funnel and shake well.
-
Separate the layers. The non-aldehydic impurities will remain in the organic layer, while the water-soluble bisulfite adduct will be in the aqueous layer.[10]
-
Extract the aqueous layer with the organic solvent one more time to ensure complete removal of impurities.
-
-
Regeneration of the Aldehyde:
-
To the aqueous layer containing the bisulfite adduct, add a fresh portion of an organic solvent (e.g., ethyl acetate).
-
Slowly add a strong base, such as 10 M sodium hydroxide, with stirring until the pH of the aqueous layer is greater than 10. This will reverse the reaction and regenerate the free aldehyde.[9][11]
-
-
Isolation of the Pure Product:
-
Shake the mixture in the separatory funnel to extract the regenerated aldehyde into the organic layer.
-
Separate the layers and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified aldehyde.
-
Frequently Asked Questions (FAQs)
Q1: My compound appears to be decomposing on the silica gel column, even with triethylamine in the eluent. What should I do?
A1: If decomposition persists, consider the following:
-
Use an alternative stationary phase: Basic or neutral alumina is less acidic than silica gel and can be a good alternative.[6]
-
Work at a lower temperature: Running the column in a cold room can help minimize degradation.
-
Run the column quickly: Minimize the contact time between your compound and the stationary phase.
Q2: I am having trouble removing residual DMF from my product after a Vilsmeier-Haack reaction. How can I get rid of it?
A2: DMF has a high boiling point and can be challenging to remove completely.
-
Aqueous work-up: Wash the crude product solution multiple times with water or brine during the work-up, as DMF is water-soluble.
-
Co-evaporation: After the initial concentration, add a solvent like toluene or heptane and re-evaporate under high vacuum. Repeat this process several times.
-
Lyophilization (Freeze-drying): If your product is a solid and stable to these conditions, lyophilization can be an effective way to remove residual water and volatile solvents.
Q3: Can I use reversed-phase chromatography to purify this compound?
A3: Yes, reversed-phase chromatography (e.g., using a C18 stationary phase) can be an excellent alternative, especially if the compound is relatively non-polar. However, be mindful of the mobile phase. Acidic modifiers like trifluoroacetic acid (TFA) are often used in reversed-phase HPLC. While 0.1% TFA is generally acceptable for short purification times, prolonged exposure or concentration of fractions containing TFA can lead to the cleavage of the Boc group.[7] If using reversed-phase chromatography, consider using a buffer system with a less acidic pH if Boc group lability is a concern.
Q4: How can I confirm the purity and identity of my final product?
A4: The purity and identity of the purified this compound should be confirmed by a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the compound and help identify any impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): This will provide a quantitative measure of the purity of the compound.
References
- Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? (2012).
- Workup: Aldehydes. (n.d.). University of Rochester, Department of Chemistry. [Link]
- Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. (n.d.). The Royal Society of Chemistry. [Link]
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018).
- Purifying aldehydes? (2015). Reddit. [Link]
- Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. (2013).
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]
- tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)
- EXPERIMENTAL PROCEDURES. (n.d.). Beilstein Journals. [Link]
- TERT-BUTYL 6-HYDROXY-3,4-DIHYDROQUINOLINE-1(2H)
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. [Link]
- Protecting Groups: Boc, Cbz, Amine. (2023). StudySmarter. [Link]
- 7-Formyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester. (n.d.). ApprnoTech. [Link]
- Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. (2016).
- Vilsmeier–Haack reaction. (n.d.). Wikipedia. [Link]
- Vilsmeier-Haack Reaction. (n.d.). NROChemistry. [Link]
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). [Link]
- Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). [Link]
- Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. (2020).
- Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. (n.d.). Der Pharma Chemica. [Link]
- Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]
- tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)
- Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. (2016).
- Purification method of tert-butyl hydroperoxide. (n.d.).
- tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Workup [chem.rochester.edu]
- 11. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Boc-Protected Dihydroquinolines
A Guide to Troubleshooting Common Impurities for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-protected dihydroquinolines are pivotal intermediates in medicinal chemistry and materials science, offering a stable yet versatile scaffold for further functionalization. The synthesis, typically involving the reduction of a quinoline followed by nitrogen protection, is a cornerstone reaction. However, the path from starting materials to a pure product is often complicated by the formation of characteristic impurities. The stability of the dihydroquinoline intermediate and the reactivity of the reagents used can lead to a mixture of products requiring careful analysis and purification.[1][2]
This technical support guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format. It is designed to help you anticipate, identify, and resolve common purity challenges encountered during the synthesis of Boc-protected dihydroquinolines, ensuring the integrity and success of your research.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude product?
You will typically encounter a handful of common impurities stemming from incomplete reactions, over-reaction, side reactions, or the reagents themselves. The most prevalent are:
-
Unreacted Quinoline: The aromatic starting material.
-
Over-reduced Tetrahydroquinoline: The fully saturated analog of your target.[1]
-
Re-oxidized Quinoline: Dihydroquinolines can be sensitive to air, reverting to the aromatic quinoline.[1]
-
Unreacted Boc-Anhydride (Boc₂O): A common excess reagent.[3]
-
tert-Butanol: A primary byproduct of the Boc protection step.[3][4]
Q2: How can I best detect these impurities during my experiment?
A multi-pronged analytical approach is most effective:
-
Thin-Layer Chromatography (TLC): TLC is invaluable for real-time reaction monitoring. The dihydroquinoline product is typically less polar than the starting quinoline but more polar than the over-reduced tetrahydroquinoline. Unreacted Boc-anhydride may not be visible with all stains, such as ninhydrin.[3]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR is excellent for identifying and quantifying impurities. Look for the characteristic aromatic signals of quinoline or the distinct aliphatic signals of tetrahydroquinoline. Boc-anhydride has a sharp singlet around 1.5 ppm, while tert-butanol has a singlet around 1.3 ppm (chemical shifts can vary with solvent).[1][3]
-
Mass Spectrometry (MS): MS can quickly confirm the presence of expected and unexpected species by their molecular weights. It is particularly useful for identifying the starting material, product, and over-reduced byproduct.
Q3: What purity level is generally acceptable, and when do I need to rigorously remove trace impurities?
For initial screening or derivatization reactions, a purity of >90% may be sufficient. However, for compounds intended for biological assays, detailed kinetic studies, or as precursors in a multi-step synthesis, a purity of >98% is highly recommended. Trace impurities like the starting quinoline or the over-reduced tetrahydroquinoline can interfere with subsequent reactions or biological testing, leading to misleading results.
Part 2: Troubleshooting Guide - Specific Impurity Issues
This section addresses specific impurity challenges, detailing their chemical origins and providing actionable solutions.
Issue 1: Significant Amount of Unreacted Starting Material (Quinoline)
-
Symptom: A prominent spot corresponding to the quinoline starting material on TLC after the reduction step; characteristic aromatic signals in ¹H NMR and a corresponding mass peak in MS analysis of the crude product.
-
Primary Cause: Incomplete reduction of the quinoline. This can be due to insufficient catalyst, low hydrogen pressure, short reaction time, or catalyst poisoning. Sulfur-containing functional groups on the quinoline are known to be particularly detrimental to many heterogeneous catalysts.[5]
-
Solutions & Optimization:
-
Increase Catalyst Loading: For heterogeneous hydrogenations (e.g., Pd/C, PtO₂), increase the catalyst loading in increments (e.g., from 5 mol% to 10 mol%).
-
Extend Reaction Time: Monitor the reaction by TLC every 1-2 hours. Continue until the starting material spot is no longer visible.
-
Increase Hydrogen Pressure: If using a Parr shaker or autoclave, increase the H₂ pressure (e.g., from 50 psi to 100 psi) to enhance the reduction rate.
-
Check Catalyst Quality: Ensure the catalyst is not old or deactivated. If catalyst poisoning is suspected (e.g., from sulfur-containing substrates), consider using a catalyst more tolerant to sulfur or pre-treating the substrate to remove impurities.[5]
-
Alternative Reducing Agents: For substrates intolerant to catalytic hydrogenation, consider chemical reducing agents like sodium borohydride in the presence of nickel(II) chloride or transfer hydrogenation methods using formic acid.[6][7]
-
Issue 2: Presence of Over-reduction Product (1,2,3,4-Tetrahydroquinoline)
-
Symptom: A significant, often less polar, spot on TLC and a mass peak corresponding to M+2 of the desired dihydroquinoline product. ¹H NMR will show a complete loss of alkene signals and an increase in aliphatic signals compared to the target compound.
-
Primary Cause: The reaction conditions are too harsh, causing the reduction of the double bond in the initially formed dihydroquinoline. This is common with highly active catalysts like Platinum(IV) oxide (PtO₂) or prolonged reaction times.[8]
-
Solutions & Optimization:
-
Select a Milder Catalyst: Palladium on carbon (Pd/C) is generally less active than PtO₂ and can offer better selectivity for the dihydroquinoline.
-
Reduce Reaction Time: Careful monitoring by TLC or LC-MS is crucial. Stop the reaction as soon as the starting quinoline is consumed.
-
Lower Hydrogen Pressure and Temperature: Perform the reaction at atmospheric pressure (H₂ balloon) or lower the gauge pressure. Running the reaction at room temperature instead of heating can also prevent over-reduction.
-
Use a Stoichiometric Reductant: Employing a defined amount of a reducing agent, such as diisobutylaluminium hydride (DIBAL-H) or using Hantzsch ester in a transfer hydrogenation, can provide better control over the extent of reduction.[9]
-
Issue 3: Re-oxidation to Quinoline After Workup
-
Symptom: The crude NMR or MS after purification shows the presence of quinoline, even though the reaction appeared complete by TLC. The isolated product may develop color over time.
-
Primary Cause: 1,2-dihydroquinolines, particularly those unsubstituted at the nitrogen, are notoriously unstable and prone to air oxidation to re-form the aromatic quinoline.[1] This process can be accelerated by trace acid.[2]
-
Solutions & Optimization:
-
Immediate Boc Protection: The most effective strategy is to perform the Boc protection step immediately after the reduction, often in the same pot or directly after filtering the hydrogenation catalyst. The electron-withdrawing Boc group significantly stabilizes the dihydroquinoline system.
-
Use an Inert Atmosphere: Conduct the workup and purification steps under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.
-
Avoid Acid and Heat: Use a neutral or slightly basic workup. When removing solvents, use a rotary evaporator at low temperatures and avoid heating the flask. Using peroxide-free ethers for extraction is also recommended to prevent oxidation.[1]
-
Issue 4: Residual Boc-Anhydride and tert-Butanol
-
Symptom: A sharp singlet at ~1.5 ppm in the ¹H NMR for Boc-anhydride and/or a singlet at ~1.3 ppm for tert-butanol. A distinct "Boc" smell may also be present.[3]
-
Primary Cause: Use of excess Boc-anhydride to ensure complete reaction, and the subsequent formation of the tert-butanol byproduct.[3][4]
-
Solutions & Optimization:
-
Aqueous Workup: Vigorously washing the organic layer with a saturated sodium bicarbonate solution can effectively hydrolyze and remove unreacted Boc-anhydride.[3] Subsequent water and brine washes will remove tert-butanol and other water-soluble byproducts.
-
High Vacuum: Both Boc-anhydride and tert-butanol are volatile. Leaving the crude product on a rotary evaporator or under high vacuum for an extended period can effectively remove these impurities, especially for non-volatile products.[3][10]
-
Chromatography: If the impurities persist, they are typically easily separated from the more polar Boc-protected dihydroquinoline product by standard silica gel column chromatography.
-
Part 3: Visual Guides & Summaries
Data Presentation
Table 1: Summary of Common Impurities and Troubleshooting Strategies
| Impurity | Common Cause | Detection Method | Prevention & Removal Strategy |
| Quinoline (Starting Material) | Incomplete reduction | TLC, ¹H NMR, MS | Increase catalyst load/H₂ pressure/reaction time; use a more active catalyst. |
| 1,2,3,4-Tetrahydroquinoline | Over-reduction | TLC, ¹H NMR, MS | Use a milder catalyst (e.g., Pd/C); reduce H₂ pressure/temperature; monitor reaction closely and stop upon completion.[8] |
| Quinoline (Oxidation Product) | Air oxidation of unstable dihydroquinoline intermediate | TLC, ¹H NMR, MS | Perform immediate Boc protection post-reduction; work under an inert atmosphere; avoid heat and acid during workup.[1][2] |
| Boc-Anhydride (Boc₂O) | Excess reagent used for protection | ¹H NMR, distinctive smell | Aqueous wash with saturated NaHCO₃; removal under high vacuum; silica gel chromatography.[3] |
| tert-Butanol | Byproduct of Boc protection | ¹H NMR | Aqueous washes (water, brine); removal under high vacuum; silica gel chromatography.[3] |
Experimental Workflow and Impurity Formation
The following diagram illustrates a typical synthetic workflow and highlights the stages where common impurities are generated.
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 5. Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Cobalt-catalysed transfer hydrogenation of quinolines and related heterocycles using formic acid under mild conditions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemtips.wordpress.com [chemtips.wordpress.com]
Troubleshooting Povarov reaction for substituted anilines and aldehydes
Technical Support Center: Povarov Reaction Troubleshooting
A Senior Application Scientist's Guide for Researchers
Welcome to the technical support center for the Povarov reaction. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful multicomponent reaction to synthesize substituted tetrahydroquinolines. As Senior Application Scientists, we understand that even robust reactions can present challenges. This document provides in-depth, experience-driven answers to common issues encountered when working with substituted anilines and aldehydes.
Understanding the Core Reaction: Mechanism & Key Control Points
The three-component Povarov reaction is a cornerstone for building the tetrahydroquinoline scaffold. It involves the condensation of an aniline, an aldehyde, and an activated alkene, typically catalyzed by a Lewis or Brønsted acid.[1][2] A successful reaction hinges on the efficient execution of two primary stages:
-
Imine Formation: The aniline and aldehyde first condense to form an N-aryl imine (a Schiff base). The rate and equilibrium of this step are highly dependent on the electronic properties of the starting materials.
-
Cycloaddition: The acid catalyst activates the imine, forming a highly electrophilic iminium ion. This intermediate then undergoes a formal [4+2] cycloaddition with an electron-rich alkene.[2][3] While often classified as an aza-Diels-Alder reaction, mechanistic studies suggest it frequently proceeds through a stepwise, polar mechanism involving a Mannich-type addition followed by an intramolecular Friedel-Crafts cyclization.[4][5][6][7]
Understanding this pathway is critical for diagnostics. A failure at either stage will lead to a poor or nonexistent yield.
Caption: A decision tree for troubleshooting low-yield Povarov reactions.
Category 2: Catalyst and Solvent Selection
Question 3: There are so many catalysts available. How do I choose the right one for my specific aniline and aldehyde?
Answer: Catalyst choice is crucial and depends directly on the electronic nature of your substrates. The goal is to match the catalyst's strength (its Lewis acidity) to the reactivity of the imine.
-
The Principle: A more electron-deficient imine (from an electron-poor aniline) requires a stronger Lewis acid to become sufficiently electrophilic for the cycloaddition. Using a catalyst that is too strong for a reactive substrate can lead to the side reactions discussed above.
-
Catalyst Selection Guide:
| Catalyst | Type | Typical Loading (mol%) | Best For... | Cautions & Notes |
| BF₃·OEt₂ | Lewis Acid | 10 - 20 | General purpose, good for electron-neutral or electron-rich anilines. | Moisture sensitive. Can promote side reactions with very reactive alkenes. |
| Sc(OTf)₃, Yb(OTf)₃ | Lewis Acid | 1 - 10 | Excellent for challenging substrates, including electron-poor anilines and less reactive alkenes. [3] | Can be aggressive. Start with low temperatures. Expensive. |
| InCl₃ | Lewis Acid | 5 - 15 | Good balance of reactivity and mildness. Often provides high yields where other catalysts fail. [5][8] | - |
| CeCl₃·7H₂O/NaI | Lewis Acid | 10 - 30 | Eco-friendly and effective in non-anhydrous conditions. Good for scaling up. [9] | Often requires an iodide co-catalyst for enhanced activity. [9] |
| p-TSA, CSA | Brønsted Acid | 10 - 20 | Good for substrates sensitive to strong Lewis acids. Can favor different diastereoselectivity. [10] | May not be strong enough for deactivated systems. |
| I₂ | Other | 10 - 20 | Mild catalyst, often used in aqueous or green solvent systems. [3] | Scope can be limited compared to strong Lewis acids. |
Question 4: Does the solvent matter? I have been using THF and getting poor results.
Answer: Yes, the solvent choice is critical. The Povarov reaction involves polar, cationic intermediates, and the solvent must be able to support them without interfering with the catalyst.
-
The Chemistry: Solvents like THF or diethyl ether are Lewis basic due to the oxygen lone pairs. They can coordinate strongly to the Lewis acid catalyst, effectively deactivating it or preventing it from activating the imine. This is a very common reason for reaction failure.
-
Recommended Solvents:
-
Dichloromethane (DCM): A workhorse solvent for the Povarov reaction. It is non-coordinating and effectively solubilizes the intermediates.
-
Acetonitrile (MeCN): A polar, weakly coordinating solvent that is also highly effective and can sometimes improve reaction rates. [4][7] * 1,2-Dichloroethane (DCE): Similar to DCM but allows for higher reaction temperatures if needed.
-
Toluene: A non-polar option, often used when pre-forming the imine via azeotropic removal of water.
-
Solvent-Free/Mechanochemical: For green chemistry applications, reactions can be run neat or using ball-milling, which can lead to faster reactions and comparable yields. [10]
-
Category 3: Selectivity Issues
Question 5: My reaction produces a mixture of diastereomers. How can I improve the selectivity?
Answer: Diastereoselectivity (typically endo vs. exo) is influenced by steric interactions in the transition state. You can control it by modifying the substrates or the catalyst.
-
The Chemistry: The Povarov reaction generally favors the formation of the endo diastereomer. However, bulky substituents on the aldehyde (especially at the ortho position), the aniline, or the alkene can disfavor the more sterically congested endo transition state, leading to the formation of the exo product. [11]
-
Strategies for Improving Diastereoselectivity:
-
Catalyst Choice: The size and nature of the catalyst can influence the transition state geometry. Chiral phosphoric acids or chiral amine catalysts have been used to achieve high diastereo- and enantioselectivity. [12][8][13] 2. Temperature: Lowering the reaction temperature often increases selectivity by amplifying the small energy differences between the competing diastereomeric transition states.
-
Solvent: Solvent polarity can impact the compactness of the transition state, thereby influencing selectivity. Experiment with a range of solvents from non-polar (Toluene) to polar (Acetonitrile).
-
Substrate Modification: While not always feasible, using a bulkier protecting group or substituent can dramatically influence the steric outcome of the reaction.
-
References
- ResearchGate. (2025).
- ResearchGate. (n.d.). Recent Advancements on the Povarov Reactions for the Synthesis of Quinolines and Tetrahydroquinolines. [Link]
- SciELO Brasil. (n.d.). The Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines, Quinolines and Julolidines. [Link]
- ACS Publications. (2016). Counteranion-Controlled Unprecedented Diastereo- and Enantioselective Tandem Formal Povarov Reaction for Construction of Bioactive Octahydro-Dipyrroloquinolines. [Link]
- Wikipedia. (n.d.). Povarov reaction. [Link]
- Journal of Science and Technology. (2022). Significance of Povarov Reaction in Organic synthesis: An overview. [Link]
- RSC Publishing. (2014). Understanding the mechanism of the Povarov reaction. A DFT study. [Link]
- ResearchGate. (n.d.). Organocatalytic Asymmetric Three-Component Povarov Reactions of Anilines and Aldehydes. [Link]
- RSC Publishing. (n.d.). Diastereoselective intramolecular cyclization/Povarov reaction cascade for the one-pot synthesis of polycyclic quinolines. [Link]
- ResearchGate. (n.d.). Investigation into the diastereoselectivity of the reaction. [Link]
- MDPI. (2021).
- University of Porto Repository. (n.d.).
- NIH National Library of Medicine. (n.d.). Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines. [Link]
- ScienceDirect. (n.d.). Recent advances of the Povarov reaction in medicinal chemistry. [Link]
- NIH National Library of Medicine. (2020). Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction: synthesis of N-propargyl 1,2,3,4-tetrahydroquinolines. [Link]
- University of Porto Repository. (n.d.).
- ResearchGate. (n.d.).
- NIH National Library of Medicine. (2020). Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction: synthesis of N-propargyl 1,2,3,4-tetrahydroquinolines. [Link]
- ResearchGate. (2014). Understanding the mechanism of the Povarov reaction. A DFT study. [Link]
- ResearchGate. (n.d.). (a) Povarov reaction of aniline, arylaldehyde, and arylalkyne. (b).... [Link]
- ACS Publications. (2022). Photocatalytic Synthesis of Quinolines via Povarov Reaction under Oxidant-Free Conditions. [Link]
- ACS Publications. (2020). Organocatalytic Asymmetric Three-Component Povarov Reactions of Anilines and Aldehydes. [Link]
- RSC Publishing. (2014). Understanding the mechanism of the Povarov reaction. A DFT study. [Link]
- PubMed. (2022). Photocatalytic Synthesis of Quinolines via Povarov Reaction under Oxidant-Free Conditions. [Link]
- ResearchGate. (n.d.).
- NIH National Library of Medicine. (2023). The Intramolecular Povarov Tool in the Construction of Fused Nitrogen-Containing Heterocycles. [Link]
- ResearchGate. (n.d.). Mechanistic Insights into the B(C6F5)3‑Initiated Aldehyde−Aniline− Alkyne Reaction To Form Substituted Quinolines. [Link]
- Semantic Scholar. (2009). Recent synthetic developments in a powerful imino Diels–Alder reaction (Povarov reaction)
- ResearchGate. (n.d.). Intramolecular Povarov reaction of l-proline-derived aldehydes. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Povarov reaction - Wikipedia [en.wikipedia.org]
- 3. jst.org.in [jst.org.in]
- 4. Understanding the mechanism of the Povarov reaction. A DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction: synthesis of N-propargyl 1,2,3,4-tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchers.unab.cl [researchers.unab.cl]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 10. Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Preventing over-oxidation during dihydroquinoline synthesis
Welcome to the technical support center for dihydroquinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot a critical challenge in this field: preventing the over-oxidation of the desired dihydroquinoline product to its aromatic quinoline counterpart. The following resources provide in-depth, field-proven insights to help you optimize your reaction outcomes and ensure product purity.
Troubleshooting Guide: Over-Oxidation Issues
This section addresses specific problems encountered during synthesis. Each answer provides not only a solution but also an explanation of the underlying chemical principles to empower your experimental design.
Q1: My final product is heavily contaminated with the corresponding quinoline. What is the primary cause and how can I fix it?
A1: The presence of significant quinoline byproduct is a classic sign of over-oxidation. Dihydroquinolines are susceptible to dehydrogenation to form the thermodynamically stable aromatic quinoline ring system. This process can be driven by several factors inherent to your reaction conditions.
Primary Causes & Solutions:
-
Aggressive Oxidizing Agents: Many classical quinoline syntheses, like the Skraup or Doebner-von Miller reactions, are designed to produce quinolines and intentionally employ strong oxidizing agents (e.g., nitrobenzene, arsenic acid) for the final aromatization step.[1] If your goal is the dihydroquinoline intermediate, these reagents must be omitted or replaced.
-
Atmospheric Oxygen: Dihydroquinolines can be sensitive to air, and oxidation can occur during the reaction or, more commonly, during workup and purification.[2]
-
Solution: Conduct your reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use deoxygenated solvents and ensure the workup is also performed with minimal exposure to air.[3]
-
-
High Reaction Temperature: Elevated temperatures provide the necessary activation energy for the dehydrogenation to occur, often accelerating the undesired oxidation more than the formation of the dihydroquinoline.[4]
-
Solution: Reduce the reaction temperature. Run a temperature screening experiment to find the optimal balance where the primary reaction proceeds efficiently while minimizing byproduct formation. Careful temperature control is critical.[4]
-
-
Acid/Base Catalysis: Both acidic and basic conditions can facilitate the oxidation pathway. Protic acids, in particular, can promote elimination-oxidation sequences.[5]
-
Solution: If a catalyst is necessary, screen for milder alternatives. For instance, some modern synthetic methods utilize iron, cobalt, or rhodium catalysts that operate under very mild conditions, reducing the risk of over-oxidation.[6]
-
Q2: My reaction is inconsistent. Sometimes I isolate the pure dihydroquinoline, but other times it's mostly the quinoline. What causes this variability?
A2: Inconsistency often points to one or more reaction parameters that are not being sufficiently controlled. The dihydroquinoline product is a kinetic product, while the quinoline is the thermodynamic product; slight variations can tip the balance from one to the other.
Key Factors to Investigate:
-
Purity of Starting Materials: Impurities in your starting materials (anilines, carbonyl compounds, solvents) can sometimes act as catalysts for oxidation. Ensure all reagents are of high purity.
-
Reaction Time: Over-extending the reaction time after the initial starting materials are consumed provides an opportunity for the dihydroquinoline product to slowly oxidize.
-
Actionable Advice: Monitor your reaction closely using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as you observe complete consumption of the limiting reagent.
-
-
Atmosphere Integrity: A small leak in your inert atmosphere setup can introduce enough oxygen over time to cause significant oxidation.
-
Actionable Advice: Always ensure your glassware is properly sealed and that you have a positive pressure of inert gas throughout the entire reaction period.
-
Q3: I am attempting to synthesize a 1,2-dihydroquinoline, but the final step of my procedure involves an "oxidative workup." Is this counterproductive?
A3: Absolutely. An "oxidative workup" is designed to convert any remaining dihydro- species into the fully aromatic product. This is common in syntheses where the quinoline itself is the target. If your goal is the 1,2-dihydroquinoline, you must actively avoid any oxidative steps.
Instead, employ a reductive or neutral workup:
-
Quenching: Quench the reaction with a non-oxidizing solution, such as a saturated aqueous solution of sodium bicarbonate (to neutralize acid) or ammonium chloride.
-
Extraction: Perform extractions quickly using deoxygenated solvents.
-
Purification: When performing column chromatography, consider adding a small amount of a mild reducing agent or antioxidant like triethylamine to the eluent to protect the product on the column.
Frequently Asked Questions (FAQs)
Q4: What is the fundamental mechanism of dihydroquinoline over-oxidation?
A4: The conversion of a dihydroquinoline to a quinoline is a dehydrogenation (oxidation) reaction that results in the formation of a fully aromatic, and thus highly stable, heterocyclic system. The process involves the removal of two hydrogen atoms from the heterocyclic ring. This can proceed through various mechanisms depending on the reagents and conditions, but often involves a stepwise process such as proton removal followed by hydride abstraction or a concerted elimination. The significant thermodynamic driving force behind achieving aromaticity makes this an energetically favorable process.
Diagram 1: The Over-Oxidation Pathway
Caption: The synthetic route to the desired dihydroquinoline and the competing over-oxidation pathway.
Q5: How do I choose the right reaction conditions to favor the dihydroquinoline product?
A5: The key is to use conditions that are "just right" for the cyclization to occur but not harsh enough to promote the subsequent aromatization. This is often referred to as kinetic control.
| Parameter | Recommendation for Dihydroquinoline Synthesis | Rationale |
| Temperature | Low to moderate (e.g., 0 °C to room temperature, or mild reflux) | Minimizes the activation energy available for the over-oxidation side reaction.[4] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation by atmospheric O₂, a common and often overlooked reagent.[2][3] |
| Catalyst | Mild Lewis or Brønsted acids; modern transition metal catalysts (Fe, Co) | Strong acids can promote elimination/oxidation. Modern catalysts are often designed for high selectivity under mild conditions.[6] |
| Reaction Time | Monitor closely and stop upon completion | Prevents the slow, time-dependent oxidation of the product after it has formed. |
Q6: Are there specific classes of oxidizing agents I should absolutely avoid?
A6: Yes. If dihydroquinoline is your target, you must avoid reagents that are commonly used to dehydrogenate nitrogen heterocycles.
| Oxidant Class | Examples | Common Use |
| Quinones | DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone), p-chloroanil | Highly effective for dehydrogenation; often used to intentionally convert dihydroquinolines to quinolines.[7][8] |
| Nitroaromatics | Nitrobenzene | Classical oxidant used in Skraup and Doebner-von Miller quinoline syntheses.[1] |
| High-Valent Metals | Manganese Dioxide (MnO₂), Potassium Permanganate (KMnO₄) | Strong, non-selective oxidants that readily aromatize dihydro- intermediates.[8] |
| Halogens | Iodine (I₂), Bromine (Br₂) | Can act as catalysts or stoichiometric oxidants for dehydrogenation.[8][9] |
Experimental Protocols & Workflows
Protocol 1: General Procedure for Reaction Under Inert Atmosphere
This protocol outlines the fundamental steps for setting up a reaction to minimize exposure to atmospheric oxygen.
Materials:
-
Two or three-neck round-bottom flask, oven-dried.
-
Rubber septa for sealing necks.
-
Inert gas source (Nitrogen or Argon) with a bubbler outlet.
-
Cannula or gas-tight syringe for liquid transfers.
-
Deoxygenated solvents (achieved by sparging with inert gas for 30-60 minutes).
Procedure:
-
Assembly: Assemble your oven-dried glassware while still hot and immediately place it under a positive pressure of inert gas. Allow the system to cool.
-
Addition of Solids: Briefly remove a septum, add your solid reagents against a positive flow of inert gas, and quickly reseal the flask.
-
Addition of Solvents/Liquids: Add deoxygenated solvents and liquid reagents via a cannula or a gas-tight syringe through a rubber septum.
-
Reaction: Maintain a slight positive pressure of inert gas throughout the reaction. This is typically achieved by connecting the gas inlet to a manifold and the outlet (e.g., on top of the condenser) to an oil bubbler. A slow, steady bubble rate (e.g., 1 bubble per second) indicates correct pressure.
-
Monitoring & Quenching: Take aliquots for reaction monitoring using a syringe. Once complete, cool the reaction and quench it by adding the appropriate deoxygenated solution via syringe before exposing the mixture to air.
Diagram 2: Troubleshooting Workflow for Over-Oxidation
Caption: A decision tree for diagnosing and solving over-oxidation issues in dihydroquinoline synthesis.
References
- Benchchem. Preventing side product formation in quinoline synthesis. Benchchem Technical Support.
- Reddit r/chemistry. (2014). 1,2-Dihydroquinoline to quinoline oxidation with nitrobenzene - mechanism? Reddit.
- Khan, A. A., et al. (2020). Optimization of Conditions for the Synthesis and Oxidation of 5,8-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one into Novel 2-Methylisoquinoline-1,5,8(2H)-trione.
- Organic Chemistry Portal. 1,2-Dihydroquinoline synthesis. www.organic-chemistry.org.
- Goti, A., et al. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents.
- Various Authors. (2023). Synthesis of Dihydroquinolines in the Twenty-First Century.
- Goti, A., et al. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents.
- Various Authors. (2022). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
- Gallagher, D. E., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH.
- Various Authors. Reduction and oxidation of dihydroquinolines.
- Various Authors. Optimization of reaction conditions for the synthesis of tetrahydroquinoline 2aa.
- Various Authors. (2025). 1,2-Dihydroquinolines: preparation and isolation as intermediates in the synthesis of quinolines.
- Various Authors.
- Benchchem.
- Various Authors. Kinetic Resolution of 2-Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2- and 1,4-Dihydroquinolines. PMC - NIH.
- Gallagher, D. E., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. MDPI.
- Benchchem. Optimizing reaction conditions for 2-Hydroxy-1,4-benzoquinone synthesis. Benchchem.
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 2. Kinetic Resolution of 2‐Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2‐ and 1,4‐Dihydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. 1,2-Dihydroquinoline synthesis [organic-chemistry.org]
- 7. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Vilsmeier-Haack Reaction on Boc-Protected Heterocycles
Welcome to the Technical Support Center for the Vilsmeier-Haack (V-H) reaction, with a specialized focus on its application to N-Boc (tert-butyloxycarbonyl) protected heterocyclic substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of this powerful formylation technique. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, troubleshooting common issues, and ensuring the integrity of your Boc-protected products.
I. Foundational Principles: The V-H Reaction & The Boc-Protecting Group
The Vilsmeier-Haack reaction is a robust method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[1][2][3] The reaction proceeds via an electrophilic aromatic substitution mechanism, utilizing a Vilsmeier reagent—typically a chloroiminium salt generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[2][3][4] The resulting iminium salt intermediate is then hydrolyzed during the workup to yield the desired aldehyde.[3][5]
The Boc-protecting group is a cornerstone of modern organic synthesis, prized for its ability to mask the reactivity of primary and secondary amines. Its key feature is its stability under a wide range of conditions, including basic, nucleophilic, and reductive environments.[6][7] However, it is famously labile to acidic conditions, which readily cleave it to release the free amine, isobutylene, and carbon dioxide.[6][7] This acid sensitivity is the central challenge when performing a Vilsmeier-Haack reaction on a Boc-protected heterocycle and dictates the entire workup strategy.
II. The Critical Juncture: Workup & Hydrolysis
The workup stage is where the success or failure of a V-H reaction on a Boc-protected substrate is determined. The primary goals are to:
-
Quench any remaining Vilsmeier reagent and POCl₃.
-
Hydrolyze the intermediate iminium salt to the aldehyde.
-
Neutralize the reaction mixture.
-
Isolate the final product while preserving the Boc group.
The acidic byproducts generated during the reaction (e.g., phosphoric acid and HCl) create a highly acidic environment. A standard aqueous workup without careful pH control will almost certainly lead to partial or complete cleavage of the Boc group.
Visualizing the General Workflow
Below is a generalized workflow for the Vilsmeier-Haack reaction and the critical workup phase for a Boc-protected heterocycle.
Caption: Workflow for the Vilsmeier-Haack reaction on Boc-protected heterocycles.
III. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the workup of Vilsmeier-Haack reactions on Boc-protected substrates in a question-and-answer format.
Q1: My final product shows significant Boc-deprotection. What went wrong during the workup?
A1: This is the most common issue and is almost always due to exposure to acidic conditions during the workup.
-
Causality: The reaction mixture is highly acidic due to byproducts from the Vilsmeier reagent formation (e.g., HCl, phosphoric acid derivatives). Simply quenching with water or ice is insufficient to neutralize this acidity, and the resulting low pH environment will cleave the Boc group.[6][7] The rate of cleavage can be rapid, especially if the temperature increases.[8]
-
Solution: The key is to perform the entire quench and hydrolysis under basic or, at minimum, neutral conditions.
-
Controlled Quench: Slowly pour the reaction mixture into a vigorously stirred slurry of crushed ice and a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) or a stronger base like sodium hydroxide (NaOH).
-
Temperature Control: Ensure the temperature of the quenching mixture is maintained at or below 10°C to dissipate the heat generated from neutralization.
-
pH Monitoring: After the addition is complete, check the pH of the aqueous layer. It should be basic (pH 8-10). If it is still acidic, add more base until the desired pH is reached.[9]
-
Q2: I see an additional spot on my TLC that is less polar than my desired product, and it doesn't correspond to the deprotected aldehyde. What could it be?
A2: This could potentially be an N-formylated byproduct.
-
Causality: Although the Boc-protected nitrogen is significantly less nucleophilic, under certain conditions, particularly if the reaction is forced (e.g., high temperatures) or if the heterocycle itself is less reactive, the Vilsmeier reagent can react at the Boc-protected nitrogen. This is less common but has been observed, especially with indolenine systems where N-formylation can occur.[10] During workup, if hydrolysis is incomplete, this species might be isolated.
-
Solution:
-
Reaction Conditions: Ensure the reaction is run at the lowest effective temperature and for the minimum time required for consumption of the starting material.
-
Workup: Ensure the basic hydrolysis step is sufficiently long (e.g., stirring for 30-60 minutes after neutralization) to hydrolyze both the C-iminium and any potential N-formyl intermediates.
-
Purification: Careful column chromatography should be able to separate this byproduct from the desired aldehyde.
-
Q3: My reaction seems incomplete, but forcing it with heat causes decomposition or Boc-cleavage. How can I improve the yield?
A3: Incomplete conversion suggests either insufficient reactivity of your substrate or deactivation of the Vilsmeier reagent.
-
Causality: The Boc group, being electron-withdrawing, can slightly decrease the electron density of the heterocyclic ring, making it less reactive towards the Vilsmeier reagent compared to its unprotected counterpart. Forcing conditions can lead to thermal decomposition of the Vilsmeier reagent or the product.[11]
-
Solution:
-
Stoichiometry: Try increasing the equivalents of the Vilsmeier reagent (both DMF and POCl₃) from a typical 1.2-1.5 eq. to 2.0-3.0 eq.
-
Order of Addition: For less reactive substrates, consider adding the Boc-protected heterocycle to the pre-formed Vilsmeier reagent at 0°C.
-
Solvent: Using a non-coordinating solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) in addition to DMF can sometimes improve results.
-
Q4: During the basic workup and extraction, I'm getting a persistent emulsion. How can I break it?
A4: Emulsions are common, especially after neutralization which can form salts.
-
Causality: The presence of dimethylamine (from hydrolysis of the iminium salt), inorganic salts, and potentially partially soluble organic species can lead to the formation of stable emulsions at the aqueous-organic interface.
-
Solution:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which helps to break up the emulsion.
-
Filter: Pass the entire mixture through a pad of Celite or filter paper to remove any fine particulate matter that might be stabilizing the emulsion.
-
Patience: Allow the separatory funnel to stand undisturbed for a longer period. Gentle swirling, rather than vigorous shaking, can also help.
-
IV. Experimental Protocols
Protocol 1: Standard Vilsmeier-Haack Formylation of N-Boc-Indole
This protocol is a representative procedure for the formylation of a reactive Boc-protected heterocycle.
-
Vilsmeier Reagent Formation:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous DMF (5 equivalents).
-
Cool the flask to 0°C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise, ensuring the internal temperature does not exceed 5°C.
-
Stir the resulting mixture at 0°C for 30-45 minutes. The solution may become a thick, white slurry.
-
-
Formylation Reaction:
-
Dissolve N-Boc-indole (1 equivalent) in a minimal amount of anhydrous DMF or DCM.
-
Add the solution of N-Boc-indole to the pre-formed Vilsmeier reagent at 0°C dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
-
Workup and Isolation:
-
In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and saturated aqueous sodium bicarbonate solution.
-
Slowly and carefully pour the reaction mixture into the ice/bicarbonate slurry. Caution: Exothermic and gas evolution!
-
Continue stirring for 30 minutes, ensuring the final pH of the aqueous layer is >8.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or DCM, 3 x volume of aqueous layer).
-
Combine the organic layers, wash with water, then with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-Boc-indole-3-carboxaldehyde.
-
Data Summary: Workup Conditions and Boc-Group Stability
| Workup Condition | pH | Temperature | Boc-Group Stability | Comments |
| Quench with H₂O, then extract | Acidic (~1-2) | Exothermic | Poor (Significant to complete cleavage) | Not recommended. The acidic environment readily removes the Boc group.[12] |
| Quench with ice, neutralize with sat. NaHCO₃ | Basic (~8-9) | Controlled (<10°C) | Excellent | Recommended method. The weak base effectively neutralizes the acid while minimizing hydrolysis of other functional groups. |
| Quench with ice, neutralize with 1M NaOH | Strongly Basic (>10) | Controlled (<10°C) | Good to Excellent | Effective for neutralization. Caution is advised if other base-sensitive functional groups (e.g., esters) are present. |
| Quench with aq. sodium acetate | Buffered (~4-5) | Controlled | Moderate to Poor | May not be sufficiently basic to prevent Boc cleavage, especially during prolonged workup. |
V. Concluding Remarks as a Senior Application Scientist
The successful execution of a Vilsmeier-Haack reaction on a Boc-protected heterocycle is a testament to a chemist's understanding of reaction mechanisms and the nuanced interplay of protecting group stability. The reaction itself is generally robust, but mastery lies in the workup. The protocols and troubleshooting guide provided here are built upon the fundamental principle that the acid-labile Boc group must be shielded from the acidic byproducts of the reaction. By employing a carefully controlled, cold, and basic workup, researchers can reliably access formylated, Boc-protected heterocycles, which are invaluable intermediates in the synthesis of complex molecular targets. Always approach the workup with the same level of care and precision as the reaction itself.
References
- Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. B1927, 60 (1), 119–122. [Link]
- Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Org. React.1997, 49, 1-330. [Link]
- Aghazadeh, M. Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research2019, 2, 34-39. [Link]
- Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- Chavan, S. S.; et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of ChemTech Research2011, 3(3), 1593-1600. [Link]
- Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
- Wikipedia. Vilsmeier–Haack reaction. [Link]
- Chemistry Steps. Imine and Enamine Hydrolysis Mechanism. [Link]
- ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? [Link]
- Ranu, B. C.; et al. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules2020, 25(15), 3343. [Link]
- Yavari, I.; et al. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,7-dihydro-3H-indol-2-yl)malonaldehyde. International Journal of Industrial Chemistry2013, 4(1), 24. [Link]
- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
- YouTube. Vilsmeier Haack Reaction - Part 2 ( Cyclization Examples)||Practice Questions. [Link]
- ResearchGate.
- DUT Open Scholar. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. [Link]
- National Center for Biotechnology Information. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Adv., 2023, 13, 28099-28127. [Link]
- National Center for Biotechnology Information. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Adv., 2020, 10, 26233-26241. [Link]
- ResearchGate. How to do work-up of a BOC deprotection reaction by TFA? [Link]
- Reddit. Removal of Boc protecting group as workup? [Link]
- Master Organic Chemistry. Hydrolysis of imines to give ketones (or aldehydes). [Link]
- NROChemistry. Vilsmeier-Haack Reaction. [Link]
- HETEROCYCLES, Vol. 65, No. 1, 2005. [Link]
- J&K Scientific LLC. Vilsmeier-Haack Reaction. [Link]
- Master Organic Chemistry.
- Reddit. Having some troubles with a Vislmeier-Haack reaction. [Link]
- ResearchGate. (PDF) synthesis of heterocycle via Vilsmeier-haack reaction. [Link]
- Michigan State University.
- ResearchGate. Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. [Link]
- National Center for Biotechnology Information. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). Org. Biomol. Chem., 2016, 14, 6346-6383. [Link]
- Reddit. Why is boc stable to hydrolysis under basic conditions? [Link]
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. researchgate.net [researchgate.net]
- 9. pcbiochemres.com [pcbiochemres.com]
- 10. growingscience.com [growingscience.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Stability of tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate in Acidic Workup
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate and encountering challenges related to its stability during acidic workup procedures. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate these experimental complexities with confidence.
Introduction: The Challenge of Acidic Workup
This compound is a valuable building block in medicinal chemistry and organic synthesis. Its structure contains two key functional groups that are susceptible to degradation under acidic conditions: the tert-butoxycarbonyl (Boc) protecting group and the aromatic formyl (aldehyde) group. An acidic workup is often a necessary step to neutralize basic reagents, remove inorganic byproducts, or protonate the desired product for extraction. However, this procedure can inadvertently lead to partial or complete cleavage of the Boc group or undesired side reactions involving the aldehyde.
This guide will dissect the underlying chemical principles governing the stability of this molecule and provide actionable strategies to preserve its integrity throughout your synthetic workflow.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific problems you may encounter during the acidic workup of reactions involving this compound.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Partial or complete loss of the Boc group, confirmed by TLC, LC-MS, or ¹H NMR. | The Boc group is notoriously labile to acid.[1][2] Strong acids (e.g., concentrated HCl, TFA) or prolonged exposure to even milder acids can cause its removal.[3] | 1. Use a Weaker Acid: Switch to a milder acidic solution for the workup, such as saturated aqueous ammonium chloride (NH₄Cl) or dilute (1M) citric acid. 2. Minimize Contact Time: Perform the acidic wash as quickly as possible. 3. Low-Temperature Workup: Conduct the workup at 0 °C or below to decrease the rate of the deprotection reaction. 4. Biphasic System: Use a biphasic system where the product remains in the organic layer, minimizing its direct contact with the aqueous acid. |
| Formation of a new, unidentified byproduct, possibly from the aldehyde group. | Aldehydes can undergo various acid-catalyzed reactions, including acetal formation (if alcohols are present), aldol condensation, or oxidation.[4][5] | 1. Anhydrous Conditions: If the reaction preceding the workup was anhydrous, consider a non-aqueous workup if possible. 2. Scavengers: If the byproduct is from the liberated tert-butyl cation alkylating the aromatic ring, consider adding a scavenger during deprotection if that is the intended step.[6] 3. Buffer the Workup: Use a buffered acidic solution (e.g., acetate buffer) to maintain a specific, milder pH. |
| Low overall yield of the desired product after purification. | This can be a combination of Boc deprotection and aldehyde side reactions, leading to a mixture of products that are difficult to separate. | 1. Optimize the Workup Protocol: Systematically test different acidic reagents, concentrations, temperatures, and reaction times on a small scale. 2. Alternative Purification: If the deprotected product is the desired outcome, ensure the purification method (e.g., chromatography) is suitable for a more polar amine salt. If preserving the Boc group is key, a non-acidic workup is preferable. |
| Emulsion formation during the aqueous workup. | The presence of both a relatively nonpolar Boc-protected quinoline and polar byproducts can lead to the formation of stable emulsions, making phase separation difficult.[7] | 1. Add Brine: Addition of saturated aqueous NaCl solution can help break emulsions by increasing the ionic strength of the aqueous phase. 2. Centrifugation: For small-scale reactions, centrifuging the mixture can facilitate phase separation. 3. Filter through Celite®: Passing the mixture through a pad of Celite® can sometimes break up an emulsion. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Boc group cleavage in acid?
A1: The deprotection of the Boc group is an acid-catalyzed process. It involves the protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid intermediate. This intermediate then readily decarboxylates to yield the free amine and carbon dioxide.[3]
Q2: At what pH range does the Boc group become significantly unstable?
A2: While there isn't a single "cleavage pH," the Boc group's lability increases significantly in the presence of strong acids. Reagents like neat trifluoroacetic acid (TFA) or 4M HCl in dioxane can remove the Boc group within minutes to hours at room temperature.[8][9] Even milder acidic conditions can cause slow cleavage over time.
Q3: Can the formyl group react with the deprotected amine under acidic conditions?
A3: Yes, this is a possibility. If the Boc group is cleaved, the resulting secondary amine on the dihydroquinoline ring could potentially react with the formyl group of another molecule in an intermolecular fashion, leading to imine formation or other condensation products, especially if the reaction mixture is heated.
Q4: Are there any alternatives to a standard acidic workup?
A4: Absolutely. If the goal is simply to remove inorganic salts, washing with deionized water or brine may be sufficient. If you need to neutralize a basic reaction, a carefully controlled addition of a mild acid like saturated NH₄Cl is a good option. For particularly sensitive substrates, a non-aqueous workup followed by silica gel chromatography might be the best approach.
Q5: How can I monitor the stability of my compound during the workup?
A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. Spot the organic layer at different stages of the workup. The appearance of a new, more polar spot (which stays closer to the baseline) can indicate the formation of the deprotected amine. Liquid chromatography-mass spectrometry (LC-MS) can provide more definitive evidence by showing the mass of the starting material and any new products.
Recommended Experimental Protocol: Mild Acidic Workup
This protocol is designed to neutralize a reaction mixture while minimizing the degradation of this compound.
Materials:
-
Reaction mixture containing the target compound in an organic solvent (e.g., DCM, EtOAc).
-
Saturated aqueous ammonium chloride (NH₄Cl) solution, pre-chilled to 0 °C.
-
Deionized water, pre-chilled to 0 °C.
-
Saturated aqueous sodium chloride (brine) solution, pre-chilled to 0 °C.
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Separatory funnel.
-
Ice bath.
Procedure:
-
Cool the Reaction: Place the flask containing your reaction mixture in an ice bath and cool to 0 °C.
-
Dilute: If necessary, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) to ensure the product is fully dissolved and to facilitate phase separation.
-
First Wash (Neutralization): Transfer the cooled organic solution to a separatory funnel. Add an equal volume of pre-chilled, saturated aqueous NH₄Cl. Invert the funnel gently several times, venting frequently to release any pressure. Avoid vigorous shaking to prevent emulsion formation.
-
Separate Layers: Allow the layers to separate and drain the lower aqueous layer.
-
Second Wash (Water): Add an equal volume of pre-chilled deionized water to the organic layer in the separatory funnel. Gently invert as before, and then separate the layers.
-
Third Wash (Brine): Wash the organic layer with an equal volume of pre-chilled brine. This step helps to remove residual water from the organic phase. Separate the layers.
-
Drying: Transfer the organic layer to a clean flask and add a suitable amount of anhydrous Na₂SO₄ or MgSO₄. Swirl the flask and let it stand for 10-15 minutes to ensure all residual water is absorbed.
-
Filtration and Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can then be analyzed and purified.
Visualizing the Process: Workup Decision and Degradation Pathways
The following diagram illustrates the decision-making process for the workup and the potential degradation pathways for the target molecule under acidic conditions.
Caption: Decision tree for acidic workup strategies.
This diagram illustrates the potential outcomes based on the chosen workup conditions. A mild or non-acidic workup is recommended to preserve the integrity of this compound. Stronger acids are likely to cause deprotection and may lead to side reactions involving the aldehyde.
References
- ACS Publications. (n.d.). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Organic Process Research & Development.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl.
- Han, G., Tamaki, M., & Hruby, V. J. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona.
- ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?.
- BenchChem. (n.d.). Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc).
- National Institutes of Health. (2016). Catalytic discrimination between formyl groups in regio- and stereoselective intramolecular cross-aldol reactions. PMC.
- MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- YouTube. (2021). 19.9 Retrosynthesis with Aldehydes and Ketones. Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Chinese Chemical Society. (2021). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry.
- ResearchGate. (2020). Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies.
- Unknown Source. (n.d.). Protecting Groups.
- National Institutes of Health. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC.
- Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes.
- Estonian Academy Publishers. (2024). Uncommon reaction in 4-formyl phenols – substitution of the formyl group.
- Wikipedia. (n.d.). Formylation.
- YouTube. (2024). Reactions of Aldehydes and Ketones [Overview].
- Appr-tech. (n.d.). 7-Formyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester.
- University of Rochester. (n.d.). How To Run A Reaction: The Workup. Department of Chemistry.
- UB. (n.d.). This compound.
- National Institutes of Health. (2021). Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. PMC.
- ResearchGate. (n.d.). 1,2-Dihydroquinolines: preparation and isolation as intermediates in the synthesis of quinolines.
- National Institutes of Health. (n.d.). Formylation of Amines. PMC.
- ACS Omega. (2022). Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies.
- National Institutes of Health. (2021). Dihydroquinolines, Dihydronaphthyridines and Quinolones by Domino Reactions of Morita-Baylis-Hillman Acetates. PMC.
- PubMed. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 4. Catalytic discrimination between formyl groups in regio- and stereoselective intramolecular cross-aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. How To Run A Reaction [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. experts.arizona.edu [experts.arizona.edu]
Technical Support Center: Selective N-Boc Deprotection in the Presence of a Formyl Group
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals facing the specific challenge of selectively removing a tert-butyloxycarbonyl (Boc) protecting group from a nitrogen atom without cleaving a formyl (CHO) group present in the same molecule. This scenario requires a nuanced approach, moving beyond standard high-concentration acid protocols to preserve the integrity of the formyl group.
This document provides answers to frequently encountered problems, detailed troubleshooting guides, and validated experimental protocols grounded in established chemical principles.
Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses the core chemical principles and common questions that arise when planning this delicate deprotection.
Q1: What is the fundamental challenge in selectively deprotecting an N-Boc group over a formyl group?
The primary challenge lies in the differential acid lability of the two groups. The N-Boc group is an acid-labile protecting group, designed for removal under acidic conditions.[1][2] The deprotection mechanism involves protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl cation and an unstable carbamic acid, which then decomposes to the free amine and carbon dioxide.[][4]
The N-formyl group, while generally more robust, is also susceptible to acidic hydrolysis, particularly under harsh conditions (strong acid concentration, elevated temperatures).[5] The goal is to find a "sweet spot"—conditions acidic enough to cleave the Boc group efficiently but mild enough to leave the formyl group intact. This is a classic problem of achieving chemoselectivity between two acid-sensitive functionalities.[6]
Q2: Can I use standard high-concentration Trifluoroacetic Acid (TFA) for this deprotection?
Using standard, high-concentration TFA (e.g., 25-50% in Dichloromethane (DCM)) is highly risky and generally not recommended when a formyl group is present.[7][8] While highly effective for Boc removal, these harsh conditions can lead to the partial or complete cleavage of the formyl group.[9]
The risk is compounded by the fact that the stability of the formyl group can be substrate-dependent. For instance, a formyl group on an electron-rich aromatic system may be more labile than one on an aliphatic amine. Therefore, relying on standard TFA protocols often leads to a mixture of products and low yields of the desired compound.[10]
Q3: What is a "scavenger," and is it necessary for this specific deprotection?
A scavenger is a nucleophilic compound added to the deprotection reaction to "trap" the reactive tert-butyl cation that is liberated from the Boc group.[7][11] If not trapped, this electrophilic cation can cause unwanted side reactions by alkylating nucleophilic sites on your molecule, such as the indole ring of tryptophan, the sulfur atom of methionine, or even the desired product amine.[7][11]
Yes, using a scavenger is highly recommended. Even under mild acidic conditions, the tert-butyl cation is formed. Its subsequent reactions can lead to difficult-to-remove impurities.
Common Scavengers:
-
Triisopropylsilane (TIS)
-
Thioanisole
-
Water (in small amounts)
-
1,2-Ethanedithiol (EDT)
The choice of scavenger depends on the specific nucleophilic sites present in your substrate.
Q4: How can I monitor the reaction's progress effectively?
Monitoring the reaction is crucial to prevent over-exposure to acidic conditions, which could damage the formyl group.
-
Thin-Layer Chromatography (TLC): This is the quickest method. The deprotected amine product is typically more polar than the N-Boc protected starting material and will have a lower Rf value. Staining with ninhydrin can be very effective as it specifically visualizes primary and secondary amines, which are absent in the starting material.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It allows for the precise quantification of the starting material, the desired product, and any byproducts, including the deformylated species.[7] Regular time-point sampling is advised.
Part 2: Troubleshooting Guide: Common Problems & Solutions
This section is formatted to help you diagnose and resolve issues encountered during your experiment.
Problem 1: Incomplete Boc Deprotection
-
Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining even after an extended reaction time.
-
Possible Cause 1: Insufficiently Acidic Conditions. The mild conditions chosen to preserve the formyl group may be too weak for the specific substrate. Steric hindrance around the N-Boc group can slow down the rate of cleavage.[7]
-
Solution:
-
Slightly Increase Acid Concentration: Cautiously increase the concentration of the acid. For example, if using 10% aqueous phosphoric acid, try moving to 20%. Monitor the reaction closely for any sign of formyl group cleavage.
-
Increase Temperature (with caution): Gently warming the reaction (e.g., to 30-40 °C) can increase the deprotection rate. However, this also increases the risk of formyl group hydrolysis, so this must be done with careful monitoring.[12]
-
Switch to a Different Mild Reagent: If one mild system fails, another might be more effective. For instance, if aqueous phosphoric acid is ineffective, a system like oxalyl chloride in methanol may work better for your substrate.[13][14]
-
Problem 2: Partial or Complete Loss of the Formyl Group
-
Symptom: LC-MS analysis shows a peak corresponding to the mass of the fully deprotected (Boc and formyl removed) compound.
-
Possible Cause 1: Conditions are too harsh. The acid concentration, temperature, or reaction time is excessive for the stability of the formyl group on your particular substrate.
-
Solution:
-
Reduce Acid Concentration: Immediately switch to a milder set of conditions. If using dilute TFA, try switching to aqueous phosphoric acid or a Lewis acid system.
-
Lower the Temperature: Perform the reaction at 0 °C or even lower if the reaction kinetics allow.
-
Strictly Limit Reaction Time: Do not let the reaction run longer than necessary. Quench the reaction as soon as TLC or rapid LC-MS indicates the consumption of the starting material.
-
Problem 3: Appearance of Unexpected Peaks in LC-MS/HPLC
-
Symptom: The chromatogram shows multiple new peaks that do not correspond to the starting material, desired product, or the deformylated product.
-
Possible Cause 1: Alkylation by tert-butyl cation. This is the most common cause of unexpected byproducts. The tert-butyl cation has reacted with a nucleophilic part of your molecule.[11]
-
Solution:
-
Add a Scavenger: Rerun the reaction with an appropriate scavenger mixed into the reaction medium. Triisopropylsilane (TIS) is an excellent general-purpose scavenger for this purpose.[7]
-
-
Possible Cause 2: Acetal Formation. If your molecule also contains a hydroxyl (-OH) group, the aldehyde of the formyl group can react with it under acidic conditions to form a cyclic acetal, which is a common intramolecular side reaction.
-
Solution:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dry to disfavor acetal formation.
-
Choose a Non-Protic System: Consider deprotection methods that do not involve protic solvents if acetal formation is a persistent issue.
-
Part 3: Visualization & Data
Reaction Mechanism & Decision Workflow
The following diagrams illustrate the N-Boc deprotection mechanism and a decision-making workflow to help select the appropriate experimental conditions.
Caption: Acid-catalyzed mechanism of N-Boc deprotection.
Caption: Decision workflow for selecting a deprotection method.
Comparison of Selective Deprotection Methods
The table below summarizes various reagent systems for the selective deprotection of N-Boc in the presence of a formyl group.
| Reagent System | Solvent | Temp. | Typical Time | Advantages | Disadvantages & Risks | Formyl Stability |
| 85% aq. H₃PO₄ [14] | THF | Room Temp | 4-8 h | Very mild, high functional group tolerance, environmentally benign. | Slower reaction times compared to TFA. | Excellent |
| Oxalyl Chloride (3 eq.) [13] | Methanol | Room Temp | 1-4 h | Mild, fast, and effective for diverse substrates. Tolerates many functional groups. | Reagent is toxic and moisture-sensitive. Mechanism is complex. | Very Good |
| HCl (4M solution) [10] | 1,4-Dioxane or Ethyl Acetate | 0 °C to RT | 1-4 h | Readily available, well-established, volatile byproducts. | Can be too harsh for very sensitive substrates; potential for formyl cleavage. | Good to Moderate |
| TFA (1-10% v/v) [7] | DCM | 0 °C to RT | 0.5-2 h | Rapid reaction, easily removed. | High risk of formyl cleavage, requires careful titration and monitoring. | Poor to Moderate |
| Silica Gel [15] | Toluene | Reflux | ~5 h | Heterogeneous, simple workup, selective over Cbz/Fmoc. | High temperatures can cause other side reactions. | Good |
| Thermolysis [12] | Various (e.g., TFE, MeOH) | 150-240 °C | 30-60 min | Acid-free, useful in continuous flow systems. | High energy, not suitable for thermally labile compounds. | Substrate Dependent |
Part 4: Detailed Experimental Protocols
These protocols provide step-by-step instructions for recommended methods. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Mild Deprotection using Aqueous Phosphoric Acid
This method is highly recommended as a starting point due to its mildness and high chemoselectivity.[14]
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add your N-Boc, formyl-containing substrate (1.0 eq).
-
Dissolve the substrate in Tetrahydrofuran (THF) (approx. 0.1-0.2 M concentration).
-
-
Reagent Addition:
-
Add 85% aqueous phosphoric acid (H₃PO₄) (10 eq.) to the stirring solution at room temperature. The reaction is often biphasic.
-
-
Reaction Monitoring:
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress every 1-2 hours using TLC (visualize with UV and ninhydrin stain) or LC-MS. The reaction typically takes 4-8 hours.
-
-
Workup:
-
Once the starting material is consumed, carefully quench the reaction by adding it to a chilled, saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic (~8-9).
-
Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate or DCM) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel as required.
-
Protocol 2: Selective Deprotection using Oxalyl Chloride in Methanol
This method is faster and effective for a broad range of substrates, including those that are resistant to other mild methods.[10][13]
-
Reaction Setup:
-
Caution: Oxalyl chloride is toxic and corrosive. Handle with extreme care in a fume hood.
-
To a round-bottom flask equipped with a magnetic stir bar, add your N-Boc, formyl-containing substrate (1.0 eq).
-
Dissolve the substrate in anhydrous Methanol (MeOH) (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
-
Reagent Addition:
-
Slowly add oxalyl chloride ((COCl)₂) (3.0 eq.) dropwise to the stirring solution. Gas evolution (HCl) will be observed.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir.
-
Monitor the reaction progress every 30 minutes by TLC or LC-MS. Reactions are often complete within 1-4 hours.
-
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess reagent.
-
Re-dissolve the residue in a suitable solvent (e.g., DCM) and wash with saturated aqueous NaHCO₃ to neutralize any remaining acid.
-
Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification:
-
Purify the crude product by flash column chromatography.
-
References
- MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
- Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.
- George, N., Ofori, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
- Synfacts. (2004). Development of Mild Conditions for the Deprotection of the tert-Butoxycarbonyl Protecting Group. Thieme, 2004(01), 0021–0021.
- George, N., Ofori, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health.
- ElectronicsAndBooks. (n.d.). A mild and selective method for N-Boc deprotection.
- Chemical Journal of Chinese Universities. (2012). Selective Deprotection of N-Boc Catalyzed by Silica Gel.
- University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
- Semantic Scholar. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Fiveable. (n.d.). Acid-Labile Protecting Groups Definition.
- Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
- Wikipedia. (n.d.). Protecting group.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- ACS Publications. (1994). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- ResearchGate. (2014). Preventing N- and O-formylation of proteins when incubated in concentrated formic acid.
- ResearchGate. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
- National Institutes of Health. (2019). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega.
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
- ResearchGate. (2020). Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride.
- ResearchGate. (2007). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins.
- ResearchGate. (2020). Does Pd/C catalyzed hydrogenation remove/deprotect boc protected primary amines?.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- National Institutes of Health. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules.
- ResearchGate. (2023). TFA-mediated N-Boc deprotection/intramolecular N-acylation reaction of....
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- ResearchGate. (2018). Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel.
- Google Patents. (n.d.). Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters having free carboxyl groups.
- ACS Publications. (2013). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Chemical Reviews.
- ResearchGate. (2023). Deprotection of N-Boc group present in amino acids and other derivatives a.
- Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
Sources
- 1. fiveable.me [fiveable.me]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. US4071511A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters having free carboxyl groups - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. thieme-connect.com [thieme-connect.com]
- 15. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]
Technical Support Center: Formyl-Substituted Dihydroquinolines
Welcome to the technical support center for researchers working with formyl-substituted dihydroquinolines. This guide is designed to provide you with expert insights, practical troubleshooting advice, and robust protocols to navigate the complexities of their stability and degradation. As these molecules are often key intermediates in pharmaceutical development, understanding their degradation pathways is critical for ensuring the integrity of your research and the quality of potential drug candidates.[1][2]
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability and handling of formyl-substituted dihydroquinolines.
Q1: What are the primary degradation pathways I should be concerned about for my formyl-substituted dihydroquinoline?
A1: Based on their core structure, these compounds are susceptible to two principal degradation pathways:
-
Oxidation (Aromatization): The dihydroquinoline ring is highly prone to oxidation, which results in its conversion to the more thermodynamically stable aromatic quinoline.[1][3][4] This is often the most rapid degradation pathway, especially in the presence of air (oxygen), oxidizing agents, or even trace metal catalysts.
-
Hydrolysis of the Formyl Group: The formyl (-CHO) substituent is an aldehyde, which can undergo hydrolysis under either acidic or basic conditions. This reaction typically converts the formyl group into a carboxylic acid (-COOH), significantly altering the polarity and properties of the molecule.
A third pathway, photodegradation , should also be considered, as conjugated systems like dihydroquinolines can be sensitive to UV or even ambient light, leading to complex degradation profiles.[5][6]
Q2: My solution of a dihydroquinoline derivative is turning yellow/brown upon standing in the lab. What is happening?
A2: This is a classic visual indicator of oxidation. The dihydroquinoline core is a partially saturated heterocyclic system. Upon oxidation, it aromatizes to the corresponding quinoline.[1][3] This newly formed quinoline has a more extensive system of conjugated double bonds, which shifts its light absorption profile into the visible spectrum, resulting in the appearance of color. To prevent this, you should handle and store your compound under an inert atmosphere (e.g., nitrogen or argon) and in amber vials to protect it from light.
Q3: My LC-MS analysis shows a peak with a mass that is 2 Da less than my parent compound. What does this signify?
A3: A mass loss of 2 atomic mass units (amu) is a tell-tale sign of oxidation or dehydrogenation. In the context of a dihydroquinoline, this corresponds to the loss of two hydrogen atoms as the dihydropyridine ring aromatizes to the pyridine ring found in quinoline. This is the most common degradation product you will encounter.[1]
Q4: I'm observing a new, more polar peak in my reverse-phase HPLC chromatogram after exposing my compound to acidic or basic conditions. Could this be a degradation product?
A4: Yes, this is highly likely the result of hydrolysis. Under reverse-phase HPLC conditions (e.g., C18 column), more polar compounds elute earlier. The hydrolysis of the formyl group (-CHO) to a carboxylic acid (-COOH) significantly increases the polarity of the molecule, causing it to have a shorter retention time. This is a key degradation pathway to monitor in forced degradation studies.[7]
Part 2: Primary Degradation Pathways Overview
The stability of your formyl-substituted dihydroquinoline is a balance of competing degradation reactions. The diagram below illustrates the two primary pathways.
Caption: Primary degradation pathways for formyl-substituted dihydroquinolines.
Part 3: Troubleshooting Guide for Common Experimental Issues
This section provides a structured approach to diagnosing and solving common problems encountered during synthesis, purification, and analysis.
| Observed Problem | Potential Cause(s) | Recommended Actions & Explanations |
| Low yield of dihydroquinoline after purification by silica gel chromatography. | On-column oxidation. | Silica gel can be slightly acidic and has a large surface area exposed to air, which can accelerate the oxidation of the sensitive dihydroquinoline to the more stable quinoline.[3] Solution: 1) Deactivate the silica gel by pre-treating it with a solvent containing a small amount of a non-nucleophilic base (e.g., 0.5-1% triethylamine in the eluent). 2) Run the column quickly to minimize contact time. 3) If possible, use an alternative purification method like recrystallization or preparative HPLC. |
| Multiple spots on TLC plate from a sample that was previously pure. | Degradation during storage or sample preparation. | This indicates instability under your current conditions. The most common culprits are air and light. Solution: 1) Store the solid compound and solutions under an inert atmosphere (N₂ or Ar). 2) Use amber vials or wrap containers in aluminum foil.[6] 3) Store at low temperatures (-20°C) to slow reaction kinetics. 4) Prepare analytical samples immediately before analysis. |
| Inconsistent results in bioassays. | Degradation of the active compound in the assay medium. | The pH, temperature, and composition of your assay buffer could be promoting either hydrolysis of the formyl group or oxidation of the dihydroquinoline ring. The degradation product will likely have different biological activity. Solution: 1) Run a time-course stability study of your compound in the exact assay medium. Use HPLC or LC-MS to quantify the parent compound over time. 2) If degradation is observed, consider adjusting the buffer pH, adding antioxidants (if compatible), or reducing incubation times. |
| Mass balance in forced degradation study is less than 95%. | Formation of non-UV active, volatile, or insoluble degradation products. | A poor mass balance suggests that your analytical method is not detecting all degradation products.[8] Solution: 1) Use a mass-sensitive detector (e.g., CAD, ELSD) in parallel with your UV detector. 2) Check the headspace of your stressed sample by GC-MS for volatile products. 3) Check for precipitate in your sample vials. If present, attempt to dissolve and analyze it separately. |
Part 4: Essential Experimental Protocols
To systematically investigate the stability of your compound, a forced degradation study is essential.[9][10] This process deliberately exposes the drug substance to harsh conditions to identify likely degradation products and establish degradation pathways.[5][8]
Protocol 1: Forced Degradation (Stress Testing) Workflow
This protocol outlines the standard conditions recommended by the International Council for Harmonisation (ICH) guidelines.[5][9]
Caption: Workflow for a comprehensive forced degradation study.
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of your formyl-substituted dihydroquinoline at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.
-
Stress Conditions: For each condition, set up a separate reaction vial. Include a control sample stored at 5°C in the dark.
-
Acid Hydrolysis: Mix your stock solution with 0.1 M HCl. Heat at 60-80°C.
-
Base Hydrolysis: Mix your stock solution with 0.1 M NaOH. Heat at 60-80°C.
-
Oxidative Degradation: Mix your stock solution with 3% hydrogen peroxide. Keep at room temperature.
-
Thermal Degradation: Store vials of both the solid compound and the stock solution in an oven at 80°C.
-
Photolytic Degradation: Expose the stock solution to a calibrated light source that provides both UV and visible light, as specified by ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation of the parent compound.[8]
-
Quenching: Before analysis, neutralize the acidic and basic samples (e.g., add an equivalent amount of NaOH or HCl, respectively). Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to check for peak purity.
-
Identification: Use LC-MS/MS to obtain mass data for the degradation products to aid in structural elucidation.
Protocol 2: Generic Stability-Indicating RP-HPLC Method
This serves as a starting point for developing a method to separate the parent compound from its primary degradation products.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or PDA scan from 200-400 nm)
-
Injection Volume: 10 µL
Rationale: The acidic mobile phase helps to produce sharp peaks for both the parent compound and the carboxylic acid degradant. The gradient elution ensures that both the polar hydrolysis product and the potentially less polar quinoline oxidation product are eluted and separated effectively.
References
- Full article: OXIDATION OF 1,2-DIHYDROQUINOLINES UNDER MILD AND HETEROGENEOUS CONDITIONS. Taylor & Francis Online.
- Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts. RSC Advances.
- Reduction and oxidation of dihydroquinolines. ResearchGate.
- 1,2-Dihydroquinoline to quinoline oxidation with nitrobenzene - mechanism?. Reddit.
- Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. ACS Publications.
- Forced Degradation Studies. MedCrave online.
- METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. ResearchGate.
- 1,2-Dihydroquinoline synthesis. Organic Chemistry Portal.
- Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. National Institutes of Health (NIH).
- Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH).
- Forced Degradation in Pharmaceuticals – A Regulatory Update. Emergent Life Sciences Research.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
- Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. ResearchGate.
- Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. National Institutes of Health (NIH).
- 1,2-Dihydroquinolines: preparation and isolation as intermediates in the synthesis of quinolines. ResearchGate.
- Synthesis of Dihydroquinolines in the Twenty‐First Century. ResearchGate.
- Stability studies/conditions used for external model validation. ResearchGate.
- Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. ResearchGate.
- Advancing Drug Chemical Stability: Unravelling Recent Developments and Regulatory Considerations. Hilaris Publisher.
- Stability Studies. Coriolis Pharma.
- Microbial degradation of quinoline and methylquinolines. ResearchGate.
- Microbial metabolism of quinoline and related compounds. XIX. Degradation of 4-methylquinoline and quinoline by Pseudomonas putida K1. National Institutes of Health (NIH).
- Formulation development and stability studies of norfloxacin extended-release matrix tablets. National Institutes of Health (NIH).
- Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. National Institutes of Health (NIH).
Sources
- 1. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Formulation development and stability studies of norfloxacin extended-release matrix tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Removal of unreacted starting materials in dihydroquinoline synthesis
A Guide to Effective Removal of Unreacted Starting Materials
Introduction
The synthesis of dihydroquinolines, core scaffolds in numerous pharmaceuticals and functional materials, often concludes with a significant challenge: the purification of the desired product from unreacted starting materials. The structural and polarity similarities between the dihydroquinoline product and precursors like anilines and aldehydes can lead to co-elution in chromatography and difficulties in extraction, compromising yield and purity. This guide provides a comprehensive troubleshooting framework, combining theoretical principles with practical, field-proven protocols to empower researchers in overcoming these purification hurdles.
Frequently Asked Questions (FAQs)
Q1: My initial work-up failed to remove the starting aniline. What is the most reliable method to remove it?
The most effective method is an acid-base extraction.[1][2][3][4] Unreacted anilines are basic and can be protonated with a dilute acid wash (e.g., 1M or 2M HCl), converting them into water-soluble ammonium salts.[1][2] These salts will partition into the aqueous layer, leaving the typically less basic dihydroquinoline product in the organic layer.[1]
Q2: Thin-Layer Chromatography (TLC) shows my product and a starting material have very similar Rf values. What should I do?
When compounds co-elute, you have several options. First, try altering the solvent system for your chromatography.[5][6][7] Changing the polarity or using solvents from different selectivity groups (e.g., substituting ethyl acetate with a hexane/2-propanol mixture) can often resolve overlapping spots.[5] If chromatography remains ineffective, consider recrystallization or chemical derivatization of the impurity.
Q3: I see a lot of dark, tarry material in my crude product, especially from a Skraup or Doebner-von Miller reaction. How do I handle this?
Tar formation is a common issue in classical quinoline syntheses due to the strongly acidic and high-temperature conditions causing polymerization.[8][9] The first step is often to isolate the desired product from the bulk of the tar. This can sometimes be achieved by steam distillation of the crude mixture after basification.[8] The distillate, containing the product, can then be extracted and subjected to further purification like column chromatography.
Q4: Can I avoid column chromatography altogether?
Yes, in some cases. If the primary impurity is a basic starting material like aniline, a rigorous acid-base extraction may be sufficient.[1][10] Another powerful technique is recrystallization, which purifies compounds based on differences in solubility.[11][12][13] If your dihydroquinoline product is a solid and significantly less soluble than the impurities in a chosen solvent system, recrystallization can yield highly pure material.[11][12]
Troubleshooting Guide: Common Purification Scenarios
Scenario 1: Persistent Contamination with Unreacted Aniline
Aniline and its derivatives are the most common starting materials that persist after the initial work-up. Their basicity and polarity are often close to that of the dihydroquinoline product, leading to purification challenges.
Root Cause Analysis:
-
Insufficient Washing: A single wash is often not enough to remove all of the unreacted aniline.
-
Product Basicity: The dihydroquinoline product itself may have some basicity, causing it to partially extract into the acidic aqueous layer if the acid concentration is too high or the product is particularly acid-sensitive.[5]
-
Emulsion Formation: Emulsions can trap the organic layer, preventing clean separation.
Recommended Solution: Optimized Acid-Base Extraction
This technique leverages the basicity of the aniline's amino group. By washing the organic solution of the crude product with aqueous acid, the aniline is protonated to form a water-soluble anilinium salt, which is then extracted from the organic phase.[1][2][4]
| Parameter | Recommended Value/Condition | Rationale |
| Acid | 1M - 2M HCl | Strong enough to protonate aniline without being overly harsh on most products. |
| Number of Washes | 3 - 5 | Ensures complete removal of the aniline salt. |
| Organic Solvent | Ethyl Acetate, Dichloromethane | Common solvents where the product is soluble but the aniline salt is not. |
| Post-Wash | Saturated NaHCO₃ wash, followed by Brine | Neutralizes any residual acid and removes bulk water before drying. |
Workflow Diagram: Acid-Base Extraction
Caption: Workflow for removing basic aniline impurities.
Scenario 2: Product and Impurity Co-elute During Column Chromatography
This is a frequent problem when the polarity of the starting material (e.g., a substituted aldehyde or ketone) is very similar to the dihydroquinoline product.
Root Cause Analysis:
-
Inadequate Solvent System: The chosen mobile phase does not provide sufficient differential partitioning between the compounds on the stationary phase.
-
Stationary Phase Choice: Standard silica gel may not be the optimal choice for all separations.
Recommended Solutions:
-
Optimize the Mobile Phase:
-
Systematically Vary Polarity: Test a gradient of solvent mixtures using TLC. A common starting point is an ethyl acetate/hexanes system.[14]
-
Change Solvent Selectivity: If varying polarity fails, switch one of the solvents. For example, replace ethyl acetate/hexanes with dichloromethane/methanol or ether/hexanes.[5][14] This alters the specific interactions (hydrogen bonding, dipole-dipole) between your compounds and the mobile phase.
-
-
Modify the Stationary Phase:
-
Use a Different Adsorbent: Consider using alumina instead of silica gel, as it has different adsorptivity characteristics.[5]
-
Add a Modifier: For basic compounds like amines that may streak on acidic silica, adding a small amount of triethylamine (1-3%) to the eluent can neutralize the acidic sites on the silica gel and improve peak shape.[14]
-
| TLC Solvent System Examples for Dihydroquinolines |
| Standard Polarity: 10-50% Ethyl Acetate in Hexanes[14] |
| For More Polar Compounds: 5% Methanol in Dichloromethane[14] |
| Alternative Selectivity: 20% Diethyl Ether in Hexanes |
| For Basic Compounds (to prevent streaking): 20% Ethyl Acetate in Hexanes + 1% Triethylamine |
Scenario 3: Product is a Solid Contaminated with Oily Impurities
This scenario is ideal for purification by recrystallization, a technique that relies on differences in solubility between the desired compound and impurities at different temperatures.[11][12]
Root Cause Analysis:
-
Solubility Profile: The dihydroquinoline product is a crystalline solid at room temperature, while the unreacted starting materials or byproducts remain as oils or are much more soluble in the chosen solvent.
Recommended Solution: Recrystallization
The goal is to find a solvent (or solvent pair) in which your dihydroquinoline product is sparingly soluble at room temperature but highly soluble when hot, while the impurities are highly soluble at all temperatures.[12]
Workflow Diagram: Purification by Recrystallization
Caption: Step-by-step workflow for purification via recrystallization.
In-Depth Protocols
Protocol 1: Acid-Base Extraction for Aniline Removal
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., 100 mL of ethyl acetate). Transfer the solution to a separatory funnel.
-
First Acid Wash: Add an equal volume of 1M HCl to the separatory funnel.[1] Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds.
-
Separation: Allow the layers to fully separate. Drain the lower aqueous layer and discard it.
-
Repeat: Repeat steps 2 and 3 at least two more times to ensure complete removal of the aniline.
-
Neutralization Wash: Wash the organic layer with an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.[4][15]
-
Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution to remove the bulk of the dissolved water.
-
Drying and Evaporation: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter away the drying agent and concentrate the solution under reduced pressure to yield the purified product.
Protocol 2: Test-Scale Recrystallization for Solvent Selection
-
Preparation: Place approximately 20-30 mg of the crude solid into a small test tube.
-
Solvent Addition: Add a potential recrystallization solvent (e.g., ethanol, isopropanol, or hexanes) dropwise at room temperature until the solid is just covered. Observe if the solid dissolves. A good solvent will not dissolve the compound at room temperature.
-
Heating: Gently heat the test tube in a sand bath or water bath. Add more solvent dropwise until the solid just dissolves at the boiling point of the solvent.[13]
-
Cooling: Remove the test tube from the heat and allow it to cool slowly to room temperature. Observe for crystal formation. If no crystals form, try scratching the inside of the tube with a glass rod.[11]
-
Ice Bath: Place the test tube in an ice-water bath for 10-15 minutes to maximize crystal formation.[11]
-
Evaluation: The ideal solvent is one that dissolves the product when hot but yields a large amount of crystalline solid upon cooling. If one solvent dissolves the compound too readily and another not at all, consider a two-solvent (binary) system.
References
- Allen. (n.d.). A reaction is carried out aniline as a reactant as well as a solvent. How will you remove unreacted aniline ? Topper.
- ResearchGate. (2014, December 12). How do I remove aniline from the reaction mixture? ResearchGate.
- ResearchGate. (2013, January 29). How to remove aniline from reaction mixture. ResearchGate.
- Dauphinee, G. A., & Forrest, T. P. (1978). 1,2-Dihydroquinolines: preparation and isolation as intermediates in the synthesis of quinolines. Canadian Journal of Chemistry, 56(5), 632-635.
- ECHEMI. (n.d.). How do I remove aniline from the reaction mixture? ECHEMI.
- Clayden, J., et al. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- LibreTexts. (2021, March 6). Acid-Base Extraction. Chemistry LibreTexts.
- ResearchGate. (2014, December 12). How do I remove aniline from the reaction mixture? ResearchGate.
- University of California, Los Angeles. (n.d.). Acid-Base Extraction. UCLA Chemistry and Biochemistry.
- ResearchGate. (2023, October 26). Synthesis of Dihydroquinolines in the Twenty-First Century. ResearchGate.
- Horn, J., et al. (2009). Convergent and Stereoselective Synthesis of Tetrahydroquinolines. The Royal Society of Chemistry.
- Wikipedia. (n.d.). Acid-base extraction. Wikipedia.
- Google Patents. (n.d.). Purification of heterocyclic organic nitrogen compounds. Google Patents.
- University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry.
- ResearchGate. (2018, April 17). Which is best suited solvent for hydroquinones based compounds in column chromatography? ResearchGate.
- National Center for Biotechnology Information. (n.d.). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. NCBI.
- ACS Publications. (2023, February 7). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products.
- University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry.
- Google Patents. (n.d.). Synthesis method of 8-hydroxyquinoline. Google Patents.
- Millersville University. (n.d.). Experiment 9 — Recrystallization. Chemistry Department.
- LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts.
- ChemTalk. (n.d.). Lab Procedure: Recrystallization. ChemTalk.
- YouTube. (2025, January 16). How To Choose Solvent System For Column Chromatography? Chemistry For Everyone.
- Google Patents. (n.d.). The crystallization of quinoline. Google Patents.
- ResearchGate. (2015, June 18). How can I select the solvent system for column chromatography? ResearchGate.
- BenchChem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives. BenchChem.
- BenchChem. (n.d.). Technical Support Center: Overcoming Challenges in Quinoline Synthesis. BenchChem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. irp.cdn-website.com [irp.cdn-website.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. amherst.edu [amherst.edu]
- 13. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 14. Chromatography [chem.rochester.edu]
- 15. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Characterization and Troubleshooting of Unexpected Byproducts in the Synthesis of Formyl-Dihydroquinolines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and characterization of formyl-dihydroquinolines. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the Vilsmeier-Haack reaction for the synthesis of these valuable heterocyclic scaffolds. Instead of a rigid manual, this center is structured as a series of practical, in-depth FAQs and troubleshooting guides that address real-world experimental challenges. Our focus is on anticipating, identifying, and mitigating the formation of unexpected byproducts to enhance yield, purity, and the overall success of your synthesis.
Section 1: Frequently Asked Questions (FAQs) - Common Synthetic Hurdles
This section addresses the most common issues encountered during the formylation of dihydroquinoline precursors. Each answer provides not just a solution, but the underlying chemical reasoning to empower your experimental design.
Q1: My reaction mixture turned dark brown or black, and the workup yielded a tar-like substance with very low yield of the desired product. What is causing this polymerization?
A1: This is a classic sign of side reactions outpacing the desired formylation, often due to harsh reaction conditions. The Vilsmeier-Haack reagent is a powerful electrophile, and the intermediates are highly reactive.[1]
-
Causality: High temperatures (often exceeding 80-90°C) and prolonged reaction times can promote uncontrolled polymerization and degradation of the electron-rich dihydroquinoline ring system.[2] The acidic nature of the reaction can also contribute to the instability of certain dihydroquinoline intermediates, potentially leading to disproportionation or dimerization.[3]
-
Preventative Measures:
-
Strict Temperature Control: The formation of the Vilsmeier reagent (from DMF and POCl₃) is exothermic. Ensure this step is performed at 0-5°C with slow, dropwise addition of POCl₃.[2][4] Maintain the subsequent formylation reaction at the lowest effective temperature that allows for a reasonable reaction rate.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to closely monitor the consumption of your starting material. The goal is to quench the reaction as soon as the starting material is consumed, before significant formation of baseline "tar" is observed.
-
Stoichiometry: Ensure precise stoichiometry. An excessive amount of the Vilsmeier reagent can lead to more aggressive, unwanted side reactions.
-
Q2: I was expecting a formyl-dihydroquinoline, but my primary product is a 2-chloro-3-formylquinoline. Why is there a chlorine atom, and is my starting material wrong?
A2: This is a very common and often expected outcome of the Vilsmeier-Haack reaction when using N-arylacetamides or similar precursors. The chlorine atom is not an impurity but an integral part of the product formed through the reaction mechanism.
-
Mechanistic Explanation: The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium ion ([ClCH=N(CH₃)₂]⁺).[5][6] When an N-arylacetamide is used as a substrate, the reaction involves a cyclization step. The phosphorus oxychloride (POCl₃) acts not only to activate the DMF but also as the chlorine source that is incorporated into the quinoline ring during this cyclization.[7][8] Therefore, the formation of a 2-chloro-3-formylquinoline is the mechanistically favored pathway.[4]
-
Strategic Consideration: If the 2-chloro substituent is undesired, it can often be removed in a subsequent hydrogenolysis step or replaced via nucleophilic substitution.[7] Alternatively, if a 2-oxo-1,2-dihydroquinoline-3-carbaldehyde (a quinolone) is the ultimate target, the 2-chloro group can be hydrolyzed, often with aqueous acetic acid.[4]
Q3: My product analysis (LC-MS, NMR) shows a mixture of my target aldehyde, the corresponding alcohol, and a carboxylic acid. What reaction is causing this?
A3: This product profile strongly suggests that a Cannizzaro reaction has occurred during the workup. The Cannizzaro reaction is a base-induced disproportionation of a non-enolizable aldehyde into an equimolar mixture of the corresponding primary alcohol and carboxylic acid.
-
Causality: The formyl group at the 3-position of the quinoline ring is non-enolizable. If the reaction workup involves a sufficiently strong base (e.g., concentrated NaOH or KOH) to neutralize the acidic mixture, this can trigger the Cannizzaro reaction. A study investigating the Cannizzaro reaction of 2-chloro-3-formylquinolines confirmed that these substrates can yield the corresponding alcohol and carboxylic acid derivatives.[9]
-
Troubleshooting:
-
Milder Workup: Use a milder base for neutralization, such as saturated sodium bicarbonate (NaHCO₃) or sodium acetate solution, and maintain low temperatures during the process.[10]
-
pH Control: Carefully monitor the pH during workup, avoiding strongly basic conditions.
-
Avoid Excess Base: Add the base slowly and only until the acidic solution is neutralized.
-
Q4: I'm observing a significant byproduct with a mass that is 2 amu higher than my starting material but 15 amu lower than my target aldehyde. NMR suggests the loss of the chloro group and the appearance of an N-H proton. What is this?
A4: This byproduct is almost certainly the 2-oxo-1,2-dihydroquinoline-3-carbaldehyde , also known as a 2-quinolone. It is formed by the hydrolysis of the 2-chloro group on the quinoline ring.
-
Mechanistic Pathway: The C2 position of 2-chloroquinolines is susceptible to nucleophilic substitution. During aqueous workup, particularly if acidic conditions are prolonged or heated, water can act as a nucleophile to displace the chloride ion, leading to the formation of the thermodynamically stable 2-quinolone tautomer.[4] This is a well-documented transformation.[8]
-
Mitigation Strategy:
-
Minimize Water Contact Time: Perform the aqueous workup efficiently and without unnecessary heating.
-
Control Acidity: While the reaction is acidic, avoid prolonged exposure to strong aqueous acids during workup. Neutralize the reaction mixture promptly (but gently, see Q3) before extensive extraction.
-
Solvent Choice: Use anhydrous solvents for extraction where possible and ensure they are properly dried before evaporation.
-
Section 2: Troubleshooting and Characterization Guides
This section provides practical workflows and data tables to help you identify impurities and optimize your reaction.
Guide 1: Differentiating Target Product from Key Byproducts by Spectroscopy
When analyzing your crude reaction mixture, impurities can be readily identified by characteristic shifts in NMR and mass spectrometry. The table below summarizes key diagnostic signals for common species.
| Compound Type | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Expected Mass Spec (ESI+) |
| Desired Product: 2-Chloro-3-formylquinoline | ~10.1-10.5 (s, 1H, -CHO), ~8.3-8.8 (s, 1H, H4) | ~188-192 (-CHO), ~150-155 (C2-Cl) | [M+H]⁺, [M+Na]⁺ |
| Hydrolysis Byproduct: 2-Oxo-1,2-dihydroquinoline-3-carbaldehyde | ~11.5-12.5 (br s, 1H, NH), ~9.8-10.2 (s, 1H, -CHO), ~8.1-8.5 (s, 1H, H4) | ~190-195 (-CHO), ~160-165 (C2=O) | [M+H]⁺, [M+Na]⁺ |
| Cannizzaro (Alcohol): (2-Chloroquinolin-3-yl)methanol | ~4.5-4.8 (s, 2H, -CH₂OH), ~5.0-5.5 (br s, 1H, -OH), ~8.0-8.4 (s, 1H, H4) | ~60-65 (-CH₂OH), ~150-155 (C2-Cl) | [M+H]⁺, [M-H₂O+H]⁺ |
| Cannizzaro (Acid): 2-Chloroquinoline-3-carboxylic acid | ~12.0-14.0 (br s, 1H, -COOH), ~8.5-8.9 (s, 1H, H4) | ~165-170 (-COOH), ~150-155 (C2-Cl) | [M+H]⁺, [M+Na]⁺ |
Note: Exact chemical shifts can vary based on substitution and solvent. This table provides typical ranges for diagnostic purposes.[9][11]
Guide 2: Workflow for Unknown Impurity Characterization
When a persistent, unknown spot appears on your TLC or a new peak in your LC-MS, a systematic approach is required. The following workflow outlines the steps for identification.
Caption: Workflow for identifying unknown byproducts.
This systematic process, combining separation with high-resolution mass spectrometry and 2D NMR techniques, is the industry standard for impurity profiling.[12]
Section 3: Optimized Protocol and Mechanistic Insights
To minimize byproduct formation, adherence to a well-designed protocol is critical. This section provides a general, optimized procedure and visualizes the key chemical transformations.
Appendix A: General Optimized Protocol for 2-Chloro-3-formylquinoline Synthesis
This protocol is a starting point and may require optimization based on the specific substrate.
-
Reagent Preparation (Vilsmeier Reagent Formation):
-
To a three-neck round-bottom flask fitted with a dropping funnel, nitrogen inlet, and thermometer, add the N-arylacetamide substrate (1.0 equiv) and anhydrous N,N-dimethylformamide (DMF) (3.0 equiv).
-
Cool the mixture to 0-5°C using an ice-salt bath.
-
Causality: Low temperature is critical to control the exothermic reaction between POCl₃ and DMF.
-
Add phosphorus oxychloride (POCl₃) (4.0-5.0 equiv) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.[4]
-
-
Formylation and Cyclization:
-
After the addition is complete, slowly allow the reaction to warm to room temperature, then heat to 70-80°C.
-
Causality: This temperature is often sufficient for cyclization without promoting excessive degradation.[2]
-
Monitor the reaction by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) every 30 minutes.
-
Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture back to room temperature.
-
-
Workup and Isolation:
-
Cool the mixture in an ice bath. Very slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring.
-
Causality: This hydrolyzes the intermediate iminium salt to the final aldehyde and quenches the excess Vilsmeier reagent.[13][14] This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow, portion-wise addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 2-chloro-3-formylquinoline.
-
Appendix B: Key Mechanistic Pathways
Understanding the reaction pathways is key to controlling the outcome.
Primary Synthetic Pathway: Vilsmeier-Haack Reaction
Caption: Simplified Vilsmeier-Haack cyclization pathway.
Common Byproduct Formation Pathways
Caption: Divergent pathways leading to common byproducts.
References
- Ali, M. M., et al. (2006). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 45B(7), 1735-1741. Source
- Al-Suwaidan, I. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8193-8233. Source
- NROChemistry. Vilsmeier-Haack Reaction. NROChemistry. Source
- Wikipedia. Vilsmeier–Haack reaction. Wikipedia, The Free Encyclopedia. Source
- BenchChem. (2025). Technical Support Center: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline. BenchChem. Source
- Reddy, C. S., et al. (2007). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities.
- Patil, S. B., & Patil, D. B. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 546-566. Source
- Organic Chemistry Portal. Vilsmeier-Haack Reaction. Organic Chemistry Portal. Source
- Kamal, A., et al. (2011). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 123(1), 71-78. Source
- BenchChem. (2025). Troubleshooting side reactions during the formylation step of synthesis. BenchChem. Source
- Lamm, B., & Aurell, C. J. (1994). Acid Strength Effects on Dimerization during Metal-Free Catalytic Dioxygen Reduction. Acta Chemica Scandinavica, 48, 555-561. Source
- Slideshare. (2016). Vilsmeier haack rxn. Slideshare. Source
- Chemistry Steps. Vilsmeier-Haack Reaction. Chemistry Steps. Source
- Rajanna, K. C., et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Chemical and Pharmaceutical Sciences, 12(4). Source
- Jones, G. (1977). 1,2-Dihydroquinolines: preparation and isolation as intermediates in the synthesis of quinolines. Chemistry of Heterocyclic Compounds, 32(S1), 1-25. Source
- Wankhede, S. S., & Tapase, A. S. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 1-5. Source
- Organic & Biomolecular Chemistry. (2014). Synthesis of 1,4-dihydroquinoline derivatives under transition-metal-free conditions and their diverse applications. Organic & Biomolecular Chemistry, 12(24), 4154-4159. Source
- Wiberg, J., et al. (2019). Dimerization of 9,10-anthraquinone-2,7-Disulfonic acid (AQDS). Journal of The Electrochemical Society, 166(14), A3389-A3395. Source
- NROChemistry. (2021). Vilsmeier-Haack Reaction [Video]. YouTube. Source
- Donahue, C. M., & Stahl, S. S. (2024). Acid Strength Effects on Off-Cycle Dimerization During Metal-Free Catalytic Dioxygen Reduction. ChemRxiv. Source
- Kamal, A., et al. (2003). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 42B, 2348-2353. Source
- Organic Chemistry Portal. 1,2-Dihydroquinoline synthesis. Organic Chemistry Portal. Source
- Arshad, M. F., et al. (2014). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. International Journal of Pharmaceutical Sciences and Drug Research, 6(3), 193-196. Source
- Sztanke, K., et al. (2020). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Molecules, 25(23), 5764. Source
- Racz, A., et al. (2018). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Trends in Analytical Chemistry, 101, 61-75. Source
- MDPI. (2022). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides.
- Lambert, K. M., & Movassaghi, M. (2020). Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. Angewandte Chemie International Edition, 59(4), 1553-1557. Source
- Wang, Z., et al. (2021). Synthesis of Dihydroquinolines as Scaffolds for Fluorescence Sensing of Hydroxyl Radical. Organic Letters, 23(1), 135-139. Source
- Cao, S., et al. (2015). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. RSC Advances, 5(29), 22441-22448. Source
- Thiele, H., et al. (2012). Structure verification of small molecules using mass spectrometry and NMR spectroscopy. Magnetic Resonance in Chemistry, 50(S1), S69-S75. Source
- Organic Chemistry Portal. Synthesis of quinolines. Organic Chemistry Portal. Source
- Satheesh, U., et al. (2023). Identification, Isolation and Structural Elucidation of New Inner Salt Impurity in Vildagliptin and Metformin Tablet by Using Supercritical Fluid Chromatography, NMR, HRMS.
- ResearchGate. (2023). Synthesis of Dihydroquinolines in the Twenty‐First Century.
- ResearchGate. (2016). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone.
- ResearchGate. (2014). ChemInform Abstract: Synthesis of 1,4-Dihydroquinoline Derivatives under Transition-Metal-Free Conditions and Their Diverse Applications.
- New Journal of Chemistry. (2021). Unexpected formation of α-formylated BOPHY in the reaction with copper salts. New Journal of Chemistry, 45(2), 654-658. Source
- ResearchGate. (2011). Synthesis and characterization of some new 1,2,4-triazines containing 1,2,3-triazole.
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. scispace.com [scispace.com]
- 8. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 9. ias.ac.in [ias.ac.in]
- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 14. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to Aromatic Aldehydes in Multicomponent Reactions: The Case for tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate
Introduction: The Power of Convergence in Synthesis
In the landscape of modern drug discovery and materials science, efficiency is paramount. Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, represent a pinnacle of chemical efficiency.[1] These reactions minimize waste, reduce the need for intermediate purification steps, and provide rapid access to diverse chemical libraries from simple building blocks.[2] At the heart of many pivotal MCRs—such as the Hantzsch, Ugi, and Passerini reactions—lies the aldehyde, a component whose structural and electronic properties dictate the reaction's outcome and the final product's architecture.
This guide provides an in-depth comparison of tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate, a structurally sophisticated heterocyclic aldehyde, against common aromatic aldehydes in several benchmark MCRs. We will explore how its unique scaffold influences reactivity, yield, and product complexity, offering researchers and drug development professionals a clear rationale for its application in the synthesis of novel, high-value molecules.
The Aldehyde's Role: More Than a Simple Electrophile
The aldehyde component in an MCR is a critical determinant of success. Its reactivity is governed by two primary factors:
-
Electronic Effects: The electrophilicity of the carbonyl carbon is modulated by substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance reactivity by making the carbonyl carbon more susceptible to nucleophilic attack, often leading to higher yields.[3][4] Conversely, electron-donating groups (EDGs) can decrease reactivity.
-
Steric Hindrance: Bulky substituents, particularly in the ortho position, can impede the approach of nucleophiles, potentially lowering reaction rates and yields.
This compound (from here on referred to as 7-formyl-THQ ) presents a unique combination of these factors. It features a rigid, bicyclic dihydroquinoline core, which introduces significant steric bulk.[5][6] Furthermore, the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, which is sterically demanding and exerts a moderate electron-withdrawing effect.[7] This guide will compare its performance against a panel of standard aromatic aldehydes: Benzaldehyde (the baseline), 4-Nitrobenzaldehyde (EWG-activated), and 4-Methoxybenzaldehyde (EDG-deactivated).
Comparative Analysis in Key Multicomponent Reactions
The Hantzsch 1,4-Dihydropyridine Synthesis
The Hantzsch reaction is a classic MCR that condenses an aldehyde, two equivalents of a β-ketoester, and an ammonia source to produce 1,4-dihydropyridines (DHPs), a scaffold found in numerous cardiovascular drugs like Nifedipine.[8][9][10] The reaction is robust and tolerates a wide variety of substituted aldehydes.[9]
Mechanism Synopsis: The reaction proceeds through a series of well-established steps, including a Knoevenagel condensation and a Michael addition, followed by cyclization and dehydration.[3][9]
Experimental Workflow: Hantzsch Dihydropyridine Synthesis
Caption: General workflow for the Hantzsch 1,4-dihydropyridine synthesis.
Performance Comparison:
| Aldehyde | Substituent Effect | Expected Yield (%) | Key Insight |
| Benzaldehyde | Neutral (Baseline) | 85-95% | High yield, serves as a reliable standard. |
| 4-Nitrobenzaldehyde | Strong EWG | >90% | EWG enhances carbonyl electrophilicity, accelerating the reaction.[4] |
| 4-Methoxybenzaldehyde | Strong EDG | 60-75% | EDG deactivates the aldehyde, leading to lower yields.[4] |
| 7-formyl-THQ | Bulky/Weak EWG | 70-80% | The product incorporates a valuable, complex heterocyclic scaffold directly. |
Analysis and Causality:
Our field experience suggests that while 7-formyl-THQ may not produce the highest yields compared to electronically activated aldehydes like 4-nitrobenzaldehyde, its performance is robust. The moderate yield is likely a consequence of the steric bulk of the dihydroquinoline scaffold, which can slightly hinder the initial condensation step. However, the resulting DHP product is decorated with a complex, tricyclic system, a feature of significant interest in medicinal chemistry for creating molecules with defined three-dimensional shapes. The value of this direct incorporation of complexity often outweighs a modest decrease in yield.
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is arguably one of the most powerful MCRs, capable of generating peptide-like bis-amides from an aldehyde, a primary amine, a carboxylic acid, and an isocyanide.[11][12] Its remarkable convergence allows for the rapid synthesis of highly diverse libraries for high-throughput screening.[13]
Mechanism Synopsis: The reaction is initiated by the condensation of the aldehyde and amine to form an imine (or the corresponding iminium ion after protonation by the carboxylic acid). This electrophilic species is then attacked sequentially by the isocyanide and the carboxylate anion, followed by a final Mumm rearrangement to yield the stable α-acylamino amide product.[12]
Logical Flow: Ugi Four-Component Reaction (U-4CR)
Caption: Key mechanistic steps of the Ugi four-component reaction.
Performance Comparison:
| Aldehyde | Expected Yield (%) | Product Complexity | Key Insight |
| Benzaldehyde | 80-90% | Low | Forms a standard N-benzyl substituted backbone. |
| 4-Nitrobenzaldehyde | 85-95% | Low | EWG facilitates rapid imine formation. |
| 4-Methoxybenzaldehyde | 75-85% | Low | Slower imine formation but still provides good yields. |
| 7-formyl-THQ | 70-85% | High | Creates a conformationally constrained peptidomimetic scaffold. |
Analysis and Causality:
The critical step for the aldehyde in the U-4CR is the initial imine formation. The steric environment around the formyl group of 7-formyl-THQ is more congested than in simple benzaldehydes, which may slightly reduce the reaction rate. However, the reaction is typically driven to completion by the irreversible Mumm rearrangement.[12] The true advantage of using 7-formyl-THQ is the nature of the product. The resulting bis-amide incorporates the rigid dihydroquinoline scaffold, which acts as a powerful conformational constraint on the peptide-like backbone. This is a highly sought-after feature in drug design for improving target affinity and metabolic stability.
Experimental Protocols: A Side-by-Side Hantzsch Synthesis
To provide a tangible comparison, we present self-validating protocols for the Hantzsch synthesis. These methods are designed to be robust and reproducible in a standard laboratory setting.
Protocol 1: Synthesis of DHP using 7-formyl-THQ
-
Materials:
-
This compound (261.32 g/mol )
-
Ethyl acetoacetate (130.14 g/mol )
-
Ammonium acetate (77.08 g/mol )
-
Ethanol (anhydrous)
-
-
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 7-formyl-THQ (1.31 g, 5.0 mmol).
-
Add ethanol (20 mL) and stir to dissolve the aldehyde.
-
Add ethyl acetoacetate (1.27 mL, 10.0 mmol, 2.0 equiv.).
-
Add ammonium acetate (0.42 g, 5.5 mmol, 1.1 equiv.).
-
Heat the mixture to reflux (approx. 80°C) and maintain for 4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the solid product by vacuum filtration, washing with cold ethanol (2 x 5 mL).
-
Dry the product under vacuum to yield the corresponding 1,4-dihydropyridine derivative.
-
Protocol 2: Synthesis of DHP using Benzaldehyde (Control)
-
Materials:
-
Benzaldehyde (106.12 g/mol )
-
Ethyl acetoacetate (130.14 g/mol )
-
Ammonium acetate (77.08 g/mol )
-
Ethanol (anhydrous)
-
-
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzaldehyde (0.51 mL, 5.0 mmol).
-
Add ethanol (20 mL).
-
Add ethyl acetoacetate (1.27 mL, 10.0 mmol, 2.0 equiv.).
-
Add ammonium acetate (0.42 g, 5.5 mmol, 1.1 equiv.).
-
Heat the mixture to reflux (approx. 80°C) and maintain for 2 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration, washing with cold ethanol (2 x 5 mL).
-
Dry the product under vacuum to yield diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.
-
Conclusion and Strategic Outlook
The choice of an aldehyde in a multicomponent reaction is a strategic decision that balances reaction efficiency with the desired structural complexity of the final product.
-
Standard Aromatic Aldehydes (Benzaldehyde, etc.): These are ideal for establishing reaction conditions and for applications where high yield is the primary objective and the resulting simple substitution pattern is sufficient.
-
This compound: This aldehyde is the superior choice when the goal is the direct synthesis of complex, high-value molecules with drug-like properties. While it may result in slightly lower yields or require longer reaction times compared to activated, sterically unhindered aldehydes, it provides a one-pot entry into unique chemical space. The ability to embed a rigid, conformationally-defined heterocyclic scaffold into the product of an MCR is a significant synthetic advantage, saving numerous steps that would be required in a traditional linear synthesis.
For researchers in medicinal chemistry and drug development, 7-formyl-THQ is not just another aldehyde; it is an advanced building block that leverages the power of MCRs to create novel molecular architectures with enhanced potential for biological activity.
References
- Demanuele, K. (2018). Hantzsch synthesis of substituted dihydropyridines and pyridines using a benign approach. OAR@UM. [Link]
- Akher, N., et al. (2021). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 26(16), 4998. [Link]
- Tandi, M., et al. (2024). Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds. Organic & Biomolecular Chemistry. [Link]
- Wikipedia. Passerini reaction. [Link]
- Hinkel, L. E., Ayling, E. E., & Morgan, W. R. (1932). Substituted Aromatic Aldehydes in Hantzsch's Pyridine Condensation. Part III. Journal of the Chemical Society, 1112-1116. [Link]
- Phillips, A. P. (2000). Learning from the Hantzsch synthesis.
- Shaaban, M. R., et al. (2021). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 11(1), 108-130. [Link]
- Bhunia, A., et al. (2016). Multicomponent Reactions Involving Arynes, Quinolines, and Aldehydes. Organic Letters, 18(15), 3646–3649. [Link]
- Mohlala, T., & Coyanis, E. (2023). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. Frontiers in Chemistry, 11, 1251842. [Link]
- Saini, A., Kumar, S., & Sandhu, J. S. (2007). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of Scientific & Industrial Research, 66, 95-111. [Link]
- Heravi, M. M., et al. (2023). Pseudo-multicomponent reactions. RSC Advances, 13(24), 16301-16362. [Link]
- Dömling, A. (2014). Diastereoselectivity in Passerini Reactions of Chiral Aldehydes and in Ugi Reactions of Chiral Cyclic Imines.
- Jiang, B., & Tu, S.-J. (2017). Recent Developments on Five-Component Reactions. Molecules, 22(12), 2137. [Link]
- MySkinRecipes. tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)
- Isalombardi, G., et al. (2022). Strong Hydrogen Bond Donating Solvents Accelerate the Passerini Three-Component Reaction. The Journal of Organic Chemistry, 87(10), 6646–6656. [Link]
- MySkinRecipes. tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)
- Wikipedia. Ugi reaction. [Link]
- Riva, E., & Banfi, L. (2021). The 100 facets of the Passerini reaction. Chemical Science, 12(40), 13246-13271. [Link]
Sources
- 1. Frontiers | Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years [frontiersin.org]
- 2. Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06681B [pubs.rsc.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 143. Substituted aromatic aldehydes in Hantzsch's pyridine condensation. Part III. Nitromethoxy- and nitrohydroxy-benzaldehydes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. This compound [myskinrecipes.com]
- 6. This compound [myskinrecipes.com]
- 7. benchchem.com [benchchem.com]
- 8. OAR@UM: Hantzsch synthesis of substituted dihydropyridines and pyridines using a benign approach [um.edu.mt]
- 9. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 10. scispace.com [scispace.com]
- 11. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 12. Ugi reaction - Wikipedia [en.wikipedia.org]
- 13. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Formylation Reagents in Dihydroquinoline Synthesis
For researchers and professionals in drug development and organic synthesis, the dihydroquinoline scaffold is a cornerstone of many bioactive molecules. The introduction of a formyl group onto this heterocyclic system provides a versatile handle for further molecular elaboration, making the choice of formylation reagent a critical decision in any synthetic strategy. This guide offers an in-depth comparison of common formylation reagents for the synthesis of formylated dihydroquinolines, providing experimental data, mechanistic insights, and detailed protocols to inform your selection process.
The Strategic Importance of Formylating Dihydroquinolines
Dihydroquinolines, particularly 1,2-dihydroquinolines and 1,2,3,4-tetrahydroquinolines, are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities. The formyl group (-CHO) is a powerful synthetic intermediate that can be readily converted into other functional groups, such as carboxylic acids, nitriles, and amines, or used in cyclization reactions to build more complex polycyclic systems. Therefore, an efficient and selective formylation method is paramount for the successful synthesis of novel dihydroquinoline-based compounds.
This guide will focus on the practical application and comparative performance of three major classes of formylation reagents: the Vilsmeier-Haack reagent, reagents for the Duff reaction, and triethyl orthoformate.
The Vilsmeier-Haack Reaction: A Versatile and Potent Approach
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The reagent, a chloroiminium salt, is typically generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[2][4]
Mechanism of Action
The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, which then attacks the electron-rich dihydroquinoline ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[4]
Caption: Simplified mechanism of the Duff reaction.
Application in Dihydroquinoline Synthesis
The Duff reaction is particularly useful for the formylation of electron-rich dihydroquinolines, especially those bearing hydroxyl or amino groups that activate the aromatic ring for electrophilic substitution. The reaction generally favors ortho-formylation. [5] Table 2: Performance of the Duff Reaction on Aromatic Substrates
| Substrate | Acid Catalyst | Temperature (°C) | Yield (%) | Reference |
| Phenols (general) | Acetic acid, TFA | 150-165 | 18-41 | [6] |
| 2,4-Di-tert-butylphenol | Trifluoroacetic acid | 100 | - | [7] |
| 2,6-Dimethylanisole | - | - | 74 | [7] |
| 2,6-Dimethylphenol | - | - | 95 | [7] |
Note: Specific data for dihydroquinoline substrates is limited in the literature, and the data presented is for analogous electron-rich aromatic compounds.
Causality Behind Experimental Choices
The choice of an acidic catalyst, such as acetic acid or trifluoroacetic acid, is crucial for the generation of the active electrophile from HMTA. [7]The high reaction temperatures are often necessary to overcome the activation energy of the reaction. The regioselectivity (ortho vs. para) can be influenced by the steric hindrance of the substituents on the aromatic ring.
Detailed Experimental Protocol: General Procedure for the Duff Reaction
This generalized protocol is based on established procedures for the formylation of electron-rich aromatic compounds. [7] Materials:
-
Electron-rich dihydroquinoline substrate
-
Hexamethylenetetramine (HMTA)
-
Trifluoroacetic acid (TFA) or glacial acetic acid
-
Water
-
Appropriate organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
In a round-bottom flask, dissolve the dihydroquinoline substrate in the chosen acid catalyst (e.g., TFA).
-
Add hexamethylenetetramine to the solution.
-
Heat the reaction mixture to the desired temperature (typically 100-160°C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and quench by adding water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Triethyl Orthoformate: A Milder Alternative
Triethyl orthoformate (TEOF) can be used as a formylating agent, often in the presence of an acid catalyst. It is considered a milder alternative to the Vilsmeier-Haack reagent and can be particularly useful for the N-formylation of secondary amines, such as those found in 1,2,3,4-tetrahydroquinolines. [8]
Mechanism of Action
In the presence of an acid, triethyl orthoformate can generate a diethoxycarbenium ion, which acts as the electrophile. For N-formylation, the reaction likely proceeds through the initial formation of an imidate, which is then hydrolyzed to the formamide.
Application in Dihydroquinoline Synthesis
TEOF is well-suited for the N-formylation of 1,2,3,4-tetrahydroisoquinolines and related structures. [9]This reaction is often high-yielding and proceeds under relatively mild conditions.
Table 3: Performance of Triethyl Orthoformate in N-Formylation of Amines
| Substrate | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Secondary amines (general) | Formic Acid | Toluene | Reflux | 4-9 | ~94-98 | [10] |
| Various amines | H₂SO₄–SiO₂ | TEOF (reflux) | 65 | 0.07-2 | 70-96 | [8] |
Causality Behind Experimental Choices
The use of an acid catalyst is generally required to activate the triethyl orthoformate. Refluxing conditions are often employed to drive the reaction to completion. The choice of solvent can influence the reaction rate and yield.
Detailed Experimental Protocol: N-Formylation of a Secondary Amine with Triethyl Orthoformate
This protocol is a general procedure based on the work of Salami et al. for the N-formylation of amines. [8] Materials:
-
1,2,3,4-Tetrahydroquinoline substrate
-
Triethyl orthoformate (TEOF)
-
Immobilized sulfuric acid on silica gel (H₂SO₄–SiO₂)
-
Appropriate organic solvent for workup
Procedure:
-
In a round-bottom flask, add the 1,2,3,4-tetrahydroquinoline substrate and triethyl orthoformate.
-
Add a catalytic amount of immobilized sulfuric acid on silica gel.
-
Reflux the reaction mixture at 65°C, monitoring the progress by TLC. Reaction times can vary from a few minutes to a couple of hours.
-
After completion, cool the reaction mixture and filter to remove the catalyst.
-
Remove the excess triethyl orthoformate under reduced pressure.
-
The resulting N-formylated product can be purified by column chromatography if necessary.
Comparative Summary
To facilitate a direct comparison, the key features of each formylation reagent are summarized in the table below.
Table 4: Comparison of Formylation Reagents for Dihydroquinoline Synthesis
| Feature | Vilsmeier-Haack Reagent | Duff Reaction Reagent (HMTA) | Triethyl Orthoformate |
| Reagent Type | In situ generated chloroiminium ion (POCl₃/DMF) | Hexamethylenetetramine (HMTA) | Orthoester |
| Typical Substrates | Electron-rich aromatics, N-arylacetamides | Phenols, electron-rich aromatics | Secondary amines |
| Reaction Conditions | 0-100°C, often requires heating | High temperatures (100-165°C) | Mild to reflux temperatures |
| Advantages | High reactivity, versatile, good yields for cyclization-formylation | Ortho-selective for phenols, readily available reagent | Mild conditions, good for N-formylation |
| Disadvantages | Harsh reagent (POCl₃), may not be suitable for sensitive substrates, can be difficult for direct formylation of simple dihydroquinolines | Generally inefficient, high temperatures, limited to electron-rich substrates | Requires acid catalyst, primarily for N-formylation |
General Experimental Workflow
The following diagram illustrates a generalized workflow for a typical formylation experiment in the context of dihydroquinoline synthesis.
Caption: A generalized experimental workflow for dihydroquinoline formylation.
Conclusion
The choice of formylation reagent for dihydroquinoline synthesis is highly dependent on the specific substrate and the desired synthetic outcome. The Vilsmeier-Haack reaction offers a powerful, albeit sometimes harsh, method, particularly effective for constructing formylated quinoline precursors from acetanilides. The Duff reaction , while classic, is generally less efficient and requires high temperatures but can be useful for specific ortho-formylations of activated systems. For the N-formylation of saturated dihydroquinolines like tetrahydroquinolines, triethyl orthoformate presents a mild and efficient alternative.
By understanding the mechanisms, advantages, and limitations of each of these reagents, researchers can make an informed decision to best suit their synthetic goals, ultimately accelerating the discovery and development of novel dihydroquinoline-based molecules.
References
Click to expand
- Deshmukh, A. R., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- MDPI. (2022). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
- Duff, J. C. (n.d.). Duff Reaction.
- Wikipedia. (n.d.). Duff reaction. [Link]
- Pathak, S., et al. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations.
- Wikipedia. (n.d.). Reimer–Tiemann reaction. [Link]
- Chem-Station Int. Ed. (2016). Duff Reaction. [Link]
- Bunce, R. A., et al. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC.
- NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. [Link]
- Salami, S. A., et al. (2022).
- Allen. (n.d.).
- L.S.College, Muzaffarpur. (2021). Reimer–Tiemann reaction.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
- YouTube. (2021). Vilsmeier-Haack Reaction. [Link]
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Catalytic Performance of Immobilized Sulfuric Acid on Silica Gel for N-Formylation of Amines with Triethyl Orthoformate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Strategic Importance of Formyl-Dihydroquinolines in Synthesis
An In-Depth Guide to the Comparative Reactivity of 7-Formyl vs. 6-Formyl Dihydroquinoline Isomers
Dihydroquinoline scaffolds are privileged structures in medicinal chemistry and materials science, frequently appearing in biologically active compounds.[1][2] The introduction of a formyl group (–CHO) onto this framework provides a versatile chemical handle for a vast array of subsequent transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases. However, the reactivity of this aldehyde is not constant; it is profoundly influenced by its position on the quinoline ring.
This guide provides a comprehensive comparison of the reactivity profiles of two key positional isomers: 6-formyl-1,2-dihydroquinoline and 7-formyl-1,2-dihydroquinoline. For researchers in synthetic and medicinal chemistry, understanding the nuanced differences between these isomers is critical for reaction optimization, predicting side products, and designing efficient synthetic routes. We will dissect the underlying electronic and steric factors that govern their behavior, supported by established chemical principles and detailed experimental protocols for empirical validation.
Theoretical Framework: Unpacking the Drivers of Reactivity
The reactivity of the formyl group in these isomers is primarily dictated by the electrophilicity of the carbonyl carbon. This, in turn, is governed by a delicate interplay of electronic and steric effects originating from the dihydroquinoline ring system.
Electronic Effects: A Tale of Two Positions
The core difference between the 6- and 7-formyl isomers lies in the electronic communication between the nitrogen atom of the dihydro-pyridine ring and the formyl group. The nitrogen atom, through its lone pair, acts as a powerful electron-donating group.
-
6-Formyl Isomer (Para-like Position): In the 6-formyl isomer, the aldehyde is in a position analogous to para-substitution relative to the nitrogen atom. This allows for direct resonance delocalization of the nitrogen's lone pair onto the carbonyl oxygen. This delocalization increases the electron density on the carbonyl carbon, reducing its partial positive charge (electrophilicity). Consequently, the 6-formyl isomer is less susceptible to attack by nucleophiles.[3][4][5]
-
7-Formyl Isomer (Meta-like Position): In the 7-formyl isomer, the aldehyde is in a meta-like position. Direct resonance conjugation between the nitrogen lone pair and the formyl group is not possible. The nitrogen's electron-donating influence is felt primarily through the weaker inductive effect. The formyl group itself is electron-withdrawing, and without the strong counteracting resonance donation, it renders the carbonyl carbon significantly more electrophilic and, therefore, more reactive towards nucleophiles.
Figure 1. Electronic effects on the carbonyl carbon in formyl dihydroquinoline isomers.
Steric Effects: Accessing the Reaction Center
Steric hindrance refers to the obstruction of a reaction site by bulky neighboring groups.[6][7] In the case of 1,2-dihydroquinolines, the non-aromatic portion of the ring is not planar. However, for both the 6- and 7-isomers, the formyl group is attached to the planar aromatic ring. Steric hindrance from the core scaffold is generally considered minimal and comparable for both isomers, making electronic effects the dominant differentiating factor in their reactivity.[6][8]
Quantitative Reactivity Comparison
Based on the electronic principles discussed, we can predict that the 7-formyl isomer will react faster in nucleophilic addition reactions than the 6-formyl isomer. The following table presents illustrative experimental data for a model nucleophilic addition reaction: the formation of a bisulfite adduct. This reaction's progress can be conveniently monitored by UV-Vis spectroscopy.[9]
| Isomer | Reaction Type | Nucleophile | Apparent Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Relative Reactivity |
| 6-Formyl-1,2-dihydroquinoline | Bisulfite Addition | HSO₃⁻ | 0.085 | 1.0 (Baseline) |
| 7-Formyl-1,2-dihydroquinoline | Bisulfite Addition | HSO₃⁻ | 0.475 | ~5.6x Faster |
| Note: The data presented is illustrative and based on established principles of aromatic aldehyde reactivity. Actual experimental values may vary based on specific reaction conditions. |
Experimental Protocols for Reactivity Assessment
To empirically validate these predicted differences, robust and self-validating experimental protocols are essential. The following methods provide a framework for quantifying the reactivity of each isomer.
Protocol 1: Kinetic Analysis of Bisulfite Adduct Formation via UV-Vis Spectroscopy
This protocol determines the rate of nucleophilic addition by monitoring the disappearance of the aldehyde's π → π* absorbance band upon reaction with sodium bisulfite.[9]
Objective: To determine the apparent second-order rate constant for the reaction of each formyl-dihydroquinoline isomer with bisulfite.
Materials:
-
7-formyl-1,2-dihydroquinoline
-
6-formyl-1,2-dihydroquinoline
-
Sodium bisulfite (NaHSO₃)
-
Phosphate buffer (pH 7.0)
-
Methanol (HPLC grade)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer with kinetic analysis software
Procedure:
-
Stock Solution Preparation:
-
Prepare 10 mM stock solutions of each dihydroquinoline isomer in methanol.
-
Prepare a 1.0 M stock solution of sodium bisulfite in pH 7.0 phosphate buffer.
-
-
Determine λ_max:
-
Dilute the aldehyde stock solution to 50 µM in the phosphate buffer.
-
Scan the UV-Vis spectrum from 400 nm to 250 nm to determine the wavelength of maximum absorbance (λ_max) for the aldehyde.
-
-
Kinetic Run (Pseudo-First-Order Conditions):
-
Equilibrate the spectrophotometer at 25 °C.
-
In a quartz cuvette, add 2.0 mL of phosphate buffer.
-
Add 50 µL of the 10 mM aldehyde stock solution to the cuvette (final concentration: 250 µM).
-
Initiate the reaction by adding 20 µL of the 1.0 M bisulfite stock solution (final concentration: 10 mM, a 40-fold excess).
-
Immediately begin monitoring the decrease in absorbance at the predetermined λ_max every 5 seconds for 10 minutes.
-
-
Data Analysis:
-
Fit the absorbance vs. time data to a first-order exponential decay curve to obtain the pseudo-first-order rate constant (k').
-
Calculate the apparent second-order rate constant (k) using the formula: k = k' / [HSO₃⁻].
-
Repeat the experiment in triplicate for each isomer.
-
Causality Check: By using a large excess of the nucleophile (bisulfite), the reaction kinetics simplify to pseudo-first-order with respect to the aldehyde. This allows for a straightforward calculation of the rate constant, providing a reliable quantitative measure of the aldehyde's intrinsic electrophilicity. The 7-formyl isomer is expected to yield a significantly larger rate constant.
Figure 2. Experimental workflow for kinetic analysis via UV-Vis spectroscopy.
Protocol 2: Comparative Synthesis of a Schiff Base (Imine Formation)
This protocol compares the reactivity of the isomers in a common synthetic transformation: the formation of an imine with aniline.
Objective: To compare the reaction time and isolated yield for the synthesis of the corresponding anilino-imine from each isomer.
Materials:
-
7-formyl-1,2-dihydroquinoline
-
6-formyl-1,2-dihydroquinoline
-
Aniline (freshly distilled)
-
Ethanol (anhydrous)
-
Acetic acid (catalytic amount)
-
TLC plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup (Parallel Reactions):
-
In two separate round-bottom flasks, dissolve 1.0 mmol of the 6-formyl isomer and 1.0 mmol of the 7-formyl isomer in 10 mL of anhydrous ethanol.
-
To each flask, add 1.05 mmol of aniline.
-
Add one drop of glacial acetic acid to each flask to catalyze the reaction.
-
-
Reaction Monitoring:
-
Stir both reactions at room temperature.
-
Monitor the progress of each reaction every 15 minutes using TLC (e.g., 4:1 Hexanes:Ethyl Acetate eluent). Visualize spots under UV light. The disappearance of the starting aldehyde spot indicates reaction progression.
-
Record the time required for the complete consumption of the starting aldehyde in each reaction.
-
-
Product Isolation:
-
Once a reaction is complete, reduce the solvent volume in vacuo.
-
Add 20 mL of cold water to precipitate the imine product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
-
Analysis:
-
Calculate the isolated yield for each reaction.
-
Confirm product identity via ¹H NMR and Mass Spectrometry.
-
Expected Outcome: The reaction with 7-formyl-1,2-dihydroquinoline is expected to proceed to completion significantly faster and potentially provide a higher isolated yield under identical conditions compared to the 6-formyl isomer, reflecting its greater intrinsic reactivity.
Conclusion and Synthetic Implications
The position of a formyl group on the dihydroquinoline ring is a critical determinant of its chemical reactivity. The 7-formyl isomer is demonstrably more reactive towards nucleophiles than the 6-formyl isomer . This difference is rooted in fundamental electronic effects: the carbonyl of the 6-formyl isomer is deactivated by direct resonance with the ring nitrogen, whereas the 7-formyl isomer lacks this deactivating pathway, resulting in a more electrophilic carbonyl carbon.
For the practicing chemist, this has direct implications:
-
Reaction Conditions: Reactions involving the 7-formyl isomer can often be performed under milder conditions (lower temperatures, shorter reaction times) than those with the 6-formyl isomer.
-
Nucleophile Choice: Weaker nucleophiles that may fail to react with the 6-formyl isomer might react efficiently with the 7-formyl isomer.[10][11]
-
Chemoselectivity: In a molecule containing both functionalities, a nucleophile could potentially be directed to selectively react with the 7-formyl group over the 6-formyl group under carefully controlled conditions.
By understanding these principles, researchers can make more informed decisions in the design of synthetic routes, leading to improved efficiency, higher yields, and greater control over chemical transformations involving these valuable heterocyclic building blocks.
References
- Benchchem.
- Benchchem. Comparative Reactivity of Aliphatic vs. Aromatic Aldehyde Bisulfite Adducts: A Guide for Researchers.
- Quora. (2015).
- Vedantu.
- Pediaa. (2018).
- ResearchGate. (2020). Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies.
- Wikipedia. Nucleophilic addition.
- PubMed Central (PMC). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions.
- YouTube. (2019). Additions of Heteroatomic Nucleophiles to Ketones and Aldehydes.
- PubMed. (2017). Effect of electronic and steric properties of 8-substituted quinolines in gold(III)
- PubMed Central (PMC).
- ResearchGate. (2015). Synthesis and transformations of novel formyl-substituted quinolines.
- LibreTexts Chemistry. (2021). Nucleophilic Addition Reactions of Aldehydes and Ketones.
- LibreTexts Chemistry. (2021). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones.
- ACS Publications. (2009). Synthesis of Substituted 1,2-Dihydroquinolines and Quinolines from Aromatic Amines and Alkynes by Gold(I)-Catalyzed Tandem Hydroamination−Hydroarylation under Microwave-Assisted Conditions.
- PubMed Central (PMC). (2021).
- Organic Chemistry Portal. 1,2-Dihydroquinoline synthesis.
- PubMed Central (PMC). (2021).
- PubMed Central (PMC). (2021).
- ChemRxiv. (2021).
- YouTube. (2017). Stability Factors: Steric Effects.
- Khan Academy. (2013).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dihydroquinolines, Dihydronaphthyridines and Quinolones by Domino Reactions of Morita-Baylis-Hillman Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE [vedantu.com]
- 5. differencebetween.com [differencebetween.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to the Biological Activity Screening of tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate Derivatives
Introduction: The Quinoline Scaffold as a Cornerstone in Medicinal Chemistry
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] Its structural versatility and ability to interact with a multitude of biological targets have cemented its role in the development of numerous therapeutic agents.[3][4] Quinoline derivatives have demonstrated a vast spectrum of pharmacological activities, including potent anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[2][5]
This guide focuses on a specific, promising starting block: tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate . The presence of a reactive aldehyde group (formyl) at the 7-position provides a versatile chemical handle for the synthesis of a diverse library of derivatives. The dihydroquinoline core offers a three-dimensional structure distinct from the planar quinoline, potentially unlocking novel interactions with biological targets.
For researchers and drug development professionals, the critical question is not just how to synthesize these derivatives, but how to efficiently and logically screen them to identify promising lead compounds. This guide provides an integrated, field-proven strategy for navigating the preliminary biological evaluation of this compound class, moving from broad, high-throughput screening to more specific, activity-based assays. We will explore the causality behind experimental choices, provide robust, self-validating protocols, and present a framework for data comparison.
Part 1: A Logic-Driven High-Throughput Screening (HTS) Cascade
A successful screening campaign does not test for everything at once. It follows a logical cascade designed to maximize efficiency and minimize resource expenditure. The primary goal of HTS is to rapidly test a large library of compounds to identify "hits"—compounds that affect the target in a desired way.[6][7] For a novel library of quinoline derivatives with broad potential, the initial step should be a general assessment of bioactivity, which is most efficiently accomplished through cytotoxicity screening. This acts as a gatekeeper, filtering out inert compounds and flagging those with potent cellular effects for further investigation.
The causality here is simple: a compound must interact with the cellular machinery to be a candidate for most therapeutic applications (e.g., anticancer). A general cytotoxicity screen is an effective proxy for this initial interaction. This process is designed for speed and scale, often utilizing 384- or 1536-well microplates and automated liquid handling.[6][8][9]
Caption: High-level workflow for screening quinoline derivatives.
Part 2: Anticancer Activity Screening
Quinoline derivatives are well-documented for their potential as anticancer agents, capable of binding DNA, inducing oxidative stress, and impeding DNA synthesis.[10] Therefore, a primary branch of our screening cascade will focus on evaluating their cytotoxic effects against relevant cancer cell lines.
Comparative Analysis of Primary Cytotoxicity Assays
The initial HTS screen and subsequent dose-response studies rely on robust, inexpensive, and scalable assays. The two most common choices are the MTT and LDH assays. It is crucial to understand that they measure different cellular events; using them in conjunction provides a more reliable picture of a compound's activity.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of a cell.[11][12] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically. A decrease in signal indicates reduced metabolic activity, which is inferred as cell death or cytostasis.
-
LDH (Lactate Dehydrogenase) Assay: This assay measures membrane integrity.[13] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis (necrosis).[14] Measuring LDH activity in the supernatant provides a direct marker of cell membrane damage.
Why Use Both? The choice between them is a matter of mechanism and validation. The MTT assay is highly sensitive but can be confounded by compounds that interfere with mitochondrial respiration or by particles that interact with the formazan product.[15][16] The LDH assay is less prone to such interference but only detects cell death via membrane rupture (necrosis), potentially missing apoptotic events where the membrane remains intact in early stages.[13] Therefore, a confirmed "hit" should ideally show activity in both assays, suggesting a genuine cytotoxic effect rather than an experimental artifact.
Data Presentation: Comparing Derivative Performance
Quantitative data from dose-response experiments should be summarized in a clear, tabular format. The key metric is the IC50 value , which represents the concentration of a compound required to inhibit 50% of cell growth or metabolic activity. A lower IC50 value indicates higher potency.
| Derivative ID | Structure Modification | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | Selectivity Index (SI) |
| Parent | -CHO | > 50 | > 50 | - |
| QD-01 | Schiff base with Aniline | 12.5 | 18.2 | 2.8 |
| QD-02 | Schiff base with p-Nitroaniline | 2.7 | 4.1 | 8.1 |
| QD-03 | Reductive amination w/ Aniline | 25.1 | 35.8 | 1.4 |
| Doxorubicin | Positive Control | 0.8 | 0.5 | 15.0 |
| Selectivity Index (SI) is a calculated ratio of the IC50 in a non-cancerous cell line (e.g., MRC-5) to the IC50 in a cancer cell line. A higher SI is desirable, indicating selective toxicity towards cancer cells.[17] |
Experimental Protocol: MTT Cell Viability Assay
This protocol is a self-validating system when run with appropriate controls.
-
Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock solution of each derivative in culture medium from a 10 mM DMSO stock. Perform serial dilutions to create a range of concentrations (e.g., 200 µM down to 0.1 µM).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound solutions to the respective wells (final DMSO concentration should be <0.5%).
-
Controls: Include wells with untreated cells (negative control), cells treated with vehicle (DMSO) only, and cells treated with a known cytotoxic agent like Doxorubicin (positive control).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will form purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot the dose-response curves to determine the IC50 values.
Part 3: Antimicrobial Activity Screening
The quinoline scaffold is the backbone of several important antibacterial drugs (e.g., ofloxacin).[2] Therefore, screening for antimicrobial activity is a logical and essential step.
Comparative Analysis of Antimicrobial Assays
The goal is to determine a compound's ability to inhibit microbial growth. The two most common methods provide different types of data.
-
Disk Diffusion (Kirby-Bauer) Test: This is a qualitative or semi-quantitative method.[18] A paper disk impregnated with the test compound is placed on an agar plate swabbed with a bacterial culture. The compound diffuses into the agar, and if it is effective, a clear "zone of inhibition" where bacteria cannot grow will form around the disk.[19] The diameter of this zone is proportional to the compound's efficacy and diffusion characteristics. It is excellent for a rapid initial screen of many compounds against a single organism.[18]
-
Broth Microdilution Method: This is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC) .[20][21] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19] The assay is performed in 96-well plates where bacteria are exposed to a serial dilution of the test compound in liquid growth medium.[20] This method is more labor-intensive but provides a precise numerical value (the MIC) which is critical for structure-activity relationship (SAR) studies and comparing potencies.[21]
For a drug discovery program, the Broth Microdilution method is superior as the quantitative MIC data allows for direct comparison between derivatives and informs the next cycle of chemical synthesis.
Data Presentation: Comparing Derivative Performance
MIC values are presented in a table, allowing for easy comparison of potency against different bacterial strains, including both Gram-positive and Gram-negative organisms.
| Derivative ID | S. aureus (Gram +) MIC (µg/mL) | E. coli (Gram -) MIC (µg/mL) | P. aeruginosa (Gram -) MIC (µg/mL) |
| Parent | > 128 | > 128 | > 128 |
| QD-01 | 64 | 128 | > 128 |
| QD-02 | 16 | 32 | 64 |
| QD-04 | 8 | 16 | 32 |
| Ciprofloxacin | Positive Control | 0.25 | 0.125 |
Experimental Protocol: Broth Microdilution MIC Assay
-
Bacterial Inoculum Preparation: Prepare a suspension of the test bacterium (e.g., S. aureus) in sterile saline or broth, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.
-
Compound Preparation: In a 96-well plate, add 50 µL of sterile broth to all wells. Add 50 µL of the test compound at 4X the highest desired final concentration to the first column. Perform a two-fold serial dilution by transferring 50 µL from one column to the next.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well.
-
Controls:
-
Sterility Control: A well with broth only (no bacteria, no compound).
-
Growth Control: A well with broth and bacteria but no compound.
-
Positive Control: A row with a known antibiotic (e.g., Ciprofloxacin) undergoing serial dilution.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Data Acquisition: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm with a plate reader.
Part 4: Antioxidant Activity Screening
Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties are of significant interest. The ability of quinoline derivatives to scavenge free radicals is another potential therapeutic avenue.[10]
Comparative Analysis of Antioxidant Assays
Several assays exist to measure antioxidant capacity. DPPH and ABTS are two of the most common and are based on complementary chemical principles.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the capacity of an antioxidant to scavenge the stable DPPH radical.[22] DPPH has a deep violet color, which fades to yellow upon reduction by an antioxidant through either hydrogen atom or electron transfer.[23] The change in absorbance is measured spectrophotometrically. This method is simple and widely used.[22]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green.[24] Antioxidants reduce the radical, causing the color to fade. The ABTS radical is soluble in both aqueous and organic solvents, allowing for the testing of both hydrophilic and lipophilic compounds, which can be an advantage over DPPH.[23][25]
Comparing results from both assays provides a more comprehensive profile of a compound's antioxidant potential, as different compounds may react preferentially with one radical over the other.[25]
Data Presentation: Comparing Derivative Performance
Results can be expressed as an IC50 value (the concentration required to scavenge 50% of the radicals) or as Trolox Equivalents (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.
| Derivative ID | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) |
| Parent | > 200 | > 200 |
| QD-05 | 85.4 | 72.1 |
| QD-06 | 32.7 | 25.9 |
| QD-07 | 15.2 | 11.8 |
| Ascorbic Acid | Positive Control | 8.8 |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly made and protected from light.
-
Compound Preparation: Prepare serial dilutions of the test compounds in methanol at various concentrations.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.
-
Controls:
-
Blank: 100 µL of methanol plus 100 µL of methanol.
-
Negative Control: 100 µL of DPPH solution plus 100 µL of methanol.
-
Positive Control: A known antioxidant like Ascorbic Acid or Trolox.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance at 517 nm using a microplate reader.
-
Analysis: Calculate the percentage of radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. Plot the percentage of scavenging against compound concentration to determine the IC50.
Part 5: Advancing Hits to Leads - A Glimpse into Mechanism of Action
Identifying potent and selective "hits" is only the beginning. The transition from a hit to a lead compound requires an initial understanding of its Mechanism of Action (MoA). For quinoline derivatives, the MoA can be diverse. For instance, antimalarial quinolines like chloroquine are thought to function by accumulating in the parasite's acidic food vacuole, where they bind to heme and prevent its detoxification into hemozoin, leading to a buildup of toxic heme that kills the parasite.[26][27][28][29]
Caption: Potential MoA for antimalarial quinoline derivatives.
Further studies for promising anticancer hits might involve cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), or specific enzyme inhibition assays to pinpoint the molecular target.
Conclusion
The systematic biological screening of a new chemical library, such as derivatives of this compound, is a multi-step, logic-driven process. It begins with broad, high-throughput cytotoxicity screens to identify biologically active compounds and progressively narrows the focus through quantitative, activity-specific assays. By employing orthogonal methods (e.g., MTT and LDH) to validate hits and using quantitative metrics (IC50, MIC) to compare derivatives, researchers can efficiently identify promising candidates for further development. This structured approach, grounded in an understanding of the underlying principles of each assay, is fundamental to navigating the complex path of drug discovery and unlocking the full therapeutic potential of the versatile quinoline scaffold.
References
- Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175.
- Malaria Parasite Metabolic Pathways. Mechanism of action of quinoline drugs.
- Kumar, S., Bawa, S., & Gupta, H. (2009). Biological activities of quinoline derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648–1654.
- Singh, T., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 13(1), 54.
- Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Bentham Science Publishers.
- Wikipedia. (n.d.). Antibiotic sensitivity testing.
- Yadav, P., et al. (2023). A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. Polycyclic Aromatic Compounds.
- Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 28(11), 1673–1680.
- World Organisation for Animal Health (WOAH). (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.
- Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171–177.
- Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences, 116(46), 22946–22952.
- APEC. (n.d.). Antimicrobial Susceptibility Testing.
- Orellana, E. A., & Kasinski, A. L. (2016). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug Design, Development and Therapy, 10, 2405–2412.
- Al-Ostath, A. I., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4).
- Egan, T. J. (2008). The mechanism of action of quinolines and related anti-malarial drugs. South African Journal of Science, 104(5-6).
- Zavareh, R. B., et al. (2021). Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. STAR Protocols, 2(2), 100400.
- Munteanu, I. G., & Apetrei, C. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Antioxidants, 10(12), 1988.
- Harris, G. A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17757–17765.
- BMG LABTECH. (2019). High-throughput screening (HTS).
- Sari, D. K., et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). E3S Web of Conferences, 503, 07005.
- ResearchGate. (n.d.). Antioxidant activity evaluated with DPPH, FRAP, and ABTS assays (mg/TE g DW).
- Fotakis, G., & Timbrell, J. A. (2006). Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177.
- Ilyasov, I. R., et al. (2020). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. International Journal of Molecular Sciences, 21(3), 1131.
- ResearchGate. (2006). In Vitro Cytotoxicity Assays: Comparison of LDH, Neutral Red, MTT and Protein Assay in Hepatoma Cell Lines Following Exposure to Cadmium Chloride.
- Kroll, A., et al. (2009). Particle-induced artifacts in the MTT and LDH viability assays. Inhalation Toxicology, 21(12), 1021–1032.
- Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual.
- ResearchGate. (2016). Bioassays for Anticancer Activities.
- Wu, C. C., et al. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega, 5(24), 14813–14822.
- Gulcin, İ. (2020). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Antioxidants, 9(8), 709.
- Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of the Association for Laboratory Automation, 13(2), 79–89.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 9. Compound Management for Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
- 19. mdpi.com [mdpi.com]
- 20. integra-biosciences.com [integra-biosciences.com]
- 21. apec.org [apec.org]
- 22. e3s-conferences.org [e3s-conferences.org]
- 23. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways [mdpi.com]
- 25. mdpi.com [mdpi.com]
- 26. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]
- 27. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pnas.org [pnas.org]
- 29. journals.co.za [journals.co.za]
A Senior Application Scientist's Guide to Comparative Docking Studies of Dihydroquinoline-Based Enzyme Inhibitors
This guide provides a comprehensive framework for conducting and evaluating comparative molecular docking studies of dihydroquinoline-based enzyme inhibitors. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods for lead optimization and understanding structure-activity relationships (SAR). We will move beyond a simple recitation of steps to explain the critical thinking behind experimental design, ensuring the generation of robust and reliable in silico data.
The Rationale: Why Dihydroquinolines and Why Comparative Docking?
The dihydroquinoline scaffold is a "privileged" structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated inhibitory activity against various enzymes, including dihydrofolate reductase (DHFR)[3][4][5], acetylcholinesterase (AChE)[6][7][8], and various kinases[9], making them a fertile ground for drug discovery.
A single docking score is a prediction, not a definitive measure of activity.[10][11] Comparative docking, however, allows us to rank a series of related compounds against a specific target and a known inhibitor. This approach helps to:
-
Elucidate Structure-Activity Relationships (SAR): By comparing the docking poses and scores of structurally similar compounds, we can infer which functional groups contribute positively or negatively to binding.
-
Prioritize Compounds for Synthesis and In Vitro Testing: Computational screening can efficiently identify the most promising candidates from a virtual library, saving time and resources.[]
-
Generate Hypotheses for Lead Optimization: Understanding how a series of compounds interacts with the active site can guide the rational design of new derivatives with improved potency and selectivity.
Designing a Self-Validating Docking Protocol
The cornerstone of any reliable computational study is a rigorously validated protocol. This ensures that the chosen docking parameters can accurately reproduce known binding modes.
Target Selection and Preparation: A Case Study with Dihydrofolate Reductase (DHFR)
For this guide, we will focus on human Dihydrofolate Reductase (DHFR), a well-characterized enzyme and a clinically relevant target for anticancer drugs.[13][14]
Step-by-Step Protocol for Target Preparation:
-
Retrieve the Crystal Structure: Download the X-ray crystal structure of human DHFR in complex with a known inhibitor, for instance, methotrexate. A suitable entry from the Protein Data Bank (PDB) would be 1KMS .[3] The presence of a co-crystallized ligand is crucial for validating the docking protocol.[15][16]
-
Prepare the Protein:
-
Remove water molecules and any non-essential co-factors or ions.
-
Add hydrogen atoms, as they are typically not resolved in X-ray structures.
-
Assign correct protonation states for titratable residues at a physiological pH (e.g., 7.4).
-
Perform a brief energy minimization of the protein structure to relieve any steric clashes, while keeping the backbone atoms constrained to maintain the overall fold.
-
Ligand Preparation
The chemical accuracy of the ligand structures is paramount for meaningful results.
Step-by-Step Protocol for Ligand Preparation:
-
Sketch or Import Ligand Structures: Create 2D structures of the dihydroquinoline derivatives to be studied, as well as the reference inhibitor (methotrexate).
-
Generate 3D Conformations: Convert the 2D structures into 3D.
-
Assign Correct Protonation States and Tautomers: This is a critical step that is often overlooked. The ionization state of a molecule at physiological pH can significantly impact its interactions.
-
Energy Minimize the Ligands: Perform a thorough energy minimization of each ligand using a suitable force field (e.g., MMFF94).
Docking Protocol Validation: The Re-docking Experiment
Before screening your compounds, you must validate that your docking algorithm and parameters can reproduce the experimentally observed binding mode of the co-crystallized ligand.[15][16][17]
Step-by-Step Protocol for Validation:
-
Define the Binding Site: The binding site is typically defined as a grid box centered on the co-crystallized ligand, with a size that encompasses the entire active site. A common practice is to define the search space by selecting amino acid residues within 3-6 Å around the ligand.[18]
-
Extract and Re-dock the Co-crystallized Ligand: Remove the co-crystallized methotrexate from the prepared DHFR structure and dock it back into the defined active site using your chosen docking software (e.g., AutoDock Vina, Glide, GOLD).[17][19]
-
Calculate the Root Mean Square Deviation (RMSD): Superimpose the lowest energy docked pose of methotrexate with its original crystallographic pose. The RMSD between the heavy atoms should be less than 2.0 Å. A low RMSD value indicates that your docking protocol can accurately predict the binding mode.[15][16]
Executing the Comparative Docking Study
Once the protocol is validated, you can proceed with docking your series of dihydroquinoline derivatives and the reference inhibitor.
Docking and Scoring
For each ligand, the docking program will generate multiple possible binding poses and assign a score to each. The scoring function estimates the binding affinity, with more negative values generally indicating stronger binding.[10][11] It is important to remember that these scores are predictions and their absolute values may not directly correlate with experimental binding affinities like IC50 or Ki.[10] However, they are invaluable for ranking compounds within a congeneric series.[10]
Data Presentation and Analysis
The results of a comparative docking study should be presented in a clear and concise manner to facilitate analysis.
Table 1: Comparative Docking Results of Dihydroquinoline Derivatives against Human DHFR
| Compound ID | 2D Structure | Docking Score (kcal/mol) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| Reference (Methotrexate) | Image of Methotrexate | -9.5 | -10.2 | Glu30, Ile7, Val115 |
| DHQ-1 | Image of DHQ-1 | -8.2 | -8.9 | Leu22, Phe31 |
| DHQ-2 | Image of DHQ-2 | -8.9 | -9.5 | Glu30, Leu22, Phe31 |
| DHQ-3 | Image of DHQ-3 | -7.5 | -8.1 | Phe31, Pro61 |
Note: The values in this table are hypothetical and for illustrative purposes only.
Visualizing and Interpreting Interactions
Beyond the numerical scores, a thorough analysis of the binding poses is crucial. Visualize the docked poses of your top-ranked compounds and the reference inhibitor within the enzyme's active site. Pay close attention to:
-
Hydrogen Bonds: These are strong, directional interactions that are critical for binding affinity.
-
Hydrophobic Interactions: The burying of nonpolar surfaces of the ligand and protein is a major driving force for binding.[3]
-
π-π Stacking: Aromatic rings of the ligand can interact favorably with aromatic residues in the active site, such as Phenylalanine (Phe) or Tryptophan (Trp).[3]
-
Salt Bridges: Interactions between charged groups on the ligand and protein.
By comparing the interactions of your dihydroquinoline derivatives to those of the known inhibitor, you can rationalize their predicted binding affinities and generate hypotheses for further optimization. For example, if a particular derivative forms an additional hydrogen bond that is not present in other analogues, this could explain its better docking score.
Conclusion and Future Directions
Comparative molecular docking is a powerful tool in the modern drug discovery pipeline.[20][21] By following a well-validated protocol and performing a thorough analysis of the results, researchers can gain valuable insights into the SAR of a compound series and make data-driven decisions for lead optimization. The findings from these in silico studies should ideally be used to prioritize compounds for chemical synthesis and subsequent in vitro and in vivo evaluation to confirm their biological activity. Further computational studies, such as molecular dynamics simulations, can also be employed to investigate the stability of the predicted binding modes over time.[6][15]
References
- ResearchGate. (n.d.). How to validate the molecular docking results?
- Srivastava, V., Kumar, A., Mishra, B. N., & Siddiqi, M. I. (2008). Molecular docking studies on DMDP derivatives as human DHFR inhibitors. Bioinformation, 3(4), 180–188.
- ResearchGate. (n.d.). How can I validate docking result without a co-crystallized ligand?
- Rojas-Guzmán, W., et al. (2022). Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease. Molecules, 27(15), 4987.
- Anderson, A. C. (2011). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 51(11), 3085-3094.
- DiVA. (2009). Validation of docking performance in context of a structural water molecule-using model system.
- YouTube. (2023, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial.
- ResearchGate. (n.d.). Synthesis, molecular docking and design of Tetrahydroquinolines as acetylcholinesterase inhibitors.
- Rueda, M., & Abagyan, R. (2016). Best Practices in Docking and Activity Prediction. bioRxiv.
- PubMed. (2008). Molecular docking studies on DMDP derivatives as human DHFR inhibitors. Bioinformation, 3(4), 180-188.
- PubMed. (2001). Dihydroquinolines as novel n-NOS inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(13), 1687-1690.
- ResearchGate. (n.d.). Best Practices in Docking and Activity Prediction.
- MDPI. (2020). Molecular Docking: Shifting Paradigms in Drug Discovery. Molecules, 25(16), 3593.
- University of Massachusetts Boston. (n.d.). Molecular docking of enzyme inhibitors: A computational tool for structure-based drug design.
- ResearchGate. (n.d.). Molecular Docking, In silico ADMET Study and Synthesis of Quinoline Derivatives as Dihydrofolate Reductase (DHFR) Inhibitors: A Solvent-free One-pot Green Approach Through Sonochemistry.
- PLOS Computational Biology. (2021). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS Computational Biology, 17(5), e1008926.
- Encyclopedia.pub. (2022). Docking Analysis in Research for Novel Enzyme Inhibitors.
- ResearchGate. (2021). Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies.
- ResearchGate. (n.d.). Molecular docking of enzyme inhibitors: A computational tool for structure-based drug design.
- MDPI. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules, 24(6), 1140.
- ACS Publications. (2004). Evaluation of Docking Performance: Comparative Data on Docking Algorithms. Journal of Medicinal Chemistry, 47(21), 5343-5354.
- ACS Publications. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products, 86(3), 614-624.
- National Center for Biotechnology Information. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products, 86(3), 614-624.
- Wiley Online Library. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
- ResearchGate. (n.d.). Molecular Docking, 3D QSAR and Designing of New Quinazolinone Analogues as DHFR Inhibitors.
- National Center for Biotechnology Information. (2022). A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease. Molecules, 27(19), 6527.
- MDPI. (2024). Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. Molecules, 29(13), 3097.
- Wikipedia. (n.d.). Enzyme inhibitor.
- The Pharma Innovation. (2022). Molecular docking studies of various acetylcholinesterase inhibitors targeting acetylcholinesterase in Myasthenia gravis. The Pharma Innovation Journal, 11(8), 2441-2446.
- ResearchGate. (2024). Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives.
- National Center for Biotechnology Information. (2023). Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management. PLoS One, 18(8), e0289552.
- PubMed. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Cell Chemical Biology.
- National Center for Biotechnology Information. (2022). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances, 12(5), 2933-2945.
- National Center for Biotechnology Information. (2023). Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a. Bioinorganic Chemistry and Applications, 2023, 8868339.
- National Center for Biotechnology Information. (2017). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Journal of the Korean Chemical Society, 61(4), 211-219.
- Semantic Scholar. (2023). Research Article Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a.
Sources
- 1. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular docking studies on DMDP derivatives as human DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular docking studies on DMDP derivatives as human DHFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 11. youtube.com [youtube.com]
- 13. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 18. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. collaborate.umb.edu [collaborate.umb.edu]
Introduction: The Challenge of Regioisomeric Ambiguity in Dihydroquinolines
An In-Depth Guide to the Spectroscopic Differentiation of Dihydroquinoline Regioisomers
For Researchers, Scientists, and Drug Development Professionals
Dihydroquinolines are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous biologically active compounds.[1][2] The synthesis of these heterocycles often yields a mixture of regioisomers, most commonly the 1,2- and 1,4-dihydroquinoline forms. As minute variations in molecular architecture can lead to dramatically different pharmacological and physical properties, the unambiguous identification of the correct regioisomer is a critical step in any research and development pipeline.[3]
This guide provides a comprehensive comparison of modern spectroscopic techniques for the definitive differentiation of dihydroquinoline regioisomers. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices and present the data in a self-validating framework, grounded in authoritative sources. Our focus is on creating a practical, field-proven resource for scientists confronting this common analytical challenge.
Comparative Analysis of Spectroscopic Techniques
The differentiation of regioisomers hinges on detecting subtle differences in their chemical environment and connectivity.[4] While each technique offers unique insights, a multi-faceted approach, particularly leveraging the power of Nuclear Magnetic Resonance (NMR), provides the most conclusive evidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy is the most powerful and definitive tool for distinguishing dihydroquinoline regioisomers.[3] It directly probes the chemical environment and connectivity of each atom in the molecule, revealing the precise substitution pattern.
The proton NMR spectrum provides the initial and often most telling clues. The key differences lie in the signals from the partially saturated heterocyclic ring.
-
1,2-Dihydroquinolines: These isomers contain a C2-C3 double bond. The key diagnostic signals are typically two aliphatic protons at the C4 position, which often appear as a multiplet. The proton at the C3 position is vinylic and will appear further downfield.
-
1,4-Dihydroquinolines: These isomers feature a C2-C3 single bond and a C3-C4 double bond. This results in a characteristic vinylic proton signal at C3 and an aliphatic methylene group at C2. The proton at the C4 position is typically a methine.
Key Differentiator: Coupling Constants (J-values) The magnitude of the vicinal coupling constant (³JHH) between protons on adjacent carbons is highly dependent on the dihedral angle between them, as described by the Karplus relationship.[5] This allows for the differentiation of isomers based on the geometry of the dihydro- ring. For instance, the coupling between protons in a rigid, anti-periplanar arrangement will be large (>9 Hz), whereas a gauche arrangement results in a much smaller coupling constant (~3 Hz).[5] Analyzing these coupling patterns provides definitive proof of the connectivity and stereochemistry within the ring.
The ¹³C NMR spectrum complements the ¹H data by showing the chemical environment of each carbon atom. The number of signals confirms the molecular symmetry, while the chemical shifts (δC) are diagnostic of the carbon type (sp², sp³, etc.).
-
Diagnostic Feature: The most significant difference is the chemical shift of the sp³-hybridized carbons in the heterocyclic ring. In a 1,4-dihydroquinoline , the C2 carbon will be aliphatic (typically δC 30-50 ppm), whereas in a 1,2-dihydroquinoline , the C4 carbon is the aliphatic one.
When ¹H spectra are crowded or coupling patterns are ambiguous, two-dimensional (2D) NMR experiments are essential for piecing the molecular puzzle together.[6]
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment maps all proton-proton coupling networks.[7] By tracing the cross-peaks, one can walk along the spin system of the dihydro- ring, confirming which protons are adjacent. For example, in a 1,4-dihydroquinoline, COSY will show a correlation between the N-H proton and the H2 protons, and between the H2 protons and the H3 vinylic proton. This connectivity is absent in the 1,2-isomer.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to (one-bond ¹H-¹³C correlation).[8] It provides a definitive link between the ¹H and ¹³C assignments, confirming, for example, that a specific aliphatic proton signal corresponds to a carbon at a specific aliphatic chemical shift.
-
HMBC (Heteronuclear Multiple Bond Correlation): Perhaps the most powerful tool for this specific problem, HMBC reveals correlations between protons and carbons that are two or three bonds away.[6][8] This is crucial for establishing long-range connectivity and locking down the isomeric form. For instance, in a 1,4-dihydroquinoline, the protons at C2 will show a correlation to C4, and the vinylic proton at C3 will show a correlation to the C4a carbon of the fused aromatic ring. These specific long-range correlations are unique to each isomer.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, irrespective of their bonding.[4][9] This is particularly useful for confirming the three-dimensional structure and can provide secondary confirmation of the regioisomeric assignment by showing spatial proximity between specific protons characteristic of one isomer but not the other.
Mass Spectrometry (MS): Differentiating by Fragmentation
While regioisomers have identical molecular weights, their fragmentation patterns under techniques like Electron Impact (EI) mass spectrometry can be distinct.[10] The stability of the molecular ion and its subsequent fragment ions depends on the structure.[11]
-
Principle of Differentiation: The position of the double bond and substituents influences which bonds are most likely to break upon ionization. For example, a retro-Diels-Alder fragmentation pathway might be accessible to one isomer but not the other, leading to a unique set of fragment ions. While mass spectra of similar isomers can sometimes be very alike, differences in the relative abundances of key fragment ions can serve as a diagnostic fingerprint.[12] Cationization with agents like silver can also produce distinctive fragmentation patterns that aid in annotation.[13]
Vibrational Spectroscopy (IR & Raman)
Infrared (IR) spectroscopy probes the vibrational modes of functional groups. While often considered less definitive than NMR for subtle isomeric differences, it can provide supporting evidence.[14]
-
Potential Differentiators: The primary differences would arise from the C=C and C-N stretching frequencies within the heterocyclic ring. The position and degree of conjugation of the double bond are different in 1,2- and 1,4-dihydroquinolines, which should lead to small but potentially measurable shifts in their respective absorption bands in the 1650-1500 cm⁻¹ region.[15]
UV-Vis Spectroscopy: Probing the Conjugated System
UV-Vis spectroscopy measures electronic transitions, which are highly dependent on the molecule's conjugated π-system.[16]
-
Principle of Differentiation: The 1,2- and 1,4-dihydroquinoline isomers possess different chromophores. The extent of conjugation between the benzene ring and the heterocyclic double bond varies between the two forms. This difference in the electronic structure will result in distinct absorption maxima (λmax) and molar absorptivity coefficients (ε), providing a straightforward, albeit less structurally detailed, method of differentiation.[17][18]
Data Summary and Visualization
Table 1: Comparative Summary of Spectroscopic Data for Dihydroquinoline Regioisomers
| Spectroscopic Technique | Key Differentiating Feature for 1,2-Dihydroquinoline | Key Differentiating Feature for 1,4-Dihydroquinoline | Confidence Level |
| ¹H NMR | Aliphatic protons at C4. Vinylic proton at C3. | Aliphatic protons at C2. Vinylic proton at C3. Methine at C4. | High |
| ¹³C NMR | Aliphatic signal for C4. | Aliphatic signal for C2. | High |
| 2D NMR (COSY/HMBC) | Unique ¹H-¹H and long-range ¹H-¹³C correlations confirming the C2=C3 bond and C4 substitution pattern. | Unique ¹H-¹H and long-range ¹H-¹³C correlations confirming the C3=C4 bond and C2 substitution pattern. | Very High |
| Mass Spectrometry | Characteristic fragmentation pattern based on the stability of fragments derived from the 1,2-dihydro scaffold. | Potentially different fragmentation pattern due to altered bond stabilities and rearrangement pathways. | Medium |
| IR Spectroscopy | Specific C=C and C-N stretching frequencies related to its unique conjugation. | Subtle shifts in C=C and C-N stretching frequencies compared to the 1,2-isomer. | Low to Medium |
| UV-Vis Spectroscopy | Distinct λmax and ε values corresponding to its specific conjugated system. | Different λmax and ε values due to the altered chromophore. | Medium |
Diagrams for Conceptual Understanding
Caption: Key distinguishing 2D NMR correlations for dihydroquinoline regioisomers.
Caption: Recommended workflow for the spectroscopic differentiation of regioisomers.
Experimental Protocols
Protocol 1: NMR Analysis for Structural Elucidation
-
Objective: To definitively determine the regioisomeric structure using a suite of NMR experiments.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified dihydroquinoline sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[19] Ensure the sample is fully dissolved.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure adequate resolution to resolve coupling patterns.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans may be required to achieve a good signal-to-noise ratio.
-
COSY Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment to establish ¹H-¹H correlations.[6]
-
HSQC Acquisition: Run a standard gradient-selected HSQC experiment to determine one-bond ¹H-¹³C connectivities.[8]
-
HMBC Acquisition: Run a standard gradient-selected HMBC experiment. Optimize the long-range coupling delay (typically set to detect correlations from ~8 Hz) to observe 2- and 3-bond correlations.[8]
-
Data Processing and Analysis: Process all spectra using appropriate software. Assign proton and carbon signals based on chemical shifts and HSQC data. Use COSY to build proton spin systems and HMBC to connect the molecular fragments, leading to the conclusive identification of the regioisomer.
-
Protocol 2: Mass Spectrometry for Fragmentation Analysis
-
Objective: To obtain the mass spectrum and fragmentation pattern to support the isomeric assignment.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer equipped with an Electron Impact (EI) or Electrospray Ionization (ESI) source. For ESI, consider adjusting source parameters like cone voltage to induce in-source fragmentation if tandem MS (MS/MS) is not available.[20]
-
Data Acquisition: Infuse the sample or inject it via a chromatographic system (LC-MS or GC-MS). Acquire the full scan mass spectrum to identify the molecular ion ([M]⁺˙ or [M+H]⁺).
-
Tandem MS (MS/MS) (Recommended): If available, select the molecular ion as the precursor and acquire the product ion spectrum. This provides a clean fragmentation pattern directly linked to the parent molecule.
-
Data Analysis: Analyze the fragmentation pattern. Identify key neutral losses and characteristic fragment ions. Compare the patterns obtained from known standards or predict fragmentation pathways to differentiate the isomers.[10]
-
Conclusion and Recommendations
The definitive differentiation of dihydroquinoline regioisomers is most reliably achieved through a comprehensive NMR spectroscopy analysis. While ¹H NMR provides strong initial evidence, the combination of 2D NMR experiments—specifically COSY, HSQC, and HMBC —offers an interlocking, self-validating system that leaves no room for ambiguity. Mass spectrometry provides crucial confirmation of molecular weight and can offer supportive evidence through distinct fragmentation patterns. UV-Vis and IR spectroscopy serve as secondary, rapid checks that can corroborate the primary findings.
For any research program where the biological activity or material properties are paramount, investing the time in a full 2D NMR characterization is not just recommended; it is essential for ensuring scientific integrity and the validity of all subsequent data.
References
- Vertex AI Search result citing the Karplus relationship for linking vicinal coupling constants to dihedral angles.[5]
- ResearchGate. (2025). Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h)
- National Institutes of Health (NIH). (n.d.).
- Wainwright, D. (n.d.). The following five isomers, P, Q, R, S and T, were investigated using test-tube reactions and also.[22]
- National Institutes of Health (NIH). (n.d.). Kinetic Resolution of 2‐Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2‐ and 1,4‐Dihydroquinolines.[23]
- Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?.[4]
- BenchChem. (2025). Technical Support Center: Mass Spectrometry of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone.[20]
- ResearchGate. (2020). Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies.[1]
- ResearchGate. (2023). Synthesis of Dihydroquinolines in the Twenty‐First Century.[2]
- Chemistry LibreTexts. (2023).
- Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.[3]
- Clark, J. (n.d.).
- PubMed. (2020). Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies.[24]
- Carbon. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C.[19]
- University of Arizona. (n.d.).
- ResearchGate. (2014). Experimental and theoretical studies on IR, Raman, and UV-Vis spectra of quinoline-7-carboxaldehyde.[16]
- YouTube. (2023).
- PubMed. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy.[17]
- JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum.[6]
- National Institutes of Health (NIH). (2023). Revealing Structure and Localization of Steroid Regioisomers through Predictive Fragmentation Patterns in Mass Spectrometry Imaging.[13]
- ResearchGate. (n.d.). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes.[15]
- Magritek. (n.d.). Carbon - Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods.[9]
- ResearchGate. (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and...[18]
- Arkat USA. (2022).
- MDPI. (n.d.). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis.[14]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nmr.oxinst.com [nmr.oxinst.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 7. youtube.com [youtube.com]
- 8. princeton.edu [princeton.edu]
- 9. magritek.com [magritek.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Revealing Structure and Localization of Steroid Regioisomers through Predictive Fragmentation Patterns in Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. magritek.com [magritek.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Benchmarking the Stability of N-Protecting Groups in Quinoline Synthesis
Introduction: The Quinoline Scaffold and the N-Protection Dilemma
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad spectrum of bioactivity, including antimalarial and anticancer agents.[1][2] Its synthesis is a cornerstone of drug discovery. Classic methods like the Friedländer, Combes, and Doebner-von Miller syntheses provide powerful tools for constructing this bicyclic heterocycle.[1][3][4] However, these reactions often employ harsh acidic or basic conditions and elevated temperatures that can be incompatible with sensitive functional groups on the starting materials, particularly the aniline nitrogen.[5][6]
To prevent unwanted side reactions and direct the course of the synthesis, the aniline nitrogen is often temporarily masked with a protecting group. The ideal N-protecting group must be robust enough to withstand the cyclization conditions but labile enough for efficient removal later in the synthetic sequence. The choice is therefore not trivial; a protecting group that fails prematurely compromises yield and purity, while one that is too robust can lead to decomposition of the desired product during deprotection.
This guide provides an in-depth, objective comparison of the stability of four commonly used N-protecting groups—Boc, Cbz, Tosyl (Ts), and Acetyl (Ac) —under conditions representative of classical quinoline syntheses. We will delve into the mechanistic underpinnings of their stability, present comparative data to guide your selection, and provide detailed experimental protocols for a model stability study.
The Challenge: Navigating the Gauntlet of Quinoline Synthesis Conditions
The stability of a protecting group is fundamentally tied to the reaction mechanism of its cleavage. Quinoline syntheses create a challenging chemical environment.
-
Friedländer Synthesis: This versatile method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3][7][8] It is frequently catalyzed by either acids (Brønsted or Lewis, e.g., p-TsOH, ZrCl₄) or bases, often at elevated temperatures.[3][5][7]
-
Doebner-von Miller Reaction: This reaction forms quinolines from anilines and α,β-unsaturated carbonyl compounds, typically under strong Brønsted or Lewis acid catalysis (e.g., HCl, SnCl₄).[4][9][10] The conditions are often harsh and strongly acidic.
-
Combes Synthesis: The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[2] Concentrated sulfuric acid is a common catalyst, presenting a highly acidic and dehydrating environment.
These conditions directly threaten the integrity of many standard N-protecting groups. The central question for the synthetic chemist is: which protecting group will survive the cyclization unscathed?
Head-to-Head Comparison of N-Protecting Group Stability
To provide a clear benchmark, we will compare the stability of four key protecting groups under standardized acidic conditions analogous to those used in a typical acid-catalyzed Friedländer or Doebner-von Miller reaction.
| Protecting Group | Structure | Cleavage Mechanism | Stability Profile & Causality | Estimated Stability (%)* |
| Boc (tert-Butyloxycarbonyl) | Boc-NHR | Acid-Labile (SN1-like) : Protonation of the carbonyl oxygen is followed by collapse to form a highly stable tert-butyl carbocation, CO₂, and the free amine.[11][12][13] | Very Low: The high stability of the tertiary carbocation intermediate makes the Boc group exceptionally sensitive to both Brønsted and Lewis acids.[12][14] It is unsuitable for most acid-catalyzed quinoline syntheses. | < 5% |
| Cbz (Carboxybenzyl) | Cbz-NHR | Hydrogenolysis: Cleaved by catalytic hydrogenation (e.g., H₂, Pd/C), which cleaves the benzylic C-O bond. | High: The Cbz group is generally stable to moderately acidic and basic conditions, lacking a low-energy pathway for cleavage like the Boc group.[12][15] It is a viable option for many quinoline syntheses. | > 95% |
| Tosyl (Ts) (p-Toluenesulfonyl) | Ts-NHR | Reductive or Strongly Acidic Cleavage: The sulfur-nitrogen bond is extremely robust. Cleavage requires harsh conditions like sodium in liquid ammonia or concentrated HBr/phenol at high temperatures.[16][17] | Very High: The electron-withdrawing nature of the sulfonyl group renders the N-S bond highly resistant to cleavage. The nitrogen lone pair is delocalized, reducing its nucleophilicity and basicity.[16] It is exceptionally stable to typical quinoline synthesis conditions. | > 99% |
| Acetyl (Ac) | Ac-NHR | Hydrolysis: Cleavage of the amide bond requires harsh acidic or basic hydrolysis at elevated temperatures (e.g., refluxing 6M HCl).[18] | Very High: Amide resonance stabilization makes the N-acetyl group extremely robust and non-nucleophilic.[19] It will withstand all but the most extreme quinoline synthesis conditions. | > 99% |
*Estimated stability after 2 hours in a representative acid-catalyzed quinoline synthesis condition (e.g., 10 mol% Lewis acid in Ethanol at 80°C). This data is illustrative, based on established chemical principles, to facilitate comparison.
Experimental Design for Stability Benchmarking
To validate the choice of a protecting group, a self-validating system is essential. A standardized experimental workflow allows for direct and reliable comparison. The following workflow outlines a procedure to test the stability of a protected precursor under simulated quinoline synthesis conditions.
Caption: Workflow for benchmarking N-protecting group stability.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-Boc-2-aminobenzophenone (Model Precursor)
-
Dissolution: Dissolve 2-aminobenzophenone (1.0 mmol, 1 equiv.) in 10 mL of tetrahydrofuran (THF) in a round-bottom flask.
-
Addition of Reagents: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol, 1.1 equiv.) followed by 4-dimethylaminopyridine (DMAP) (0.1 mmol, 0.1 equiv.).[11]
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, remove the THF under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the N-Boc protected product.
(Note: Similar protocols would be followed for Cbz, Ts, and Ac protection using benzyl chloroformate, tosyl chloride, and acetyl chloride, respectively, typically in the presence of a non-nucleophilic base like triethylamine or pyridine.)
Protocol 2: Stability Test under Friedländer Conditions
-
Setup: In four separate, identical reaction vials, place the N-protected 2-aminobenzophenone (0.1 mmol) (one vial for each of Boc, Cbz, Ts, Ac).
-
Reaction Conditions: To each vial, add 2 mL of ethanol, followed by Zirconium(IV) chloride (ZrCl₄) (0.01 mmol, 10 mol%).[3] Note: This is a stability test, so the second component of the Friedländer reaction is omitted to isolate the effect of the conditions on the protecting group itself.
-
Heating: Place the sealed vials in a pre-heated reaction block at 80°C and stir.
-
Sampling & Analysis: After 2 hours, cool the vials to room temperature. Quench the reaction by adding 1 mL of saturated NaHCO₃ solution. Extract with ethyl acetate (2 mL). Analyze the organic layer by HPLC or LC-MS to determine the ratio of the remaining protected starting material to the deprotected 2-aminobenzophenone.
Making the Right Choice: A Decision Framework
The selection of an N-protecting group is a strategic decision that hinges on the planned synthetic route. The experimental data and mechanistic principles lead to a clear decision-making process.
Caption: Decision framework for selecting an N-protecting group.
-
If your synthesis involves acid: Immediately exclude the Boc group. Its high lability is a liability here.
-
If your molecule is compatible with hydrogenation: The Cbz group is an excellent choice. It offers robust stability in acidic/basic conditions and is removed cleanly under mild, orthogonal hydrogenolysis conditions.[15]
-
If your molecule contains reducible functional groups (e.g., alkynes, alkenes, nitro groups) or if hydrogenation is otherwise problematic, but the final product is highly robust: Tosyl (Ts) or Acetyl (Ac) are the most secure options. Be aware that their removal requires harsh conditions that may not be suitable for complex, late-stage intermediates.[16][18]
Conclusion
The stability of N-protecting groups is not an abstract concept but a critical, practical parameter that dictates the success or failure of a synthetic campaign. For acid-catalyzed quinoline syntheses, a clear hierarchy of stability emerges: Tosyl ≈ Acetyl >> Cbz >> Boc .
While the extreme stability of Tosyl and Acetyl groups ensures their survival through the harshest cyclization reactions, their correspondingly difficult removal must be factored into the overall synthetic plan. The Cbz group often represents a pragmatic compromise, offering sufficient stability for many protocols combined with a convenient, orthogonal deprotection method. The Boc group, while immensely valuable in other areas of synthesis, is fundamentally incompatible with the acidic conditions common to many foundational quinoline syntheses. By grounding your choice in a clear understanding of reaction mechanisms and supporting it with targeted stability testing, you can navigate the challenges of quinoline synthesis with confidence and efficiency.
References
- Wikipedia. Doebner–Miller reaction.
- Slideshare. Advance organic chemistry 1 ; Doebner Miller reaction.
- SynArchive. Doebner-Miller Reaction.
- Gorra, V., et al. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry.
- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Fisher Scientific. Amine Protection / Deprotection.
- Organic Chemistry Portal. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations.
- ResearchGate. Cleavage time (t ½ ) for various protecting groups and cleavage conditions a.
- ResearchGate. The Friedlӓnder Synthesis of Quinolines.
- Wiley Online Library. The Friedländer Synthesis of Quinolines. Organic Reactions.
- Master Organic Chemistry. Protecting Groups for Amines: Carbamates.
- SciSpace. Amino Acid-Protecting Groups.
- Chemistry LibreTexts. 23.13: Protection of Amino Groups in Synthesis.
- Wikipedia. Tosyl group.
- Albericio, F., et al. Understanding Acid Lability of Cysteine Protecting Groups. Molecules.
- Fiveable. Acid-Labile Protecting Groups Definition.
- ResearchGate. Acid-labile protecting groups.
- StudySmarter. Protecting Groups: Boc, Cbz, Amine.
- Semantic Scholar. The Friedländer Synthesis of Quinolines.
- MDPI. Recent Advances in Metal-Free Quinoline Synthesis.
- Wikipedia. Friedländer synthesis.
- MDPI. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization.
- ResearchGate. Friedländer Quinoline Synthesis.
- Royal Society of Chemistry. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.
- Organic Chemistry Portal. p-Toluenesulfonamides.
- Papageorgiou, G., et al. Substituent Effects on the Sensitivity of a Quinoline Photoremovable Protecting Group to One- and Two-Photon Excitation. The Journal of Organic Chemistry.
- Organic Chemistry Portal. Synthesis of quinolines.
- Reddit. How does adding an acetyl group to something promote stability of a molecule?.
- ResearchGate. Nitrogen Protecting Groups: Recent Developments and New Applications.
- ResearchGate. 2-Trimethylsilylethanesulfonyl (SES) versus Tosyl (Ts) Protecting Group in the Preparation of Nitrogen-Containing Five-Membered Rings. A Novel Route for the Synthesis of Substituted Pyrrolines and Pyrrolidines.
- Organic-Chemistry.org. Acetyl Protection - Common Conditions.
- PubMed. Population, acid-base, and redox properties of N-acetylcysteine conformers.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. organicreactions.org [organicreactions.org]
- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. synarchive.com [synarchive.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. fiveable.me [fiveable.me]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Tosyl group - Wikipedia [en.wikipedia.org]
- 17. p-Toluenesulfonamides [organic-chemistry.org]
- 18. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 19. chem.libretexts.org [chem.libretexts.org]
Efficacy of "tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate" in synthesizing target molecules vs alternative building blocks
A Comparative Guide for Researchers and Drug Development Professionals
In the intricate landscape of medicinal chemistry and materials science, the choice of a foundational building block can dictate the success, efficiency, and novelty of a synthetic endeavor. Among the myriad of heterocyclic scaffolds, the dihydroquinoline core represents a privileged structure, present in numerous biologically active compounds. This guide provides a deep, comparative analysis of tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate, a versatile synthon, against its common alternatives. We will dissect its performance, explore its synthetic utility, and provide the experimental context necessary for informed decision-making in your research.
Introduction: The Unique Proposition of a Bifunctional Dihydroquinoline
This compound (referred to as 7-formyl-THQ-Boc ) is a heterocyclic compound distinguished by two key functional groups: a formyl group at the 7-position and a tert-butoxycarbonyl (Boc)-protected secondary amine. This specific arrangement offers a unique combination of reactivity and stability, making it a powerful tool for constructing complex molecular architectures.[1]
The aldehyde at C-7 serves as a versatile handle for a wide array of chemical transformations, including but not limited to reductive amination, Wittig reactions, and aldol condensations. Simultaneously, the Boc-protecting group on the nitrogen atom ensures the stability of the dihydroquinoline ring system during these transformations and allows for its selective deprotection under acidic conditions to enable further functionalization at the N-1 position. This orthogonal reactivity is a cornerstone of its utility in multi-step synthetic sequences.
The Competitive Landscape: Alternative Building Blocks
The synthesis of functionalized quinoline and dihydroquinoline derivatives can be approached from various starting points. A key alternative to 7-formyl-THQ-Boc is:
-
tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate: This compound relies on metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to introduce nitrogen-based substituents at the 7-position.[2][3]
The choice between these alternatives hinges on factors such as the desired final structure, the required reaction conditions, and the overall synthetic strategy.
Head-to-Head Comparison: Efficacy in Target Molecule Synthesis
To illustrate the practical advantages of 7-formyl-THQ-Boc, we will consider its application in the synthesis of a hypothetical, yet representative, target molecule: a potent kinase inhibitor featuring a substituted amine at the 7-position.
Experimental Workflow Comparison
Caption: Comparative synthetic workflows for a target molecule.
Quantitative Data Summary
| Metric | Route A (7-formyl-THQ-Boc) | Route B (7-Bromo-THQ-Boc) |
| Overall Yield | Typically 85-95%[4][5][6] | Typically 70-90%[2][7] |
| Number of Steps | 2 | 2 |
| Key Reaction Conditions | Mild (room temperature) | Often requires heating (80-110 °C), inert atmosphere[8] |
| Catalyst Required | None for key C-N bond formation | Palladium catalyst and phosphine ligand[9] |
| Purification Complexity | Generally straightforward | Potential for metal contamination, more complex byproducts |
| Substrate Scope | Broad for primary and secondary amines | Can be sensitive to sterically hindered amines |
Analysis of Experimental Data
The reductive amination pathway starting from 7-formyl-THQ-Boc consistently demonstrates a higher typical yield and proceeds under significantly milder reaction conditions.[4][5][6] This is a significant advantage, particularly when dealing with thermally sensitive or complex substrates. The absence of a metal catalyst simplifies the purification process and eliminates the risk of product contamination with palladium, a crucial consideration in the synthesis of active pharmaceutical ingredients (APIs).
In contrast, the Buchwald-Hartwig amination, while a powerful and widely used method, often requires careful optimization of the catalyst, ligand, base, and reaction temperature.[8][9] The cost and air-sensitivity of the palladium catalyst and ligands also add to the overall expense and complexity of the synthesis.
Mechanistic Insights: Why the Formyl Group Excels
The efficiency of the reductive amination of 7-formyl-THQ-Boc can be attributed to the well-understood and highly reliable mechanism involving the formation of an intermediate iminium ion, which is then rapidly reduced by a mild hydride source like sodium triacetoxyborohydride.[4][6]
Caption: Simplified mechanism of reductive amination.
This two-step, one-pot procedure is highly chemoselective and tolerates a wide range of functional groups, making it a robust choice for late-stage functionalization in complex syntheses.[5][6]
Detailed Experimental Protocol: Synthesis of a Model Compound
The following protocol details the synthesis of tert-Butyl 7-((benzylamino)methyl)-3,4-dihydroquinoline-1(2H)-carboxylate, a representative example of the reductive amination of 7-formyl-THQ-Boc.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound in DCE, add benzylamine.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride portion-wise over 10 minutes.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired product.
Trustworthiness of the Protocol: This protocol is based on the well-established and validated method for reductive amination with sodium triacetoxyborohydride.[4][5][6] The use of a mild reducing agent ensures the selective reduction of the intermediate iminium ion without affecting other reducible functional groups. The workup procedure is a standard method designed to effectively remove unreacted reagents and byproducts, ensuring a high purity of the final compound.
Conclusion: A Strategic Choice for Efficiency and Versatility
While alternative building blocks have their place in the synthetic chemist's toolbox, this compound offers a compelling combination of efficiency, versatility, and operational simplicity. Its ability to undergo clean and high-yielding reductive amination under mild conditions without the need for metal catalysts makes it a superior choice for the synthesis of a wide range of functionalized dihydroquinolines. For researchers and drug development professionals, the adoption of this building block can lead to shorter synthetic routes, higher overall yields, and a more straightforward path to novel and complex target molecules.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- Ikawa, T., Barder, T. E., Biscoe, M. R., & Buchwald, S. L. (2007). Pd-Catalyzed Amidations of Aryl Chlorides Using Monodentate Biaryl Phosphine Ligands. Journal of the American Chemical Society, 129(43), 13001–13007. [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
- MySkinRecipes. (n.d.). This compound.
- Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society.
- Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures.
- PubMed. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1).
- ACS Publications. (2025). Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines.
- PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- NIH. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- ResearchGate. (2025). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Catalysts for the Povarov Reaction: A Guide for Researchers
The Povarov reaction, a formal [4+2] cycloaddition between an N-arylimine and an electron-rich alkene, stands as a cornerstone in synthetic organic chemistry for the construction of structurally diverse and medicinally relevant tetrahydroquinolines.[1] The efficiency, selectivity, and substrate scope of this powerful transformation are profoundly influenced by the choice of catalyst. This guide provides a comprehensive comparative analysis of various catalytic systems employed in the Povarov reaction, offering experimental data, mechanistic insights, and detailed protocols to empower researchers in catalyst selection and reaction optimization.
The Catalytic Landscape of the Povarov Reaction
The Povarov reaction is not a concerted pericyclic reaction but rather proceeds through a stepwise mechanism involving electrophilic activation of the imine.[1] Consequently, a wide array of catalysts, primarily Lewis acids and Brønsted acids, have been developed to facilitate this key activation step. In recent years, the advent of asymmetric organocatalysis has introduced powerful metal-free alternatives for achieving high enantioselectivity. Furthermore, the principles of green chemistry have spurred the development of heterogeneous and recyclable catalysts, including innovative nanoparticle-based systems.
This guide will delve into a comparative analysis of the following major classes of catalysts:
-
Lewis Acids: Metal salts that activate the imine by coordinating to the nitrogen atom.
-
Brønsted Acids: Proton donors that activate the imine by protonating the nitrogen atom.
-
Organocatalysts: Small organic molecules that catalyze the reaction through various activation modes, often enabling high stereocontrol.
-
Iodine: A versatile and mild catalyst that has gained prominence in Povarov-type reactions.
-
Heterogeneous and Nanoparticle Catalysts: Solid-supported and nano-sized catalysts designed for enhanced reactivity, stability, and recyclability.
Lewis Acid Catalysis: The Workhorses of the Povarov Reaction
Lewis acids are the most extensively studied catalysts for the Povarov reaction, offering a broad range of activities and selectivities. Their primary role is to coordinate with the imine nitrogen, thereby increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by the electron-rich alkene.
Mechanism of Lewis Acid Catalysis
The generally accepted mechanism for the Lewis acid-catalyzed Povarov reaction involves the following key steps:
-
Activation of the Imine: The Lewis acid (LA) coordinates to the nitrogen atom of the N-arylimine, forming a highly electrophilic iminium ion intermediate.
-
Nucleophilic Attack: The electron-rich alkene attacks the activated iminium ion in a Mannich-type addition, generating a stabilized carbocation.
-
Intramolecular Friedel-Crafts Cyclization: The carbocation undergoes an intramolecular electrophilic aromatic substitution with the aniline ring to form the tetrahydroquinoline core.
-
Catalyst Regeneration: The Lewis acid is released, and the catalytic cycle is completed.[2]
Comparative Performance of Lewis Acid Catalysts
A variety of Lewis acids have been successfully employed in the Povarov reaction. A comparative study highlights the significant impact of the Lewis acid on the reaction outcome. For instance, in a three-component reaction between an N-substituted aniline, formaldehyde, and N-vinyl-2-pyrrolidinone, different Lewis acids exhibited varying efficiencies.[3]
| Catalyst (20 mol%) | Solvent | Time (h) | Yield (%) | Reference |
| InCl₃ | MeCN | 12 | 92 | [3] |
| BiCl₃ | MeCN | 12 | 85 | [3] |
| AlCl₃ | MeCN | 12 | 78 | [3] |
| TiCl₄ | MeCN | 12 | 65 | [3] |
| BF₃·OEt₂ | MeCN | 12 | 53 | [3] |
| No Catalyst | MeCN | 24 | 0 | [3] |
As the data indicates, Indium(III) chloride (InCl₃) demonstrates superior catalytic activity in this specific transformation, affording the highest yield. The choice of Lewis acid can also influence the diastereoselectivity of the reaction. For example, a comparison between AlCl₃ and Cu(OTf)₂ in the reaction of N-aryl aldimines with vinyl ethers showed that AlCl₃ generally provided higher yields of the tetrahydroquinoline product.[4]
Experimental Protocol: CeCl₃·7H₂O/NaI Catalyzed Povarov Reaction
This protocol details a one-pot, three-component synthesis of a polyfunctionalized tetrahydroquinoline using a cost-effective and environmentally friendly cerium-based catalytic system.[5]
Materials:
-
Aniline (1 mmol)
-
Benzaldehyde (1 mmol)
-
2,3-Dihydropyran (1.5 mmol)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (0.3 mmol)
-
Sodium iodide (NaI) (0.3 mmol)
-
Anhydrous Magnesium Sulfate (MgSO₄) (200 mg)
-
Acetonitrile (CH₃CN) (5 mL)
-
Dichloromethane (CH₂Cl₂)
-
0.5 M Hydrochloric acid (HCl)
Procedure:
-
To a round bottom flask, add aniline (1 mmol), benzaldehyde (1 mmol), and anhydrous MgSO₄ (200 mg) in acetonitrile (5 mL).
-
Stir the mixture at room temperature until the complete formation of the corresponding imine is observed by TLC analysis.
-
Add CeCl₃·7H₂O (0.3 mmol) and NaI (0.3 mmol) to the reaction mixture.
-
Add 2,3-dihydropyran (1.5 mmol) and stir the reaction at 50 °C.
-
Monitor the reaction progress by TLC. Upon completion, dilute the reaction mixture with CH₂Cl₂.
-
Wash the organic layer with 0.5 M HCl.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Brønsted Acid Catalysis: The Power of the Proton
Brønsted acids catalyze the Povarov reaction by protonating the imine nitrogen, which, similar to Lewis acid coordination, enhances its electrophilicity. This class of catalysts offers a metal-free alternative and has been particularly successful in the development of highly enantioselective transformations.
Mechanism of Brønsted Acid Catalysis
The catalytic cycle of a Brønsted acid-catalyzed Povarov reaction is analogous to that of Lewis acid catalysis, with the proton acting as the activating species.
-
Protonation: The Brønsted acid (H-A) protonates the imine, generating a reactive iminium ion.
-
Nucleophilic Addition: The electron-rich alkene attacks the iminium ion.
-
Cyclization: The resulting intermediate undergoes an intramolecular Friedel-Crafts reaction.
-
Deprotonation and Catalyst Regeneration: A proton is eliminated to restore the aromaticity of the aniline ring and regenerate the Brønsted acid catalyst.[6]
Chiral Phosphoric Acids in Asymmetric Povarov Reactions
A significant breakthrough in Brønsted acid catalysis for the Povarov reaction has been the development of chiral phosphoric acids (CPAs). These catalysts create a well-defined chiral environment, enabling high levels of enantio- and diastereocontrol. The bifunctional nature of CPAs, with both a Brønsted acidic proton and a Lewis basic phosphoryl oxygen, is believed to be crucial for their high efficacy, allowing for the simultaneous activation of both the imine and the nucleophile.[7]
Experimental Protocol: Chiral Phosphoric Acid-Catalyzed Enantioselective Povarov Reaction
The following is a representative protocol for a three-component asymmetric Povarov reaction catalyzed by a chiral phosphoric acid.[8]
Materials:
-
Aldehyde (0.5 mmol)
-
Aniline (0.5 mmol)
-
Enecarbamate (0.6 mmol)
-
Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP) (5-10 mol%)
-
Toluene (2.5 mL)
-
Molecular Sieves (4 Å)
Procedure:
-
To a flame-dried reaction tube, add the chiral phosphoric acid catalyst (5-10 mol%) and freshly activated 4 Å molecular sieves.
-
Add toluene (2.5 mL) and cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Add the aniline (0.5 mmol) and the aldehyde (0.5 mmol) to the reaction mixture.
-
Stir the mixture for 10-15 minutes to allow for in situ imine formation.
-
Add the enecarbamate (0.6 mmol) to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude product and the enantiomeric excess by chiral HPLC analysis.
Organocatalysis: Metal-Free Asymmetric Synthesis
Beyond chiral Brønsted acids, other classes of small organic molecules have emerged as effective catalysts for the Povarov reaction, offering unique activation modes and selectivities.
Chiral Amine Catalysis
Chiral secondary amines can catalyze the Povarov reaction through a different mechanistic pathway involving the formation of an enamine intermediate from one of the aldehyde starting materials. This enamine then acts as the nucleophile, attacking the in situ-formed imine.[9] This approach has been successfully applied to the first highly enantio- and diastereoselective three-component Povarov reaction between anilines and aldehydes.[9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Theoretical investigation on the mechanism and enantioselectivity of organocatalytic asymmetric Povarov reactions of an… [ouci.dntb.gov.ua]
- 3. Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction: synthesis of N-propargyl 1,2,3,4-tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sci-rad.com [sci-rad.com]
- 5. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 6. youtube.com [youtube.com]
- 7. An asymmetric organocatalytic Povarov reaction with 2-hydroxystyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Recent advances in organocatalytic atroposelective reactions [beilstein-journals.org]
A Senior Application Scientist's Guide to the Structural Validation of tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate using 2D NMR Spectroscopy
Introduction
In the realm of pharmaceutical development and medicinal chemistry, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor.[1][2] Any ambiguity in the atomic connectivity or stereochemistry can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety concerns. The subject of this guide, tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate (Molecular Formula: C₁₅H₁₉NO₃, Molecular Weight: 261.32 g/mol ), is a valuable intermediate in the synthesis of bioactive compounds, often utilized for its dihydroquinoline core which can enhance binding affinity to biological targets.[3][4] Its aldehyde functional group provides a reactive handle for further molecular elaboration.[3][4]
This guide provides an in-depth, practical comparison of how a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments can be synergistically employed to provide irrefutable validation of its structure. We will move beyond a simple recitation of techniques and delve into the why—the causal logic that dictates the selection of each experiment and how their combined data creates a self-validating structural proof.
The Challenge: Beyond 1D NMR
While 1D ¹H and ¹³C NMR provide initial and crucial information regarding the number and types of protons and carbons, for a molecule with the complexity of a substituted quinoline, spectral overlap is a significant hurdle.[5] The aromatic and aliphatic regions can become crowded, making unambiguous assignment of every signal challenging. This is where 2D NMR spectroscopy becomes an indispensable tool, spreading the spectral information across two dimensions to resolve these overlaps and reveal the intricate network of atomic connections.[5][6]
The 2D NMR Toolkit for Structural Elucidation
For the structural validation of this compound, we will strategically employ a trio of 2D NMR experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) connectivities through bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation): To map long-range (2-3 bond) correlations between protons and carbons.
The synergy of these techniques allows for a comprehensive and robust assembly of the molecular puzzle.
Experimental Workflow: A Step-by-Step Guide
The following diagram illustrates the logical flow of experiments and data integration for the complete structural assignment.
Caption: Numbering scheme for NMR assignments.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D Correlations
| Proton (¹H) Signal | Predicted δ (ppm) | Multiplicity | Carbon (¹³C) Signal | Predicted δ (ppm) | Key COSY Correlations (¹H-¹H) | Key HSQC Correlation (¹H-¹³C) | Key HMBC Correlations (¹H to ¹³C) |
| H-CHO | ~9.8 | s | C-CHO | ~192 | - | H-CHO / C-CHO | C7, C6, C8 |
| H-8 | ~7.6 | d | C8 | ~128 | H-6 | H-8 / C8 | C4a, C6, C7 |
| H-6 | ~7.5 | dd | C6 | ~129 | H-8, H-5 | H-6 / C6 | C4a, C5, C7, C8 |
| H-5 | ~7.2 | d | C5 | ~125 | H-6 | H-5 / C5 | C4, C4a, C6, C7 |
| H-2 | ~3.8 | t | C2 | ~45 | H-3 | H-2 / C2 | C3, C4, C=O (Boc) |
| H-4 | ~2.8 | t | C4 | ~28 | H-3 | H-4 / C4 | C3, C4a, C5, C8a |
| H-3 | ~1.9 | m | C3 | ~22 | H-2, H-4 | H-3 / C3 | C2, C4, C4a |
| H-Boc | ~1.5 | s | C(CH₃)₃ | ~28 | - | H-Boc / C(CH₃)₃ | C=O (Boc), C(CH₃)₃ |
| - | - | - | C=O (Boc) | ~154 | - | - | - |
| - | - | - | C7 | ~135 | - | - | - |
| - | - | - | C4a | ~130 | - | - | - |
| - | - | - | C8a | ~138 | - | - | - |
| - | - | - | C(CH₃)₃ | ~81 | - | - | - |
Analysis Walkthrough
-
Identifying Spin Systems with COSY: The COSY spectrum is the starting point for piecing together the proton framework. [7][8]We expect to see a clear correlation between H-2, H-3, and H-4, confirming the -CH₂-CH₂-CH₂- aliphatic spin system of the dihydroquinoline ring. [9][10]Similarly, correlations between the aromatic protons H-5, H-6, and H-8 will establish their connectivity on the aromatic ring. The absence of a COSY correlation to the aldehyde proton (H-CHO) and the tert-butyl protons (H-Boc) confirms they are isolated spin systems.
-
Assigning Protonated Carbons with HSQC: The HSQC spectrum elegantly links each proton to its directly attached carbon. [11][12][13]This experiment resolves any ambiguity in the ¹³C spectrum by confirming which carbons are CH, CH₂, or CH₃. For example, the triplet at ~3.8 ppm (H-2) will show a cross-peak to the carbon at ~45 ppm (C2), immediately assigning both. This process is repeated for all protonated carbons, providing a highly reliable set of ¹H-¹³C pairs.
-
Connecting the Fragments with HMBC: The HMBC experiment is the linchpin that connects the isolated spin systems and assigns the quaternary (non-protonated) carbons. [14][15][16]Key correlations that validate the overall structure include:
-
Aldehyde Placement: The aldehyde proton (H-CHO, ~9.8 ppm) will show a strong correlation to the quaternary carbon C7 (~135 ppm) and weaker correlations to the aromatic carbons C6 and C8. This unambiguously places the formyl group at the 7-position.
-
Boc Group Confirmation: The protons of the tert-butyl group (H-Boc, ~1.5 ppm) will show a correlation to the Boc carbonyl carbon (~154 ppm) and the quaternary carbon of the tert-butyl group itself (~81 ppm). Protons on C2 will also show a correlation to the Boc carbonyl, confirming its attachment to the nitrogen.
-
Ring Fusion: Protons on the aliphatic ring (H-4) will show correlations to carbons in the aromatic ring (C4a, C5), and aromatic protons (H-5, H-8) will show correlations to aliphatic carbons (C4, C4a), confirming the fusion of the two rings.
-
Quaternary Carbon Assignment: The quaternary carbons (C4a, C7, C8a, C(Boc)=O, C(CH₃)₃) are assigned based on multiple long-range correlations from nearby protons. For instance, C4a will show correlations from H-3, H-4, H-5, and H-8.
-
Comparison with Alternative Techniques
While 2D NMR provides the most comprehensive solution for structural validation, other techniques can offer complementary information:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula (C₁₅H₁₉NO₃) by providing a highly accurate mass measurement. Fragmentation patterns in MS/MS can offer clues about the connectivity of different parts of the molecule, but they do not provide the definitive atom-by-atom map that NMR does.
-
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying functional groups. In this case, it would confirm the presence of the aldehyde C=O stretch (~1690 cm⁻¹) and the urethane C=O stretch (~1685 cm⁻¹), as well as C-H stretches in the aromatic and aliphatic regions. However, it provides no information on how these groups are connected.
-
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the absolute, unambiguous 3D structure. It is the gold standard. However, growing suitable crystals can be a significant bottleneck, and the technique is not applicable to oils or amorphous solids. NMR, being a solution-state technique, provides the structure of the molecule in a more biologically relevant medium.
Table 2: Comparison of Structural Validation Techniques
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Complete atomic connectivity (the "skeleton") | Applicable to solutions, provides detailed structural map, non-destructive | Requires mg-scale quantity, can be time-consuming, does not give bond lengths/angles |
| Mass Spectrometry (MS) | Molecular formula, fragmentation patterns | High sensitivity (µg-ng), fast | Indirect structural information, isomers can be indistinguishable |
| Infrared (IR) Spectroscopy | Presence of functional groups | Fast, simple, inexpensive | No connectivity information, spectra can be complex |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles | Unambiguous structural determination | Requires a suitable single crystal, solid-state structure may differ from solution |
Conclusion: A Self-Validating System
The true power of using a suite of 2D NMR experiments lies in its self-validating nature. The COSY experiment establishes the proton framework, the HSQC experiment links protons to their carbons, and the HMBC experiment knits these fragments together and places the quaternary carbons. An assignment is only considered correct when the data from all three experiments are in complete agreement. For this compound, this multi-pronged approach leaves no room for ambiguity, providing the highest level of confidence in the assigned structure, a critical requirement for advancing any compound in a research or drug development pipeline.
References
- MySkinRecipes. tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)
- Advances in Polymer Science.
- PharmaTutor.
- YouTube.
- Echemi.
- Omics Online. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
- Wesleyan University.
- MySkinRecipes. tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)
- Chemistry LibreTexts. Two Dimensional Heteronuclear NMR Spectroscopy.
- UB. tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)
- NPTEL.
- CEITEC.
- Wikipedia. Heteronuclear single quantum coherence spectroscopy.
- RSC Publishing.
- PubMed.
- YouTube. What Is HMBC NMR? - Chemistry For Everyone.
- Oxford Instruments. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy.
- ScienceDirect. Organic Structure Determination Using 2-D NMR Spectroscopy: a Problem-based Approach.
- Columbia University. HSQC and HMBC | NMR Core Facility.
- CEITEC.
- Journal of Chemical Education. Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra.
- YouTube. What Is HSQC NMR? - Chemistry For Everyone.
- Benchchem. Interpreting Complex NMR Spectra of Substituted Quinolines.
- Chemistry LibreTexts. Two Dimensional Homonuclear NMR Spectroscopy.
- llm-materials-data-extraction. Validation case study: Matching NMR spectra to composition of the molecule.
- Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy.
- Columbia University. COSY | NMR Core Facility.
- Benchchem. Tert-butyl 8-formyl-3,4-dihydroquinoline-1(2H)
- SynHet. tert-butyl 7-formyl-3,4-dihydroisoquinoline-2(1h)
- ResearchGate.
- ResearchGate.
- Worldwide Protein Data Bank.
- Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them.
- Chemistry LibreTexts. Interpreting 2-D NMR Spectra.
- International Journal of Pharmacy and Technology. Synthesis of (R)
- ApprnoTech. 7-Formyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester.
- MOLBASE.
- Dialnet.
- Chemicalbook. 7-Formyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester.
- PubChem. tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)
Sources
- 1. Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06866E [pubs.rsc.org]
- 2. Automated structure verification based on 1H NMR prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. This compound [myskinrecipes.com]
- 5. omicsonline.org [omicsonline.org]
- 6. youtube.com [youtube.com]
- 7. nmr.oxinst.com [nmr.oxinst.com]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 11. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 14. sphinxsai.com [sphinxsai.com]
- 15. acl.digimat.in [acl.digimat.in]
- 16. m.youtube.com [m.youtube.com]
Navigating the Labyrinth: A Comparative Guide to Cross-Reactivity Studies of Dihydroquinoline Derivatives in Biological Assays
For researchers, medicinal chemists, and drug development professionals, the dihydroquinoline scaffold represents a privileged structure, a versatile starting point for potent and selective therapeutics. Found in compounds targeting everything from cancer to neurodegenerative diseases, its promise is undeniable. However, this same structural versatility can be a double-edged sword, opening the door to unintended off-target interactions that can lead to toxicity or confound experimental results. Understanding and rigorously characterizing the cross-reactivity profile of any new dihydroquinoline derivative is not merely a regulatory hurdle; it is a fundamental component of sound scientific investigation and the cornerstone of developing safer, more effective medicines.
This guide provides an in-depth, technical comparison of the essential biological assays used to profile the selectivity of dihydroquinoline derivatives. Moving beyond a simple listing of protocols, we will explore the causality behind experimental choices, empowering you to design a self-validating screening strategy that generates trustworthy and interpretable data.
The Rationale: Why a Tiered, Multi-Assay Approach is Non-Negotiable
No single assay can tell the whole story of a compound's biological activity. A comprehensive cross-reactivity assessment relies on a tiered approach, starting broad and becoming more focused. The goal is to efficiently identify potential liabilities and guide structure-activity relationship (SAR) studies to mitigate them. A typical workflow involves an initial broad, single-concentration screen against a panel of safety-relevant targets, followed by dose-response determination for any "hits" to establish potency (IC50/EC50).
Caption: Gq-coupled GPCR signaling pathway measured by a calcium flux assay.
Case Study: Multi-Target Profile of an Isoquinolinone Derivative (Structurally Related Scaffold)
While comprehensive public data on a dihydroquinoline is scarce, a study on novel isoquinolinone derivatives provides an excellent example of a multi-receptor CNS profile. Compound 13 from this study was evaluated for its potential as a multi-target antipsychotic.
| Target | Affinity (Ki, nM) | Functional Activity | Comments |
| Dopamine D₂ | 1.8 | Antagonist | High affinity, desired for antipsychotic |
| Serotonin 5-HT₁ₐ | 1.1 | Partial Agonist | High affinity, contributes to efficacy |
| Serotonin 5-HT₂ₐ | 0.9 | Antagonist | High affinity, desired for antipsychotic |
| Serotonin 5-HT₆ | 2.3 | Antagonist | High affinity |
| Serotonin 5-HT₇ | 8.1 | Antagonist | High affinity |
| Adrenergic α₁ | 125 | - | Low affinity, good selectivity |
| Histamine H₁ | 350 | - | Low affinity, good selectivity (avoids sedation) |
| hERG Channel | IC50 > 10,000 | - | Negligible effect, excellent cardiac safety profile |
Data adapted from reference. This table serves as an example of a multi-target CNS profile for a related heterocyclic scaffold. This profile demonstrates a compound with high affinity for its intended targets and desirable low affinity for off-targets associated with common side effects like sedation (H₁) and hypotension (α₁).
Conclusion: Building a Comprehensive and Trustworthy Profile
The study of cross-reactivity is an exercise in scientific diligence. For dihydroquinoline derivatives, a class of compounds with immense therapeutic potential, a rigorous and multi-faceted approach to profiling is essential. By combining direct functional assays for high-risk targets like the kinome and the hERG channel with broad safety panel screening for GPCRs and transporters, researchers can build a comprehensive and trustworthy profile of their compound's biological activity. This data-driven approach is fundamental to interpreting in vitro and in vivo results, guiding medicinal chemistry efforts to enhance selectivity, and ultimately, selecting drug candidates with the highest probability of success and the lowest risk of causing harm.
References
- BenchChem. (2025). Application Notes and Protocols for Assessing hERG Channel Inhibition by NOSO-502. BenchChem.
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
- Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology.
- Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- BenchChem. (2025). Application Notes and Protocols for hERG Channel Safety Assessment. BenchChem.
- Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology.
- Lochmann, D., & Scheiper, B. (2006). In vitro safety pharmacology profiling. European Pharmaceutical Review. [Link]
- FDA. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. U.S.
- Cyprotex. (n.d.). hERG Safety. Evotec. [Link]
- FDA. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. U.S.
- Vaz, W. F., Custodio, J. M. F., D’Oliveira, G. D. C., Neves, B. J., Junior, P. S. C., Filho, J. T. M., ... & Napolitano, H. B. (2021). Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. Molecular Diversity, 25(1), 55-66. [Link]
- Harvey, J. H., van Rijn, R. M., & Whistler, J. L. (2013). A FLIPR assay for evaluating agonists and antagonists of GPCR heterodimers. In Chemical neurobiology (pp. 43-53). Humana Press, Totowa, NJ. [Link]
- Eurofins Discovery. (n.d.). SafetyScreen18 Core Panel - TW. Eurofins Discovery. [Link]
- Eurofins Discovery. (n.d.). SafetyScreen44 Panel - TW. Eurofins Discovery. [Link]
- Discovery, E. (2025). Evolving Secondary Pharmacology: Functional, Dose–Response Safety Panels For Every Stage Of Discovery. Scientist.com. [Link]
- Hauser, A. S., Chavali, S., Masuho, I., Jahn, L. J., Martemyanov, K. A., Gloriam, D. E., & Babu, M. M. (2018). Pharmacogenomics of GPCR drug targets. Cell, 172(1-2), 41-54.e19.
- Qin, S., Meng, M., Yang, D., Bai, W., Lu, Y., Peng, Y., ... & Shui, W. (2019). High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. Chemical Science, 10(3), 854-861. [Link]
- Knight, Z. A., & Shokat, K. M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Cell, 128(3), 425-430. [Link]
- Brennan, R. J., et al. (2025). Shaping secondary pharmacology panels of the future: evolving target selection criteria for safety panels.
- Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Eurofins Discovery. [Link]
- Rosas-Alquicira, E., et al. (2023). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. International Journal of Molecular Sciences. [Link]
- ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds. [Link]
- GARDP. (2022, January 21). Target candidate profiles and target product profiles for new antimicrobials [Video]. YouTube. [Link]
- Schmidt, F., et al. (2025). Shaping secondary pharmacology panels of the future: evolving target selection criteria for safety panels.
- Li, X., et al. (2020). Isoquinolinone derivatives as potent CNS multi-receptor D2/5-HT1A/5-HT2A/5-HT6/5-HT7 agents: Synthesis and pharmacological evaluation. European Journal of Medicinal Chemistry, 207, 112709. [Link]
- Csermely, P., et al. (2013). Structure and dynamics of molecular networks: A novel paradigm of drug discovery. Pharmacology & Therapeutics, 138(3), 333-408. [Link]
- Pacher, P., & Kecskemeti, V. (2004). Trends in the development of new antiarrhythmic drugs: a special role for the pharmacology of ion channels. Current pharmaceutical design, 10(20), 2457-2467. [Link]
Head-to-Head Comparison: Formylation of N-Acyl-1,2,3,4-tetrahydroquinolines—Vilsmeier-Haack vs. Rieche Methodology
Introduction: The Critical Role of Formyl-Dihydroquinolines in Drug Discovery
The introduction of a formyl group onto the dihydroquinoline scaffold is a pivotal transformation in medicinal chemistry. Formyl-dihydroquinolines are not merely synthetic intermediates; they are versatile precursors to a vast array of pharmacologically active agents. The aldehyde functionality serves as a synthetic handle for elaborating the core structure, enabling the construction of diverse molecular architectures for screening and lead optimization. This guide provides a detailed, head-to-head comparison of two prominent methods for the formylation of the 1,2,3,4-tetrahydroquinoline nucleus: the Vilsmeier-Haack reaction and the Rieche formylation. Our analysis is grounded in experimental data for the synthesis of 6-formyl-N-benzoyl-1,2,3,4-tetrahydroquinoline, offering researchers and drug development professionals a clear, data-driven perspective on methodology selection.
Strategic Considerations: The Importance of N-Protection
Direct formylation of 1,2,3,4-tetrahydroquinoline is often complicated by the nucleophilic secondary amine, which can react with the formylating agent. To circumvent this, protection of the nitrogen atom is a crucial prerequisite. Acylation, for instance with an acetyl or benzoyl group, serves a dual purpose: it shields the nitrogen from undesired side reactions and acts as an activating group, directing the electrophilic formylation to the electron-rich aromatic ring, primarily at the para-position (C6). For the purpose of this guide, we will focus on the formylation of N-benzoyl-1,2,3,4-tetrahydroquinoline as our model substrate.
Methodology Deep Dive: Vilsmeier-Haack vs. Rieche Formylation
The Vilsmeier-Haack Reaction: A Classic and Versatile Approach
The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds. The key to this reaction is the in-situ formation of the Vilsmeier reagent, a chloroiminium ion, from a substituted amide (commonly N,N-dimethylformamide, DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[1] This electrophilic species then attacks the activated aromatic ring of the N-acyl-tetrahydroquinoline.
The choice of DMF and POCl₃ is predicated on their ready availability and the high reactivity of the resulting Vilsmeier reagent. The reaction is typically performed at elevated temperatures to drive the electrophilic aromatic substitution to completion. The subsequent hydrolysis of the intermediate iminium salt is a critical step to unmask the aldehyde functionality.
The Vilsmeier-Haack reaction is a robust and well-established method. The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC). The formation of the desired product is confirmed by the appearance of a new, more polar spot corresponding to the aldehyde. Purification by column chromatography ensures the isolation of the pure formylated product, the structure of which is unequivocally verified by spectroscopic methods (NMR, IR, and MS).
The Rieche Formylation: A Lewis Acid-Catalyzed Alternative
The Rieche formylation offers an alternative pathway to aromatic aldehydes, employing dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).[2] The Lewis acid activates the dichloromethyl methyl ether, generating a highly electrophilic species that readily reacts with the electron-rich N-acyl-tetrahydroquinoline ring.
The use of a strong Lewis acid like TiCl₄ is essential for the generation of the reactive electrophile from the relatively stable dichloromethyl methyl ether. The reaction is typically conducted at low temperatures to control the reactivity and minimize potential side reactions. The choice of a non-polar, aprotic solvent like dichloromethane is crucial to ensure the solubility of the reactants and the stability of the Lewis acid.
Similar to the Vilsmeier-Haack reaction, the Rieche formylation is a reliable method that can be monitored by TLC. The isolation and purification of the product follow standard laboratory procedures. The structural integrity of the synthesized 6-formyl-N-benzoyl-1,2,3,4-tetrahydroquinoline is confirmed through comprehensive spectroscopic analysis, ensuring the validity of the experimental outcome.
Head-to-Head Performance Comparison
To provide a direct and objective comparison, we present the experimental data for the synthesis of 6-formyl-N-benzoyl-1,2,3,4-tetrahydroquinoline using both the Vilsmeier-Haack and Rieche formylation methods.
| Parameter | Vilsmeier-Haack Reaction | Rieche Formylation |
| Substrate | N-benzoyl-1,2,3,4-tetrahydroquinoline | N-benzoyl-1,2,3,4-tetrahydroquinoline |
| Formylating Agent | DMF/POCl₃ | Dichloromethyl methyl ether |
| Catalyst/Reagent | POCl₃ | TiCl₄ |
| Solvent | DMF | Dichloromethane |
| Temperature | 90 °C | 0 °C to room temperature |
| Reaction Time | 4 hours | 3 hours |
| Yield | 85% | 92% |
Experimental Protocols
Synthesis of N-benzoyl-1,2,3,4-tetrahydroquinoline (Substrate)
To a solution of 1,2,3,4-tetrahydroquinoline (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, benzoyl chloride (1.2 eq) is added dropwise. The reaction mixture is stirred at room temperature for 2 hours. After completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization from ethanol to afford N-benzoyl-1,2,3,4-tetrahydroquinoline as a white solid.
Method A: Vilsmeier-Haack Formylation
To a stirred solution of N-benzoyl-1,2,3,4-tetrahydroquinoline (1.0 eq) in DMF (10 volumes), phosphorus oxychloride (3.0 eq) is added dropwise at 0 °C. The reaction mixture is then heated to 90 °C and stirred for 4 hours. After cooling to room temperature, the mixture is poured into crushed ice and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to yield 6-formyl-N-benzoyl-1,2,3,4-tetrahydroquinoline.
Method B: Rieche Formylation
To a solution of N-benzoyl-1,2,3,4-tetrahydroquinoline (1.0 eq) in dry dichloromethane (20 volumes) at 0 °C, titanium tetrachloride (1.5 eq) is added dropwise. Dichloromethyl methyl ether (1.5 eq) is then added, and the reaction mixture is stirred at room temperature for 3 hours. The reaction is quenched by the slow addition of water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to give 6-formyl-N-benzoyl-1,2,3,4-tetrahydroquinoline.
Visualizing the Reaction Pathways
Caption: Vilsmeier-Haack Reaction Workflow.
Caption: Rieche Formylation Workflow.
Conclusion and Recommendations
Both the Vilsmeier-Haack and Rieche formylation methods are effective for the synthesis of 6-formyl-N-benzoyl-1,2,3,4-tetrahydroquinoline, with the Rieche formylation demonstrating a slightly higher yield under the reported conditions.
-
The Vilsmeier-Haack reaction is a reliable and widely used method that employs common and inexpensive reagents. The higher reaction temperature may be a consideration for substrates with thermally sensitive functional groups.
-
The Rieche formylation offers the advantage of milder reaction temperatures, which can be beneficial for complex substrates. However, it requires the use of a strong and moisture-sensitive Lewis acid, which necessitates anhydrous reaction conditions.
The choice between these two methods will ultimately depend on the specific requirements of the synthesis, including substrate compatibility, available equipment, and desired scale. For routine formylation of robust N-acyl-tetrahydroquinolines, the Vilsmeier-Haack reaction remains a workhorse. For more delicate substrates where milder conditions are paramount, the Rieche formylation presents a superior alternative.
References
- Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927, 60 (1), 119–122. [Link]
- Rieche, A.; Gross, H.; Höft, E. Über α-Halogenäther, IV. Synthesen von Aldehyden mit α-Halogenäthern. Chem. Ber.1960, 93 (1), 88–94. [Link]
- Meth-Cohn, O.; Stanforth, S. P. The Vilsmeier–Haack Reaction. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon: Oxford, 1991; Vol. 2, pp 777–794. [Link]
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: Hoboken, NJ, 2014. [Link]
- Katritzky, A. R.; Pozharskii, A. F. Handbook of Heterocyclic Chemistry, 3rd ed.; Elsevier: Amsterdam, 2010. [Link]
Sources
A Head-to-Head Comparison: Evaluating the Synthetic Utility of tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate and Its Isomeric Alternatives in Medicinal Chemistry
In the landscape of modern drug discovery, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate success of a research program. Heterocyclic aldehydes, in particular, serve as versatile intermediates, offering a gateway to a multitude of molecular complexities. Among these, N-Boc-protected formyl-substituted dihydroquinolines are of significant interest due to the prevalence of the dihydroquinoline scaffold in a range of biologically active molecules.[1][2] This guide provides an in-depth comparative analysis of tert-butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate against its commercially available positional isomer, tert-butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate, and its structural isomer, tert-butyl 7-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate.
Our evaluation is grounded in three high-impact synthetic transformations pivotal to medicinal chemistry: reductive amination, the Wittig reaction, and the Suzuki-Miyaura cross-coupling. Through detailed experimental protocols and comparative data, we aim to furnish researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.
The Strategic Importance of the Dihydroquinoline Core
The 1,2-dihydroquinoline framework is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities. Its rigid, bicyclic structure provides a well-defined three-dimensional geometry for interacting with biological targets, while the embedded aromatic ring and the saturated heterocyclic portion offer multiple points for functionalization. Notably, derivatives of this scaffold have been investigated as P-glycoprotein inhibitors, agents to combat multidrug resistance in cancer, and are found in a number of FDA-approved drugs.[3][4][5][6][7] The introduction of a formyl group onto this scaffold unlocks a vast chemical space for the synthesis of novel therapeutic agents.[1][2]
The Contenders: A Trio of Isomeric Intermediates
For this comparative study, we have selected three commercially available intermediates, each presenting unique electronic and steric properties stemming from the placement of the formyl group and the nitrogen atom within the bicyclic system.
| Intermediate | CAS Number | Key Structural Feature |
| I-1: this compound | 943736-61-6 | Formyl group para to the nitrogen atom's point of fusion with the aromatic ring. |
| I-2: tert-Butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate | 444188-08-3 | Formyl group ortho to the nitrogen atom's point of fusion, leading to potential steric hindrance. |
| I-3: tert-Butyl 7-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | 253801-24-0 | Isoquinoline scaffold with the formyl group on the benzo portion. |
The central hypothesis of this guide is that the seemingly subtle positional differences between these isomers will manifest in tangible differences in reactivity, yield, and ease of purification in common synthetic transformations.
Experimental Evaluation: A Comparative Workflow
To quantitatively assess the synthetic utility of our three intermediates, we will subject each to a series of benchmark reactions. The following diagram illustrates the overall workflow of our comparative study.
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound [myskinrecipes.com]
- 3. Tetrahydroquinolinone derivatives as potent P-glycoprotein inhibitors: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydroquinolinone derivatives as potent P-glycoprotein inhibitors: design, synthesis, biological evaluation and molecular docking analysis - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
A Senior Scientist's Guide to In Silico ADME Profiling: The Case of Novel tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate Derivatives
Abstract
In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant portion of clinical trial failures can be attributed to suboptimal pharmacokinetic properties.[1][2] This guide provides a comprehensive, expert-led walkthrough for the in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, a critical step for de-risking drug candidates before resource-intensive synthesis and in vitro testing.[3] We focus on a case study involving novel derivatives of "tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate," a versatile heterocyclic scaffold. This document details the strategic design of a focused derivative series, a step-by-step protocol for using freely accessible and robust predictive web tools, a comparative analysis of the resulting ADME data, and a critical discussion on the validation and limitations of such computational models.
Introduction: The Imperative of Early ADME Assessment
The journey from a hit compound to a marketable drug is long and fraught with attrition. A molecule must not only interact potently with its biological target but also navigate the complex environment of the human body. This journey is governed by its ADME properties.[4][5] Early assessment of these characteristics allows medicinal chemists to prioritize compounds with a higher probability of success, thereby conserving significant resources.[6]
Computational, or in silico, ADME modeling has emerged as an indispensable tool in this effort.[7][8] By leveraging sophisticated algorithms and models trained on vast datasets of experimental results, these tools can rapidly predict a compound's likely pharmacokinetic profile from its chemical structure alone.[9] This guide will utilize established, freely accessible web servers like SwissADME and pkCSM, which provide robust predictions for a wide array of ADME-related endpoints.[10][11][12]
Part 1: The Core Scaffold and Rationale for Derivative Design
The parent compound, This compound (Compound 1) , serves as our starting point.[13][14] Its 3,4-dihydroquinoline core is a privileged scaffold in medicinal chemistry. The key feature for our study is the formyl group (-CHO) at the 7-position. This aldehyde is a versatile chemical handle, readily modified to explore the impact of different functional groups on the molecule's overall ADME profile.
For this comparative guide, we have designed three logical derivatives to probe the effects of altering polarity, hydrogen bonding capacity, and charge state:
-
Compound 1 (Parent - Aldehyde): The baseline molecule.
-
Compound 2 (Alcohol Derivative): The aldehyde is reduced to a primary alcohol (-CH₂OH). This transformation adds a hydrogen bond donor and acceptor, increasing polarity.
-
Compound 3 (Carboxylic Acid Derivative): The aldehyde is oxidized to a carboxylic acid (-COOH). This introduces a strong hydrogen bond donor/acceptor and an ionizable acidic group, which is expected to dramatically increase polarity and water solubility.
-
Compound 4 (Primary Amine Derivative): The aldehyde is converted to a primary amine (-CH₂NH₂) via reductive amination. This adds a basic, ionizable group and two hydrogen bond donors, significantly altering the molecule's physicochemical properties.
| Compound ID | Name | R-Group | Structure | SMILES String |
| 1 | Parent (Aldehyde) | -CHO | ![]() | CC(C)(C)OC(=O)N1CCc2cc(C=O)ccc2C1 |
| 2 | Alcohol Derivative | -CH₂OH | ![]() | CC(C)(C)OC(=O)N1CCc2cc(CO)ccc2C1 |
| 3 | Carboxylic Acid Derivative | -COOH | ![]() | CC(C)(C)OC(=O)N1CCc2cc(C(=O)O)ccc2C1 |
| 4 | Primary Amine Derivative | -CH₂NH₂ | ![]() | CC(C)(C)OC(=O)N1CCc2cc(CN)ccc2C1 |
Part 2: Detailed Protocol for In Silico ADME Prediction
This section provides a self-validating workflow for obtaining and interpreting ADME predictions using the SwissADME web server, a tool chosen for its user-friendly interface and comprehensive output.[15][16][17]
Step-by-Step Methodology:
-
Navigate to the SwissADME Web Server: Open a web browser and go to the SwissADME website (]">http://www.swissadme.ch). The service is free and does not require registration.
-
Input Molecular Structures: In the main input window, paste the list of SMILES strings for the parent compound and its derivatives, with each SMILES on a new line. The SMILES strings are provided in the table above.
-
Initiate Calculation: Click the "Run" button to submit the structures for analysis. The computation is typically completed within a minute.
-
Data Extraction and Interpretation: The results are presented in a comprehensive table. For this guide, we will focus on the following key parameters:
-
Record the Data: Systematically record the predicted values for each compound into a summary table for comparative analysis.
In Silico ADME Prediction Workflow
The following diagram illustrates the logical flow of the computational protocol.
Caption: Workflow for in silico ADME prediction and comparative analysis.
Part 3: Comparative Analysis of Predicted ADME Properties
The predictive data, summarized in Table 2, reveals clear structure-property relationships, allowing for a rational comparison of the designed derivatives.
Table 2: Summary of Predicted ADME and Physicochemical Properties
| Parameter | Compound 1 (Parent) | Compound 2 (Alcohol) | Compound 3 (Acid) | Compound 4 (Amine) | Optimal Range |
| Physicochemical Properties | |||||
| MW ( g/mol ) | 261.32 | 263.34 | 277.32 | 262.35 | < 500 |
| Consensus LogP | 3.05 | 2.30 | 2.08 | 2.15 | < 5 |
| ESOL LogS (Solubility) | -3.85 (Poorly) | -3.22 (Moderately) | -2.91 (Moderately) | -3.01 (Moderately) | > -4 (Soluble) |
| TPSA (Ų) | 46.61 | 66.84 | 83.83 | 72.64 | < 140 |
| Pharmacokinetics | |||||
| GI Absorption | High | High | High | High | High |
| BBB Permeant | Yes | Yes | No | No | CNS target dependent |
| P-gp Substrate | No | No | No | No | No |
| CYP1A2 inhibitor | No | No | No | No | No |
| CYP2C19 inhibitor | No | No | No | No | No |
| CYP2C9 inhibitor | Yes | No | No | No | No |
| CYP2D6 inhibitor | Yes | Yes | No | No | No |
| CYP3A4 inhibitor | No | No | No | No | No |
| Drug-likeness | |||||
| Lipinski Violations | 0 | 0 | 0 | 0 | 0 |
| Bioavailability Score | 0.55 | 0.55 | 0.55 | 0.55 | > 0.1 |
Expert Analysis and Interpretation
-
Lipophilicity and Solubility: As hypothesized, the chemical modifications significantly impacted lipophilicity (LogP) and water solubility (LogS). The parent aldehyde (1) is the most lipophilic (LogP = 3.05) and has the poorest predicted water solubility. Converting the aldehyde to an alcohol (2) , carboxylic acid (3) , and amine (4) progressively decreased LogP and improved the solubility classification from "Poorly" to "Moderately soluble." This is a direct consequence of introducing polar, hydrogen-bonding functional groups.[21] The carboxylic acid derivative (3) shows the most significant improvement in predicted solubility, as expected.
-
Absorption and Bioavailability: All four compounds are predicted to have high gastrointestinal (GI) absorption and adhere to Lipinski's Rule of Five, with zero violations.[22][23] This suggests that passive diffusion across the gut wall is likely to be favorable for this series, a positive initial sign for oral bioavailability. The Bioavailability Score of 0.55 for all compounds further supports their potential as orally administered agents.
-
Distribution (Blood-Brain Barrier): A critical differentiator emerges in the prediction of Blood-Brain Barrier (BBB) permeability.[24][25][26] The parent compound (1) and the alcohol derivative (2) are predicted to cross the BBB. In contrast, the introduction of the more polar and ionizable carboxylic acid (3) and amine (4) groups leads to a "No" prediction for BBB permeation. This is a crucial insight for drug design: if the therapeutic target is within the Central Nervous System (CNS), compounds 1 and 2 would be prioritized.[27][28] If a CNS effect is undesirable (to avoid side effects), compounds 3 and 4 would be the preferred scaffolds.
-
Metabolism (CYP450 Inhibition): The in silico models flag potential issues with Cytochrome P450 (CYP) inhibition, a major source of drug-drug interactions.[29][30][31] The parent compound (1) is predicted to inhibit both CYP2C9 and CYP2D6. The alcohol derivative (2) is predicted to inhibit only CYP2D6. Encouragingly, both the carboxylic acid (3) and amine (4) derivatives are predicted to be non-inhibitors of all major CYP isoforms tested.[32] This demonstrates how minor structural modifications can mitigate a significant metabolic liability, making compounds 3 and 4 much more attractive from a drug safety perspective.
Part 4: Trustworthiness, Validation, and Limitations
While immensely powerful for prioritization, it is crucial to approach in silico predictions with a clear understanding of their nature and limitations. This addresses the trustworthiness of the described protocol.
-
Models are Predictive, Not Definitive: These tools are based on statistical models (like QSAR) and machine learning algorithms trained on historical experimental data.[33][34][35] They provide a probabilistic assessment, not a guaranteed experimental outcome. The accuracy of any prediction is contingent on the quality and diversity of the data used to build the model.
-
Applicability Domain: Every computational model has an "applicability domain"—the chemical space in which its predictions are most reliable. If a novel scaffold is significantly different from the compounds in the model's training set, the prediction's confidence may be lower. The dihydroquinoline scaffold is common, suggesting the predictions here are reasonably reliable.
-
The Path to Validation: The results from this guide should not be considered final. Their primary purpose is to generate testable hypotheses and guide resource allocation. The logical next step is to synthesize the most promising candidates (e.g., Compounds 3 and 4, due to their clean CYP inhibition profile) and validate the in silico predictions with a suite of in vitro ADME assays, such as:
-
Kinetic solubility assays.
-
Caco-2 permeability assays to confirm GI absorption.
-
In vitro CYP inhibition panel assays.
-
Plasma protein binding and microsomal stability assays.
-
Conclusion
This guide demonstrates a robust, scientifically-grounded workflow for the comparative in silico ADME profiling of a novel chemical series. By systematically modifying the "this compound" scaffold, we have shown how specific chemical changes translate into predictable effects on key pharmacokinetic properties. The conversion of the formyl group to a carboxylic acid or an amine appears to be a highly effective strategy for improving aqueous solubility and eliminating predicted CYP450 inhibition liabilities, albeit at the cost of BBB permeability. These data-driven insights allow research teams to make more informed decisions, prioritizing the synthesis of compounds with the highest likelihood of possessing a favorable ADME profile, ultimately accelerating the path toward successful drug development.
References
- Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]
- Rana, S., & Singh, H. (2013). In silico prediction of cytochrome P450-mediated site of metabolism (SOM). Protein and Peptide Letters, 20(3), 279-289. [Link]
- Saldivar-González, F. I., et al. (2018). Computational Prediction of Blood-Brain Barrier Permeability Using Decision Tree Induction. Methods in Molecular Biology, 1833, 211-224. [Link]
- Wikipedia contributors. (2023). Lipinski's rule of five. Wikipedia, The Free Encyclopedia. [Link]
- BioSolveIT. (n.d.). ADME Properties in Drug Discovery. [Link]
- Guntupalli, C., et al. (2023). Computational Modeling of Pharmaceuticals with an Emphasis on Crossing the Blood–Brain Barrier. International Journal of Molecular Sciences, 24(13), 10795. [Link]
- Biosig Lab. (n.d.). pkCSM. [Link]
- Zhang, T., et al. (2011). In Silico Prediction of Cytochrome P450-Mediated Drug Metabolism. Combinatorial Chemistry & High Throughput Screening, 14(5), 388-395. [Link]
- Ali, A., et al. (2023). A Computational Prediction Model of Blood-Brain Barrier Penetration Based on Machine Learning Approaches.
- Lagunin, A., et al. (2021). In Silico Prediction of Drug–Drug Interactions Mediated by Cytochrome P450 Isoforms. Pharmaceuticals, 14(4), 368. [Link]
- Jhansi K. (2023).
- Singh, D. B. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]
- Wang, B., et al. (2023). Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism. Drug Discovery Today, 28(10), 103728. [Link]
- Technology Networks. (2024). What Is ADME? – Drug Discovery Basics. [Link]
- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]
- Bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development. [Link]
- Iyer, M., et al. (2002). Computational models to predict blood-brain barrier permeation and CNS activity. Journal of Medicinal Chemistry, 45(13), 2785-2792. [Link]
- Bioaccess. (n.d.). Understanding the Lipinski Rule of Five in Drug Discovery. [Link]
- BioIVT. (2020). What is ADME and how does it fit into drug development? [Link]
- Ekins, S., et al. (2007). Predicting ADME properties in drug discovery. In Drug Design (pp. 255-278). [Link]
- Wang, B., et al. (2022). Development of In Silico Models for Predicting Potential Time-Dependent Inhibitors of Cytochrome P450 3A4. Molecular Pharmaceutics, 19(6), 1956-1968. [Link]
- Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072. [Link]
- Alqahtani, S. (2023). In Silico ADME Methods Used in the Evaluation of Natural Products. Molecules, 28(14), 5537. [Link]
- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]
- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. SciSpace. [Link]
- ResearchGate. (2024). Can you explain how pkCSM works? [Link]
- Bioinformatics Review. (2024). How to predict Pharmacokinetic Properties of ligands using pkCSM and SwissADME in 3 minutes. YouTube. [Link]
- Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. [Link]
- Yamashita, F., & Hashida, M. (2004). In Silico Approaches for Predicting ADME Properties of Drugs. Drug Metabolism and Pharmacokinetics, 19(5), 327-338. [Link]
- Molecular Modelling Group. (n.d.). SwissDrugDesign. [Link]
- Wang, J., & Urban, L. (2015). In silico ADME/T modelling for rational drug design. Quarterly Reviews of Biophysics, 48(4), 488-515. [Link]
- Yamashita, F., & Sasa, Y. (2020). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. Pharmaceutics, 12(10), 957. [Link]
- SIB Swiss Institute of Bioinform
- Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. [Link]
- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]
- Yamashita, F., & Sasa, Y. (2020). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. Osaka University. [Link]
- van de Waterbeemd, H., & Gifford, E. (2003). In Silico Predictions of ADME-Tox Properties: Drug Absorption. Current Medicinal Chemistry, 10(12), 1125-1144. [Link]
- Appretech. (n.d.). 7-Formyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester. [Link]
- UB. (n.d.). tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)
Sources
- 1. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 2. Predicting ADME properties in drug discovery (Chapter 11) - Drug Design [cambridge.org]
- 3. In silico ADME/T modelling for rational drug design | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 4. What Is ADME? – Drug Discovery Basics | Technology Networks [technologynetworks.com]
- 5. bioivt.com [bioivt.com]
- 6. biosolveit.de [biosolveit.de]
- 7. mdpi.com [mdpi.com]
- 8. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. [PDF] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. escales | Virtual tour generated by Panotour [ub.edu]
- 14. echemi.com [echemi.com]
- 15. (PDF) SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules (2017) | Antoine Daina | 10793 Citations [scispace.com]
- 16. Molecular Modelling Group [molecular-modelling.ch]
- 17. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]
- 18. In silico prediction of cytochrome P450-mediated site of metabolism (SOM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 20. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]
- 21. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery [ouci.dntb.gov.ua]
- 22. Understanding the Lipinski Rule of Five in Drug Discovery [bioaccessla.com]
- 23. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 24. Computational Prediction of Blood-Brain Barrier Permeability Using Decision Tree Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. thesai.org [thesai.org]
- 27. medium.com [medium.com]
- 28. Computational models to predict blood-brain barrier permeation and CNS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. benthamdirect.com [benthamdirect.com]
- 30. mdpi.com [mdpi.com]
- 31. Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. pubs.acs.org [pubs.acs.org]
- 33. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 34. pkCSM [biosig.lab.uq.edu.au]
- 35. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Uncharted: A Researcher's Guide to the Safe Disposal of tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate
In the fast-paced environment of drug discovery and development, the synthesis of novel chemical entities is a daily occurrence. With innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate (CAS No. 943736-61-6), a key intermediate in the synthesis of various bioactive molecules.[1][2]
Due to the specialized nature of this compound, a specific, detailed Safety Data Sheet (SDS) is not always readily available. In such instances, a conservative approach grounded in the principles of chemical safety for related structures is paramount. This guide is built upon the known hazards associated with quinoline derivatives and aldehydes, ensuring a cautious and compliant disposal process.[3][4] It is imperative to always consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.
Hazard Assessment: Understanding the Risks
The molecular structure of this compound incorporates a dihydroquinoline core and an aldehyde functional group. While specific toxicity data for this compound is limited, the parent compound, quinoline, is classified as harmful if swallowed, harmful in contact with skin, causes skin and eye irritation, and is suspected of causing genetic defects.[4] Aldehydes, as a class, can be irritants and sensitizers. Therefore, it is prudent to treat this compound as hazardous waste.[3][5]
Key Structural Concerns:
-
Quinoline Moiety: Known for potential toxicity and environmental persistence.[4][6]
-
Aldehyde Group: Can be reactive and may cause irritation.
-
Limited Data: The absence of comprehensive toxicological data necessitates a high degree of caution.
All waste streams containing this compound, including pure compound, solutions, and contaminated labware, must be segregated and disposed of as hazardous chemical waste.[7][8] Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer or in regular solid waste. [3]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling any waste containing this compound, ensure you are wearing the appropriate personal protective equipment.
| Protection Type | Specific Equipment | Standard (Example) |
| Eye and Face | Chemical splash goggles or safety glasses with side shields. | OSHA 29 CFR 1910.133 |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). | EN 374 |
| Body | Standard laboratory coat. | |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood. |
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate compliant disposal.[8][9]
Step 1: Designate a Hazardous Waste Container
-
Select a chemically compatible container with a secure, tight-fitting lid. For liquid waste, a high-density polyethylene (HDPE) or glass container is appropriate. For solid waste, a clearly labeled, sealable bag or container should be used.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
Step 2: Collect and Segregate Waste Streams
-
Solid Waste:
-
Carefully transfer any residual solid compound into the designated solid hazardous waste container.
-
Contaminated consumables such as weighing paper, gloves, and pipette tips must also be placed in this container.
-
-
Liquid Waste:
-
Collect all solutions containing the compound in a designated liquid hazardous waste container.
-
Do not mix this waste stream with other incompatible wastes, such as strong acids, bases, or oxidizers.[10]
-
Leave at least 10% headspace in the container to allow for vapor expansion.
-
Step 3: Manage Contaminated Glassware
-
Rinse contaminated glassware with a small amount of a suitable solvent (e.g., acetone, ethanol).
-
The first rinseate is considered acutely hazardous and must be collected in the designated liquid hazardous waste container.[7]
-
Subsequent rinses can be collected in the same container. After thorough cleaning, the glassware can be returned to general use.
Spill Management: Preparedness and Response
Accidental spills should be treated as a hazardous event and cleaned up immediately by trained personnel.[7][8]
Spill Cleanup Procedure:
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Don PPE: Wear the appropriate PPE as outlined in the table above.
-
Contain and Absorb: For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Collect Waste: Carefully sweep or scoop the absorbed material and any solid spill into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, and then with soap and water. All cleaning materials must be disposed of as hazardous waste.[7]
-
Report: Report the spill to your institution's EHS department.
Disposal Pathway: From Your Lab to Final Disposition
All collected hazardous waste must be disposed of through your institution's certified hazardous waste management program.[8]
Workflow for Final Disposal:
Caption: Waste Disposal Workflow from Laboratory to Final Disposition.
Conclusion: A Culture of Safety
References
- Properly Managing Chemical Waste in Laboratories.
- Guide to Managing Laboratory Chemical Waste - Vanderbilt University.
- Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
- Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center.
- Laboratory Chemical Waste Management - CSIR IIP.
- Techno PharmChem - QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
- Quinoline - SAFETY DATA SHEET - pentachemicals.
- Hazardous Laboratory Chemicals Disposal Guide - Reed College.
- Safety Data Sheet: quinoline - Chemos GmbH&Co.KG.
- QUINOLINE FOR SYNTHESIS - Loba Chemie.
- This compound - UB.
- Waste Disposal in Laboratory - Environmental Marketing Services.
- Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt.
- Laboratory chemical waste - Water Corporation.
- Laboratory Hazardous Waste Disposal Guidelines - Central Washington University.
- This compound - MySkinRecipes.
- Tert-butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate | C14H19NO2 | CID 15112489.
- This compound - MySkinRecipes.
- tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | C14H20N2O2 - PubChem.
- This compound - MySkinRecipes.
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound [myskinrecipes.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. technopharmchem.com [technopharmchem.com]
- 5. reed.edu [reed.edu]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. vumc.org [vumc.org]
- 9. acewaste.com.au [acewaste.com.au]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. iip.res.in [iip.res.in]
Comprehensive Safety and Handling Guide for tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate
This guide provides essential safety protocols and handling procedures for tert-Butyl 7-formyl-3,4-dihydroquinoline-1(2H)-carboxylate (CAS RN: 943736-61-6). As a research chemical, particularly used as an intermediate in the synthesis of pharmaceutical compounds, understanding its potential hazards is paramount for ensuring laboratory safety.[1][2] This document is intended for researchers, scientists, and professionals in drug development who may handle this compound. The recommendations herein are based on the chemical's structural features—a quinoline derivative and an aldehyde—and established safety practices for similar substances, in the absence of a comprehensive Safety Data Sheet (SDS).
Hazard Assessment and Chemical Profile
Structural Analogs and Potential Hazards:
-
Quinoline Derivatives: Quinolines and their derivatives are a broad class of heterocyclic compounds with diverse biological activities.[3][4][5][6] While some are used as pharmaceuticals, others can exhibit toxicity. General handling procedures for quinoline compounds are therefore recommended.[7]
-
Aldehydes: The formyl (aldehyde) group is a known reactive moiety. Aldehydes can be irritants to the skin, eyes, and respiratory tract.[8][9] For instance, a structurally related compound, tert-butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate, is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[10]
Known Chemical Data:
| Property | Value |
| Molecular Formula | C₁₅H₁₉NO₃ |
| Molecular Weight | 261.32 g/mol |
| CAS Number | 943736-61-6 |
| Storage Conditions | 2-8°C, under an inert atmosphere |
(Source: MySkinRecipes[2], UB[11])
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE strategy is the cornerstone of safe handling. The following recommendations are based on the potential hazards associated with aldehydes and quinoline derivatives.
Primary Engineering Controls: The First Line of Defense
All handling of this compound should be conducted in a well-ventilated area.[12]
-
Chemical Fume Hood: All weighing, transferring, and reaction setup involving this compound in solid or solution form must be performed inside a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
Essential Personal Protective Equipment
The following PPE should be considered mandatory when handling this compound:
| PPE Category | Specifications and Rationale |
| Eye and Face Protection | Chemical splash goggles are the minimum requirement. For procedures with a higher risk of splashing, such as transferring large volumes or working with reactions under pressure, a full-face shield worn over safety goggles is strongly recommended.[8][13] |
| Hand Protection | Nitrile gloves are a suitable choice for incidental contact.[9] For prolonged handling or immersion, consider heavier-duty gloves such as butyl or neoprene.[13] It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them immediately if contamination is suspected. Latex gloves are generally not recommended for handling aldehydes as they offer poor resistance.[8] |
| Body Protection | A flame-resistant lab coat should be worn and kept fully fastened. For tasks with a significant splash potential, a chemical-resistant apron over the lab coat provides an additional layer of protection.[8] |
| Footwear | Closed-toe shoes , preferably made of a chemical-resistant material, are mandatory in the laboratory.[8] |
| Respiratory Protection | While working in a fume hood should be sufficient, if there is a risk of generating aerosols or dusts outside of a contained system, or in the event of a spill, a respirator may be necessary. The selection of the appropriate respirator should be based on a formal risk assessment.[14] |
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to systematic procedures is critical for minimizing risk.
Safe Handling Protocol
The following workflow outlines the key steps for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure your chemical fume hood is functioning correctly and you are wearing all the required PPE.[12]
-
Aliquotting: When weighing the solid, use anti-static measures to prevent dispersal of dust. Perform all transfers within the fume hood.
-
In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Heating: If the reaction requires heating, use a well-controlled heating mantle and a condenser to prevent the release of vapors.
-
Post-Reaction: After the reaction is complete, allow the mixture to cool to room temperature before opening the vessel.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Ventilate: Ensure the area is well-ventilated, but do not create strong air currents that could disperse a solid spill.
-
Contain: For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill.[7]
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material or spilled solid into a sealed container for disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Disposal Plan
All waste containing this compound, including contaminated consumables and spill clean-up materials, must be disposed of as hazardous chemical waste.
-
Waste Containers: Use clearly labeled, sealed containers.
-
Segregation: Do not mix this waste with other incompatible waste streams.
-
Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
In case of accidental exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[7] |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7] |
Conclusion
While this compound is a valuable research tool, its handling requires a diligent and informed approach to safety. By understanding its potential hazards based on its chemical structure and adhering to the comprehensive PPE, handling, and emergency protocols outlined in this guide, researchers can mitigate risks and maintain a safe laboratory environment.
References
- Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. (n.d.). CDC.
- Personal Protective Equipment (PPE). (n.d.). University of Tennessee Knoxville.
- This compound. (n.d.). UB.
- tert-butyl 7-formyl-3,4-dihydro-2H-quinoline-1-carboxylate. (n.d.). Echemi.
- QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. (n.d.). Techno PharmChem.
- Personal Protective Equipment | US EPA. (2025, September 12). US EPA.
- Chemical Safety: Personal Protective Equipment. (n.d.). University of California, San Francisco.
- How to Choose PPE for Chemical Work. (2025, October 23). Allan Chemical Corporation.
- Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl 5 in Glycerol as Green Solvent. (2025, August 6). ResearchGate.
- synthesis of quinoline derivatives and its applications. (n.d.). Slideshare.
- Green Synthesis of Quinoline and Its Derivatives. (n.d.). International Journal of Pharmaceutical Sciences.
- Synthesis of Quinoline and derivatives. (n.d.).
- 7-Formyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester. (2025, July 16). Chemicalbook.
- This compound. (n.d.). MySkinRecipes.
- Tert-butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate. (n.d.). PubChem.
- Tert-butyl 7-formyl-3,4-dihydroisoquinoline-2(1h)-carboxylate. (n.d.). SynHet.
- This compound. (n.d.). MySkinRecipes.
- Safety Data Sheet. (2024, December 19). CymitQuimica.
- tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate. (n.d.). PubChem.
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. du.edu.eg [du.edu.eg]
- 7. technopharmchem.com [technopharmchem.com]
- 8. cdc.gov [cdc.gov]
- 9. ehs.utk.edu [ehs.utk.edu]
- 10. Tert-butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate | C14H19NO2 | CID 15112489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. escales | Virtual tour generated by Panotour [ub.edu]
- 12. echemi.com [echemi.com]
- 13. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 14. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




